4-Chloro-3-(trifluoromethyl)benzamide
Description
Properties
IUPAC Name |
4-chloro-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF3NO/c9-6-2-1-4(7(13)14)3-5(6)8(10,11)12/h1-3H,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIYDLRBTABXQSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)N)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60396193 | |
| Record name | 4-chloro-3-(trifluoromethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60396193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62584-23-0 | |
| Record name | 4-chloro-3-(trifluoromethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60396193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-Chloro-3-(trifluoromethyl)benzamide CAS number
An In-Depth Technical Guide to 4-Chloro-3-(trifluoromethyl)benzamide
This guide provides a comprehensive technical overview of this compound, a key chemical intermediate in the pharmaceutical and fine chemical industries. Intended for researchers, process chemists, and drug development professionals, this document synthesizes critical data on its properties, synthesis, analysis, applications, and safety protocols, grounding all information in authoritative sources.
Core Compound Identification and Properties
This compound is a substituted aromatic amide featuring both a chloro and a trifluoromethyl group on the benzene ring. These substitutions significantly influence the molecule's electronic properties and lipophilicity, making it a valuable building block in medicinal chemistry.[1][2] The trifluoromethyl group, in particular, is a bioisostere for other groups and can enhance metabolic stability, binding affinity, and membrane permeability of a final drug product.[3]
Nomenclature and Identifiers
| Identifier | Value | Source |
| CAS Number | 62584-23-0 | [Sigma-Aldrich][4][5] |
| Molecular Formula | C₈H₅ClF₃NO | [Oakwood Chemical][6] |
| Molecular Weight | 223.58 g/mol | [Sigma-Aldrich][4][5] |
| Linear Formula | C₈H₅O₁N₁Cl₁F₃ | [Sigma-Aldrich][4] |
| InChI Key | PIYDLRBTABXQSP-UHFFFAOYSA-N | [Sigma-Aldrich][4] |
| Synonym(s) | This compound | [Sigma-Aldrich][4] |
Physicochemical Properties
| Property | Value | Source |
| Physical Form | White to light yellow powder or crystals | [Sigma-Aldrich][4] |
| Purity | Typically ≥96% | [Sigma-Aldrich][4] |
| Storage Temperature | 2-8°C, sealed in dry conditions | [Sigma-Aldrich][4] |
Chemical Structure Diagram
Caption: 2D structure of this compound.
Synthesis and Manufacturing Insights
The synthesis of this compound typically involves multi-step pathways starting from more common precursors like o-chlorobenzotrifluoride. The strategic introduction of the amide group is the final key transformation. A plausible and industrially relevant synthetic route can be inferred from patented methods for its direct precursor, 4-chloro-3-(trifluoromethyl)phenyl isocyanate.[7]
The causality behind the chosen reagents is critical for process efficiency and safety. For instance, in the initial nitration step, using an acetic anhydride/concentrated nitric acid system can offer a stronger nitration effect at lower temperatures compared to traditional sulfuric/nitric acid mixtures. This minimizes the formation of multi-nitration impurities and reduces operational risk.[7] Subsequent reduction of the nitro group to an aniline is often achieved using systems like FeCl₃/hydrazine hydrate with activated carbon, which advantageously avoids the large volumes of iron sludge waste associated with older iron powder reduction methods.[7]
Plausible Synthetic Pathway
Sources
- 1. jelsciences.com [jelsciences.com]
- 2. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 3. mdpi.com [mdpi.com]
- 4. This compound | 62584-23-0 [sigmaaldrich.com]
- 5. This compound | 62584-23-0 [sigmaaldrich.com]
- 6. This compound [oakwoodchemical.com]
- 7. CN110885298B - Synthesis method of 4-chloro-3- (trifluoromethyl) phenylisocyanate - Google Patents [patents.google.com]
4-Chloro-3-(trifluoromethyl)benzamide physical properties
An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-3-(trifluoromethyl)benzamide
Introduction: Contextualizing a Key Chemical Moiety
This compound is a substituted aromatic amide that serves as a valuable building block in medicinal chemistry and materials science. Its unique electronic and structural properties, conferred by the electron-withdrawing trifluoromethyl group and the halogenated benzene ring, make it a subject of interest for researchers developing novel therapeutic agents and functional materials. The precise characterization of its physical properties is the foundational step upon which all subsequent experimental work is built. An incomplete or inaccurate understanding of these properties can compromise experimental reproducibility, lead to the misinterpretation of results, and waste valuable resources.
This guide provides a comprehensive overview of the core physical and spectral properties of this compound. It is designed for researchers, chemists, and drug development professionals, offering not just data, but also the scientific rationale behind the characterization process, ensuring a robust and reliable foundation for its application in the laboratory.
Molecular Identity and Core Attributes
Accurate identification is the cornerstone of chemical research. The fundamental attributes of this compound are summarized below.
| Attribute | Value | Source(s) |
| Chemical Name | This compound | N/A |
| Synonym(s) | 3-(Trifluoromethyl)-4-chlorobenzamide | [1][2] |
| CAS Number | 62584-23-0 | [2] |
| Molecular Formula | C₈H₅ClF₃NO | [1] |
| Molecular Weight | 223.58 g/mol | [1][2] |
| Appearance | White to light yellow powder or crystals | |
| Purity (Typical) | ≥96% |
Chemical Structure:
Caption: 2D Structure of this compound.
Thermal and Solubility Properties
The thermal stability and solubility profile of a compound dictate its storage conditions, reaction compatibility, and formulation possibilities in drug development.
Thermal Properties
-
Melting Point: An experimentally determined melting point for this compound is not consistently reported in publicly accessible chemical databases. Researchers should determine this value experimentally using a calibrated melting point apparatus as a primary indicator of purity. A sharp melting range (e.g., < 2 °C) is indicative of high purity.
-
Boiling Point: A boiling point for this compound is not reported and is likely not applicable. Non-volatile solids with high molecular weights and strong intermolecular forces (like the hydrogen bonding in amides) often decompose at temperatures below their theoretical boiling point under atmospheric pressure.
Solubility Profile (Expert Assessment)
While quantitative solubility data is scarce, a qualitative assessment based on the molecular structure provides critical guidance for solvent selection. The molecule possesses both polar (amide) and non-polar (chloro-trifluoromethyl-benzene) regions, giving it a mixed-polarity character.
| Solvent Class | Representative Solvents | Expected Solubility | Rationale & Application Insight |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High | The strong dipole of these solvents effectively solvates the polar amide group. DMSO is the solvent of choice for creating high-concentration stock solutions for biological screening assays.[3] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Good to Moderate | The non-polar aromatic backbone and halogen substituents interact favorably with these solvents. DCM is a suitable solvent for organic synthesis workup and purification via column chromatography. |
| Alcohols | Methanol, Ethanol | Moderate to Low | The hydrogen-bonding capability of alcohols can interact with the amide group, but the fluorinated, non-polar portion of the molecule limits high solubility. Useful for recrystallization procedures where lower solubility at cold temperatures is desired. |
| Water | H₂O | Very Low / Insoluble | The large, hydrophobic chloro-trifluoromethylphenyl group dominates the molecule's character, preventing significant dissolution in water despite the presence of the amide group. |
| Non-polar | Hexanes, Toluene | Very Low / Insoluble | The high polarity of the amide functional group prevents dissolution in highly non-polar hydrocarbon solvents. Hexanes are often used as an anti-solvent during purification to induce precipitation. |
Standard Analytical Workflow for Physicochemical Characterization
To ensure the identity and purity of a research compound like this compound, a standardized analytical workflow is essential. This process validates the material from the supplier and confirms its integrity before use in sensitive experiments.
Caption: Standard workflow for the characterization of a chemical standard.
Workflow Protocol
-
Initial Verification: Upon receipt, visually inspect the compound to ensure it matches the expected physical form (a white to light yellow solid). Perform a melting point determination. A sharp, defined melting range is the first indication of good purity.
-
Sample Preparation for Spectroscopy: Prepare separate, concentrated samples by dissolving the compound in an appropriate deuterated solvent (e.g., DMSO-d₆ or CDCl₃) for NMR analysis and in a volatile solvent like methanol or acetonitrile for mass spectrometry.
-
Structural Confirmation:
-
Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure. The observed shifts, splitting patterns, and integrations must align with the expected structure.
-
Perform High-Resolution Mass Spectrometry (HRMS) to confirm the elemental composition. The measured mass should be within 5 ppm of the theoretical exact mass.
-
Obtain an FT-IR spectrum to verify the presence of key functional groups.
-
-
Purity Assessment: Quantify the purity using High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC), typically with UV detection. This separates the main compound from any impurities.
-
Final Approval: Compare all collected data against reference specifications. If all data points (structure, identity, and purity) are confirmed, the material is approved for experimental use.
Predicted Spectroscopic Signatures
For a researcher, predicting the spectral output of a molecule is as important as interpreting the results. Below is an expert analysis of the expected spectroscopic data for this compound.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show three signals in the aromatic region and a broad signal for the amide protons.
-
~ 8.1-7.9 ppm (1H, doublet): This signal corresponds to the proton at position 2 of the benzene ring. It is deshielded by the adjacent carbonyl group and is split into a doublet by the proton at position 6.
-
~ 7.8-7.6 ppm (1H, doublet of doublets): This represents the proton at position 6. It is split by the proton at position 5 (a larger coupling constant) and the proton at position 2 (a smaller, meta-coupling).
-
~ 7.6-7.4 ppm (1H, doublet): This signal is for the proton at position 5, deshielded by the adjacent chlorine atom and split into a doublet by the proton at position 6.
-
~ 6.0-7.5 ppm (2H, broad singlet): The two protons of the amide (-CONH₂) group typically appear as a broad singlet. The exact chemical shift is highly dependent on the solvent, concentration, and temperature, and these protons are exchangeable with D₂O.
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum should display 8 distinct signals.
-
~ 168-165 ppm: The carbonyl carbon (C=O) of the amide group.
-
~ 140-120 ppm: Six signals corresponding to the six carbons of the benzene ring. The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling.
-
~ 124 ppm (quartet): The trifluoromethyl carbon (-CF₃). The signal is split into a quartet by the three fluorine atoms with a large coupling constant (J ≈ 270 Hz).
FT-IR Spectroscopy
The infrared spectrum is used to confirm the presence of key functional groups.
-
3400-3100 cm⁻¹ (two bands): Asymmetric and symmetric N-H stretching of the primary amide group.
-
~ 1660 cm⁻¹ (strong): The C=O stretching vibration (Amide I band).
-
~ 1600 cm⁻¹: The N-H bending vibration (Amide II band).
-
1350-1100 cm⁻¹ (strong, multiple bands): Characteristic C-F stretching vibrations of the -CF₃ group.
-
~ 800-600 cm⁻¹: C-Cl stretching vibration.
Mass Spectrometry
Mass spectrometry provides information on the molecular weight and fragmentation pattern.
-
Molecular Ion (M⁺): The spectrum will show a cluster of peaks for the molecular ion. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), there will be a prominent M⁺ peak at m/z 223 and an M+2 peak at m/z 225, with a characteristic intensity ratio of approximately 3:1.
-
Key Fragments: Common fragmentation pathways for benzamides include the loss of the amide group (-NH₂) to form a stable benzoyl cation (m/z 206/208), followed by the loss of carbon monoxide (-CO) to yield a phenyl cation (m/z 178/180).
Safety and Handling
Proper handling is paramount when working with any chemical reagent. This compound is classified with the following GHS hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Handling Precautions:
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of the powder.
-
Storage: Store in a tightly sealed container in a cool, dry place, as recommended at 2-8°C.
Conclusion
This compound is a compound with significant potential, but its effective use begins with a thorough understanding of its fundamental physical properties. This guide has synthesized available data and provided expert-driven analysis to fill informational gaps, offering a comprehensive physicochemical profile. By following the outlined characterization workflow and understanding the expected analytical signatures, researchers can proceed with confidence in the identity and quality of their material, ensuring the integrity and success of their scientific endeavors.
References
-
Alfa Aesar. Certificate of Analysis: 4-Chloro-3-sulfamoyl-N-[4-(trifluoromethyl)phenyl]benzamide. [Online] Available at: [Link]
-
Win-Win Chemical. 62584-23-0 | this compound. [Online] Available at: [Link]
-
Allfluoro Pharmaceutical Co., Ltd. This compound, 62584-23-0. [Online] Available at: [Link]
-
Chemeo. Chemical Properties of 4-(Trifluoromethyl)benzamide (CAS 1891-90-3). [Online] Available at: [Link]
-
Chemsrc. 4-chloro-3-methoxybenzenethiol | CAS#:61150-48-9. [Online] Available at: [Link]
-
NIST. 4-(Trifluoromethyl)benzamide Mass Spectrum. [Online] Available at: [Link]
- Gowda, B. T., et al. (2011). 4-Chloro-N-(3-methylphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o2903.
-
PubChem. 4-(Trifluoromethyl)benzamide. [Online] Available at: [Link]
- Stenfors, B. A., & Ngassa, F. N. (2021). The Synthesis and Crystallographic Characterization of 4-Methylbenzenesulfonamide Derivatives. European Journal of Chemistry, 12(2), 109-116.
-
PubChem. Benzamide. [Online] Available at: [Link]
-
Li, W., et al. (2021). Synthesis of trifluoromethyl-functionalized benzo[de][4][5]naphthyridines via Rh(iii)-catalyzed two-fold C–H activation of benzamidine hydrochlorides and annulation with CF3-imidoyl sulfoxonium ylides. New Journal of Chemistry, 45(34), 15456-15460.
- Kumar, S., et al. (2019). Synthesis and Antimicrobial Activity of Novel 4-Amino Benzamide Derived 1,2,3-Triazole Linked Pyrazolines. Journal of Heterocyclic Chemistry, 56(5), 1563-1572.
- Wu, Q., et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry, 10, 864353.
-
gChem Global. Dimethyl Sulfoxide (DMSO). [Online] Available at: [Link]
Sources
- 1. 62584-23-0 this compound 3-(三氟甲基)-4-氯苯甲酰胺 -Win-Win Chemical [win-winchemical.com]
- 2. This compound,62584-23-0->Allfluoro pharmaceutical co .ltd [allfluoro.com]
- 3. gchemglobal.com [gchemglobal.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. 4-(Trifluoromethyl)benzamide (CAS 1891-90-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
4-Chloro-3-(trifluoromethyl)benzamide molecular weight
An In-Depth Technical Guide to 4-Chloro-3-(trifluoromethyl)benzamide for Advanced Research and Drug Development
Executive Summary
This compound is a fluorinated aromatic compound of significant interest in the pharmaceutical and agrochemical industries. Its unique structural features—a chlorine atom and a trifluoromethyl (CF3) group on the benzene ring—impart specific physicochemical properties that make it a valuable building block in organic synthesis. The trifluoromethyl group, in particular, is a well-established bioisostere for other functional groups and is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2][3] This guide provides a comprehensive technical overview of this compound, covering its core properties, a robust synthetic pathway, validated analytical methodologies, critical applications in drug discovery, and essential safety protocols. The primary focus is on its role as a key intermediate in the synthesis of multi-kinase inhibitors, most notably the anticancer drug Sorafenib.[4] This document is intended for researchers, medicinal chemists, and process development scientists who require a deep, practical understanding of this versatile chemical entity.
Physicochemical Properties and Molecular Characterization
The utility of this compound in complex molecular design stems directly from its intrinsic properties. The electron-withdrawing nature of both the chlorine and trifluoromethyl substituents significantly influences the reactivity of the aromatic ring and the amide moiety. The CF3 group, with a Hansch π value of +0.88, markedly increases the molecule's lipophilicity, a critical factor for optimizing the membrane permeability and bioavailability of derivative drug products.[3]
Table 1: Core Physicochemical Data
| Property | Value | Source(s) |
| Molecular Weight | 223.58 g/mol | [5][6][7] |
| Molecular Formula | C₈H₅ClF₃NO | [5] |
| CAS Number | 62584-23-0 | [5][6] |
| Appearance | White to light yellow powder or crystals | [5] |
| Purity | ≥96% (Typical) | [5] |
| Storage Temperature | 2-8°C, Sealed in dry conditions | [5] |
| InChI Key | PIYDLRBTABXQSP-UHFFFAOYSA-N | [5] |
Synthesis and Purification Workflow
The synthesis of this compound is typically achieved from its corresponding carboxylic acid, 4-chloro-3-(trifluoromethyl)benzoic acid. The conversion of a carboxylic acid to a primary amide is a fundamental transformation in organic chemistry, often proceeding through a more reactive acyl intermediate to facilitate the reaction with ammonia.
Causality in Experimental Design
The chosen two-step protocol involves an initial conversion of the carboxylic acid to an acyl chloride using thionyl chloride (SOCl₂). This is a superior method to using oxalyl chloride or phosphorus-based reagents for this specific substrate due to the ease of removal of byproducts (SO₂ and HCl are gaseous) and the high yield of the reaction. The subsequent amination with aqueous ammonia is performed under carefully controlled temperature conditions to minimize hydrolysis of the acyl chloride and prevent side reactions.
Diagram 1: Synthetic Workflow
Caption: Synthetic pathway from benzoic acid to the final benzamide product.
Experimental Protocol: Laboratory Scale Synthesis
-
Acyl Chloride Formation:
-
To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-chloro-3-(trifluoromethyl)benzoic acid (22.5 g, 0.1 mol).
-
Under a nitrogen atmosphere, add thionyl chloride (18 mL, 0.25 mol) followed by 2-3 drops of N,N-dimethylformamide (DMF) as a catalyst.
-
Heat the reaction mixture to reflux (approx. 80°C) for 2-3 hours. The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution.
-
After completion, allow the mixture to cool to room temperature and remove the excess thionyl chloride under reduced pressure. The resulting crude 4-chloro-3-(trifluoromethyl)benzoyl chloride (a yellow oil) is used directly in the next step.
-
-
Amination:
-
In a separate 500 mL flask, cool 150 mL of concentrated aqueous ammonia (28-30%) to 0°C in an ice-salt bath.
-
Add the crude acyl chloride dropwise to the cold, vigorously stirred ammonia solution over 30-45 minutes, ensuring the internal temperature does not exceed 10°C.
-
After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 2 hours.
-
A white to off-white precipitate will form.
-
-
Purification:
-
Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold deionized water (3 x 50 mL).
-
Dry the crude product in a vacuum oven at 50-60°C.
-
For further purification, recrystallize the crude solid from a suitable solvent system, such as an ethanol/water mixture, to yield the final product as white crystals.
-
Analytical Methodologies for Quality Control
Ensuring the purity and identity of this compound is critical for its use in pharmaceutical synthesis. High-Performance Liquid Chromatography (HPLC) with UV detection is the standard method for quantitative analysis.
Protocol Validation
This HPLC method is designed for robustness and specificity. The choice of a C18 column provides excellent separation for non-polar to moderately polar compounds. The mobile phase, a mixture of acetonitrile and buffered water, allows for fine-tuning of the retention time. UV detection at 254 nm is chosen as it is a common wavelength where aromatic compounds exhibit strong absorbance, ensuring high sensitivity. This method is analogous to validated procedures for similar trifluoromethylated aromatic compounds.[8]
Diagram 2: Analytical Workflow
Caption: Standard workflow for the quantitative analysis of the target compound.
Step-by-Step HPLC Protocol
-
Instrumentation and Conditions:
-
HPLC System: Standard system with a quaternary pump, autosampler, and UV/Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Acetonitrile and 20 mM potassium phosphate buffer (pH 3.0) in a 60:40 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Column Temperature: 30°C.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 25 mg of this compound reference standard and dissolve in 25 mL of the mobile phase.
-
Working Standards: Prepare a series of dilutions from the stock solution to create calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Solution: Accurately weigh ~25 mg of the synthesized batch, dissolve in 25 mL of mobile phase, and dilute further if necessary to fall within the calibration range.
-
-
Analysis and Quantitation:
-
Inject the working standards to generate a calibration curve (Peak Area vs. Concentration).
-
Inject the sample solution.
-
Calculate the concentration of the sample using the linear regression equation from the calibration curve. The purity is determined by comparing the measured concentration to the expected concentration.
-
Applications in Drug Discovery and Development
The primary application of this compound is as a crucial building block in pharmaceutical synthesis. Its structure is embedded within several advanced therapeutic agents.
Sorafenib Synthesis
The most prominent example is its use in the synthesis of Sorafenib, an oral multi-kinase inhibitor approved for the treatment of primary kidney and liver cancer.[4] In the synthesis of Sorafenib, this compound is first converted to 4-chloro-3-(trifluoromethyl)phenyl isocyanate. This isocyanate is a highly reactive intermediate that then couples with a substituted aniline moiety to form the core urea linkage of the final drug molecule.[4]
Diagram 3: Role as a Pharmaceutical Intermediate
Caption: The synthetic relationship between the benzamide, its isocyanate, and Sorafenib.
Safety, Handling, and Storage
Proper handling of this compound is essential due to its potential health hazards. Adherence to established safety protocols minimizes risk to laboratory personnel.
Table 2: GHS Hazard Information
| Hazard Code | Statement | GHS Pictogram |
| H302 | Harmful if swallowed | GHS07 (Exclamation Mark) |
| H315 | Causes skin irritation | GHS07 (Exclamation Mark) |
| H319 | Causes serious eye irritation | GHS07 (Exclamation Mark) |
| H335 | May cause respiratory irritation | GHS07 (Exclamation Mark) |
| Source:[5] |
Safe Handling Protocol
-
Engineering Controls: Handle the compound exclusively within a certified chemical fume hood to avoid inhalation of dust.
-
Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical safety goggles at all times.[9]
-
Dispensing: When weighing or transferring the solid, use techniques that minimize dust generation (e.g., weighing on a tared weigh boat within the fume hood).
-
Spill Response: In case of a spill, decontaminate the area with an appropriate absorbent material. Avoid raising dust. Dispose of waste in a sealed, labeled container as hazardous chemical waste.
-
First Aid:
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes.[10]
-
Skin: Wash affected area with soap and water.[10]
-
Inhalation: Move the individual to fresh air.[10]
-
Ingestion: Rinse mouth with water. Do not induce vomiting.
-
In all cases of exposure, seek immediate medical attention.
-
Storage
Store the compound in a tightly sealed container in a dry, well-ventilated area designated for chemical storage. For long-term stability, maintain the temperature between 2-8°C.[5]
References
-
NIST Chemistry WebBook, Benzenamine, 4-chloro-3-(trifluoromethyl)-. [Link]
-
SDS Manager Inc., 4-Chloro-3-(trifluoromethyl)benzaldehyde SDS. [Link]
-
PubChem, 4-Chloro-3-(trifluoromethyl)benzoic acid. [Link]
-
MilliporeSigma, this compound. [Link]
-
Oakwood Chemical, this compound. [Link]
-
Journal of Biomedical Research & Environmental Sciences, Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]
-
Royal Society of Chemistry, Synthesis of trifluoromethyl-functionalized benzo[de][5][11]naphthyridines via Rh(iii)-catalyzed two-fold C–H activation. [Link]
- Google Patents, CN110885298B - Synthesis method of 4-chloro-3-(trifluoromethyl)
-
Organic Syntheses, N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)- benzamide. [Link]
- Google Patents, CN113698315A - Synthetic method of 2-trifluoromethyl benzamide.
-
MDPI, FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]
-
PubMed Central, Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]
-
AquaEnergy Expo, Analytical methods for tracing pharmaceutical residues in water and wastewater. [Link]
-
Hovione, Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]
-
US EPA, Analytical method for TFM [3-(trifluoromethyl)-4-nitrophenol] in freshwater and ecotoxicology media Reports: ECM. [Link]
-
MDPI, The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
-
NIST Chemistry WebBook, 4-Fluoro-3-(trifluoromethyl)benzamide. [Link]
-
ResearchGate, Experimental and theoretical investigations of 4-chloro-N-(2-methoxyphenyl)benzamidoxime. [Link]
Sources
- 1. jelsciences.com [jelsciences.com]
- 2. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. This compound | 62584-23-0 [sigmaaldrich.com]
- 6. This compound | 62584-23-0 [sigmaaldrich.com]
- 7. This compound [oakwoodchemical.com]
- 8. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. fishersci.com [fishersci.com]
- 11. 4-Chloro-3-(trifluoromethyl)benzoic acid | C8H4ClF3O2 | CID 2773857 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of 4-Chloro-3-(trifluoromethyl)benzamide in Dimethyl Sulfoxide (DMSO)
Abstract
This technical guide provides a comprehensive analysis of the solubility of 4-Chloro-3-(trifluoromethyl)benzamide in dimethyl sulfoxide (DMSO), a critical parameter for researchers, scientists, and drug development professionals. In the absence of publicly available quantitative solubility data for this specific compound, this guide establishes a robust framework for understanding and determining its solubility. We delve into the theoretical underpinnings of solubility, driven by the physicochemical properties of both the solute and the solvent. Detailed, field-proven experimental protocols for accurate solubility measurement are provided, alongside an exploration of computational predictive models as a powerful alternative. This document is structured to empower researchers with the foundational knowledge and practical methodologies required to confidently assess the solubility of this compound and similar compounds in DMSO, ensuring data integrity and advancing research objectives.
Introduction: The Critical Role of DMSO Solubility in Drug Discovery
Dimethyl sulfoxide (DMSO) is a uniquely versatile polar aprotic solvent, indispensable in the early stages of drug discovery and in vitro biological screening.[1][2] Its exceptional ability to dissolve a broad spectrum of both polar and nonpolar compounds makes it the solvent of choice for creating high-concentration stock solutions of test compounds for high-throughput screening (HTS).[1] An accurate understanding of a compound's solubility in DMSO is paramount, as undissolved compound can lead to inaccurate concentration measurements, flawed experimental results, and the potential misinterpretation of structure-activity relationships (SAR).[3]
This compound is a compound of interest in medicinal chemistry, incorporating structural motifs known to influence biological activity and physicochemical properties. This guide will specifically address the solubility of this compound in DMSO, providing a multi-faceted approach to its assessment.
Theoretical Framework: Predicting Solubility from Molecular Architecture
The solubility of a compound is governed by the interplay of intermolecular forces between the solute and the solvent. An analysis of the molecular structure of this compound and the properties of DMSO allows for a qualitative prediction of its solubility.
Solute Profile: this compound
The structure of this compound features several key functional groups that dictate its polarity, hydrogen bonding capacity, and overall solubility characteristics.
-
Benzamide Core: The amide group (-CONH₂) is polar and capable of acting as both a hydrogen bond donor (via the N-H protons) and a hydrogen bond acceptor (via the carbonyl oxygen). This functional group generally contributes to solubility in polar solvents.
-
Chloro Group (-Cl): The chloro substituent is electron-withdrawing and contributes to the overall polarity of the molecule.[4][5] While it can engage in dipole-dipole interactions, its primary influence is often on the electronic properties of the aromatic ring.[4]
-
Trifluoromethyl Group (-CF₃): The -CF₃ group is strongly electron-withdrawing and is known to increase the lipophilicity of a molecule.[6][7] This can have a variable effect on solubility, sometimes enhancing it through favorable interactions and at other times decreasing it by promoting self-association of the solute.[6][8]
Physicochemical Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C₈H₅ClF₃NO | [9] |
| Molecular Weight | 223.58 g/mol | [9] |
| Physical Form | White to light yellow powder or crystals | [9] |
| Storage | Sealed in dry, 2-8°C | [9] |
Solvent Profile: Dimethyl Sulfoxide (DMSO)
DMSO, with the chemical formula (CH₃)₂SO, is a powerful polar aprotic solvent.[1] Its key properties relevant to solubility are:
-
High Polarity: The sulfoxide group (S=O) imparts a strong dipole moment, allowing for effective solvation of polar molecules through dipole-dipole interactions.
-
Hydrogen Bond Acceptor: The oxygen atom of the sulfoxide is a strong hydrogen bond acceptor, enabling it to interact favorably with hydrogen bond donors like the amide protons of this compound.[10]
-
Aprotic Nature: Lacking acidic protons, DMSO does not act as a hydrogen bond donor. This prevents it from competing with the solute for hydrogen bonding interactions with other solvent molecules, which can be advantageous for dissolving certain compounds.[1]
-
Miscibility: DMSO is miscible with a wide range of organic solvents and water, a property that is highly beneficial for preparing dilutions for biological assays.[1][11]
Physicochemical Properties of DMSO:
| Property | Value | Source |
| Molar Mass | 78.13 g/mol | [1] |
| Density | 1.1004 g/cm³ | [1] |
| Boiling Point | 189 °C (372 °F; 462 K) | [1] |
| Melting Point | 19 °C (66 °F; 292 K) | [1] |
Solute-Solvent Interactions and the Dissolution Process
The dissolution of this compound in DMSO is an energetically driven process. For dissolution to occur, the energy released from the formation of solute-solvent interactions must be sufficient to overcome the lattice energy of the solid solute and the cohesive forces between the solvent molecules.
The key interactions at play are:
-
Hydrogen Bonding: The primary driving force for the solubility of this compound in DMSO is expected to be the hydrogen bonding between the amide N-H protons of the solute and the sulfoxide oxygen of DMSO.
-
Dipole-Dipole Interactions: The polar C-Cl, C=O, and C-F bonds of the solute will interact favorably with the strong dipole of the DMSO molecule.
-
van der Waals Forces: London dispersion forces will also contribute to the overall solvation energy.
Experimental Determination of Solubility
Given the absence of published data, experimental determination is the most reliable method to ascertain the solubility of this compound in DMSO. The following protocol is a robust, self-validating method based on the shake-flask technique, which is considered the gold standard for solubility measurement.
Materials and Equipment
-
This compound (as a solid)
-
Anhydrous DMSO
-
Calibrated analytical balance
-
Vortex mixer
-
Thermostatically controlled shaker/incubator
-
Microcentrifuge
-
Calibrated micropipettes
-
Appropriate vials (e.g., 2 mL glass vials with screw caps)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis Spectrophotometer
-
Methanol or acetonitrile (for dilution)
Step-by-Step Protocol
-
Preparation of a Saturated Solution:
-
Accurately weigh an excess amount of this compound (e.g., 5-10 mg) into a vial. The key is to ensure that undissolved solid will remain after equilibration.
-
Add a precise volume of anhydrous DMSO (e.g., 1 mL) to the vial.
-
Tightly cap the vial to prevent solvent evaporation or water absorption.
-
Vigorously vortex the mixture for 2-3 minutes to facilitate initial dissolution.
-
-
Equilibration:
-
Place the vial in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Allow the mixture to equilibrate for at least 24 hours. This extended period is crucial to ensure that the solution reaches thermodynamic equilibrium.
-
-
Separation of Undissolved Solid:
-
After equilibration, centrifuge the vial at a high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet the undissolved solid.
-
Carefully aspirate the supernatant, being cautious not to disturb the pellet.
-
-
Quantification of Solute Concentration:
-
Prepare a series of dilutions of the supernatant in a suitable solvent (e.g., methanol or acetonitrile). The dilution factor should be chosen to bring the concentration within the linear range of the analytical instrument.
-
Prepare a set of calibration standards of this compound of known concentrations in the same diluent.
-
Analyze the diluted supernatant and the calibration standards using HPLC or UV-Vis spectrophotometry.
-
Construct a calibration curve by plotting the analytical signal (e.g., peak area from HPLC or absorbance from UV-Vis) against the known concentrations of the standards.
-
Determine the concentration of the diluted supernatant from the calibration curve.
-
Calculate the original concentration in the DMSO supernatant by multiplying the measured concentration by the dilution factor. This value represents the solubility of the compound in DMSO at the equilibration temperature.
-
Data Presentation (Hypothetical Example)
As no experimental data is publicly available, the following table illustrates how the results of such an experiment would be presented.
Table 1: Hypothetical Solubility Data for this compound in DMSO
| Parameter | Value |
| Temperature | 25 °C |
| Solubility (mg/mL) | [Hypothetical Value, e.g., 150] |
| Solubility (mM) | [Hypothetical Value, e.g., 670] |
| Method | Shake-Flask with HPLC-UV |
| Observations | Clear, colorless solution |
Computational Approaches to Solubility Prediction
In the absence of experimental data, in silico methods, particularly Quantitative Structure-Property Relationship (QSPR) models, can provide valuable estimations of DMSO solubility.[1][3][12] These models are built by training machine learning algorithms on large datasets of compounds with experimentally determined DMSO solubilities.[3]
Principles of QSPR Modeling
QSPR models for DMSO solubility typically involve the following steps:
-
Data Collection: A large and diverse dataset of chemical structures and their corresponding measured DMSO solubilities is curated.
-
Descriptor Calculation: For each molecule in the dataset, a set of numerical descriptors is calculated. These descriptors can encode various aspects of the molecular structure, such as topological, geometrical, and electronic properties.
-
Model Training: A machine learning algorithm (e.g., random forest, support vector machine, or a neural network) is trained to learn the relationship between the molecular descriptors and the observed solubility.[1][3]
-
Model Validation: The predictive power of the model is assessed using a separate test set of compounds that were not used during the training process.
-
Prediction for New Compounds: The validated model can then be used to predict the solubility of new compounds, such as this compound, by calculating their molecular descriptors and feeding them into the model.
Application to this compound
To obtain a predicted solubility value for this compound, a researcher would utilize a pre-existing, validated QSPR model. The SMILES string or chemical structure of the compound would be input into the model, which would then output a predicted solubility value in DMSO. It is important to note that the accuracy of such predictions is dependent on the quality and applicability domain of the model used.[3]
Conclusion and Recommendations
For definitive quantitative data, it is strongly recommended that researchers perform an experimental determination using the detailed shake-flask protocol provided herein. This will ensure the accuracy of stock solution concentrations and the integrity of subsequent experimental data. In the absence of the resources for experimental determination, the use of validated computational QSPR models offers a viable alternative for estimating solubility.
By combining theoretical understanding with practical experimental and computational approaches, researchers can confidently navigate the critical parameter of DMSO solubility for this compound and other novel compounds in the drug discovery pipeline.
References
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
- Dimethyl sulfoxide - Wikipedia.
- DMSO Solubility Assessment for Fragment-Based Screening - PMC.
- Tetko, I. V., Novotarskyi, S., Sushko, I., Ivanov, V., Petrenko, A. E., Dieden, R., Lebon, F., & Mathieu, B. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions.
- Dimethyl Sulfoxide (DMSO)
- Geronikaki, A., & Devald, V. (2006). In Silico Approaches to Prediction of Aqueous and DMSO Solubility of Drug-Like Compounds: Trends, Problems and Solutions. Current Medicinal Chemistry, 13(3), 333-349.
- Dimethyl sulfoxide. American Chemical Society.
- Muller, N. (1986). When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols. Journal of Pharmaceutical Sciences, 75(10), 987-991.
- Prakash, G. K. S., & Yudin, A. K. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Journal of Fluorine Chemistry, 129(4), 249-261.
- Application Notes and Protocols for Determining the Solubility of Novel Compounds in DMSO for In Vitro Assays. Benchchem.
- This compound | 62584-23-0. Sigma-Aldrich.
- Zaichikov, A. M. (2018). Thermochemistry of Solution, Solvation, and Hydrogen Bonding of Cyclic Amides in Proton Acceptor and Donor Solvents. Amide Cycle Size Effect. Molecules, 23(11), 2949.
- Sneddon, S. F., Tobias, D. J., & Brooks, C. L. (1989). Thermodynamics of amide hydrogen bond formation in polar and apolar solvents. Journal of Molecular Biology, 209(4), 817-820.
- Thermodynamics of amide + amine mixtures. 2. Volumetric, speed of sound and refractive index data for N,N-dimethylacetamide + N-. arXiv.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- Kresheck, G. C., & Klotz, I. M. (1969). Thermodynamics of transfer of amides from an apolar to an aqueous solution. Biochemistry, 8(1), 8-13.
- Effect of “magic chlorine” in drug discovery: an in silico approach. RSC Publishing.
- Solubility and Thermodynamics of Dissolution of 13,17-Di-N-(2-aminoethyl)amide of Deuteroporphyrin-IX. SciSpace.
- 3-Chloro-N-(2-chlorophenyl)benzamide.
- Why is chlorine ortho- and para-directing but deactivating?
- Organic Chemistry Short Notes. Scribd.
- 16.4: Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of “magic chlorine” in drug discovery: an in silico approach - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06638J [pubs.rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 7. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benthamdirect.com [benthamdirect.com]
An In-depth Technical Guide to the NMR Spectral Analysis of 4-Chloro-3-(trifluoromethyl)benzamide
This guide provides a comprehensive technical overview of the Nuclear Magnetic Resonance (NMR) spectral data for 4-chloro-3-(trifluoromethyl)benzamide. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical applications of NMR spectroscopy in the structural elucidation of this compound. We will explore predicted ¹H and ¹³C NMR spectra, detailing the rationale behind chemical shift assignments and coupling patterns, and provide a standardized protocol for sample analysis.
Introduction
This compound is a halogenated aromatic compound with potential applications in medicinal chemistry and materials science. Its rigid structure and the presence of NMR-active nuclei (¹H, ¹³C, ¹⁹F) make it an ideal candidate for structural analysis by high-resolution NMR spectroscopy. A thorough understanding of its spectral characteristics is paramount for confirming its identity, assessing purity, and studying its interactions in various chemical environments. This guide will provide the foundational knowledge for interpreting the NMR spectra of this specific molecule.
Molecular Structure and Predicted NMR-Active Nuclei
The structure of this compound dictates the expected NMR signals. The key structural features influencing the spectra are the substituted benzene ring, the amide group (-CONH₂), the chlorine atom, and the trifluoromethyl (-CF₃) group.
Figure 1. Molecular structure of this compound with atom numbering for NMR assignment.
¹H NMR Spectral Analysis
The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the amide protons. The chemical shifts are influenced by the electron-withdrawing effects of the chloro, trifluoromethyl, and benzamide groups.
Predicted ¹H NMR Data
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H₂ | 8.1 - 8.3 | d | ~2.0 | Deshielded by the adjacent carbonyl group and meta to the electron-withdrawing CF₃ group. The small coupling is due to meta-coupling with H₆. |
| H₅ | 7.8 - 8.0 | dd | J(H₅,H₆) = ~8.5, J(H₅,F) = ~1.5 | Influenced by the ortho-chloro and para-carbonyl groups. The doublet of doublets arises from ortho-coupling to H₆ and a smaller four-bond coupling to the fluorine atoms of the CF₃ group. |
| H₆ | 7.6 - 7.8 | d | ~8.5 | Ortho to the benzamide group and coupled to H₅. |
| -NH₂ | 7.5 - 8.0 (broad) | br s | N/A | The amide protons often appear as a broad singlet due to quadrupole broadening from the nitrogen atom and chemical exchange. The chemical shift can be highly dependent on solvent and concentration.[1] |
Causality in Proton Chemical Shifts and Coupling:
-
Electron-Withdrawing Groups: The -CONH₂, -Cl, and -CF₃ groups are all electron-withdrawing, which generally deshields the aromatic protons, shifting their signals downfield.
-
Anisotropic Effects: The carbonyl group of the benzamide function will have a significant deshielding effect on the ortho proton (H₂).
-
Coupling Constants: The magnitude of the coupling constants is indicative of the spatial relationship between protons. Ortho coupling (³JHH) is typically in the range of 7-9 Hz, while meta coupling (⁴JHH) is smaller, around 2-3 Hz.[2][3] Long-range coupling between protons and fluorine (⁴JHF or ⁵JHF) is also possible and is typically small (1-2 Hz).
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The chemical shifts are highly sensitive to the electronic environment.
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (J, Hz) | Rationale |
| C=O | 165 - 168 | s | N/A | Typical chemical shift for a benzamide carbonyl carbon.[4][5] |
| C₁ | 133 - 136 | s | N/A | The carbon atom attached to the amide group. |
| C₂ | 128 - 131 | s | N/A | Aromatic CH carbon. |
| C₃ | 130 - 133 | q | ²JCF ≈ 30-35 | The carbon atom attached to the CF₃ group will appear as a quartet due to coupling with the three fluorine atoms. |
| C₄ | 134 - 137 | s | N/A | The carbon atom attached to the chlorine atom. |
| C₅ | 125 - 128 | q | ³JCF ≈ 3-5 | Aromatic CH carbon, showing a small quartet due to three-bond coupling to the CF₃ group. |
| C₆ | 129 - 132 | s | N/A | Aromatic CH carbon. |
| -CF₃ | 122 - 125 | q | ¹JCF ≈ 270-275 | The trifluoromethyl carbon will be a quartet with a large one-bond C-F coupling constant.[6] |
Causality in Carbon Chemical Shifts and Coupling:
-
Electronegativity and Hybridization: The sp² hybridized aromatic and carbonyl carbons appear in distinct regions of the spectrum. The high electronegativity of the attached atoms (O, N, Cl, F) influences the chemical shifts.
-
Carbon-Fluorine Coupling: A key diagnostic feature is the coupling between carbon and fluorine atoms. The magnitude of the JCF coupling constant decreases with the number of bonds separating the nuclei (¹JCF > ²JCF > ³JCF).[7]
Experimental Protocol for NMR Analysis
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.
1. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts, particularly for the amide protons.[8][9][10][11][12]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
2. NMR Data Acquisition:
-
The data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
¹H NMR:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: spectral width of 200-250 ppm, a larger number of scans will be required due to the lower natural abundance of ¹³C.
-
-
2D NMR (Optional but Recommended):
-
COSY (Correlation Spectroscopy): To establish H-H coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded C-H pairs.
-
HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range C-H correlations, which is invaluable for assigning quaternary carbons.
-
3. Data Processing and Analysis:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm).
-
Integrate the ¹H NMR signals to determine the relative number of protons.
-
Analyze the multiplicities and coupling constants to elucidate the connectivity of the molecule.
Figure 2. Standard workflow for NMR analysis.
Conclusion
The NMR spectral analysis of this compound provides a detailed fingerprint of its molecular structure. By understanding the interplay of electronic effects and spin-spin coupling, a complete assignment of the ¹H and ¹³C NMR spectra can be achieved. The methodologies and predicted data presented in this guide serve as a valuable resource for scientists engaged in the synthesis, characterization, and application of this and structurally related compounds. Adherence to rigorous experimental protocols is essential for obtaining high-quality data that can be confidently interpreted for structural verification and purity assessment.
References
- Supporting Information for a scientific article. (URL not provided)
- Electronic Supplementary Information (ESI) for - The Royal Society of Chemistry. (URL not provided)
-
Benzenamine, 4-chloro-3-(trifluoromethyl)- - the NIST WebBook. [Link]
-
4-(Trifluoromethyl)benzamide | C8H6F3NO | CID 74684 - PubChem. [Link]
- Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. (URL not provided)
-
4-(Trifluoromethyl)benzamide - the NIST WebBook. [Link]
- Supplementary Information - The Royal Society of Chemistry. (URL not provided)
-
bmse000668 Benzamide at BMRB. [Link]
- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (URL not provided)
- Computational, Spectral & Single Crystal Studies of 4-chloro-N,Ndiphenylbenzamide. (URL not provided)
- Proton NMR chemical shifts and coupling constants for brain metabolites. (URL not provided)
-
NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. [Link]
-
3-chloro-4-(trifluoromethyl)benzamide (C8H5ClF3NO) - PubChemLite. [Link]
-
NMR Coupling Constants - Chemical Instrumentation Facility - Iowa State University. [Link]
- This compound | 62584-23-0 - Sigma-Aldrich. (URL not provided)
- NMR Solvent D
- 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide - IUCr Journals. (URL not provided)
- NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. (URL not provided)
-
4-Chloro-N-(3-methylphenyl)benzamide - PMC - PubMed Central - NIH. [Link]
-
Benzamide, N-(3-chloro-4-fluorophenyl)-4-fluoro- - Optional[13C NMR] - Chemical - SpectraBase. [Link]
- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the - KGROUP. (URL not provided)
- Lecture 3: Coupling Constants Coupling Constants the chemical shift - Eugene E. Kwan. (URL not provided)
-
13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]
- 3. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. bmse000668 Benzamide at BMRB [bmrb.io]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. rsc.org [rsc.org]
- 7. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. rsc.org [rsc.org]
- 9. scs.illinois.edu [scs.illinois.edu]
- 10. chem.washington.edu [chem.washington.edu]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. kgroup.du.edu [kgroup.du.edu]
An In-depth Technical Guide to the Mass Spectrometry of 4-Chloro-3-(trifluoromethyl)benzamide
Introduction: Contextualizing the Analytical Challenge
4-Chloro-3-(trifluoromethyl)benzamide, with a molecular formula of C₈H₅ClF₃NO and a molecular weight of 223.58 g/mol , is a compound of interest within pharmaceutical and agrochemical research. Its multifaceted structure, incorporating a chlorinated and trifluoromethylated aromatic ring coupled to a benzamide functional group, presents a unique analytical challenge. Mass spectrometry, a cornerstone of modern analytical chemistry, offers unparalleled sensitivity and structural elucidation capabilities, making it an indispensable tool for the characterization of such molecules.[1] This guide provides a comprehensive overview of the mass spectrometric analysis of this compound, intended for researchers, scientists, and drug development professionals. We will delve into sample preparation, ionization techniques, predicted fragmentation patterns, and robust analytical methodologies.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to developing a successful mass spectrometry method.
| Property | Value | Source |
| Molecular Formula | C₈H₅ClF₃NO | |
| Molecular Weight | 223.58 g/mol | |
| Physical Form | White to light yellow powder or crystals | |
| Purity | ~96% (typical) | |
| Storage Temperature | 2-8°C, sealed in dry conditions |
Strategic Sample Preparation for Mass Spectrometric Analysis
The quality of mass spectrometric data is intrinsically linked to the integrity of the sample preparation. The primary objective is to present the analyte to the ion source in a state that is compatible with the chosen ionization technique, free from interfering matrix components.
Core Principles of Sample Preparation
For robust and reproducible results, the sample preparation workflow must be meticulously optimized. Key considerations include the sample matrix (e.g., biological fluids, reaction mixtures, or purified solids) and the concentration of the analyte.[2]
Recommended Protocol for Liquid Chromatography-Mass Spectrometry (LC-MS)
Given that this compound is a non-volatile compound, Liquid Chromatography-Mass Spectrometry (LC-MS) is the most suitable analytical platform.
1. Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in a suitable solvent, such as methanol or acetonitrile, to create a stock solution of 1 mg/mL.
-
Perform serial dilutions to generate a series of working standards in the desired concentration range (e.g., 1 ng/mL to 1000 ng/mL).
2. Sample Extraction from Complex Matrices (e.g., Plasma):
-
Protein Precipitation: For a rapid cleanup, add three volumes of cold acetonitrile to one volume of plasma. Vortex vigorously and centrifuge to pellet the precipitated proteins. The supernatant can then be diluted and injected.
-
Solid-Phase Extraction (SPE): For a more thorough cleanup and pre-concentration, utilize a reversed-phase SPE cartridge.
-
Condition the cartridge with methanol followed by water.
-
Load the pre-treated sample.
-
Wash with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elute the analyte with a stronger organic solvent (e.g., acetonitrile or methanol).
-
Evaporate the eluent to dryness under a stream of nitrogen and reconstitute in the mobile phase.
-
Ionization Techniques: A Comparative Analysis
The choice of ionization technique is critical and depends on the analyte's properties and the desired information.
-
Electrospray Ionization (ESI): As a soft ionization technique, ESI is ideal for generating intact protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻, making it the preferred method for quantitative analysis and for obtaining precursor ions for tandem mass spectrometry (MS/MS).
-
Electron Ionization (EI): This hard ionization technique is typically coupled with Gas Chromatography (GC) and results in extensive fragmentation. While not ideal for this non-volatile compound without derivatization, understanding its potential fragmentation can provide valuable structural information.
Predicted Fragmentation Patterns: Elucidating the Molecular Structure
Electron Ionization (EI) Fragmentation Pathway (Theoretical)
Under EI conditions, the initial event is the formation of a molecular ion (M⁺˙). The subsequent fragmentation is driven by the stability of the resulting ions and neutral losses.
Caption: Predicted EI fragmentation of this compound.
Key Predicted EI Fragments:
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Neutral Loss | Proposed Fragmentation Pathway |
| 223/225 | [C₈H₅ClF₃NO]⁺˙ | - | Molecular Ion (M⁺˙) |
| 207/209 | [C₈H₄ClF₃O]⁺ | •NH | Loss of an amino radical |
| 179/181 | [C₇H₅ClF₃]⁺˙ | •CONH₂ | Alpha-cleavage with loss of the amide radical |
| 178/180 | [C₇H₄ClF₃]⁺ | CO | Loss of carbon monoxide from the m/z 207/209 fragment |
| 111/113 | [C₆H₄Cl]⁺ | •CF₃ | Loss of the trifluoromethyl radical from the m/z 178/180 fragment |
Note: The presence of chlorine results in characteristic isotopic patterns (approximately 3:1 ratio for ³⁵Cl and ³⁷Cl), which is a key diagnostic feature.
Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) Fragmentation
In ESI-MS/MS, the protonated molecule [M+H]⁺ (m/z 224/226) is selected and subjected to collision-induced dissociation (CID).
Caption: Predicted ESI-MS/MS fragmentation of protonated this compound.
Key Predicted ESI-MS/MS Fragments:
| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Proposed Fragmentation Pathway |
| 224/226 | 206/208 | H₂O | Loss of water |
| 224/226 | 179/181 | CONH₃ | Loss of the protonated amide group |
Experimental Workflow for Quantitative Analysis
A robust and validated analytical method is crucial for reliable quantification. The following workflow outlines a typical approach using LC-MS/MS.
Caption: A standard workflow for the quantitative analysis of this compound.
Detailed LC-MS/MS Methodology
-
Instrumentation: A high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a suitable starting point.
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient Elution: A typical gradient would start at a low percentage of B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for equilibration.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Mass Spectrometry Detection: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.
-
MRM Transition 1 (Quantitative): 224 -> 206
-
MRM Transition 2 (Qualitative): 224 -> 179
-
Method Validation: Ensuring Trustworthiness and Reliability
A self-validating system is paramount in regulated environments. The analytical method should be validated according to established guidelines (e.g., FDA, EMA) to ensure its performance. Key validation parameters include:
-
Specificity and Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample matrix.
-
Linearity: The demonstration of a linear relationship between the analyte concentration and the instrument response over a defined range.
-
Accuracy and Precision: The closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte.
-
Stability: The stability of the analyte in the sample matrix under various storage conditions.
Conclusion
The mass spectrometric analysis of this compound requires a systematic and well-informed approach. By leveraging the principles of strategic sample preparation, appropriate ionization techniques, and an understanding of predictable fragmentation pathways, robust and reliable analytical methods can be developed. The methodologies and theoretical considerations presented in this guide provide a solid foundation for the successful characterization and quantification of this and structurally related compounds in a variety of scientific and industrial applications.
References
- Vertex AI Search. (2015). Mass Spectrometry in Small Molecule Drug Development.
- Benchchem. (n.d.). An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 3-(3-(Trifluoromethyl)phenyl)propan-1-ol.
- Sigma-Aldrich. (n.d.). This compound.
- Benchchem. (n.d.). Application Note: Mass Spectrometry Fragmentation Analysis of 4-Chloro-3-sulfamoylbenzoic Acid.
- NIST. (n.d.). Benzenamine, 4-chloro-3-(trifluoromethyl)-. In NIST Chemistry WebBook.
- Mass Spectrometry: Fragmentation. (n.d.).
- Wikipedia. (n.d.). Electrospray ionization.
- IUCr Journals. (2021). 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide.
- NIST. (n.d.). 4-Fluoro-3-(trifluoromethyl)benzamide. In NIST Chemistry WebBook.
- ResearchGate. (n.d.). ESI‐(−) mass spectrum (MS) of the reaction between p‐chloro...
- NIST. (n.d.). 4-Chloro-3-iodobenzotrifluoride. In NIST Chemistry WebBook.
- PubChem. (n.d.). 4-Chloro-3-(trifluoromethyl)benzoic acid.
- NIST. (n.d.). 4-(Trifluoromethyl)benzamide. In NIST Chemistry WebBook.
- PubChem. (n.d.). 4-(Trifluoromethyl)benzamide.
- NIH. (2017). Validated method for the analysis of 22 illicit drugs and their metabolites via liquid chromatography tandem mass spectrometry (LC-MS/MS) in illicit drug samples collected in Chicago, IL.
Sources
Introduction: The Versatile Scaffold of Chloro-Trifluoromethyl-Substituted Benzamides in Drug Discovery
An In-depth Technical Guide on the Mechanisms of Action of Biologically Active Chloro-Trifluoromethyl-Substituted Benzamide Derivatives
The benzamide scaffold is a cornerstone in medicinal chemistry, valued for its synthetic tractability and its ability to engage in key hydrogen bonding interactions with biological targets. The strategic incorporation of chloro and trifluoromethyl substituents onto this core structure dramatically influences the physicochemical properties of the resulting molecules. The electron-withdrawing nature of both chlorine and the trifluoromethyl group can enhance metabolic stability, improve membrane permeability, and modulate binding affinity and selectivity for a diverse array of protein targets. This guide provides an in-depth exploration of the varied mechanisms of action exhibited by this chemical class, drawing upon key findings in the literature to offer researchers and drug development professionals a comprehensive overview of their therapeutic potential.
Peroxisome Proliferator-Activated Receptor Delta (PPARδ) Antagonism
A notable mechanism of action for a subset of chloro-trifluoromethyl-substituted benzamides is the antagonism of PPARδ, a ligand-activated transcription factor that plays a critical role in metabolic regulation and cell proliferation.
Covalent Inhibition Mechanism
One well-characterized example is 4-chloro-N-(2-{[5-(trifluoromethyl)-2-pyridyl]sulfonyl}ethyl)benzamide (GSK3787). This compound has been identified as a potent and selective irreversible antagonist of PPARδ.[1] Mass spectrometry analysis has confirmed that GSK3787 forms a covalent bond with Cysteine 249 (Cys249) located within the PPARδ ligand-binding pocket.[1] This irreversible binding event effectively locks the receptor in an inactive conformation, preventing the recruitment of coactivators and subsequent gene transcription.
Downstream Biological Effects
The antagonism of PPARδ by compounds like GSK3787 leads to the inhibition of the transcriptional activity of this receptor. For instance, it has been shown to inhibit the basal transcription of the Carnitine O-Palmitoyltransferase 1a (CPT1a) gene, which is involved in fatty acid oxidation.[1] This inhibitory action on PPARδ and its target genes makes such compounds valuable as chemical probes to investigate the biological functions of PPARδ and as potential starting points for the development of therapeutics for conditions where PPARδ activity is dysregulated, such as in certain cancers.[1]
Inhibition of the Hedgehog Signaling Pathway
The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development and tissue homeostasis. Its aberrant activation is implicated in the pathogenesis of various cancers.[2] Certain trifluoromethyl-containing 4-(2-pyrimidinylamino)benzamide derivatives have emerged as potent inhibitors of this pathway.[2][3]
Targeting the Smoothened Receptor
While the precise binding target within the Hh pathway can vary, many inhibitors, such as the FDA-approved drug vismodegib, target the transmembrane protein Smoothened (SMO). The trifluoromethyl-containing 4-(2-pyrimidinylamino)benzamides are designed to act as Hh signaling pathway inhibitors. Their efficacy is often evaluated using a Gli-luciferase reporter assay, which measures the activity of the downstream transcription factors of the Hh pathway.[3] Some derivatives in this class have demonstrated significantly more potent Hh signaling inhibitory activity than vismodegib, with IC50 values in the low nanomolar range.[3]
Structure-Activity Relationship (SAR) and Pharmacokinetic Profile
Systematic SAR studies on these compounds have revealed that the trifluoromethyl group plays a key role in their potent activity. For instance, compound 13d from one study was identified as the most potent derivative with an IC50 of 1.44 nM against the Hh signaling pathway.[3] Furthermore, this compound exhibited optimal in vivo pharmacokinetic properties, highlighting its potential as a lead compound for further development.[3]
Visualizing the Hedgehog Signaling Pathway and Inhibition
Sources
- 1. Identification and characterization of 4-chloro-N-(2-{[5-trifluoromethyl)-2-pyridyl]sulfonyl}ethyl)benzamide (GSK3787), a selective and irreversible peroxisome proliferator-activated receptor delta (PPARdelta) antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and pharmacological evaluation of trifluoromethyl containing 4-(2-pyrimidinylamino)benzamides as Hedgehog signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Biological activity of 4-Chloro-3-(trifluoromethyl)benzamide derivatives
An In-Depth Technical Guide to the Biological Activity of 4-Chloro-3-(trifluoromethyl)benzamide Derivatives
Authored by a Senior Application Scientist
Foreword: Unlocking the Therapeutic Potential of a Privileged Scaffold
In the landscape of medicinal chemistry and drug discovery, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that can interact with multiple, diverse biological targets to elicit a wide range of therapeutic effects. The this compound core is a prime example of such a scaffold. The strategic placement of a chlorine atom and a trifluoromethyl (CF₃) group on the benzamide ring creates a unique electronic and steric profile. The CF₃ group, a powerful electron-withdrawing moiety, enhances metabolic stability and lipophilicity, often improving bioavailability and cell permeability.[1][2] This guide provides an in-depth exploration of the multifaceted biological activities of derivatives built upon this core, offering insights for researchers, scientists, and drug development professionals aiming to leverage its potential.
Anticancer Activity: Targeting the Engines of Malignancy
Derivatives of this compound have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and proliferation.
Mechanism of Action: From Kinase Inhibition to Apoptosis Induction
A key strategy in modern oncology is the targeted inhibition of signaling pathways that are dysregulated in cancer cells. Several derivatives have been identified as potent inhibitors of critical cancer-driving proteins. For instance, sorafenib, an approved drug for kidney and liver cancer, contains the 4-chloro-3-(trifluoromethyl)phenyl moiety and functions as a multi-kinase inhibitor, targeting the Raf/Mek/Erk pathway to suppress cell proliferation and angiogenesis.[2] Other research has focused on developing derivatives that act as Epidermal Growth Factor Receptor (EGFR) inhibitors, a well-established target in various cancers.[3] These compounds block the downstream signaling cascade that promotes cell survival and division.
Furthermore, some derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells. One compound, 4-chloro-N-(3-((E)-3-(4-hydroxy-3-methoxyphenyl)acryloyl)phenyl)benzamide, was found to reverse multidrug resistance by inhibiting the P-glycoprotein (P-gp) efflux pump, thereby increasing the intracellular concentration of co-administered chemotherapeutic agents and enhancing their apoptotic effects.[4]
Quantitative Data: Anticancer Potency
The efficacy of these compounds is often quantified by their half-maximal inhibitory concentration (IC₅₀) or growth inhibition (GI₅₀) values against various cancer cell lines.
| Compound ID/Reference | Target/Cell Line | Activity (IC₅₀/GI₅₀) | Source |
| Sorafenib | Multiple Kinases | Varies (nM range) | [2] |
| Compound 3b | NCI-60 Panel | Growth % -67.57 (NCI-H522) | [1] |
| Compound 18 | HOP-62 (NSCLC) | 0.05 µM | [5] |
| Compound 10e | MCF-7 (Breast Cancer) | 24 nM | [6] |
| Compound N5a | A549, HepG2, HCT-116 | Targets EGFR | [3] |
Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability and, by extension, the cytotoxic potential of a compound.
Principle: Viable cells with active mitochondria contain reductase enzymes that cleave the tetrazolium ring of MTT, converting it from a yellow, water-soluble dye to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
Visualization: EGFR Signaling Pathway
Caption: Inhibition of the bacterial folic acid synthesis pathway by sulfonamides.
Insecticidal Activity: Precision Tools for Pest Management
The this compound scaffold is also present in several potent insecticides, offering a novel mode of action against a range of agricultural and public health pests.
Mode of Action: Ryanodine Receptor Modulation
A significant number of insecticidal benzamide derivatives, such as flubendiamide, function as potent activators of insect ryanodine receptors (RyRs). [7]RyRs are large ion channels critical for calcium release from intracellular stores in muscle cells. By locking these channels in an open state, the compounds cause an uncontrolled release of calcium, leading to permanent muscle contraction, paralysis, and ultimately, the death of the insect. This mode of action is often specific to insect RyRs, contributing to a favorable safety profile in mammals.
Quantitative Data: Insecticidal Efficacy
The potency of insecticides is typically expressed as the lethal concentration (LC₅₀) required to kill 50% of a test population.
| Compound ID/Reference | Target Pest | Activity (LC₅₀) | Source |
| Compound 8h | Oriental Armyworm | 0.0512 mg L⁻¹ | [7] |
| Compound 8h | Aedes aegypti (adult female) | LD₅₀ = 2.12 nmol/mg | [8] |
| Compound 12q | Plutella xylostella | 97.67% mortality at 1 mg L⁻¹ | [9] |
| Phthalic Acid Diamides | Plutella xylostella | Excellent larvicidal activities | [10] |
Experimental Protocol: Larval Insecticidal Bioassay
This protocol is used to evaluate the efficacy of a compound against insect larvae, such as the diamondback moth (Plutella xylostella).
Step-by-Step Protocol:
-
Diet Preparation: Prepare an artificial insect diet or use fresh host plant leaves (e.g., cabbage).
-
Compound Application: Prepare various concentrations of the test compound in a suitable solvent with a surfactant. Evenly apply the solutions to the surface of the diet or leaves and allow the solvent to evaporate.
-
Larval Exposure: Place a set number of same-aged larvae (e.g., 10-20 third-instar larvae) into each container with the treated diet/leaves.
-
Incubation: Maintain the containers under controlled conditions (e.g., 25°C, 60% relative humidity, 16:8 light:dark cycle).
-
Mortality Assessment: Record the number of dead larvae at specific time points (e.g., 24, 48, and 72 hours). Larvae are considered dead if they do not move when prodded with a fine brush.
-
Data Analysis: Use probit analysis to calculate the LC₅₀ value from the mortality data.
Visualization: Insecticidal Bioassay Workflow
Caption: A generalized workflow for conducting an insecticidal bioassay.
Diverse Pharmacological Landscape: Beyond the Core Activities
The versatility of the this compound scaffold extends to several other therapeutic areas, highlighting its broad applicability in drug design.
| Biological Activity | Key Finding/Mechanism | Representative Compound | Source |
| Antiplasmodial | Active against Plasmodium falciparum, the parasite causing malaria. | N-[4-(3-ethoxy-4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamide | [11] |
| PPARδ Antagonism | Covalent binding to Cys249 in the PPARδ binding pocket, antagonizing its transcriptional activity. | GSK3787 | [12] |
| Hedgehog Pathway Inhibition | Potent inhibition of the Hedgehog (Hh) signaling pathway, crucial in developmental biology and some cancers. | Compound 13d (IC₅₀ = 1.44 nM) | [13] |
| Neuroprotection | Prevention of kainic acid-induced excitotoxicity via activation of the TAAR1 receptor. | EPPTB | [14] |
Structure-Activity Relationships (SAR): A Guide to Rational Design
Analysis across multiple studies reveals key structural features that govern the biological activity of these derivatives.
-
Amide Substitution: The nature of the substituent on the amide nitrogen is critical for determining the specific activity. Large, complex aromatic or heterocyclic groups are common in derivatives with anticancer, antiplasmodial, and hedgehog inhibitory activity. [13][15][16]* Role of the Phenyl Ring: The 4-chloro and 3-trifluoromethyl groups are often essential for high potency. The chlorine atom can participate in halogen bonding, while the CF₃ group enhances lipophilicity and blocks metabolic oxidation, improving the pharmacokinetic profile. [1][2]* Conformational Flexibility: The ability of flexible side chains to adopt specific conformations that mimic endogenous ligands or fit into binding pockets is crucial for some activities, such as anti-leukotriene action. [17]
Conclusion and Future Horizons
The this compound scaffold is a testament to the power of strategic molecular design. Its derivatives have demonstrated a remarkable breadth of biological activities, spanning oncology, infectious diseases, and agrochemicals. The insights gathered from extensive structure-activity relationship studies provide a clear roadmap for future research. The continued exploration of this privileged structure, through the synthesis of novel analogues and the investigation of new biological targets, holds immense promise for the development of next-generation therapeutics and crop protection agents.
References
- Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles. MDPI.
- Identification and characterization of 4-chloro-N-(2-{[5-trifluoromethyl)-2-pyridyl]sulfonyl}ethyl)benzamide (GSK3787), a selective and irreversible peroxisome proliferator-activated receptor delta (PPARdelta) antagonist. PubMed.
- Synthesis, insecticidal activity, and structure-activity relationship of trifluoromethyl-containing phthalic acid diamide structures. PubMed.
- Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. PMC - NIH.
- Insecticidal and Repellent Properties of Novel Trifluoromethylphenyl Amides III. PubMed.
- Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Deriv
- Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. MDPI.
- Quantitative Structure-Activity Relationships of Benzamide Derivatives for Anti-Leukotriene Activities. PubMed.
- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.
- 4-Trifluoromethyl bithiazoles as broad-spectrum antimicrobial agents for virus-related bacterial infections or co-infections. PMC - NIH.
- Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides. MDPI.
- 4-pyrrolidin-1-yl-3-trifluoromethyl-benzamide (EPPTB) prevents 3-iodothyronamine (T1AM)-induced neuroprotection against kainic acid toxicity. PubMed.
- Design, synthesis and insecticidal activity of novel analogues of flubendiamide containing alkoxyhexafluoroisopropyl groups. PMC - NIH.
- Synthesis, Molecular Structure, and in Vitro Antitumor Activity of New 4-chloro-2-mercaptobenzenesulfonamide Deriv
- Synthesis and structure-activity relationship of disubstituted benzamides as a novel class of antimalarial agents. PubMed.
- Antimicrobial Activity of N-(3-Chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitro benzamide Derivatives.
- Synthesis and Antimicrobial Activity of 4-Chloro-3-Nitrophenylthiourea Derivatives Targeting Bacterial Type II Topoisomerases. PubMed.
- Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors. Frontiers.
- Synthesis and pharmacological evaluation of trifluoromethyl containing 4-(2-pyrimidinylamino)
- Design, Synthesis and Insecticidal Activity of Novel meta-Diamide Compounds Containing Methoxy Group. SciELO.
- Reversal of multidrug resistance by 4-chloro-N-(3-((E)-3-(4-hydroxy-3-methoxyphenyl)acryloyl)phenyl)benzamide through the reversible inhibition of P-glycoprotein. PubMed.
- Potential Antimicrobial Applications of 4-Chloro-3-sulfamoylbenzoic Acid: A Technical Whitepaper. Benchchem.
- Effect of chloro and fluoro groups on the antimicrobial activity of 2,5-disubstituted 4-thiazolidinones: A comparative study.
- New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. PubMed Central.
- Antiplasmodial activity, structure–activity relationship and studies on the action of novel benzimidazole deriv
Sources
- 1. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reversal of multidrug resistance by 4-chloro-N-(3-((E)-3-(4-hydroxy-3-methoxyphenyl)acryloyl)phenyl)benzamide through the reversible inhibition of P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, molecular structure, and in vitro antitumor activity of new 4-chloro-2-mercaptobenzenesulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors [frontiersin.org]
- 7. Design, synthesis and insecticidal activity of novel analogues of flubendiamide containing alkoxyhexafluoroisopropyl groups - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Insecticidal and repellent properties of novel trifluoromethylphenyl amides III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. Synthesis, insecticidal activity, and structure-activity relationship of trifluoromethyl-containing phthalic acid diamide structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Identification and characterization of 4-chloro-N-(2-{[5-trifluoromethyl)-2-pyridyl]sulfonyl}ethyl)benzamide (GSK3787), a selective and irreversible peroxisome proliferator-activated receptor delta (PPARdelta) antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and pharmacological evaluation of trifluoromethyl containing 4-(2-pyrimidinylamino)benzamides as Hedgehog signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. N-(3-Ethoxy-phenyl)-4-pyrrolidin-1-yl-3-trifluoromethyl-benzamide (EPPTB) prevents 3-iodothyronamine (T1AM)-induced neuroprotection against kainic acid toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Antiplasmodial activity, structure–activity relationship and studies on the action of novel benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quantitative structure-activity relationships of benzamide derivatives for anti-leukotriene activities - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Safe Handling of 4-Chloro-3-(trifluoromethyl)benzamide for Research and Development Professionals
Introduction: Navigating the Chemistry and Utility of a Key Synthetic Intermediate
4-Chloro-3-(trifluoromethyl)benzamide is a substituted aromatic amide that serves as a crucial building block in modern medicinal chemistry and organic synthesis. Its unique electronic properties, conferred by the electron-withdrawing trifluoromethyl group and the chloro substituent on the benzene ring, make it a valuable precursor for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). A notable example of its application is in the synthesis of the multi-kinase inhibitor sorafenib, a targeted therapy for various cancers.[1] The trifluoromethyl group is a key feature in many modern drugs, as it can enhance metabolic stability, binding affinity, and bioavailability.[2]
This guide provides a comprehensive overview of the safety and handling protocols for this compound, designed for researchers, scientists, and drug development professionals. The focus is on providing a deep, scientifically grounded understanding of the potential hazards and the necessary precautions to ensure a safe laboratory environment.
Section 1: Physicochemical and Toxicological Profile
A thorough understanding of the inherent properties of a chemical is the foundation of a robust safety protocol. This section details the known physicochemical characteristics and the toxicological profile of this compound, drawing from available data and information on structurally related compounds where necessary.
1.1: Chemical and Physical Properties
| Property | Value | Source |
| Chemical Formula | C₈H₅ClF₃NO | |
| Molecular Weight | 223.58 g/mol | |
| Appearance | White to light yellow powder or crystals | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Slightly soluble in water. | [3] |
| CAS Number | 62584-23-0 |
1.2: Toxicological Profile and Hazard Classification
GHS Hazard Classification:
-
Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.
-
Skin Irritation (Category 2), H315: Causes skin irritation.
-
Eye Irritation (Category 2A), H319: Causes serious eye irritation.
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation, H335: May cause respiratory irritation.
Pictograms:
Signal Word: Warning
In-depth Toxicological Considerations:
-
Acute Effects: The primary and most immediate health risks associated with this compound are irritant effects upon contact with skin, eyes, and the respiratory tract. Ingestion is also a route of exposure that can lead to harmful effects.
-
Chronic Effects: There is a lack of specific data on the chronic toxicity, genotoxicity, and carcinogenicity of this compound. However, as with many chlorinated aromatic compounds, prolonged or repeated exposure should be minimized. For some related chloro-phenylenediamine compounds, there is evidence of carcinogenicity in animal studies.[4] Therefore, a precautionary approach is warranted.
-
Specific Target Organ Toxicity (STOT): Beyond acute respiratory irritation, no specific target organs for repeated exposure have been identified for this compound. However, general principles of chemical safety dictate that systemic effects should be considered a possibility with significant or prolonged exposure.
Section 2: Exposure Control and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is critical for safely handling this compound. This involves a combination of engineering controls, administrative controls, and appropriate personal protective equipment.
2.1: Engineering Controls: The First Line of Defense
Engineering controls are designed to remove the hazard at the source and are the most effective means of exposure control.
-
Chemical Fume Hood: All weighing and handling of powdered this compound should be conducted in a certified chemical fume hood to prevent inhalation of dust particles.
-
Ventilation: The laboratory should have adequate general ventilation to ensure that any fugitive emissions are diluted and removed.
2.2: Personal Protective Equipment (PPE): The Essential Barrier
The following PPE is mandatory when handling this compound:
| PPE Category | Item | Specification | Rationale |
| Eye and Face Protection | Safety Goggles with Side Shields | Conforming to EN 166 (EU) or ANSI Z87.1 (US) standards. | Protects eyes from dust particles and splashes. |
| Face Shield | To be worn in addition to safety goggles when there is a risk of splashing. | Provides full-face protection. | |
| Skin and Body Protection | Chemical-resistant Gloves | Nitrile or neoprene gloves are suitable. Inspect for pinholes before use. | Prevents skin contact with the chemical. |
| Lab Coat | Long-sleeved, flame-retardant lab coat. | Protects skin and personal clothing from contamination. | |
| Respiratory Protection | NIOSH-approved Respirator | An N95 dust mask may be sufficient for weighing small quantities in a fume hood. For larger quantities or in the absence of a fume hood, a half-mask or full-face respirator with appropriate particulate filters is recommended. | Prevents inhalation of harmful dust. |
Section 3: Safe Handling and Storage Protocols
Adherence to strict handling and storage procedures is paramount to minimizing the risk of exposure and ensuring the stability of the compound.
3.1: Handling Procedures
A systematic approach to handling this compound is crucial for minimizing exposure.
Caption: A logical workflow for the safe handling of this compound.
Step-by-Step Handling Protocol:
-
Risk Assessment: Before beginning any work, conduct a thorough risk assessment for the planned experiment.
-
PPE: Don all required personal protective equipment as outlined in Section 2.2.
-
Work Area Preparation: Ensure the chemical fume hood is functioning correctly and the work area is clean and uncluttered.
-
Weighing: Carefully weigh the solid compound in the fume hood, avoiding the generation of dust.
-
Transfer: Transfer the weighed solid to the reaction vessel using a spatula or other appropriate tool.
-
Dissolution: If dissolving the compound, add the solvent slowly to the solid to prevent splashing.
-
Decontamination: After handling, thoroughly decontaminate the work area, including the balance and any glassware.
-
Waste Disposal: Dispose of all contaminated materials in a designated hazardous waste container.
-
Post-Handling Hygiene: Remove PPE in the correct order to avoid self-contamination and wash hands thoroughly with soap and water.
3.2: Storage Requirements
Proper storage is essential to maintain the integrity of the compound and prevent accidental release.
-
Container: Store in a tightly sealed, properly labeled container.
-
Conditions: Keep in a cool, dry, and well-ventilated area. A recommended storage temperature is 2-8°C.
-
Incompatibilities: Store away from strong oxidizing agents.
-
Security: Store in a locked cabinet or a secure area with restricted access.
Section 4: Emergency Procedures
In the event of an accidental exposure or spill, a swift and appropriate response is critical.
4.1: First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them one or two glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
4.2: Accidental Release Measures
Caption: A clear, step-by-step procedure for responding to a spill.
Spill Response Protocol:
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.
-
PPE: Don appropriate PPE, including respiratory protection.
-
Containment: For a solid spill, carefully cover it with a plastic sheet to prevent dust from becoming airborne. For a solution, contain the spill using an inert absorbent material like vermiculite or sand.
-
Collection: Carefully sweep or scoop up the spilled material and place it into a clearly labeled, sealed container for hazardous waste disposal.
-
Decontamination: Clean the spill area thoroughly with a suitable decontaminating agent, followed by soap and water.
-
Ventilation: Ensure the area is well-ventilated after the cleanup is complete.
4.3: Fire-Fighting Measures
-
Extinguishing Media: Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam to extinguish a fire involving this compound.
-
Hazardous Combustion Products: In a fire, toxic and corrosive gases may be produced, including carbon oxides, nitrogen oxides, hydrogen chloride, and hydrogen fluoride.
-
Firefighter Protection: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Section 5: Waste Disposal and Environmental Considerations
Proper disposal of this compound and its contaminated materials is crucial to protect the environment and comply with regulations.
-
Disposal: All waste containing this compound must be disposed of as hazardous waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not allow the material to enter drains or waterways.
-
Ecotoxicity: Specific ecotoxicity data for this compound is limited. However, given its chemical structure, it should be considered potentially harmful to aquatic life. Release into the environment must be avoided.
Section 6: Occupational Exposure Limits and Risk Assessment
As is common for many specialized research chemicals, there are no established official Occupational Exposure Limits (OELs) from regulatory bodies like OSHA or ACGIH for this compound.[5]
In the absence of official OELs, it is incumbent upon the research institution to conduct a thorough risk assessment and establish internal control limits. This process, often referred to as "occupational exposure banding," involves categorizing chemicals into "bands" based on their inherent toxicity and potency.[5] This allows for the implementation of appropriate control measures even with limited toxicological data. The derivation of such limits should be based on available hazard information, structure-activity relationships, and the professional judgment of industrial hygienists and toxicologists.[6][7][8][9]
Conclusion: A Commitment to a Culture of Safety
This compound is a valuable tool in the arsenal of the medicinal and synthetic chemist. However, its utility must be balanced with a deep respect for its potential hazards. By implementing the comprehensive safety and handling protocols outlined in this guide, researchers and drug development professionals can mitigate the risks associated with this compound and foster a robust culture of safety within the laboratory. A proactive and informed approach to chemical safety is not merely a regulatory requirement; it is a fundamental tenet of responsible scientific practice.
References
-
Maier, M. A., et al. (2020). Considerations for setting occupational exposure limits for novel pharmaceutical modalities. Journal of Applied Toxicology, 41(4), 569-583. [Link]
- Sweeney, L. M., et al. (2003). Derivation of occupational exposure limits based on target blood concentrations in humans. Regulatory Toxicology and Pharmacology, 37(1), 100-109.
-
Gundert, F., et al. (2022). Derivation of occupational exposure limits: Differences in methods and protection levels. Journal of Applied Toxicology, 42(10), 1645-1662. [Link]
-
Gundert, F., et al. (2022). Derivation of occupational exposure limits: Differences in methods and protection levels. ResearchGate. [Link]
-
Kopco, J., et al. (2022). An interdisciplinary framework for derivation of occupational exposure limits. Frontiers in Public Health, 10, 933909. [Link]
- Sigma-Aldrich. (n.d.). Safety Data Sheet for this compound.
-
MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 27(15), 4949. [Link]
- Fisher Scientific. (2025). Safety Data Sheet for 3-(Trifluoromethyl)benzamide.
- Fluorochem. (2024). Safety Data Sheet for N-Methoxy-N-methyl-4-(trifluoromethyl)benzamide.
- AK Scientific, Inc. (n.d.). Safety Data Sheet for 3-Chloro-2-fluoro-5-(trifluoromethyl)benzamide.
- Echemi. (n.d.). MSDS of 4-chloro-3-(trifluoromethoxy)benzaldehyde.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 74684, 4-(Trifluoromethyl)benzamide. PubChem.
- National Toxicology Program. (2021). 15th Report on Carcinogens.
-
Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors. (2021). Bioorganic Chemistry, 115, 105198. [Link]
- Echemi. (n.d.). 4-CHLORO-3-NITRO-5-(TRIFLUOROMETHYL)
- BenchChem. (n.d.). Synthesis routes of 3-(Trifluoromethyl)benzamide.
- U.S. Geological Survey. (1996).
- U.S. Fish and Wildlife Service. (1982).
-
Cole-Parmer. (n.d.). Chemical Compatibility Database. [Link]
- Journal of Biomedical Research & Environmental Sciences. (2024).
- ResearchGate. (2021).
- European Medicines Agency. (2010).
-
Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety. (2023). Pharmaceuticals, 16(5), 735. [Link]
- Google Patents. (n.d.). CN113698315A - Synthetic method of 2-trifluoromethyl benzamide.
-
Repeated dose (28 days) oral toxicity study of flutamide in rats, based on the draft protocol for the 'Enhanced OECD Test Guideline 407' for screening for endocrine-disrupting chemicals. (2000). Archives of Toxicology, 74(3), 127-132. [Link]
- ResearchGate. (n.d.). Discovery of TRPM8 Antagonist ( S)-6-(((3-Fluoro-4-(trifluoromethoxy)phenyl)(3-fluoropyridin-2-yl)methyl)carbamoyl)nicotinic Acid (AMG 333)
- Update on genotoxicity and carcinogenicity testing of 472 marketed pharmaceuticals. (2009).
-
The rat acute oral toxicity of trifluoromethyl compounds (TFMs): a computational toxicology study combining the 2D-QSTR, read-across and consensus modeling methods. (2024). Archives of Toxicology. [Link]
- Echemi. (n.d.). 4-CHLORO-3-(TRIFLUOROMETHYL)BENZOIC ACID product page.
-
[Twenty-eight days repeated dose toxicity test of N-(fluorodichloromethylthio)phthalimide in rats]. (1997). The Journal of Toxicological Sciences, 22 Suppl 1, 1-13. [Link]
- Tokyo Chemical Industry. (n.d.). 4-Chloro-3-(trifluoromethyl)benzoic Acid product page.
-
Carcinogenicity of the drinking water mutagen 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone in the rat. (1996). Journal of the National Cancer Institute, 88(15), 1034-1040. [Link]
- National Toxicology Program. (2021). 15th Report on Carcinogens, Appendices A-G.
-
National Center for Biotechnology Information. (2021). 4-Chloro-o-phenylenediamine. In 15th Report on Carcinogens. [Link]
-
Assessing the genotoxicity and carcinogenicity of 2-chloroethanol through structure activity relationships and in vitro testing approaches. (2022). Food and Chemical Toxicology, 167, 113290. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. jelsciences.com [jelsciences.com]
- 3. echemi.com [echemi.com]
- 4. 4-Chloro-o-phenylenediamine - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Considerations for setting occupational exposure limits for novel pharmaceutical modalities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ftp.cdc.gov [ftp.cdc.gov]
- 7. Derivation of occupational exposure limits: Differences in methods and protection levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | An interdisciplinary framework for derivation of occupational exposure limits [frontiersin.org]
A Technical Guide to the Safe Handling and Properties of 4-Chloro-3-(trifluoromethyl)benzamide
An Essential Resource for Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-3-(trifluoromethyl)benzamide is a substituted aromatic amide that serves as a crucial building block in medicinal chemistry and organic synthesis. Its unique structure, featuring a trifluoromethyl group and a chlorine atom, imparts specific physicochemical properties that are highly valuable in the design of novel therapeutic agents and functional materials. For instance, the trifluoromethyl group is a well-known pharmacophore used to enhance metabolic stability and binding affinity in drug candidates.[1] The presence of chlorine also provides a site for further chemical modification.[2]
This guide provides a comprehensive overview of the material safety data, handling protocols, and essential properties of this compound. It is designed to empower researchers and laboratory professionals with the knowledge required to handle this compound safely and effectively, ensuring both personal safety and experimental integrity.
Section 1: Chemical and Physical Identity
A precise understanding of a compound's identity and physical properties is the foundation of safe laboratory practice.
| Identifier | Data |
| Chemical Name | This compound |
| CAS Number | 62584-23-0 |
| Molecular Formula | C₈H₅ClF₃NO |
| Molecular Weight | 223.58 g/mol |
| Physical Form | White to light yellow powder or crystals |
| Storage Temperature | 2-8°C, sealed in a dry environment |
| Melting Point | 163-165°C (Data for the related benzoic acid)[3] |
| Solubility | Slightly soluble in water (Data for the related benzoic acid)[3] |
Note: Specific experimental data for the melting point and solubility of the benzamide are not widely published; data for the structurally similar 4-chloro-3-(trifluoromethyl)benzoic acid is provided for estimation.
Section 2: Hazard Identification and Risk Assessment
This compound is classified as hazardous under the Globally Harmonized System (GHS). A thorough risk assessment must be conducted before any handling.
GHS Classification Summary
| Pictogram | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |
| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Expert Insight: Understanding the Hazards
The designated H-statements point to three primary routes of exposure and associated risks:
-
Oral Toxicity (H302): Accidental ingestion can be harmful, necessitating strict hygiene protocols.
-
Dermal and Ocular Irritation (H315, H319): The compound can irritate the skin and cause serious damage to the eyes upon contact. This is typical for many crystalline organic compounds.
-
Respiratory Irritation (H335): As a fine powder, the compound can easily become airborne, posing an inhalation risk that can lead to respiratory tract irritation.
A pre-handling risk assessment is mandatory. The following workflow illustrates the key decision points.
Caption: Standard workflow for handling the solid compound.
Section 4: Emergency and First Aid Procedures
In the event of an exposure, immediate and appropriate action is critical. Always have the Safety Data Sheet available for emergency responders.
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. [4]* In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. If irritation persists, seek medical attention. [5]* In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. [5]* If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician immediately. [6]
Section 5: Accidental Release and Disposal
5.1 Spill Response Protocol
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Protect: Wear the full PPE described in Section 3.2, including respiratory protection.
-
Contain and Clean: Avoid generating dust. Gently sweep the spilled solid into a suitable, labeled container for disposal. Use a damp cloth to wipe the spill area clean. [6]5. Decontaminate: Decontaminate all tools and surfaces after cleanup.
5.2 Waste Disposal
Dispose of this compound and any contaminated materials as hazardous chemical waste. This should be done through a licensed professional waste disposal service, in accordance with all local, state, and federal regulations. [6]
Section 6: Stability and Reactivity
-
Reactivity: No known unusual reactivity under normal conditions. [7]* Chemical Stability: The compound is stable under the recommended storage conditions (2-8°C, dry). [7]* Conditions to Avoid: Avoid dust generation, excess heat, and exposure to moisture. [5]* Incompatible Materials: Avoid contact with strong oxidizing agents. [7]* Hazardous Decomposition Products: When subjected to combustion, this compound may decompose to form toxic gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), hydrogen chloride (HCl), and hydrogen fluoride (HF). [5]
Section 7: Toxicological and Ecological Information
-
Ecological Information: There is limited data available on the environmental fate and ecotoxicity of this compound. To prevent environmental contamination, do not allow the product to enter drains or waterways. [6]
Conclusion
This compound is a valuable reagent for scientific innovation. Its potential hazards are well-defined and can be managed effectively through the diligent application of the protocols outlined in this guide. By integrating a thorough understanding of its properties with rigorous safety practices—including the consistent use of engineering controls and personal protective equipment—researchers can confidently and safely utilize this compound to advance their work in drug discovery and beyond.
References
-
Fisher Scientific. (n.d.). 4-Chloro-3-(trifluoromethyl)thiobenzamide, 97%, Thermo Scientific. Retrieved from [Link]
-
Capot Chemical Co., Ltd. (n.d.). MSDS of 4-chloro-3-(trifluoromethoxy)benzaldehyde. Retrieved from [Link]
-
Al-Zoubi, R. M., et al. (2021). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Retrieved from [Link]
-
Ishtiaq, M., et al. (2022). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. echemi.com [echemi.com]
- 5. aksci.com [aksci.com]
- 6. capotchem.cn [capotchem.cn]
- 7. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
The Strategic Imperative of the Trifluoromethyl Group in Modern Benzamide Drug Design
An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, and among fluorinated motifs, the trifluoromethyl (CF3) group holds a preeminent status.[1] When appended to the benzamide core—a privileged structure in its own right—the CF3 group imparts a unique and powerful combination of physicochemical, pharmacokinetic, and pharmacodynamic properties. This guide provides a comprehensive analysis of the multifaceted role of the trifluoromethyl group in benzamide compounds. We will dissect its profound influence on molecular properties, from lipophilicity and metabolic stability to target binding and conformational behavior.[2][3] Through an exploration of synthetic methodologies, detailed experimental protocols, and illustrative case studies, this document serves as a technical resource for researchers aiming to harness the full potential of trifluoromethylated benzamides in the pursuit of novel therapeutics.
The Trifluoromethyl Group: A Profile of Influence
The trifluoromethyl group is far more than a simple sterically bulky analogue of a methyl group. Its defining characteristic is the intense electron-withdrawing effect of the three fluorine atoms, which dramatically alters the electronic landscape of the parent molecule.[4] This, combined with its high lipophilicity and exceptional metabolic stability, makes it a strategic tool for optimizing drug candidates.[5][6]
The key advantages conferred by the CF3 group can be broadly categorized, as illustrated below.
Caption: Core impacts of the trifluoromethyl group on benzamide drug candidates.
Modulating Physicochemical and Pharmacokinetic Properties
Lipophilicity, Solubility, and Permeability
The CF3 group is one of the most lipophilic substituents used in drug design, with a Hansch-Fujita π value of approximately +0.88.[3] This increased lipophilicity can significantly enhance a benzamide's ability to cross cellular membranes, a critical factor for oral absorption and reaching intracellular targets.[2][6] However, this must be carefully balanced, as excessive lipophilicity can lead to poor aqueous solubility and increased off-target toxicity. The CF3 group's ability to modulate the pKa of the benzamide's amide proton or other ionizable groups can also influence solubility. For instance, the strong electron-withdrawing nature of the CF3 group increases the acidity of nearby protons.[4][7]
Metabolic Stability: A Paradigm of Rational Design
A primary driver for incorporating a CF3 group is to enhance metabolic stability.[5] Aromatic rings and methyl groups are often susceptible to oxidation by cytochrome P450 (CYP) enzymes, representing metabolic "hotspots." Replacing a metabolically labile methyl group with a trifluoromethyl group is a well-established and highly effective strategy to block this pathway.[3][5] The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry (bond dissociation energy ~485 kJ/mol), making it exceptionally resistant to enzymatic cleavage.[3] This "metabolic switching" leads to a longer drug half-life, reduced clearance, and a more predictable pharmacokinetic profile.[5]
| Parameter | Benzamide-CH3 (Hypothetical) | Benzamide-CF3 (Expected Outcome) | Rationale |
| Metabolic Hotspot | Aromatic ring or methyl group | CF3 group is metabolically robust | The high C-F bond energy prevents enzymatic oxidation by CYPs.[3][5] |
| In Vitro Half-life (t½) | Shorter | Longer | Reduced rate of metabolism leads to slower clearance of the parent drug.[5] |
| Intrinsic Clearance (CLint) | Higher | Lower | Blocking a primary metabolic pathway reduces the liver's metabolic capacity for the drug.[5] |
| Bioavailability | Lower | Potentially Higher | Reduced first-pass metabolism can significantly increase the fraction of the drug reaching systemic circulation.[3] |
Table 1: Comparative effects of CH3 vs. CF3 substitution on the metabolic stability of a benzamide scaffold.
Enhancing Pharmacodynamics: The Role in Target Engagement
The influence of the CF3 group extends directly to how a benzamide ligand interacts with its biological target. Its effects are a sophisticated interplay of sterics, electronics, and unique intermolecular forces.
-
Hydrophobic Interactions: The lipophilic nature of the CF3 group allows it to occupy and form favorable hydrophobic interactions within nonpolar pockets of a protein's active site, potentially increasing binding affinity.[2][8]
-
Multipolar Interactions: While fluorine is a poor hydrogen bond acceptor, the CF3 group can engage in favorable multipolar interactions. It can form short, stabilizing contacts with backbone amide carbonyls in a protein, an interaction that has been shown to substantially improve inhibitor potency.[9]
-
Conformational Control: The steric bulk of the CF3 group can restrict the rotation of the benzamide's phenyl ring, locking the molecule into a specific, bioactive conformation. This pre-organization can reduce the entropic penalty of binding and enhance both affinity and selectivity.[10][11]
Caption: Potential binding interactions of a CF3-benzamide in a target active site.
Experimental Protocols: Synthesis and Evaluation
Harnessing the benefits of the CF3 group requires robust synthetic methods and reliable assays for evaluation.
Synthesis Protocol: Amidation of 2-(Trifluoromethyl)benzoyl Chloride
A common and straightforward method for preparing trifluoromethylated benzamides is the reaction of the corresponding acid chloride with ammonia or an amine.[12]
Objective: To synthesize 2-(trifluoromethyl)benzamide.
Materials:
-
2-(Trifluoromethyl)benzoyl chloride
-
Ammonium hydroxide (concentrated aqueous solution)
-
Cold deionized water
-
Reaction vessel with stirring capability
-
Filtration apparatus (e.g., Büchner funnel)
-
Ice bath
Procedure:
-
Setup: Place the reaction vessel in an ice bath to maintain a low temperature (e.g., <10 °C).
-
Reagent Addition: Charge the vessel with 2-(Trifluoromethyl)benzoyl chloride (1.0 eq), cold water, and concentrated ammonium hydroxide (approx. 2.0-3.0 eq). The addition of ammonium hydroxide should be done carefully to control the exotherm.
-
Reaction: Stir the reaction mixture vigorously at <10 °C. Monitor the reaction for completion (typically 1-4 hours) by a suitable method (e.g., TLC or LC-MS).
-
Isolation: Upon completion, the solid product will precipitate from the reaction mixture. Filter the mixture through a Büchner funnel.
-
Washing: Wash the collected solid product thoroughly with cold deionized water to remove any unreacted starting materials and ammonium salts.
-
Drying: Dry the purified product under vacuum to yield 2-(trifluoromethyl)benzamide as a solid.[12]
Assay Protocol: In Vitro Metabolic Stability in Liver Microsomes
This assay is crucial for determining the half-life and intrinsic clearance of a new compound, providing a direct measure of its metabolic stability.[5]
Objective: To assess the metabolic stability of a trifluoromethylated benzamide by measuring its rate of disappearance in the presence of human liver microsomes.
Materials:
-
Test compound (trifluoromethylated benzamide)
-
Human Liver Microsomes (HLM)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (contains NADP+, glucose-6-phosphate, and G6P dehydrogenase)
-
Ice-cold "stopping solution" (e.g., acetonitrile with an internal standard)
-
96-well plate, incubator (37°C), LC-MS/MS system
Procedure:
-
Preparation: Prepare working solutions of the test compound and positive controls (e.g., a rapidly metabolized compound like verapamil) in buffer. Thaw the HLM on ice. Prepare the NADPH regenerating system solution.
-
Pre-incubation: Add the HLM solution to the wells of the 96-well plate. Add the test compound working solution to initiate the reaction mixture. Pre-incubate the plate at 37°C for 5-10 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system solution to all wells. The 0-minute time point samples are immediately quenched by adding the stopping solution.
-
Time Course: Incubate the plate at 37°C. At designated time points (e.g., 5, 15, 30, 45, 60 minutes), terminate the reaction in the corresponding wells by adding an equal volume of the ice-cold stopping solution.
-
Analysis: Once all time points are collected, centrifuge the plate to pellet the precipitated proteins. Transfer the supernatant to a new plate for analysis.
-
Quantification: Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural log of the percentage of the parent compound remaining versus time. The slope of the line gives the rate of elimination (k). The in vitro half-life is calculated as t½ = 0.693 / k.
Caption: A typical discovery workflow for a novel CF3-benzamide therapeutic.
Case Study: Selinexor (XPOVIO®)
Selinexor is a first-in-class, FDA-approved anticancer agent that functions as a selective inhibitor of nuclear export (SINE). Its structure features a prominent 3,5-bis(trifluoromethyl)benzamide moiety.[13][14]
-
Role of the CF3 Groups: The two CF3 groups on the central phenyl ring are critical to its mechanism and properties. They enhance the lipophilicity of the molecule, aiding its passive diffusion into cells.[2] Furthermore, their strong electron-withdrawing nature is believed to contribute to the specific electronic profile required for covalent interaction with a cysteine residue in its target protein, XPO1.[13] The metabolic stability conferred by the CF3 groups also contributes to a viable pharmacokinetic profile for oral administration.[5] The synthesis of Selinexor begins with 3,5-bis(trifluoromethyl)benzonitrile, which is hydrolyzed to the corresponding benzamide.[13][14] This case powerfully illustrates how multiple CF3 groups can be strategically employed on a benzamide scaffold to achieve a successful clinical outcome.
Conclusion
The trifluoromethyl group is an indispensable tool in the design of advanced benzamide-based therapeutics. Its ability to profoundly and predictably modulate a molecule's physicochemical properties, block metabolic pathways, and enhance target engagement provides a clear strategic advantage for medicinal chemists.[1][2] By increasing metabolic stability, improving membrane permeability, and fine-tuning binding interactions, the CF3 group can transform a promising but flawed compound into a viable drug candidate.[5][9] A thorough understanding of its effects, coupled with robust synthetic and analytical methodologies, is essential for any researcher, scientist, or drug development professional working to innovate within the rich chemical space of benzamide compounds.
References
- BenchChem. (n.d.). Quantum Chemical Insights into Trifluoromethylphenols: A Technical Guide for Drug Development.
- Iranian Journal of Science. (2025, February). Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities. 49(1), 21-32.
- BenchChem. (n.d.). Synthesis routes of 3-(Trifluoromethyl)benzamide.
- BenchChem. (n.d.). Quantum Chemical Studies on Trifluoromethanamine: A Technical Overview.
- Google Patents. (n.d.). CN113698315A - Synthetic method of 2-trifluoromethyl benzamide.
- PubMed Central. (n.d.). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems.
- ResearchGate. (n.d.). Assessing the Bioisosterism of the Trifluoromethyl Group with a Protease Probe | Request PDF.
- ACS Publications. (2020, December 1). Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations. Journal of Chemical Information and Modeling.
- PubMed Central. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- PubMed Central. (n.d.). Crystal structures of N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide at 173 K: a study of the energetics of conformational changes due to crystal packing.
- Cheméo. (n.d.). Chemical Properties of m-(trifluoromethyl)benzamide (CAS 1801-10-1).
- National Institutes of Health. (2022, April 20). Structure-Based Bioisosterism Design, Synthesis, Biological Evaluation and In Silico Studies of Benzamide Analogs as Potential Anthelmintics.
- Chemcasts. (n.d.). n-[2-(Trifluoromethyl)phenyl]benzamide Properties vs Pressure | Density, Cp, Viscosity.
- CymitQuimica. (n.d.). CAS 360-64-5: 2-(Trifluoromethyl)benzamide.
- MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.
- MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- Hovione. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.
- ResearchGate. (n.d.). Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations | Request PDF.
- ResearchGate. (2025, July 1). (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- DOI. (n.d.). The Trifluoromethyl group as a Bioisosteric Replacement of The Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators (PAMs).
- Google Patents. (n.d.). US20170129849A1 - Process for the preparation of 2-(trihalomethyl) benzamide.
- PubMed. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009.
- Chemcasts. (n.d.). n-[2-(Trifluoromethyl)phenyl]benzamide (CAS 2946-71-6) Properties.
- EMBL-EBI. (n.d.). Document: The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. ChEMBL.
- BenchChem. (n.d.). Case studies comparing Trifluoromethyl hypofluorite in specific drug synthesis pathways.
- National Institutes of Health. (n.d.). Theoretical Study of 2-(Trifluoromethyl)phenothiazine Derivatives with Two Hydroxyl Groups in the Side Chain-DFT and QTAIM Computations.
- ResearchGate. (2025, August 10). Role of intermolecular interactions involving organic fluorine in trifluoromethylated benzanilides.
- PubMed Central. (2023, October 16). Impact of trifluoromethyl and sulfonyl groups on the biological activity of novel aryl-urea derivatives: synthesis, in-vitro, in-silico and SAR studies.
- PubMed Central. (2021, August 3). Synthesis of N-trifluoromethyl amides from carboxylic acids.
- (n.d.). The Impact of Trifluoromethyl Groups in Organic Synthesis.
- BenchChem. (n.d.). A Comparative Guide to the Metabolic Stability of Drugs: The Impact of the Trifluoromethyl Group.
- PubMed Central. (n.d.). Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones.
- Sigma-Aldrich. (n.d.). 2-(Trifluoromethyl)benzamide 97 360-64-5.
- PubMed. (n.d.). Synthesis and Molecular Modeling of Novel 3,5-Bis(trifluoromethyl) benzylamino Benzamides as Potential CETP Inhibitors.
- PubMed Central. (2015, August 19). Rational Design of Orthogonal Multipolar Interactions with Fluorine in Protein–Ligand Complexes.
- ResearchGate. (2022, October 6). (PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.
- (n.d.). The Significance of Trifluoromethyl Groups in Pharmaceutical Intermediates.
- ResearchGate. (n.d.). Examples of drugs bearing trifluoromethyl groups (highlighted in green)....
- (2018, July 9). Comparative effects of trifluoromethyl- and methyl-group substitutions in proline.
- Khalaf, R. A., Jaradat, L., & Habash, M. (n.d.). Synthesis, Molecular Modeling and Biological Evaluation of Novel Trifluoromethyl Benzamides as Promising CETP Inhibitors. Current Computer-Aided Drug Design.
- ResearchGate. (n.d.). para‐Selective Radical Trifluoromethylation of Benzamide Derivatives via Iminium Intermediates.
-
. (2023, April 12). Selective noncovalent proteasome inhibiting activity of trifluoromethyl‐containing gem‐quaternary aziridines. Retrieved from
- Semantic Scholar. (n.d.). Comparative effects of trifluoromethyl- and methyl-group substitutions in proline.
Sources
- 1. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. nbinno.com [nbinno.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. Comparative effects of trifluoromethyl- and methyl-group substitutions in proline - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C8NJ02631A [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Rational Design of Orthogonal Multipolar Interactions with Fluorine in Protein–Ligand Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Crystal structures of N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide at 173 K: a study of the energetics of conformational changes due to crystal packing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. US20170129849A1 - Process for the preparation of 2-(trihalomethyl) benzamide - Google Patents [patents.google.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
4-Chloro-3-(trifluoromethyl)benzamide as a chemical intermediate
An In-Depth Technical Guide to 4-Chloro-3-(trifluoromethyl)benzamide as a Chemical Intermediate
Abstract
This technical guide provides a comprehensive overview of this compound, a pivotal chemical intermediate in modern synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's physicochemical properties, synthesis methodologies, and critical applications. The narrative emphasizes the causality behind experimental choices and highlights the compound's strategic importance, particularly its role as a key building block in the synthesis of multi-kinase inhibitors like Sorafenib. Furthermore, this guide discusses the significance of the trifluoromethyl moiety in medicinal chemistry and outlines essential safety and handling protocols, grounding all technical claims in authoritative sources.
Introduction to this compound
This compound is a substituted aromatic amide that has emerged as a high-value intermediate in the synthesis of complex organic molecules. Its structure, featuring a trifluoromethyl group and a chlorine atom on the benzene ring, imparts unique electronic properties and reactivity, making it a versatile precursor in various chemical transformations. While it finds use in different areas of chemical synthesis, its most prominent role is within the pharmaceutical industry. The compound is a critical structural component for assembling pharmacologically active molecules, most notably in the field of oncology. Its utility is exemplified by its application in the synthesis of Sorafenib, a widely used anticancer agent.[1][2][3]
Physicochemical Properties and Characterization
The precise physicochemical properties of this compound are fundamental to its handling, reactivity, and application in controlled synthetic processes. These properties dictate the choice of solvents, reaction conditions, and purification methods.
| Property | Value | Source(s) |
| CAS Number | 62584-23-0 | [4] |
| Molecular Formula | C₈H₅ClF₃NO | [4] |
| Molecular Weight | 223.58 g/mol | [4] |
| Appearance | White to light yellow powder or crystals | |
| Purity | Typically ≥96% | |
| InChI Key | PIYDLRBTABXQSP-UHFFFAOYSA-N | |
| Storage Temperature | 2-8°C, sealed in dry conditions |
Characterization of this compound is typically achieved using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, Mass Spectrometry (MS) for molecular weight confirmation, and High-Performance Liquid Chromatography (HPLC) for purity assessment.
Synthesis and Manufacturing Insights
The synthesis of this compound is often achieved from its corresponding aniline precursor, 4-chloro-3-(trifluoromethyl)aniline. The transformation from an aniline to a benzamide is a cornerstone of organic synthesis, but the choice of method is critical for achieving high yield and purity, especially in an industrial setting. A common and effective route involves the conversion of the aniline to a more reactive intermediate, such as an isocyanate, which can then be used to form various functional groups.
For the purpose of creating the benzamide, a direct and reliable method is the acylation of 4-chloro-3-(trifluoromethyl)aniline. However, many documented large-scale syntheses prioritize the creation of the isocyanate, 4-chloro-3-(trifluoromethyl)phenyl isocyanate, as it is the direct precursor for the urea linkage in drugs like Sorafenib.[3] The isocyanate is typically synthesized from the aniline using phosgene or a phosgene equivalent like triphosgene.
Below is a conceptual workflow for the synthesis of the crucial isocyanate intermediate from its aniline precursor.
Caption: Synthesis of the key isocyanate intermediate.
Experimental Protocol: Synthesis of 4-chloro-3-(trifluoromethyl)phenyl isocyanate
This protocol describes a common method for synthesizing the isocyanate from the corresponding aniline, a critical step that precedes the formation of urea-containing drugs.
-
Reactor Setup: Charge a glass-lined reactor with 4-chloro-3-(trifluoromethyl)aniline and an inert solvent such as toluene.
-
Phosgenation: Under controlled temperature, introduce a solution of triphosgene in the same solvent to the reactor. This reaction is highly exothermic and releases HCl gas, requiring careful temperature management and a scrubbing system.
-
Reaction Monitoring: Maintain the reaction mixture at a specified temperature (e.g., 95-100°C) and monitor the conversion of the aniline to the isocyanate using an appropriate analytical method like HPLC or GC.[3]
-
Work-up and Isolation: Once the reaction is complete, cool the mixture. The solvent is typically removed under reduced pressure.
-
Purification: The crude 4-chloro-3-(trifluoromethyl)phenyl isocyanate is purified by vacuum distillation to yield the final product with high purity.[3]
Core Application in Drug Development: The Sorafenib Case Study
The primary and most well-documented application of this chemical scaffold is in the synthesis of Sorafenib (marketed as Nexavar), a multi-kinase inhibitor used to treat advanced renal cell carcinoma and hepatocellular carcinoma.[1][2] The 4-chloro-3-(trifluoromethyl)phenyl moiety is essential for the drug's biological activity, forming a critical urea linkage that binds to the target kinases.
In the synthesis of Sorafenib, 4-chloro-3-(trifluoromethyl)phenyl isocyanate is reacted with 4-(4-aminophenoxy)-N-methylpicolinamide to form the final drug molecule.[5][6] This reaction is a nucleophilic addition where the amino group of the picolinamide derivative attacks the electrophilic carbon of the isocyanate, forming the stable urea bond.
Caption: Role as a key intermediate in Sorafenib synthesis.
Experimental Protocol: Synthesis of Sorafenib Base
The following protocol outlines the final coupling step to produce Sorafenib.
-
Reactant Preparation: A solution of 4-(4-aminophenoxy)-N-methyl-2-pyridinecarboxamide is prepared in a suitable solvent, such as chlorobenzene or toluene.[1][7]
-
Addition of Intermediate: To this solution, 4-chloro-3-(trifluoromethyl)phenyl isocyanate is added, often portion-wise or as a solution, at a controlled temperature (e.g., 25-30°C).[1]
-
Reaction: The reaction mixture is stirred at room temperature or slightly elevated temperature (e.g., 70-75°C) for a period ranging from a few hours to overnight to ensure complete conversion.[1][7]
-
Precipitation and Filtration: Upon completion, the product, Sorafenib base, often precipitates from the reaction mixture as a solid. The suspension is cooled, and the solid is collected by filtration.[7]
-
Washing and Drying: The filtered solid is washed with the reaction solvent and subsequently dried under vacuum to yield the final Sorafenib base as a powder with high purity.[7]
The Strategic Importance of the Trifluoromethyl Group
The inclusion of a trifluoromethyl (-CF3) group is a widely used strategy in modern drug design, and its presence in this compound is a key reason for the intermediate's value.[8] The -CF3 group significantly modulates a molecule's physicochemical and biological properties in several ways:
-
Enhanced Lipophilicity: The -CF3 group is highly lipophilic (Hansch π value of +0.88), which can improve a drug's ability to cross cell membranes and enhance its bioavailability and penetration into target tissues.[9]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group highly resistant to metabolic degradation by enzymes like cytochrome P450.[9] This increases the drug's half-life and duration of action.
-
Binding Affinity: The strong electron-withdrawing nature of the -CF3 group can alter the electronic profile of the aromatic ring, potentially leading to stronger and more specific interactions with biological targets.
-
Conformational Effects: The steric bulk of the -CF3 group can influence the molecule's conformation, locking it into a bioactive shape that fits optimally into a receptor's binding pocket.
Safety, Handling, and Storage
As with any active chemical intermediate, proper handling of this compound is crucial for laboratory and industrial safety.
-
Hazard Identification: The compound is classified as harmful if swallowed and causes skin, eye, and respiratory irritation.[10] It is assigned the GHS07 pictogram for these hazards.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[11] Use only in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[10][11]
-
First Aid Measures:
-
Eyes: In case of contact, immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[10][11]
-
Skin: Wash off immediately with soap and plenty of water.[10][11]
-
Inhalation: Remove the person to fresh air. If breathing is difficult, seek medical attention.[10][11]
-
Ingestion: Rinse mouth and seek immediate medical advice.
-
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, typically between 2-8°C.
-
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations, typically via an approved waste disposal plant.[10][11]
Conclusion
This compound stands as a testament to the enabling power of specialized chemical intermediates in pharmaceutical manufacturing. Its unique substitution pattern, particularly the strategically placed trifluoromethyl group, provides a robust and versatile scaffold for building complex, high-efficacy drugs. The successful and widespread use of Sorafenib underscores the industrial and medicinal significance of this compound. A thorough understanding of its synthesis, reactivity, and handling is therefore essential for scientists and researchers dedicated to advancing the frontiers of drug discovery and development.
References
- Source: Google Patents (WO2009054004A2)
-
Title: A practical and efficient method for synthesis of sorafenib and regorafenib Source: ResearchGate URL: [Link]
- Source: Google Patents (WO2009111061A1)
- Source: Google Patents (CN103724259A)
-
Title: 4-Chloro-3-(trifluoromethyl)benzaldehyde SDS Source: SDS Manager URL: [Link]
-
Title: Benzenamine, 4-chloro-3-(trifluoromethyl)- Source: NIST WebBook URL: [Link]
-
Title: Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry Source: Walsh Medical Media URL: [Link]
-
Title: this compound Source: Oakwood Chemical URL: [Link]
-
Title: 4-(Trifluoromethyl)benzamide | C8H6F3NO | CID 74684 Source: PubChem URL: [Link]
-
Title: FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years Source: MDPI URL: [Link]
-
Title: N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)- benzamide Source: Organic Syntheses URL: [Link]
- Title: Synthesis method of 4-chloro-3- (trifluoromethyl)
-
Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design Source: PubMed Central (PMC) URL: [Link]
-
Title: Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities Source: Hovione URL: [Link]
-
Title: The Versatile Applications of 4-Chloro-3-nitrobenzotrifluoride in Chemical Synthesis Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]
Sources
- 1. WO2009054004A2 - Process for the preparation of sorafenib - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. CN110885298B - Synthesis method of 4-chloro-3- (trifluoromethyl) phenylisocyanate - Google Patents [patents.google.com]
- 4. This compound [oakwoodchemical.com]
- 5. researchgate.net [researchgate.net]
- 6. Sorafenib synthesis - chemicalbook [chemicalbook.com]
- 7. WO2009111061A1 - Process for the preparation of sorafenib and salts thereof - Google Patents [patents.google.com]
- 8. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 9. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Crystal Structure of Benzamide Analogues
Introduction: The Benzamide Moiety as a Privileged Scaffold
Benzamide and its analogues represent a cornerstone in medicinal chemistry and materials science.[1] Their remarkable versatility stems from the amide functional group's ability to act as a stable, rigid linker and a potent hydrogen bond donor and acceptor. This dual capacity makes the benzamide scaffold a privileged structure in drug design, appearing in a wide array of therapeutics, from anticancer to antipsychotic agents.[1] Beyond the pharmaceutical realm, the predictable self-assembly of these molecules, governed by robust intermolecular interactions, makes them ideal candidates for designing novel materials with tailored properties.
The three-dimensional arrangement of molecules in a solid-state crystal lattice, known as the crystal structure, dictates the macroscopic properties of a compound, including its solubility, melting point, stability, and bioavailability.[2][3][4] For active pharmaceutical ingredients (APIs), the ability of a single compound to exist in multiple crystal forms, a phenomenon called polymorphism, is of critical importance.[2][3][4][5] Different polymorphs can have drastically different physical properties, making a thorough understanding of the crystal structure a non-negotiable aspect of drug development.[2][3][4][5]
This guide provides an in-depth exploration of the principles governing the crystal structure of benzamide analogues. We will dissect the key intermolecular forces, analyze common structural motifs, and present field-proven protocols for the experimental determination of these elegant supramolecular architectures.
Pillar 1: The Supramolecular Chemistry of Benzamides
The crystal packing of benzamide analogues is a masterclass in molecular self-assembly, driven by a hierarchy of non-covalent interactions. The predictability of these interactions allows for a rational approach to crystal engineering.
The Role of Hydrogen Bonding
Hydrogen bonding is the dominant force directing the assembly of benzamide crystals. The primary amide group (-CONH₂) is an exceptional hydrogen bonding unit, featuring two donor N-H sites and one acceptor C=O site. This functionality gives rise to highly reliable and predictable patterns known as supramolecular synthons .
A study of the Cambridge Structural Database (CSD), the world's repository for small-molecule crystal structures, reveals that in the absence of competing functional groups, primary amides overwhelmingly favor self-association.[6][7][8][9] Two synthons are particularly prevalent:
-
The Amide Dimer: This motif, described by the graph set notation R²₂(8), involves two amide groups forming a centrosymmetric dimer through a pair of N-H···O hydrogen bonds. Approximately 84% of primary amides form these robust dimers.[8][9]
-
The Amide Catemer (or Chain): In this C(4) motif, molecules are linked head-to-tail by single N-H···O hydrogen bonds, forming infinite chains. This arrangement is less common, occurring in about 14% of structures.[8][9]
When other hydrogen bonding groups are present on the benzamide analogue, supramolecular heterosynthons can form.[8][9] For example, a carboxylic acid group on a neighboring molecule can compete with amide self-association to form a highly stable amide-acid heterosynthon.[8][9] Understanding this competitive interplay is the foundation of co-crystal design.[8][9]
π-π Stacking and Weaker Interactions
While hydrogen bonding provides the primary framework, the final crystal density and stability are significantly influenced by weaker interactions. The aromatic rings of benzamide analogues frequently engage in π-π stacking interactions.[10] These can manifest in face-to-face or offset arrangements, contributing significantly to the overall lattice energy.
Additionally, weaker C-H···O and C-H···π hydrogen bonds, though individually less energetic, collectively play a crucial role in satisfying the coordination requirements of atoms and achieving an efficiently packed structure.
Pillar 2: Experimental Determination of Crystal Structures
Obtaining a high-quality crystal structure is a multi-step process that demands precision and a foundational understanding of crystallization principles. Single-crystal X-ray diffraction (SCXRD) is the definitive technique for elucidating the three-dimensional structure of small molecules at atomic resolution.[11][12][13]
Protocol 1: Growing X-Ray Quality Single Crystals
The primary bottleneck in crystal structure determination is often the growth of a suitable crystal.[12][13] An ideal crystal for SCXRD is typically 0.1-0.3 mm in size, with well-defined faces and no visible cracks or defects.[14][15] The causality behind crystal growth is the gentle persuasion of molecules to transition from a disordered solution state to a highly ordered solid state. This requires achieving a state of supersaturation slowly and methodically.
Common Crystallization Techniques: [11][13][15][16][17]
| Technique | Principle | Best Suited For | Causality |
| Slow Evaporation | Solvent is slowly removed, increasing solute concentration to the point of nucleation and growth. | Thermally stable, non-volatile compounds. | The slow rate allows molecules sufficient time to orient correctly into a low-energy lattice, promoting the growth of a single, large crystal over many small ones. |
| Slow Cooling | A saturated solution at an elevated temperature is slowly cooled, decreasing solubility and inducing crystallization. | Compounds with moderate temperature-dependent solubility. | Gradual reduction in kinetic energy minimizes the formation of defects and allows for the annealing of the crystal lattice as it grows. |
| Vapor Diffusion | An antisolvent vapor diffuses into a solution of the compound, reducing its solubility. | Milligram-scale quantities and when a compound is highly soluble in common solvents. | The diffusion provides a very slow and controlled change in solvent composition, which is ideal for delicate molecules and for screening a wide range of conditions. |
| Liquid-Liquid Diffusion | A layer of antisolvent is carefully added on top of a solution of the compound, inducing crystallization at the interface. | When precise control over the rate of antisolvent introduction is needed. | The slow diffusion across the liquid interface creates a stable and localized supersaturation zone, fostering methodical crystal growth. |
Step-by-Step Methodology: Vapor Diffusion
-
Preparation: Dissolve 5-10 mg of the benzamide analogue in a minimal amount of a "good" solvent (e.g., acetone, ethyl acetate) in a small vial (2-4 mL).
-
Setup: Place the open vial inside a larger, sealed container (e.g., a beaker covered with parafilm or a screw-cap jar). Add a larger volume (5-10 mL) of a "poor" or "antisolvent" (e.g., hexane, pentane) to the bottom of the larger container, ensuring the liquid level is below the top of the inner vial. The good solvent should be more volatile than the antisolvent.
-
Incubation: Seal the container and leave it undisturbed in a location with a stable temperature and free from vibrations.
-
Observation: Crystals may form over a period of several hours to several weeks. The process works because the more volatile "good" solvent slowly evaporates from the inner vial and is absorbed by the "poor" solvent in the outer chamber. This gradual decrease in solvent quality gently reduces the compound's solubility, leading to slow, controlled crystal growth.
Protocol 2: Single-Crystal X-ray Diffraction (SCXRD) Workflow
Once a suitable crystal is obtained, its structure is determined by analyzing how it diffracts a beam of X-rays. Modern diffractometers automate much of this process, but understanding the workflow is crucial for quality control and troubleshooting.[18][19]
Key Stages of the SCXRD Workflow:
-
Crystal Mounting & Centering: The selected crystal is mounted on a goniometer head and precisely centered in the path of the X-ray beam.[18][19][20] Proper centering is critical for accurate data collection.
-
Unit Cell Determination: A few initial diffraction images are collected to locate the diffraction spots.[18] The positions of these spots are used to determine the dimensions and angles of the unit cell—the fundamental repeating block of the crystal.[14]
-
Data Collection: The crystal is rotated through a comprehensive series of orientations while thousands of diffraction intensities are measured.[14][20] The goal is to collect a complete and redundant dataset.
-
Data Reduction: The raw intensity data is integrated, scaled, and corrected for experimental factors.
-
Structure Solution: The "phase problem" is solved using computational methods (like direct methods or Patterson functions) to generate an initial electron density map and a preliminary model of the molecular structure.[19]
-
Structure Refinement: The initial model is refined against the experimental data using a least-squares algorithm. Atomic positions, bond lengths, and angles are adjusted to improve the agreement between the calculated and observed diffraction patterns.
-
Validation: The final structure is validated using geometric and crystallographic checks. The output is a Crystallographic Information File (CIF), which contains all the information about the crystal structure.
Pillar 3: Polymorphism in Benzamide Analogues
The existence of polymorphs is a direct consequence of a molecule's ability to adopt different packing arrangements and/or conformations in the solid state.[21] Benzamide itself is a classic example, with a stable monoclinic form and a metastable orthorhombic form known for over 170 years before its structure was finally solved.[21]
The subtle interplay of hydrogen bonding, π-stacking, and van der Waals forces means that minor changes in crystallization conditions (solvent, temperature, cooling rate) can lead to the formation of a different polymorph.[5]
Implications for Drug Development:
-
Solubility & Bioavailability: Metastable polymorphs are generally more soluble than their stable counterparts. This can be advantageous for drug delivery but poses a risk if the metastable form converts to the less soluble, stable form during storage.[5]
-
Stability & Shelf-life: The most thermodynamically stable polymorph is typically desired for a final drug product to ensure consistency and a long shelf-life.
-
Manufacturing: Different polymorphs can have different mechanical properties (e.g., tabletability), which can impact the manufacturing process.[2][3][4]
Therefore, a comprehensive polymorphic screen, using various crystallization techniques and analytical methods like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC), is a mandatory step in pharmaceutical development.[5]
Conclusion
The crystal structure of a benzamide analogue is not a random aggregation of molecules but a highly ordered supramolecular assembly dictated by the principles of molecular recognition. The robust N-H···O hydrogen bonds of the amide group provide a reliable blueprint for this assembly, which is further refined by weaker but significant π-stacking and C-H···O interactions. An authoritative determination of this three-dimensional structure via single-crystal X-ray diffraction is indispensable. It provides not only definitive proof of molecular identity but also critical insights into the physical properties that govern the performance of the compound, particularly in the pharmaceutical context where polymorphism can have profound consequences. The protocols and principles outlined in this guide serve as a foundational framework for researchers seeking to harness the power of crystal engineering in the development of next-generation drugs and materials.
References
-
Advanced crystallisation methods for small organic molecules - ePrints Soton - University of Southampton. (2023). University of Southampton. Available at: [Link]
-
CCDC – Cambridge Crystallographic Data Centre - SERC@IISc - Indian Institute of Science. (n.d.). Indian Institute of Science. Available at: [Link]
-
Probert, M. R. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(7), 2535-2556. Available at: [Link]
-
Chemical crystallization | SPT Labtech. (n.d.). SPT Labtech. Available at: [Link]
-
Staples, R. J. (2021). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 10), 1085–1093. Available at: [Link]
-
Cambridge Structural Database - Wikipedia. (2023). Wikipedia. Available at: [Link]
-
Cambridge Structural Database (CSD) - Physical Sciences Data science Service. (n.d.). Physical Sciences Data-science Service. Available at: [Link]
-
The Cambridge Crystallographic Data Centre (CCDC) - advancing structural science collaboratively. (2024). YouTube. Available at: [Link]
-
CSD (Cambridge Structural Database) - 南方科技大学图书馆. (n.d.). Southern University of Science and Technology Library. Available at: [Link]
-
Polymorphism – All About Drugs. (n.d.). All About Drugs. Available at: [Link]
-
Moynihan, H. A. (2013). Hydrogen bonding in crystal forms of primary amide functionalised glucose and cellobiose. Carbohydrate Research, 381, 149-156. Available at: [Link]
-
How To: Grow X-Ray Quality Crystals - Department of Chemistry : University of Rochester. (n.d.). University of Rochester. Available at: [Link]
-
Zhu, J. (2017). Single Crystal XRD: Data Acquisition and Structure Solving. University of Saskatchewan. Available at: [Link]
-
Supramolecular synthons in the benzamide crystal. (n.d.). ResearchGate. Available at: [Link]
-
Single crystal X-ray diffraction | Crystallography Class Notes. (n.d.). Fiveable. Available at: [Link]
-
Wang, Y., et al. (2014). Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. Molecules, 19(1), 1035-1049. Available at: [Link]
-
Supramolecular synthons and pattern recognition in adenine amides – synthesis, structures and thermal properties. (2015). Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6), 922-929. Available at: [Link]
-
Wang, Y., et al. (2014). Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. Molecules, 19(1), 1035-1049. Available at: [Link]
-
Comprehensive Technical Guide to Single Crystal X-Ray Diffraction Testing. (2025). Oreate AI Blog. Available at: [Link]
-
Moynihan, H. A. (n.d.). Hydrogen bonding in crystal forms of primary amide functionalized glucose and cellobiose. CORA. Available at: [Link]
-
Oliveira, C., et al. (2018). Structural elucidation of a series of benzamide derivatives. Magnetic Resonance in Chemistry, 56(3), 221-230. Available at: [Link]
-
Ainurofiq, A., et al. (2020). The effect of polymorphism on active pharmaceutical ingredients: A review. International Journal of Research in Pharmaceutical Sciences, 11(2), 1-8. Available at: [Link]
-
Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. (2021). Molecules, 26(11), 3195. Available at: [Link]
-
David, W. I. F., et al. (2005). Polymorphism in benzamide. Angewandte Chemie International Edition, 44(43), 7032-7035. Available at: [Link]
-
How to Perform Single Crystal Diffraction - Crystal Alignment - Rigaku XtaLAB Mini II. (2022). YouTube. Available at: [Link]
-
Ainurofiq, A., et al. (2020). The effect of polymorphism on active pharmaceutical ingredients: A review. International Journal of Research in Pharmaceutical Sciences, 11(2). Available at: [Link]
-
Single-crystal X-ray Diffraction. (2007). SERC (Carleton). Available at: [Link]
-
Amide hydrogen-bonding motifs. (n.d.). ResearchGate. Available at: [Link]
-
The effect of polymorphism on active pharmaceutical ingredients: A review. (2020). SciSpace. Available at: [Link]
-
Competition between hydrogen bonding and dispersion interactions in the crystal structures of the primary amines. (2012). CrystEngComm, 14(18), 5839-5848. Available at: [Link]
-
Crystal engineering of the composition of pharmaceutical phases. 3. Primary amide supramolecular heterosynthons and their role in the design of pharmaceutical co-crystals. (2005). Crystal Growth & Design, 5(3), 1021-1033. Available at: [Link]
-
Hydrogen-bonding motif in which amide (proton donor site, D) and... (n.d.). ResearchGate. Available at: [Link]
-
Crystal engineering of the composition of pharmaceutical phases. 3. Primary amide supramolecular heterosynthons and their role in the design of pharmaceutical co-crystals. (2005). Crystal Growth & Design, 5(3), 1021-1033. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The effect of polymorphism on active pharmaceutical ingredients: A review | Semantic Scholar [semanticscholar.org]
- 4. (Open Access) The effect of polymorphism on active pharmaceutical ingredients: A review (2020) | Ahmad Ainurofiq | 12 Citations [scispace.com]
- 5. Polymorphism – All About Drugs [allfordrugs.com]
- 6. Cambridge Structural Database - Wikipedia [en.wikipedia.org]
- 7. CSD (Cambridge Structural Database) [lib.sustech.edu.cn]
- 8. researchgate.net [researchgate.net]
- 9. Crystal engineering of the composition of pharmaceutical phases. 3. Primary amide supramolecular heterosynthons and their role in the design of pharmaceutical co-crystals | Semantic Scholar [semanticscholar.org]
- 10. Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 12. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 13. sptlabtech.com [sptlabtech.com]
- 14. fiveable.me [fiveable.me]
- 15. Comprehensive Technical Guide to Single Crystal X-Ray Diffraction Testing - Oreate AI Blog [oreateai.com]
- 16. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 17. How To [chem.rochester.edu]
- 18. sssc.usask.ca [sssc.usask.ca]
- 19. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 20. youtube.com [youtube.com]
- 21. research.manchester.ac.uk [research.manchester.ac.uk]
The Emergence of a Key Building Block: A Technical Guide to 4-Chloro-3-(trifluoromethyl)benzamide
This in-depth technical guide delves into the discovery, history, and synthetic methodologies of 4-Chloro-3-(trifluoromethyl)benzamide, a pivotal intermediate in modern drug discovery and development. This document provides researchers, scientists, and drug development professionals with a comprehensive understanding of this compound's significance, underscored by detailed experimental protocols and an exploration of its role in the synthesis of groundbreaking therapeutics.
Introduction: The Strategic Importance of Fluorine in Medicinal Chemistry
The introduction of fluorine atoms into organic molecules has become a cornerstone of modern medicinal chemistry, profoundly influencing a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] The trifluoromethyl (-CF3) group, in particular, is a highly sought-after substituent due to its strong electron-withdrawing nature, metabolic stability, and ability to act as a bioisostere for other chemical groups.[2][3] The strategic placement of a trifluoromethyl group can significantly enhance the pharmacological profile of a drug candidate.[4] This guide focuses on this compound, a molecule that elegantly combines the influential properties of a trifluoromethyl group with a chloro-substituted benzamide scaffold, rendering it a valuable building block in the synthesis of complex pharmaceuticals.
Historical Context and Discovery
The precise moment of discovery for this compound is not memorialized in a single seminal publication but rather emerged from the broader expansion of organofluorine chemistry throughout the mid-20th century. The medicinal use of the trifluoromethyl group dates back to 1928, with research intensifying in the 1940s.[2] The synthesis of precursors to this compound, such as 4-chloro-3-(trifluoromethyl)benzyl chloride, was described in patents as early as 1969, indicating that the foundational chemistry was being actively explored during this period.
The true significance of this compound crystallized with its identification as a key intermediate in the synthesis of Sorafenib, a multi-kinase inhibitor approved for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.[5] This application propelled the compound from a niche chemical entity to a critical component in the production of a life-saving therapeutic, solidifying its importance in the pharmaceutical landscape.
Physicochemical Properties and Data
A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in research and development.
| Property | Value | Reference |
| CAS Number | 62584-23-0 | [3] |
| Molecular Formula | C8H5ClF3NO | [3] |
| Molecular Weight | 223.58 g/mol | [3] |
| Appearance | White to light yellow powder or crystals | [3] |
| Melting Point | 163-165 °C | [6] |
| Solubility | Slightly soluble in water | [6] |
| Storage | Sealed in dry, 2-8°C | [3] |
Synthetic Pathways and Methodologies
The synthesis of this compound can be approached through several strategic pathways. The following sections provide detailed, step-by-step protocols for key synthetic routes, explaining the rationale behind the chosen reagents and conditions.
Workflow for the Synthesis of this compound
Caption: General synthetic workflows for this compound.
Experimental Protocol 1: Synthesis of 4-Chloro-3-(trifluoromethyl)aniline from o-Chlorobenzotrifluoride
This protocol outlines the initial steps to generate the key aniline intermediate.
Step 1: Nitration of o-Chlorobenzotrifluoride
-
Rationale: This electrophilic aromatic substitution introduces a nitro group, which can be subsequently reduced to an amine. The directing effects of the chloro and trifluoromethyl groups favor the formation of the desired 4-nitro isomer.
-
Procedure:
-
To a stirred mixture of concentrated sulfuric acid, add o-chlorobenzotrifluoride dropwise at a temperature maintained below 10°C.
-
Slowly add a nitrating mixture (concentrated nitric acid and concentrated sulfuric acid) to the reaction vessel, ensuring the temperature does not exceed 15°C.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours until TLC or GC-MS analysis indicates the consumption of the starting material.
-
Carefully pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-chloro-3-(trifluoromethyl)nitrobenzene.
-
Step 2: Reduction of 4-Chloro-3-(trifluoromethyl)nitrobenzene
-
Rationale: The nitro group is reduced to an amine, a versatile functional group for further transformations. Common methods include metal-acid reduction or catalytic hydrogenation.
-
Procedure (Catalytic Hydrogenation):
-
Dissolve 4-chloro-3-(trifluoromethyl)nitrobenzene in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of palladium on carbon (5-10 mol%).
-
Pressurize the reaction vessel with hydrogen gas (typically 50-100 psi) and stir vigorously at room temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain 4-chloro-3-(trifluoromethyl)aniline.
-
Experimental Protocol 2: Synthesis of this compound from 4-Chloro-3-(trifluoromethyl)benzoic acid
This protocol details the conversion of the corresponding carboxylic acid to the final benzamide product.
Step 1: Synthesis of 4-Chloro-3-(trifluoromethyl)benzoyl chloride
-
Rationale: The conversion of the carboxylic acid to the more reactive acyl chloride facilitates the subsequent amidation reaction. Thionyl chloride is a common and effective reagent for this transformation.
-
Procedure:
-
Suspend 4-chloro-3-(trifluoromethyl)benzoic acid in an excess of thionyl chloride.
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the mixture to reflux and maintain for 2-3 hours, or until the evolution of gas ceases.
-
Remove the excess thionyl chloride by distillation under reduced pressure to yield the crude 4-chloro-3-(trifluoromethyl)benzoyl chloride, which can often be used in the next step without further purification.
-
Step 2: Amination of 4-Chloro-3-(trifluoromethyl)benzoyl chloride
-
Rationale: The highly electrophilic acyl chloride readily reacts with ammonia to form the stable amide bond.
-
Procedure:
-
Dissolve the crude 4-chloro-3-(trifluoromethyl)benzoyl chloride in an inert solvent such as dichloromethane or tetrahydrofuran and cool in an ice bath.
-
Slowly add an excess of concentrated aqueous ammonia (ammonium hydroxide) dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford pure this compound.
-
Role in Drug Discovery: A Precursor to Sorafenib
The most prominent application of this compound's chemical scaffold is in the synthesis of Sorafenib. In this context, the aniline precursor, 4-chloro-3-(trifluoromethyl)aniline, is typically converted to an isocyanate, which then reacts with the appropriate amine to form the urea linkage present in the final drug molecule.[5]
Signaling Pathway Context: Multi-Kinase Inhibition by Sorafenib
Caption: Simplified mechanism of action of Sorafenib.
Sorafenib functions as a multi-kinase inhibitor, targeting several key signaling pathways involved in tumor growth and angiogenesis.[5] By inhibiting Raf kinases (RAF), it disrupts the MAPK/ERK pathway, which is crucial for cancer cell proliferation and survival.[5] Simultaneously, it targets vascular endothelial growth factor receptors (VEGFR) and platelet-derived growth factor receptors (PDGFR), key drivers of angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[5] The 4-chloro-3-(trifluoromethyl)phenyl moiety of Sorafenib plays a critical role in its binding to these kinase targets.
Conclusion and Future Perspectives
This compound stands as a testament to the power of strategic molecular design in modern chemistry. Its journey from a relatively obscure chemical intermediate to a cornerstone in the synthesis of a major anticancer drug highlights the enduring importance of fundamental organic synthesis in advancing medicine. As our understanding of disease pathways continues to evolve, the demand for versatile and functionally rich building blocks like this compound will undoubtedly grow. Future research may uncover novel applications for this compound and its derivatives, potentially leading to the development of new therapeutics targeting a wide range of diseases. The principles of scientific integrity, grounded in reproducible and well-documented synthetic protocols, will remain paramount in unlocking the full potential of this and other vital chemical entities.
References
-
Wikipedia. Trifluoromethyl group. [Link]
- Google Patents.
-
MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]
- Google Patents. CN103709045A - Preparation method of 4-chlorine-3-trifluoromethyl aniline hydrochloride.
- Google Patents. CN110885298B - Synthesis method of 4-chloro-3- (trifluoromethyl)
-
IUCr Journals. 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide. [Link]
-
ACS Omega. Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. [Link]
-
Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]
-
MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. CN110885298B - Synthesis method of 4-chloro-3- (trifluoromethyl) phenylisocyanate - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 3-(Trifluoromethyl)benzoyl chloride synthesis - chemicalbook [chemicalbook.com]
- 5. CN103709045A - Preparation method of 4-chlorine-3-trifluoromethyl aniline hydrochloride - Google Patents [patents.google.com]
- 6. 4-CHLORO-3-(TRIFLUOROMETHYL)BENZOIC ACID Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
The Dual Edged Sword: A Technical Guide to Lipophilicity and Metabolic Stability of Trifluoromethylated Compounds
Introduction: The Strategic Imperative of Trifluoromethylation in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of the trifluoromethyl (CF₃) group is a cornerstone of rational drug design.[1][2] Its integration into a lead compound is a deliberate tactic aimed at favorably modulating a suite of physicochemical and pharmacokinetic properties.[3][4][5] The strong electron-withdrawing nature of the CF₃ group, coupled with the exceptional strength of the carbon-fluorine bond, imparts a unique profile of lipophilicity and metabolic robustness to drug candidates.[1][3] This guide provides an in-depth exploration of these two critical parameters, offering not just the "what" and "how," but the fundamental "why" behind the experimental choices and their implications for drug development professionals. We will dissect the nuanced effects of trifluoromethylation on molecular properties and provide a validated experimental framework for their assessment.
Part 1: The Lipophilicity Paradox of the Trifluoromethyl Group
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[6] It is a delicate balance; sufficient lipophilicity is required for membrane permeability, yet excessive lipophilicity can lead to poor solubility, increased toxicity, and off-target effects. The trifluoromethyl group is a potent modulator of lipophilicity, generally increasing it when replacing a hydrogen atom or a methyl group.[3][6]
Understanding the Physicochemical Underpinnings
The increased lipophilicity conferred by a CF₃ group is primarily attributed to its large, hydrophobic surface area.[7] However, the highly electronegative fluorine atoms also create a strong dipole moment, which can lead to complex interactions with the surrounding environment. The overall impact on lipophilicity is context-dependent and is influenced by the position of the CF₃ group within the molecule. For instance, trifluorination at an alpha-position to a functional group can significantly enhance lipophilicity, while the effect may be less pronounced at more distant positions.[8]
Quantitative Assessment of Lipophilicity: LogP and LogD
The most common metrics for quantifying lipophilicity are the partition coefficient (LogP) and the distribution coefficient (LogD).
-
LogP describes the ratio of the concentration of a neutral compound in a lipid phase (typically n-octanol) to its concentration in an aqueous phase at equilibrium.[6]
-
LogD is a more physiologically relevant measure for ionizable compounds as it accounts for all species (ionized and neutral) at a specific pH.[6][9]
The following table provides a comparative overview of the impact of trifluoromethyl substitution on LogP in representative molecular scaffolds.
| Parent Compound | Methyl Analog | LogP (Methyl) | Trifluoromethyl Analog | LogP (CF₃) | ΔLogP (CF₃ - CH₃) |
| Toluene | Toluene | 2.73 | Trifluorotoluene | 2.86 | +0.13 |
| Aniline | 4-Methylaniline | 1.39 | 4-(Trifluoromethyl)aniline | 2.45 | +1.06 |
| Proline Derivative | N-acetyl-methyl-proline | ~ -0.4 | N-acetyl-trifluoromethyl-proline | ~ +0.7 | ~ +1.1 |
Note: LogP values are illustrative and can vary based on the experimental method and conditions. The proline derivative data is an approximation based on reported lipophilicity shifts.
Experimental Protocols for Lipophilicity Determination
This method directly measures the partitioning of a compound between n-octanol and a buffered aqueous phase at physiological pH.
Causality: The shake-flask method is considered the "gold standard" because it is a direct equilibrium measurement, providing a highly accurate determination of lipophilicity.[9][10] The choice of pH 7.4 is to mimic physiological conditions.
Materials:
-
Test compound
-
n-Octanol (pre-saturated with phosphate buffer)
-
Phosphate buffer (0.01 M, pH 7.4, pre-saturated with n-octanol)
-
Glass vials with screw caps
-
Vortex mixer and/or shaker
-
Centrifuge
-
Analytical instrument (e.g., HPLC-UV, LC-MS/MS)
Procedure:
-
Preparation of Phases: Mix equal volumes of n-octanol and phosphate buffer (pH 7.4) in a separatory funnel. Shake vigorously for 24 hours to ensure mutual saturation. Allow the phases to separate completely.[9]
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).[9]
-
Partitioning: In a glass vial, add a precise volume of the pre-saturated phosphate buffer and a precise volume of the pre-saturated n-octanol. Add a small aliquot of the compound stock solution.
-
Equilibration: Cap the vial and shake vigorously for a set period (e.g., 2 hours) at a constant temperature (e.g., 25°C) to allow the compound to reach partition equilibrium.[11]
-
Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.
-
Quantification: Carefully withdraw an aliquot from both the aqueous and n-octanol phases. Analyze the concentration of the compound in each phase using a validated analytical method.
-
Calculation: LogD = log ( [Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ )
This indirect method correlates the retention time of a compound on a reverse-phase HPLC column with the known LogP values of a set of standard compounds.
Causality: The HPLC method offers higher throughput and requires less compound than the shake-flask method.[10][12] It is based on the principle that the retention of a compound on a hydrophobic stationary phase is proportional to its lipophilicity.
Materials:
-
Test compound
-
A set of standard compounds with known LogP values
-
HPLC system with a reverse-phase column (e.g., C18)
-
Mobile phase (e.g., methanol/water or acetonitrile/water)
Procedure:
-
Standard Curve Generation: Prepare solutions of the standard compounds. Inject each standard onto the HPLC column and record its retention time (tᵣ).
-
Calculate the retention factor (k'): k' = (tᵣ - t₀) / t₀, where t₀ is the dead time.
-
Plot a calibration curve of log k' versus the known LogP values of the standards.
-
Test Compound Analysis: Inject the test compound under the same chromatographic conditions and determine its retention time and log k'.
-
LogP Estimation: Use the calibration curve to determine the LogP of the test compound from its log k' value.
Part 2: Enhancing Metabolic Stability with the Trifluoromethyl Group
Metabolic stability is a measure of a compound's susceptibility to biotransformation by metabolic enzymes.[13] Poor metabolic stability can lead to rapid clearance, low bioavailability, and the formation of potentially toxic metabolites. The introduction of a CF₃ group is a well-established strategy to enhance metabolic stability.[1][3]
Mechanism of Metabolic Blocking
The primary mechanism by which the CF₃ group enhances metabolic stability is by blocking sites of oxidative metabolism.[1] The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making it highly resistant to cleavage by cytochrome P450 (CYP) enzymes, the primary family of enzymes responsible for drug metabolism.[1][3] By replacing a metabolically labile group (e.g., a methyl or methylene group) with a CF₃ group, that metabolic "soft spot" is effectively shielded from enzymatic attack.
Caption: The CF3 group sterically and electronically shields against CYP450-mediated oxidation.
Experimental Assessment of Metabolic Stability
In vitro assays using liver subcellular fractions or intact hepatocytes are the workhorses for evaluating metabolic stability in early drug discovery.
This assay assesses the metabolism of a compound by Phase I enzymes, primarily CYPs, which are highly concentrated in the microsomal fraction of liver cells.[14][15]
Causality: This is a cost-effective, high-throughput screen to identify compounds susceptible to CYP-mediated metabolism. The inclusion of the cofactor NADPH is essential to initiate the enzymatic reactions.[14]
Materials:
-
Test compound and positive controls (compounds with known metabolic rates)
-
Pooled liver microsomes (human, rat, etc.)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (contains NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[16]
-
Ice-cold acetonitrile or methanol (stop solution)
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Reagent Preparation: Prepare working solutions of the test compound and controls. Thaw microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.[1] Prepare the NADPH regenerating system.
-
Incubation Setup: In a 96-well plate, add the microsomal solution and the test compound. Pre-incubate at 37°C for 5-10 minutes.
-
Reaction Initiation: Initiate the reaction by adding the NADPH regenerating system.
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in specific wells by adding ice-cold acetonitrile containing an internal standard.[17]
-
Protein Precipitation: Centrifuge the plate to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate and analyze the remaining concentration of the parent compound at each time point using a validated LC-MS/MS method.[16]
-
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining parent compound versus time.
-
The slope of the line gives the elimination rate constant (k).
-
Half-life (t₁/₂): 0.693 / k
-
Intrinsic Clearance (CLᵢₙₜ): (0.693 / t₁/₂) * (1 / [microsomal protein concentration])
-
Caption: A streamlined workflow for assessing Phase I metabolic stability using liver microsomes.
This assay provides a more comprehensive assessment of metabolic stability, as intact hepatocytes contain both Phase I and Phase II metabolic enzymes, as well as active transporter systems.[15][18]
Causality: Hepatocytes offer a more physiologically relevant model than microsomes, providing a more complete picture of a compound's hepatic clearance.[18]
Materials:
-
Cryopreserved hepatocytes (human, rat, etc.)
-
Hepatocyte incubation medium
-
Test compound and positive controls
-
Coated (e.g., collagen) 96-well plates
-
Ice-cold acetonitrile or methanol (stop solution)
-
Incubator (37°C, 5% CO₂)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Cell Plating (for adherent cultures) or Suspension: Thaw and prepare hepatocytes according to the supplier's protocol. For suspension assays, dilute to the desired cell density (e.g., 0.5 x 10⁶ cells/mL).[19]
-
Compound Addition: Add the test compound to the hepatocyte suspension or plated cells.
-
Incubation: Incubate at 37°C with gentle shaking (for suspension) or in a static incubator (for adherent cells).
-
Time-Point Sampling: At designated time points (e.g., 0, 15, 30, 60, 90, 120 minutes), take aliquots of the cell suspension or medium and terminate the reaction with ice-cold acetonitrile containing an internal standard.[19][20]
-
Sample Processing: Vortex and centrifuge the samples to pellet cell debris and precipitated proteins.
-
Analysis: Analyze the supernatant for the remaining parent compound concentration by LC-MS/MS.
-
Data Analysis: Similar to the microsomal stability assay, calculate the half-life and intrinsic clearance.
Part 3: Integrated Perspective and Strategic Considerations
The decision to introduce a trifluoromethyl group is not without its potential liabilities. While it often enhances metabolic stability, it can also significantly increase lipophilicity, which may negatively impact solubility and increase the risk of hERG channel inhibition or other off-target toxicities.[3] Furthermore, the synthesis of trifluoromethylated compounds can be challenging and costly.[2][3]
Therefore, a successful drug discovery program requires a holistic and iterative approach. The experimental data generated from the protocols outlined in this guide are not merely endpoints but are critical inputs for structure-activity relationship (SAR) and structure-property relationship (SPR) studies. By systematically evaluating the trade-offs between potency, lipophilicity, and metabolic stability, medicinal chemists can fine-tune molecular architectures to achieve an optimal balance of drug-like properties.
Conclusion: The Trifluoromethyl Group as a Tool for Precision Drug Design
The trifluoromethyl group is an undeniably powerful tool in the medicinal chemist's arsenal. Its ability to concurrently modulate lipophilicity and block metabolic soft spots has been instrumental in the development of numerous successful drugs.[7] However, its application requires a deep understanding of its complex physicochemical effects and a robust experimental framework for their evaluation. This guide has provided both the theoretical underpinnings and the practical, validated protocols to empower researchers to harness the full potential of trifluoromethylation, transforming lead compounds into viable drug candidates with enhanced pharmacokinetic profiles and a greater probability of clinical success.
References
-
M. R. P. de Aguiar, G. F. de Souza, C. A. de Simone, and L. L. R. V. de Almeida, "The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design," Molecules, vol. 30, no. 14, p. 3009, Jul. 2025. [Online]. Available: [Link]
-
L. Bortnichuk, A. Pashchenko, and Y. Kheilik, "LogP / LogD shake-flask method," protocols.io, 2024. [Online]. Available: [Link]
-
AxisPharm, "Microsomal Stability Assay Protocol," AxisPharm. [Online]. Available: [Link]
-
A. M. Rizwan, T. K. M. Nyavanandi, J. E. Polli, and S. M. Z. Hasan, "A robust, viable, and resource sparing HPLC-based logP method applied to common drugs," International Journal of Pharmaceutics, vol. 644, p. 123325, Sep. 2023. [Online]. Available: [Link]
-
S. Shah, P. M. S. Chauhan, and D. Kumar, "FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years," Molecules, vol. 27, no. 19, p. 6389, Sep. 2022. [Online]. Available: [Link]
-
M. V. R. P. de Aguiar, "Methods for Determination of Lipophilicity," Encyclopedia.pub, Aug. 2022. [Online]. Available: [Link]
-
Cyprotex, "Hepatocyte Stability," Evotec. [Online]. Available: [Link]
-
J. I. G. Alonso, "High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier," Analytical Chemistry, Jun. 2025. [Online]. Available: [Link]
-
L. Bortnichuk, A. Pashchenko, and Y. Kheilik, "(PDF) LogP / LogD shake-flask method v1," ResearchGate, 2024. [Online]. Available: [Link]
-
E. Subirats, X. Subirats, J. R. Chagas, C. Ràfols, E. Bosch, and M. Rosés, "Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts," European Journal of Pharmaceutical Sciences, vol. 76, pp. 153-162, Aug. 2015. [Online]. Available: [Link]
-
A. T. D'Amico, "A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy," JoVE, Jan. 2019. [Online]. Available: [Link]
-
A. M. Rizwan, "LogP measurement of a highly hydrophobic properfume: Evaluation of extrapolation of RP-HPLC results and impact of chemical moieties on accuracy," ResearchGate. [Online]. Available: [Link]
-
M. R. P. de Aguiar, "(PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design," ResearchGate, Jul. 2025. [Online]. Available: [Link]
-
M. P. D. Wentland, "Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism," PubMed, 2001. [Online]. Available: [Link]
- R. Lombardo, "US6548307B2 - Determination of logP coefficients via a RP-HPLC column," Google Patents. [Online].
-
A. M. Taylor, "Fluorine in drug discovery: Role, design and case studies," Zenodo, 2023. [Online]. Available: [Link]
-
Concept Life Sciences, "Metabolic stability assay in human, rat, dog or mouse hepatocytes," protocols.io, Aug. 2025. [Online]. Available: [Link]
-
Waters Corporation, "Determination of Microsomal Stability by UPLC-MS/MS." [Online]. Available: [Link]
-
E. Leitao and L. Sobral, "Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities," Hovione, Feb. 2024. [Online]. Available: [Link]
-
J. P. E. Banks, "Metabolism of fluorine-containing drugs. Annu Rev Pharmacol Toxicol," ResearchGate, Feb. 2001. [Online]. Available: [Link]
-
Pharmaceutical Technology, "Overcoming Challenges in Fluorine-Based Chemistry," Pharmaceutical Technology, Oct. 2012. [Online]. Available: [Link]
-
Mercell, "metabolic stability in liver microsomes." [Online]. Available: [Link]
-
L. Bortnichuk, A. Pashchenko, and Y. Kheilik, "Microsomal stability assay for human and mouse liver microsomes - drug metabolism," protocols.io, Dec. 2024. [Online]. Available: [Link]
-
Waters Corporation, "Determination of Microsomal Stability by UPLC-MS/MS," Waters. [Online]. Available: [Link]
-
N. Muller, "When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols," Journal of Pharmaceutical Sciences, vol. 75, no. 10, pp. 987-991, Oct. 1986. [Online]. Available: [Link]
-
M. D. W. M. Dankers, "Comparative effects of trifluoromethyl- and methyl-group substitutions in proline," Semantic Scholar, Jul. 2018. [Online]. Available: [Link]
-
V. A. Soloshonok, "(PDF) Recent advances in the trifluoromethylation methodology and new CF3-containing drugs," ResearchGate, 2014. [Online]. Available: [Link]
-
Y. Zhang, "(PDF) Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations," ResearchGate, Dec. 2020. [Online]. Available: [Link]
-
M. D. W. M. Dankers, "(PDF) Comparative effects of trifluoromethyl- and methyl-group substitutions in proline," ResearchGate, Jul. 2018. [Online]. Available: [Link]
-
Y. Zhang, J. Wang, L. Zhu, K. Chen, and H. Jiang, "Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations," Journal of Chemical Information and Modeling, vol. 60, no. 12, pp. 6034-6043, Dec. 2020. [Online]. Available: [Link]
-
C. Lu, "The impact of legacy and novel perfluoroalkyl substances on human cytochrome P450: An in vitro study on the inhibitory potential and underlying mechanisms," PubMed, Feb. 2022. [Online]. Available: [Link]
-
F. P. Guengerich, "Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications," Biomolecules & Therapeutics, vol. 30, no. 3, pp. 239-247, May 2022. [Online]. Available: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pharmacyjournal.org [pharmacyjournal.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. LogP / LogD shake-flask method [protocols.io]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
- 12. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 14. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 17. mercell.com [mercell.com]
- 18. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 19. protocols.io [protocols.io]
- 20. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - SG [thermofisher.com]
Methodological & Application
Application Note: A Comprehensive Protocol for the Synthesis of 4-Chloro-3-(trifluoromethyl)benzamide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed, field-proven protocol for the synthesis of 4-Chloro-3-(trifluoromethyl)benzamide, a key intermediate in pharmaceutical and agrochemical research. The synthesis is approached via a robust two-step process commencing with the activation of 4-Chloro-3-(trifluoromethyl)benzoic acid to its corresponding acyl chloride, followed by amidation. This guide emphasizes the causality behind experimental choices, incorporates critical safety protocols, and provides a framework for the successful characterization of the final product, ensuring both high yield and purity.
Introduction and Significance
This compound is a substituted aromatic amide that serves as a crucial building block in the synthesis of a variety of biologically active molecules. The presence of both a chloro and a trifluoromethyl group on the benzene ring imparts unique electronic properties and metabolic stability to derivative compounds, making it a valuable scaffold in drug discovery and the development of novel agrochemicals.
The reliable synthesis of this intermediate is therefore of paramount importance. The protocol detailed herein follows a classic and efficient pathway: the conversion of a carboxylic acid to a highly reactive acyl chloride intermediate, which readily undergoes nucleophilic attack by ammonia to yield the target primary amide.[1][2] This method is favored for its high conversion rates and the relative ease of purification of the final product.
Reaction Scheme and Mechanism
The overall synthesis proceeds in two distinct stages:
Step 1: Acyl Chloride Formation The carboxylic acid is activated by reacting it with a chlorinating agent, such as thionyl chloride (SOCl₂). Thionyl chloride is a preferred reagent for this transformation as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture, driving the reaction to completion.[3]
Reaction: 4-Chloro-3-(trifluoromethyl)benzoic acid + SOCl₂ → 4-Chloro-3-(trifluoromethyl)benzoyl chloride + SO₂ (g) + HCl (g)
Step 2: Amidation The synthesized acyl chloride is then reacted with an ammonia source, typically aqueous ammonium hydroxide. The acyl chloride is highly electrophilic, and the lone pair of electrons on the nitrogen atom of ammonia acts as a potent nucleophile, attacking the carbonyl carbon.[4] This is followed by the elimination of a chloride ion to form the stable amide product.
Reaction: 4-Chloro-3-(trifluoromethyl)benzoyl chloride + 2 NH₃ → this compound + NH₄Cl
Mechanistic Rationale: Directly reacting a carboxylic acid with an amine (or ammonia) is generally inefficient as it results in a non-reactive acid-base salt.[5] The initial conversion to an acyl chloride circumvents this by creating a much more electrophilic carbonyl carbon, making it highly susceptible to nucleophilic attack.[6] The use of a base in the amidation step is crucial to neutralize the HCl byproduct from the acylation.[6] In this protocol, excess ammonia serves as both the nucleophile and the base.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 4-Chloro-3-(trifluoromethyl)benzoic acid | ≥97% | Sigma-Aldrich | Starting Material |
| Thionyl Chloride (SOCl₂) | Reagent Grade, ≥99% | Sigma-Aldrich | Chlorinating Agent |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Fisher Scientific | Solvent |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Sigma-Aldrich | Catalyst |
| Ammonium Hydroxide (NH₄OH) | 28-30% solution | Fisher Scientific | Ammonia Source |
| Deionized Water | - | - | For workup |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | - | For workup |
| Brine (Saturated NaCl solution) | - | - | For workup |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | Drying Agent |
| Hexanes | ACS Grade | - | Recrystallization |
| Ethyl Acetate | ACS Grade | - | Recrystallization |
| Round-bottom flasks | - | - | - |
| Reflux condenser | - | - | - |
| Magnetic stirrer and stir bars | - | - | - |
| Ice bath | - | - | - |
| Separatory funnel | - | - | - |
| Rotary evaporator | - | - | - |
| Büchner funnel and filter paper | - | - | - |
Detailed Synthesis Protocol
Part A: Synthesis of 4-Chloro-3-(trifluoromethyl)benzoyl chloride
This procedure should be performed in a well-ventilated fume hood due to the evolution of toxic gases.
-
Setup: To a 250 mL oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-Chloro-3-(trifluoromethyl)benzoic acid (10.0 g, 44.1 mmol).
-
Solvent Addition: Add 100 mL of anhydrous dichloromethane (DCM) to the flask. Stir the mixture to form a suspension.
-
Reagent Addition: Carefully add thionyl chloride (6.5 mL, 88.2 mmol, 2.0 equiv.) to the suspension via a dropping funnel. Add a catalytic amount of N,N-Dimethylformamide (DMF) (2-3 drops).
-
Expert Insight: DMF catalyzes the reaction by forming a Vilsmeier intermediate, which is a more potent acylating agent than thionyl chloride itself.
-
-
Reaction: Heat the reaction mixture to reflux (approx. 40°C) and maintain for 2-3 hours. The reaction can be monitored by the cessation of gas evolution (HCl and SO₂). The mixture should become a clear, homogeneous solution.
-
Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the solvent and excess thionyl chloride in vacuo using a rotary evaporator.
-
Causality: It is crucial to remove all excess SOCl₂ as it can react violently with water in the subsequent step. Co-evaporation with an anhydrous solvent like toluene can aid in its complete removal. The resulting crude 4-Chloro-3-(trifluoromethyl)benzoyl chloride is a yellow oil or low-melting solid and is typically used immediately in the next step without further purification.
-
Part B: Synthesis of this compound
-
Setup: Cool the flask containing the crude acyl chloride in an ice bath (0°C).
-
Reagent Addition: Slowly and carefully add the crude acyl chloride to 150 mL of chilled (0°C) concentrated ammonium hydroxide solution (28-30%) with vigorous stirring. A white precipitate will form immediately.
-
Safety Note: This addition is exothermic. A slow addition rate is critical to control the temperature and prevent excessive fuming.
-
-
Reaction: After the addition is complete, allow the mixture to stir in the ice bath for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours.
-
Workup: a. Filter the resulting white precipitate using a Büchner funnel. b. Wash the solid sequentially with cold deionized water (3 x 50 mL) to remove any ammonium salts. c. Dry the crude product under vacuum.
-
Purification: a. Recrystallize the crude solid from a mixture of ethyl acetate and hexanes to afford pure this compound as a white to light yellow powder or crystals. b. Dry the purified product in a vacuum oven. The expected yield is typically in the range of 85-95%.
Experimental Workflow Visualization
The following diagram illustrates the key stages of the synthesis process.
Caption: Synthesis workflow from starting material to pure product.
Safety and Hazard Management
All procedures must be conducted in a fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
4-Chloro-3-(trifluoromethyl)benzoic acid: Causes skin and serious eye irritation. May cause respiratory irritation.[7]
-
Thionyl Chloride (SOCl₂): Highly corrosive and toxic. Reacts violently with water to produce HCl and SO₂ gas. Causes severe skin burns and eye damage. Harmful if inhaled.[3]
-
Dichloromethane (DCM): Volatile and a suspected carcinogen.
-
Ammonium Hydroxide (NH₄OH): Corrosive. Causes severe skin burns and eye damage. The concentrated solution releases ammonia gas, which is a respiratory irritant.
-
This compound: May be harmful if swallowed and causes skin, eye, and respiratory irritation.
Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
| Technique | Expected Results |
| ¹H NMR | Aromatic protons will appear as multiplets in the δ 7.5-8.0 ppm region. The amide protons (-CONH₂) will appear as two broad singlets. |
| ¹³C NMR | The spectrum will show distinct signals for the carbonyl carbon (~167 ppm), the trifluoromethyl carbon (a quartet), and the aromatic carbons. |
| ¹⁹F NMR | A sharp singlet corresponding to the -CF₃ group will be observed. This is a highly sensitive method for confirming the presence of the trifluoromethyl moiety.[8] |
| IR Spectroscopy | Characteristic peaks include N-H stretches (~3400 and 3200 cm⁻¹), a strong C=O stretch (~1660 cm⁻¹), and C-F stretches (~1300-1100 cm⁻¹). |
| Mass Spectrometry | The molecular ion peak corresponding to the mass of the product (C₈H₅ClF₃NO, M.W. 223.58) should be observed. |
| Melting Point | The measured melting point should be sharp and consistent with literature values. |
Analytical Workflow
Caption: Standard analytical workflow for product validation.
References
-
Leggio, A., Belsito, E., et al. (2016). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances. Available at: [Link][9][10]
-
ChemistNate. (2014). How to Make Amides: Mechanism. YouTube. Available at: [Link][4]
-
Chemistry LibreTexts. (2023). Making Amides from Carboxylic Acids. Available at: [Link]
-
Wang, X., et al. (2017). Mechanism of Amide Bond Formation from Carboxylic Acids and Amines Promoted by 9-Silafluorenyl Dichloride Derivatives. The Journal of Organic Chemistry. Available at: [Link][5]
-
Chemguide. (n.d.). The Preparation of Amides. Available at: [Link][11]
-
Chemistry LibreTexts. (2022). Chemistry of Amides. Available at: [Link][1]
-
FranklyChemistry. (2015). Carboxylic Acids Advanced. Reaction with Thionyl Chloride. YouTube. Available at: [Link][3]
-
Chemistry LibreTexts. (2022). 4.2.6: Chemistry of Amides. Available at: [Link][2]
-
Hrubaru, M., et al. (2015). Application of 19F NMR Spectroscopy for Determining the Absolute Configuration of α‑Chiral Amines and Secondary Alcohols Using Trifluoromethylbenzoimidazolylbenzoic Acid. The Journal of Organic Chemistry. Available at: [Link][8]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Amide Synthesis [fishersci.it]
- 7. echemi.com [echemi.com]
- 8. Application of 19 F NMR Spectroscopy for Determining the Absolute Configuration of α‑Chiral Amines and Secondary Alcohols Using Trifluoromethylbenzoimidazolylbenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride | Semantic Scholar [semanticscholar.org]
- 11. chemguide.co.uk [chemguide.co.uk]
Application Notes and Protocols: Evaluating 4-Chloro-3-(trifluoromethyl)benzamide in BRAF V600E Inhibition Assays
Introduction: The Pursuit of Novel BRAF V600E Inhibitors
The V600E mutation in the BRAF gene represents a significant oncogenic driver in a multitude of cancers, most notably in melanoma, where it is present in approximately 50% of cases.[1] This specific mutation, a substitution of valine with glutamic acid at position 600, leads to the constitutive activation of the BRAF kinase and subsequent hyperactivation of the downstream mitogen-activated protein kinase (MAPK) signaling pathway.[2][3] The MAPK pathway, encompassing RAS-RAF-MEK-ERK, is a critical regulator of cellular processes such as proliferation, differentiation, and survival.[3][4] Its dysregulation through mutations like BRAF V600E allows cancer cells to proliferate uncontrollably, making it a prime target for therapeutic intervention.[1][2]
The development of small molecule inhibitors targeting BRAF V600E has revolutionized the treatment landscape for these malignancies. A key structural motif found in several successful kinase inhibitors is the trifluoromethylphenyl group. For instance, the multi-kinase inhibitor Sorafenib, which targets the RAF/MEK/ERK pathway, incorporates a 4-chloro-3-(trifluoromethyl)phenyl moiety.[5] This highlights the pharmacological importance of this scaffold in designing potent kinase inhibitors.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of novel compounds, using 4-Chloro-3-(trifluoromethyl)benzamide as a representative example of a foundational molecule. While not a recognized BRAF V600E inhibitor itself, its structural components are present in established kinase inhibitors, making it and its derivatives compelling candidates for screening and development. These protocols are designed to provide a robust framework for assessing the inhibitory potential of such compounds against the BRAF V600E oncoprotein.
Scientific Rationale & Hypothesized Mechanism of Action
The primary mechanism of action for most small molecule kinase inhibitors is competitive inhibition at the ATP-binding site of the enzyme. The constitutive activity of BRAF V600E is dependent on its ability to bind ATP and phosphorylate its downstream target, MEK.[2][4] It is hypothesized that a compound like this compound, or more elaborated derivatives, could be designed to fit within the ATP-binding pocket of BRAF V600E. The benzamide functional group can act as a hydrogen bond donor and acceptor, while the trifluoromethyl group can enhance binding affinity through hydrophobic interactions and by increasing the acidity of adjacent protons.[6] The chloro-substituent can also contribute to binding through halogen bonding or by occupying a specific pocket within the kinase domain.
The goal of the following assays is to determine if a test compound can effectively compete with ATP, thereby inhibiting the kinase activity of BRAF V600E and blocking downstream signaling in the MAPK pathway.
Visualizing the BRAF V600E Signaling Pathway
Caption: The constitutively active BRAF V600E mutant drives the MAPK signaling cascade.
Experimental Protocols
Biochemical BRAF V600E Kinase Assay (In Vitro)
This assay directly measures the ability of the test compound to inhibit the enzymatic activity of purified recombinant BRAF V600E. A common method is a luminescence-based assay that quantifies ATP consumption.
Materials:
-
Recombinant human BRAF V600E enzyme
-
Biotinylated MEK1 (substrate)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compound (this compound) dissolved in DMSO
-
Positive control inhibitor (e.g., Vemurafenib, Dabrafenib)
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
White, opaque 96-well or 384-well plates
-
Luminometer
Protocol:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration range is 10 mM down to 1 nM. Also, prepare dilutions of the positive control inhibitor.
-
Reaction Setup:
-
Add 5 µL of kinase assay buffer to all wells.
-
Add 1 µL of the diluted test compound or control to the respective wells. For the "no inhibitor" control, add 1 µL of DMSO.
-
Add 2 µL of a mixture of BRAF V600E enzyme and MEK1 substrate in kinase assay buffer.
-
To initiate the reaction, add 2 µL of ATP solution. The final ATP concentration should be close to the Michaelis constant (Km) for BRAF V600E to ensure sensitive detection of competitive inhibitors.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Detection:
-
Allow the Kinase-Glo® reagent to equilibrate to room temperature.
-
Add 10 µL of the Kinase-Glo® reagent to each well.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer. The signal is inversely proportional to the kinase activity (higher activity consumes more ATP, resulting in lower luminescence).
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Cell-Based BRAF V600E Inhibition Assay (In-Cell Western/Immunofluorescence)
This assay assesses the ability of the test compound to inhibit the BRAF V600E signaling pathway within a cellular context by measuring the phosphorylation of its downstream target, ERK.
Materials:
-
Human melanoma cell line harboring the BRAF V600E mutation (e.g., A375, SK-MEL-28)
-
Cell culture medium (e.g., DMEM or RPMI-1640) with fetal bovine serum (FBS) and antibiotics
-
Test compound (this compound) dissolved in DMSO
-
Positive control inhibitor (e.g., Vemurafenib)
-
Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and Mouse anti-total-ERK1/2
-
Secondary antibodies: IRDye®-conjugated goat anti-rabbit and goat anti-mouse antibodies
-
Phosphate-buffered saline (PBS)
-
Fixing solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% non-fat dry milk or Odyssey® Blocking Buffer in PBS)
-
96-well clear-bottom plates
-
Imaging system (e.g., LI-COR Odyssey® CLx or a high-content imaging system)
Protocol:
-
Cell Seeding: Seed the BRAF V600E mutant cells in a 96-well plate at a density that will result in 70-80% confluency at the time of the experiment. Incubate for 24 hours.
-
Compound Treatment:
-
Starve the cells in a low-serum medium (e.g., 0.5% FBS) for 4-6 hours.
-
Treat the cells with a serial dilution of the test compound or positive control for 2-4 hours. Include a DMSO vehicle control.
-
-
Fixation and Permeabilization:
-
Remove the treatment medium and wash the cells once with PBS.
-
Fix the cells with the fixing solution for 20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 15 minutes at room temperature.
-
-
Immunostaining:
-
Wash the cells three times with PBS.
-
Block the cells with blocking buffer for 90 minutes at room temperature.
-
Incubate the cells with a cocktail of the primary antibodies (anti-phospho-ERK and anti-total-ERK) diluted in blocking buffer overnight at 4°C.
-
Wash the cells five times with PBS containing 0.1% Tween-20.
-
Incubate the cells with a cocktail of the corresponding secondary antibodies diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
-
Data Acquisition:
-
Wash the cells five times with PBS containing 0.1% Tween-20.
-
Image the plate using an appropriate imaging system to quantify the fluorescence intensity for both phospho-ERK and total-ERK.
-
Data Analysis: Normalize the phospho-ERK signal to the total-ERK signal for each well. Calculate the percentage of inhibition of ERK phosphorylation for each compound concentration relative to the DMSO control. Determine the IC₅₀ value by plotting the normalized data against the logarithm of the compound concentration.
Experimental Workflow Visualization
Caption: Workflow for biochemical and cell-based BRAF V600E inhibition assays.
Data Presentation: Hypothetical Results
The following tables represent hypothetical data for the evaluation of "Compound X" (this compound derivative) in the described assays.
Table 1: Biochemical BRAF V600E Kinase Assay Results
| Compound | IC₅₀ (nM) |
| Compound X | 150 |
| Vemurafenib (Control) | 31 |
| Staurosporine (Control) | 5 |
Table 2: Cell-Based p-ERK Inhibition Assay Results (A375 Cells)
| Compound | IC₅₀ (nM) |
| Compound X | 850 |
| Vemurafenib (Control) | 100 |
Conclusion and Future Directions
The protocols outlined in this application note provide a robust and reliable framework for the initial characterization of novel compounds, such as derivatives of this compound, as potential BRAF V600E inhibitors. A successful hit from these primary screens, as exemplified by the hypothetical data for "Compound X," would warrant further investigation. Subsequent steps would include kinase selectivity profiling against a panel of other kinases to assess off-target effects, further structure-activity relationship (SAR) studies to optimize potency and cellular activity, and in vivo efficacy studies in relevant xenograft models. By leveraging the known pharmacological relevance of the 4-chloro-3-(trifluoromethyl)phenyl scaffold, these assays serve as the critical first step in the potential development of a new generation of targeted cancer therapeutics.
References
-
A review of the molecular pathways involved in resistance to BRAF inhibitors in patients with advanced-stage melanoma. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
BRAF V600E Mutation Has Variable Tumor-Specific Effects on Expression of MAPK Pathway Genes That Could Affect Patient Outcome. (2023). MDPI. Retrieved from [Link]
-
BRAF V600E: Implications for Carcinogenesis and Molecular Therapy. (2011). AACR Publications. Retrieved from [Link]
-
BPS Bioscience. (n.d.). BRAF (V600E) Kinase Assay Kit. Retrieved from [Link]
-
OncLive. (n.d.). BRAF V600E - Biomarker Consortium. Retrieved from [Link]
-
BRAF signaling pathway including abnormal signaling from BRAFV600E... (n.d.). ResearchGate. Retrieved from [Link]
-
Discovery and Optimization of 1-(4-chloro-3-(trifluoromethyl)- phenyl)-3-(2-(amino)pyridin-3-yl)ureas as Novel KDR Kinase Inhibitors. (2018). PubMed. Retrieved from [Link]
-
Discovery of 4-chloro-3-(5-(pyridin-3-yl)-1,2,4-oxadiazole-3-yl)benzamides as novel RET kinase inhibitors. (2016). PubMed. Retrieved from [Link]
-
Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. (2021). National Center for Biotechnology Information. Retrieved from [Link]
-
Reversal of multidrug resistance by 4-chloro-N-(3-((E)-3-(4-hydroxy-3-methoxyphenyl)acryloyl)phenyl)benzamide through the reversible inhibition of P-glycoprotein. (n.d.). PubMed. Retrieved from [Link]
-
Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. (2023). MDPI. Retrieved from [Link]
-
Synthesis and pharmacological evaluation of trifluoromethyl containing 4-(2-pyrimidinylamino)benzamides as Hedgehog signaling pathway inhibitors. (2016). PubMed. Retrieved from [Link]
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). MDPI. Retrieved from [Link]
-
A Structure–Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor—Coactivator Interaction. (2019). National Center for Biotechnology Information. Retrieved from [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2024). MDPI. Retrieved from [Link]
-
Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors. (2022). National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. Discovery of 4-chloro-3-(5-(pyridin-3-yl)-1,2,4-oxadiazole-3-yl)benzamides as novel RET kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and Optimization of 1-(4-chloro-3-(trifluoromethyl)- phenyl)-3-(2-(amino)pyridin-3-yl)ureas as Novel KDR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Reversal of multidrug resistance by 4-chloro-N-(3-((E)-3-(4-hydroxy-3-methoxyphenyl)acryloyl)phenyl)benzamide through the reversible inhibition of P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
Application Note: Investigating the Anti-Cancer Potential of 4-Chloro-3-(trifluoromethyl)benzamide in Vitro
An in-depth guide to the application of 4-Chloro-3-(trifluoromethyl)benzamide in cancer cell line research, providing detailed protocols and scientific insights for researchers and drug development professionals.
Introduction: The Therapeutic Promise of Substituted Benzamides
Substituted benzamides represent a versatile class of compounds with a broad spectrum of pharmacological activities. Within this class, molecules featuring halogen and trifluoromethyl substitutions have garnered significant interest in oncology research for their potential as anti-cancer agents.[1] The inclusion of a trifluoromethyl group can enhance a molecule's metabolic stability and binding affinity to therapeutic targets, while the chloro- substitution can contribute to its overall pharmacological profile.[2]
This application note provides a comprehensive guide for the initial in vitro evaluation of This compound (CAS 62584-23-0) in cancer cell lines. While specific literature on this compound's anti-cancer activity is emerging, this guide draws upon the established mechanisms and protocols of structurally related benzamide derivatives to provide a robust framework for investigation. The protocols outlined herein are designed to be self-validating and are grounded in established methodologies.
Potential Mechanisms of Action: An Evidence-Based Hypothesis
Based on the known activities of structurally similar compounds, this compound may exert its anti-cancer effects through several potential mechanisms:
-
Induction of Apoptosis: Many N-substituted benzamides have been shown to induce programmed cell death (apoptosis) in cancer cells.[3][4] This is often mediated through the intrinsic pathway, involving the release of cytochrome c from the mitochondria and the activation of caspase-9.[3]
-
Cell Cycle Arrest: Disruption of the normal cell cycle is a hallmark of many anti-cancer agents. Benzamide derivatives have been observed to cause cell cycle arrest, providing a window for apoptotic processes to be initiated.[5]
-
Inhibition of Signaling Pathways: Key signaling pathways that drive cancer cell proliferation and survival are potential targets. For instance, some trifluoromethyl-containing benzamides have been identified as inhibitors of the Hedgehog signaling pathway.[6][7]
-
Modulation of Drug Efflux Pumps: Certain benzamide derivatives can inhibit ATP-binding cassette (ABC) transporters like P-glycoprotein (ABCB1) or ABCG2, which are responsible for multidrug resistance in cancer cells.[8][9]
The following workflow is proposed for a comprehensive initial investigation of this compound in cancer cell lines.
Experimental Workflow and Protocols
This section outlines detailed protocols for the initial characterization of the anti-cancer effects of this compound.
Cell Line Selection and Culture
The choice of cell lines is critical and should be guided by the research question. A panel of cell lines representing different cancer types (e.g., breast, lung, colon) is recommended.
-
Recommended Cell Lines:
-
MCF-7: Human breast adenocarcinoma, estrogen receptor-positive.
-
MDA-MB-231: Human breast adenocarcinoma, triple-negative.
-
A549: Human lung carcinoma.
-
HT-29: Human colorectal adenocarcinoma.
-
DLD-1: Human colorectal adenocarcinoma.
-
All cell lines should be maintained in the recommended culture medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.
Preparation of this compound Stock Solution
-
Compound Properties:
-
Protocol:
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound in dimethyl sulfoxide (DMSO).
-
Ensure complete dissolution by vortexing.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of the compound on cancer cell lines and allows for the calculation of the half-maximal inhibitory concentration (IC50).
-
Protocol:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in a complete culture medium. A starting concentration range of 0.1 µM to 100 µM is recommended.
-
Replace the medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (DMSO-treated cells) and a blank (medium only).
-
Incubate the plates for 48 or 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[2]
-
| Parameter | Description |
| Cell Seeding Density | 5,000 - 10,000 cells/well |
| Compound Concentration Range | 0.1 µM - 100 µM (suggested) |
| Incubation Time | 48 - 72 hours |
| MTT Incubation | 4 hours |
| Readout | Absorbance at 570 nm |
Apoptosis Assessment by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This assay quantifies the induction of apoptosis and distinguishes between early apoptotic, late apoptotic, and necrotic cells.
-
Protocol:
-
Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value for 24 or 48 hours.
-
Harvest the cells (including floating cells in the medium) and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry within one hour.
-
Western Blot Analysis of Apoptotic Markers
This technique is used to investigate the molecular mechanism of apoptosis by examining the expression of key apoptotic proteins.
-
Protocol:
-
Treat cells with this compound as described for the apoptosis assay.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against key apoptotic proteins (e.g., Cleaved Caspase-3, Caspase-9, PARP, Bcl-2, Bax) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Visualization and Interpretation
Signaling Pathway Diagram
Caption: Proposed intrinsic apoptosis pathway induced by this compound.
Experimental Workflow Diagram
Caption: Overall experimental workflow for in vitro evaluation.
Trustworthiness and Self-Validation
To ensure the reliability of the experimental results, the following controls and validation steps are essential:
-
Vehicle Control: In all experiments, a vehicle control (cells treated with the same concentration of DMSO used to dissolve the compound) must be included to account for any effects of the solvent.
-
Positive Controls: Where applicable, include a known inducer of apoptosis (e.g., Staurosporine) as a positive control to validate the assay's performance.
-
Biological Replicates: All experiments should be performed with a minimum of three biological replicates to ensure the reproducibility of the findings.
-
Statistical Analysis: Appropriate statistical tests (e.g., t-test, ANOVA) should be used to determine the significance of the observed effects.
Conclusion
This application note provides a foundational guide for researchers initiating studies on the anti-cancer properties of this compound. By following these detailed protocols and incorporating the principles of scientific integrity, researchers can generate robust and reliable data to elucidate the therapeutic potential of this compound. The modular nature of this guide allows for expansion into more detailed mechanistic studies, such as cell cycle analysis, investigation of specific signaling pathways, and assessment of its potential to overcome multidrug resistance.
References
- Willson, T. M., & Wahli, W. (1997). Peroxisome proliferator-activated receptor antagonists. Current Opinion in Chemical Biology, 1(2), 235-241.
-
ResearchGate. (n.d.). IC50 values of the most active derivatives in some cancerous cell lines. Retrieved from [Link]
- Choi, S. U., Lee, S. K., & Kim, S. K. (2011). Reversal of multidrug resistance by 4-chloro-N-(3-((E)-3-(4-hydroxy-3-methoxyphenyl)acryloyl)phenyl)benzamide through the reversible inhibition of P-glycoprotein. Archives of Pharmacal Research, 34(11), 1931-1938.
- Li, X., et al. (2016). Synthesis and pharmacological evaluation of trifluoromethyl containing 4-(2-pyrimidinylamino)benzamides as Hedgehog signaling pathway inhibitors. Bioorganic & Medicinal Chemistry, 24(5), 1079-1088.
-
National Center for Biotechnology Information. (n.d.). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. Retrieved from [Link]
- Sreelatha, T., et al. (2021). Epigenetic modulation and apoptotic induction by a novel imidazo-benzamide derivative in human lung adenocarcinoma cells. Journal of Cancer Research and Therapeutics, 17(Supplement), S158-S166.
-
ResearchGate. (n.d.). (A) IC 50 values were determined for cell lines cultured as tumoroids.... Retrieved from [Link]
-
ResearchGate. (n.d.). IC50 values and dose–response curves of designed.... Retrieved from [Link]
- Lee, E. R., et al. (2015). Anti-cancer Effect of N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide, a Novel Synthetic Compound. Journal of Cellular Biochemistry, 116(11), 2563-2574.
-
ResearchGate. (n.d.). IC50 values (μL/mL) for cancer cell lines, and CC50 (μL/mL) values for.... Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Pharmacological Evaluation of Trifluoromethyl Containing 4-(2-Pyrimidinylamino)benzamides as Hedgehog Signaling Pathway Inhibitors. Retrieved from [Link]
- Pero, R. W., et al. (2000). Mechanism of action for N-substituted benzamide-induced apoptosis. British Journal of Cancer, 82(10), 1663-1670.
-
MDPI. (n.d.). The Novel Benzamide Derivative, VKNG-2, Restores the Efficacy of Chemotherapeutic Drugs in Colon Cancer Cell Lines by Inhibiting the ABCG2 Transporter. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Discovery of 4-chloro-3-(5-(pyridin-3-yl)-1,2,4-oxadiazole-3-yl)benzamides as novel RET kinase inhibitors. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). A curative combination cancer therapy achieves high fractional cell killing through low cross-resistance and drug additivity. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Retrieved from [Link]
-
SWAG Cancer Alliance. (n.d.). Protocols Archive. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Apoptosis-Inducing Activity of a 2-Hydroxyphenyl Benzamide-Based Self-Assembled Anion Channel. Retrieved from [Link]
-
BC Cancer. (n.d.). BC Cancer Protocol Summary for Treatment of Locally Advanced Squamous Cell Carcinoma of the Head and Neck with DOCEtaxel, CISplatin and Infusional Fluorouracil. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). This compound. Retrieved from [Link]
Sources
- 1. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism of action for N-substituted benzamide-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Apoptosis-Inducing Activity of a 2-Hydroxyphenyl Benzamide-Based Self-Assembled Anion Channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Epigenetic modulation and apoptotic induction by a novel imidazo-benzamide derivative in human lung adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and pharmacological evaluation of trifluoromethyl containing 4-(2-pyrimidinylamino)benzamides as Hedgehog signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Reversal of multidrug resistance by 4-chloro-N-(3-((E)-3-(4-hydroxy-3-methoxyphenyl)acryloyl)phenyl)benzamide through the reversible inhibition of P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Novel Benzamide Derivative, VKNG-2, Restores the Efficacy of Chemotherapeutic Drugs in Colon Cancer Cell Lines by Inhibiting the ABCG2 Transporter [mdpi.com]
- 10. This compound [oakwoodchemical.com]
Application Notes and Protocols for the Development of Fungicidal Agents from Benzamide Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Potential of Benzamide Scaffolds in Fungicide Development
Benzamide derivatives represent a cornerstone in the development of modern fungicides, playing a crucial role in global food security and the management of fungal pathogens in agriculture.[1][2] Their broad-spectrum activity, systemic properties, and diverse chemical space have led to the successful commercialization of numerous active ingredients.[3] This guide provides a comprehensive overview of the key considerations and methodologies for developing novel fungicidal agents based on the benzamide scaffold, from initial synthesis to biological evaluation.
A significant class of benzamide fungicides, and a primary focus of this guide, are the Succinate Dehydrogenase Inhibitors (SDHIs).[4][5][6] These compounds exert their antifungal effect by targeting the mitochondrial respiratory chain, specifically by inhibiting the activity of the succinate dehydrogenase (SDH) enzyme, also known as Complex II.[4][5][7] This mode of action disrupts cellular respiration and energy production in fungi, leading to cell death. The high degree of conservation of the SDH enzyme across different fungal species contributes to the broad-spectrum activity of many SDHI fungicides.[4]
However, the structural similarity among many existing SDHIs has raised concerns about the development of cross-resistance in fungal populations.[8] This necessitates the continuous exploration of novel benzamide scaffolds and the derivatization of existing ones to identify new chemical entities with improved efficacy, broader spectrum, and a lower propensity for resistance development.
Part 1: Synthesis of Benzamide Derivatives
The synthesis of benzamide derivatives is typically achieved through the formation of an amide bond between a benzoic acid derivative and an amine. The versatility of this reaction allows for the introduction of a wide array of substituents on both the benzoic acid and the amine moieties, enabling the systematic exploration of the chemical space and the optimization of antifungal activity.
General Synthetic Workflow
A common and effective strategy for synthesizing benzamide-based fungicides involves the Ullmann cross-coupling reaction. This approach is particularly useful for creating complex structures by forming a carbon-nitrogen bond between an aryl halide and an amine.
Caption: General synthetic scheme for N-(pyrazol-5-yl)benzamide derivatives.[9]
Protocol: Synthesis of a Representative N-(Pyrazol-5-yl)benzamide Derivative
This protocol outlines the synthesis of a novel N-(pyrazol-5-yl)benzamide derivative, a class of compounds that has shown promising antifungal activity.[9]
Step 1: Synthesis of the Intermediate N-(Pyrazol-5-yl)-2-iodobenzamide
-
Reactant Preparation: In a suitable reaction vessel, dissolve the 5-aminopyrazole derivative (1.0 eq) and triethylamine (1.05 eq) in 1,2-dichloroethane.
-
Addition of Acyl Chloride: To the stirred solution, add a solution of 2-iodobenzoyl chloride (1.0 eq) in 1,2-dichloroethane dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at 40°C for 4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding water. Extract the aqueous layer with dichloromethane (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude intermediate.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the pure N-(pyrazol-5-yl)-2-iodobenzamide intermediate.
Step 2: Ullmann Cross-Coupling to Yield the Final Benzamide Product
-
Reaction Setup: To a solution of the N-(pyrazol-5-yl)-2-iodobenzamide intermediate (1.0 eq) and the desired substituted aniline (1.2 eq) in dimethylformamide (DMF), add copper(I) iodide (CuI) (0.2 eq) and potassium carbonate (K₂CO₃) (2.0 eq).
-
Reaction Conditions: Heat the reaction mixture at 120°C for 12 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification and Characterization: Purify the crude product by column chromatography to afford the final N-(pyrazol-5-yl)benzamide derivative. Confirm the structure and purity of the final compound using techniques such as ¹H-NMR, ¹³C-NMR, and High-Resolution Mass Spectrometry (HRMS).[10]
Part 2: In Vitro Antifungal Activity Screening
The initial evaluation of newly synthesized benzamide compounds involves in vitro screening against a panel of relevant fungal pathogens. The primary objectives of this screening are to determine the Minimum Inhibitory Concentration (MIC) and, subsequently, the Minimum Fungicidal Concentration (MFC) of the compounds.
Protocol: Broth Microdilution Assay for MIC Determination
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and is a widely accepted method for determining the MIC of antifungal agents.[11][12][13]
Materials:
-
Synthesized benzamide compounds
-
Fungal strains (e.g., Botrytis cinerea, Sclerotinia sclerotiorum, Valsa mali)[9]
-
RPMI-1640 medium (with L-glutamine, without sodium bicarbonate, buffered with MOPS)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Sterile saline (0.85%)
-
Dimethyl sulfoxide (DMSO) for compound dissolution
-
Positive control fungicide (e.g., Fluxapyroxad)[9]
Procedure:
-
Compound Preparation: Prepare stock solutions of the benzamide derivatives in DMSO. Perform serial two-fold dilutions in RPMI-1640 medium in the 96-well microtiter plates to achieve a range of final test concentrations. Ensure the final DMSO concentration does not exceed 1% to avoid solvent-induced fungal inhibition.[13]
-
Inoculum Preparation:
-
Culture the fungal strains on an appropriate agar medium (e.g., Potato Dextrose Agar) at 25-28°C until sufficient sporulation is observed.
-
Harvest the spores by gently scraping the surface of the agar with a sterile loop and suspend them in sterile saline.
-
Adjust the turbidity of the spore suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL.
-
Dilute the standardized suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.4 x 10⁴ to 5 x 10⁴ spores/mL in the test wells.[12]
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well containing the compound dilutions.
-
Include a growth control well (medium and inoculum, no compound) and a sterility control well (medium only).
-
Incubate the plates at an appropriate temperature (typically 25-28°C) for 48-72 hours.
-
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that causes complete inhibition of visible fungal growth compared to the growth control.
Protocol: MFC Determination
The MFC assay is a subsequent step to determine whether a compound is fungistatic (inhibits growth) or fungicidal (kills the fungus).
-
Subculturing: Following the MIC determination, take an aliquot from each well that showed no visible growth in the microtiter plate.
-
Plating: Spot-inoculate the aliquots onto a fresh, drug-free agar plate.
-
Incubation: Incubate the agar plates under the same conditions as the initial MIC assay.
-
MFC Reading: The MFC is the lowest concentration of the compound from which no fungal growth is observed on the subculture plates.
Data Presentation
Summarize the antifungal activity data in a clear and concise table for easy comparison of the synthesized compounds.
Table 1: In Vitro Antifungal Activity (EC₅₀ in mg/L) of Representative Benzamide Derivatives
| Compound ID | Sclerotinia sclerotiorum | Valsa mali | Botrytis cinerea |
| 5IIIh | 0.37 | >50 | 1.34 |
| Fluxapyroxad (Control) | 0.27 | 0.11 | 0.09 |
| Lead Compound L | 1.45 | 10.32 | 0.89 |
Data adapted from a study on N-(pyrazol-5-yl)benzamide derivatives.[9]
Part 3: Mechanism of Action - Targeting Succinate Dehydrogenase
As previously mentioned, a prominent mechanism of action for many benzamide fungicides is the inhibition of the succinate dehydrogenase (SDH) enzyme.[4][6] Understanding the interaction between the benzamide scaffold and the SDH enzyme is crucial for the rational design of more potent and selective inhibitors.
The Role of SDH in Fungal Respiration
The SDH enzyme is a key component of both the tricarboxylic acid (TCA) cycle and the electron transport chain in mitochondria. It catalyzes the oxidation of succinate to fumarate in the TCA cycle and transfers electrons to the ubiquinone pool in the respiratory chain.[4][8] Inhibition of SDH disrupts these fundamental metabolic processes, leading to a depletion of cellular ATP and ultimately, fungal cell death.
Caption: Mechanism of action of benzamide SDHI fungicides.
Structure-Activity Relationship (SAR) Insights
The development of effective benzamide fungicides relies heavily on understanding the structure-activity relationship (SAR). For instance, studies have shown that the presence of specific substituents, such as fluorine or chlorine atoms on the benzene ring, can significantly enhance antifungal activity.[14] Conversely, the introduction of other groups, like methoxy or trifluoromethyl, may decrease activity.[14] These insights, gained through systematic synthesis and biological testing, are invaluable for guiding the design of next-generation fungicides.
Conclusion and Future Directions
The benzamide scaffold continues to be a highly fruitful starting point for the discovery of novel fungicidal agents. The synthetic accessibility of benzamides allows for extensive chemical modifications, enabling the fine-tuning of their biological activity and spectrum. A thorough understanding of their mechanism of action, particularly for SDHIs, coupled with robust in vitro screening protocols, provides a solid foundation for the development of new and effective solutions for controlling fungal diseases in agriculture. Future research should focus on exploring novel benzamide chemotypes to overcome existing resistance issues and to develop fungicides with improved safety profiles for non-target organisms.[4]
References
-
Pesticide Action Network Europe. (n.d.). SDHi fungicides: An example of mitotoxic pesticides targeting the succinate dehydrogenase complex. PubMed. Retrieved from [Link]
-
ANSES. (2019). Succinate dehydrogenase inhibitor (SDHI) fungicides: ANSES presents the results of its expert appraisal. French Agency for Food, Environmental and Occupational Health & Safety. Retrieved from [Link]
-
Li, Y., et al. (2020). Design, synthesis, and fungicidal activity of novel carboxylic acid amides represented by N-benzhydryl valinamode carbamates. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
New Zealand Plant Protection Society. (n.d.). Succinate dehydrogenase inhibitor (SDHI) fungicide resistance prevention strategy. New Zealand Plant Protection Society. Retrieved from [Link]
-
Wang, Y., et al. (2023). Succinate dehydrogenase inhibitor fungicides and the modifications on the bridge. Pest Management Science. Retrieved from [Link]
-
Wang, G., et al. (2016). Synthesis and in Vitro Antifungal Activities of Novel Benzamide Derivatives Containing a Triazole Moiety. Molecules. Retrieved from [Link]
-
ACS Publications. (2024). Design, Synthesis, and Fungicidal Activities of Novel N-(Pyrazol-5-yl)benzamide Derivatives Containing a Diphenylamine Moiety. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
-
MDPI. (2020). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules. Retrieved from [Link]
-
CABI Digital Library. (n.d.). Fungicide Modes of Action and Spectrum. CABI Digital Library. Retrieved from [Link]
-
NIH. (2014). Synthesis and Antifungal Activity of Benzamidine Derivatives Carrying 1,2,3-Triazole Moieties. National Center for Biotechnology Information. Retrieved from [Link]
-
PubMed. (2023). Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism. PubMed. Retrieved from [Link]
-
iFyber. (n.d.). IN VITRO SCREENING FOR ANTIFUNGAL EFFICACY. iFyber. Retrieved from [Link]
-
American Society for Microbiology. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews. Retrieved from [Link]
-
NIH. (n.d.). Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. National Center for Biotechnology Information. Retrieved from [Link]
-
APS Journals. (2016). Mechanism of Action of the Benzimidazole Fungicide on Fusarium graminearum: Interfering with Polymerization of Monomeric Tubulin But Not Polymerized Microtubule. Phytopathology. Retrieved from [Link]
-
MDPI. (2024). Research Progress on Benzimidazole Fungicides: A Review. Molecules. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzimidazole fungicide. Wikipedia. Retrieved from [Link]
-
Preprints.org. (2024). Research Progress on Benzimidazole Fungicides: A Review. Preprints.org. Retrieved from [Link]
-
ResearchGate. (n.d.). Progress of the development on the novel amides fungicides. ResearchGate. Retrieved from [Link]
-
MDPI. (2014). Synthesis and Antifungal Activity of Benzamidine Derivatives Carrying 1,2,3-Triazole Moieties. Molecules. Retrieved from [Link]
-
Bayer Crop Science. (2025). Fungicide Modes of Action. Bayer Crop Science. Retrieved from [Link]
-
RSC Publishing. (n.d.). Discovery of novel azole derivatives with benzanilide-containing hydrophobic side chains for the treatment of drug-resistant fungal infections. RSC Publishing. Retrieved from [Link]
-
PubMed. (2023). 1,2,4-Triazole benzamide derivative TPB against Gaeumannomyces graminis var. tritici as a novel dual-target fungicide inhibiting ergosterol synthesis and adenine nucleotide transferase function. PubMed. Retrieved from [Link]
-
NIH. (2016). Synthesis and investigation of novel benzimidazole derivatives as antifungal agents. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. preprints.org [preprints.org]
- 3. researchgate.net [researchgate.net]
- 4. SDHi fungicides: An example of mitotoxic pesticides targeting the succinate dehydrogenase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Succinate dehydrogenase inhibitor (SDHI) fungicides: ANSES presents the results of its expert appraisal | Anses - Agence nationale de sécurité sanitaire de l’alimentation, de l’environnement et du travail [anses.fr]
- 6. nzpps.org [nzpps.org]
- 7. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. ifyber.com [ifyber.com]
- 12. journals.asm.org [journals.asm.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Synthesis and in Vitro Antifungal Activities of Novel Benzamide Derivatives Containing a Triazole Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis and Anti-Tubercular Screening of 4-Chloro-3-(trifluoromethyl)benzamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Novel Anti-Tubercular Agents
Tuberculosis (TB), caused by the pathogenic bacterium Mycobacterium tuberculosis (M. tuberculosis), remains a formidable global health challenge, exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. This escalating resistance necessitates the urgent discovery and development of new chemical entities with novel mechanisms of action. The benzamide scaffold has emerged as a promising area of interest in anti-tubercular drug discovery, with various derivatives demonstrating potent activity against M. tuberculosis. This application note provides a comprehensive guide to the synthesis and subsequent in vitro screening of a targeted library of 4-chloro-3-(trifluoromethyl)benzamide derivatives, a scaffold selected for its unique electronic and steric properties which may confer potent anti-mycobacterial activity.
The rationale for exploring this particular scaffold is rooted in established structure-activity relationship (SAR) studies of similar compounds. The presence of a trifluoromethyl (CF₃) group can enhance metabolic stability and membrane permeability, while the chloro substituent can influence the electronic environment of the aromatic ring, potentially modulating target binding. This guide is designed to provide researchers with the foundational knowledge and detailed protocols to synthesize a diverse library of these derivatives and evaluate their potential as anti-tubercular drug candidates.
Synthesis of this compound Derivatives: A Protocol for Library Generation
The generation of a diverse library of this compound derivatives is crucial for exploring the structure-activity relationships of this scaffold. A common and effective method for this is the N-acylation of various primary and secondary amines with 4-chloro-3-(trifluoromethyl)benzoyl chloride. This approach allows for the introduction of a wide range of substituents at the amide nitrogen, enabling a thorough investigation of the chemical space.
Protocol 1: Synthesis of N-Substituted this compound Derivatives
This protocol outlines a general procedure for the amide coupling reaction between 4-chloro-3-(trifluoromethyl)benzoyl chloride and a representative primary amine.
Materials:
-
4-Chloro-3-(trifluoromethyl)benzoyl chloride
-
Desired primary or secondary amine (e.g., benzylamine, piperidine, aniline derivatives)
-
Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the chosen amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.
-
Addition of Acyl Chloride: Cool the solution to 0 °C using an ice bath. To this stirred solution, add a solution of 4-chloro-3-(trifluoromethyl)benzoyl chloride (1.05 equivalents) in anhydrous DCM dropwise over 10-15 minutes.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Workup: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of the aqueous layer).
-
Purification: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Chromatography: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-substituted this compound derivative.
-
Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents the reaction of the acyl chloride with atmospheric moisture, which would lead to the formation of the corresponding carboxylic acid.
-
Triethylamine/DIPEA: Acts as a base to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards product formation.
-
Dropwise Addition at 0 °C: The acylation reaction is often exothermic. Slow addition at a reduced temperature helps to control the reaction rate and minimize the formation of side products.
-
Aqueous Workup with NaHCO₃: The bicarbonate solution neutralizes any remaining HCl and unreacted acyl chloride.
In Vitro Anti-Tubercular Screening: The Microplate Alamar Blue Assay (MABA)
The Microplate Alamar Blue Assay (MABA) is a widely used, reliable, and cost-effective method for determining the Minimum Inhibitory Concentration (MIC) of compounds against M. tuberculosis.[1][2] The assay relies on the reduction of the blue, non-fluorescent resazurin (Alamar Blue) to the pink, fluorescent resorufin by metabolically active cells. A color change from blue to pink indicates bacterial growth, while the absence of a color change indicates inhibition of growth.[2]
Protocol 2: Microplate Alamar Blue Assay (MABA)
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) ADC (Albumin-Dextrose-Catalase), and 0.05% (v/v) Tween 80
-
Synthesized this compound derivatives
-
Rifampicin and Isoniazid (as positive controls)
-
Dimethyl sulfoxide (DMSO)
-
Sterile 96-well microplates
-
Alamar Blue reagent
-
20% Tween 80 solution
Procedure:
-
Preparation of Bacterial Inoculum: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase (OD₆₀₀ of 0.4-0.6). Dilute the culture to a final concentration that will result in approximately 1 x 10⁵ colony-forming units (CFU)/mL in the final assay volume.
-
Compound Preparation: Prepare stock solutions of the synthesized derivatives and control drugs in DMSO. Perform serial two-fold dilutions of the compounds in 7H9 broth in the 96-well plates to achieve a range of final concentrations for testing.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compounds. Include wells with bacteria only (growth control) and wells with media only (sterility control).
-
Incubation: Seal the plates and incubate at 37 °C for 5-7 days.
-
Addition of Alamar Blue: After the incubation period, add a mixture of Alamar Blue reagent and 20% Tween 80 to each well.[3]
-
Second Incubation: Re-incubate the plates at 37 °C for 24 hours.
-
Reading Results: Visually observe the color change in the wells. The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.[2]
Data Presentation and Interpretation
The results of the MABA screening should be compiled into a clear and concise table. This allows for easy comparison of the anti-tubercular activity of the different derivatives and helps in identifying initial structure-activity relationships.
Table 1: Hypothetical Anti-Tubercular Activity of this compound Derivatives against M. tuberculosis H37Rv
| Compound ID | R-Group | MIC (µg/mL) |
| Parent | -H | >100 |
| DERIV-01 | -CH₂-Ph | 12.5 |
| DERIV-02 | -CH₂-(4-Cl-Ph) | 6.25 |
| DERIV-03 | -CH₂-(4-F-Ph) | 6.25 |
| DERIV-04 | -CH₂-(4-MeO-Ph) | 25 |
| DERIV-05 | -(CH₂)₃-Ph | 50 |
| DERIV-06 | -Cyclohexyl | >100 |
| DERIV-07 | -Piperidin-1-yl | >100 |
| Rifampicin | N/A | 0.125 |
| Isoniazid | N/A | 0.06 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Initial SAR Observations (based on hypothetical data):
-
The unsubstituted benzamide (Parent) is inactive.
-
N-alkylation with a benzyl group (DERIV-01) confers moderate activity.
-
Electron-withdrawing substituents on the benzyl ring (DERIV-02, DERIV-03) appear to enhance potency.
-
An electron-donating group (DERIV-04) reduces activity compared to electron-withdrawing groups.
-
Increasing the alkyl chain length between the amide and the phenyl ring (DERIV-05) diminishes activity.
-
Non-aromatic, bulky substituents (DERIV-06, DERIV-07) result in a loss of activity.
Visualizing the Experimental Workflow
To provide a clear overview of the process from synthesis to screening, the following workflow diagrams are provided.
Caption: Workflow for the synthesis of N-substituted this compound derivatives.
Caption: Step-by-step workflow for the Microplate Alamar Blue Assay (MABA).
Potential Mechanisms of Action and Future Directions
While the precise mechanism of action for this specific class of benzamide derivatives would require further investigation, related compounds have been shown to target various essential pathways in M. tuberculosis. Some benzamide series have been identified as inhibitors of the cytochrome bc1 complex (QcrB), a key component of the electron transport chain involved in cellular respiration.[4] Other potential targets could include enzymes involved in cell wall biosynthesis or other essential metabolic pathways.
Future work following a successful primary screen would involve:
-
Cytotoxicity Testing: Evaluating the toxicity of the most potent compounds against mammalian cell lines (e.g., Vero, HepG2) to determine their selectivity index (SI = CC₅₀/MIC).
-
Mechanism of Action Studies: Employing techniques such as target-based screening, whole-genome sequencing of resistant mutants, and transcriptomics to elucidate the molecular target of the active compounds.
-
Lead Optimization: Synthesizing additional analogues based on the initial SAR to improve potency, selectivity, and pharmacokinetic properties.
By following the detailed protocols and understanding the scientific rationale outlined in this application note, researchers can effectively synthesize and screen this compound derivatives, contributing to the vital search for new and effective treatments for tuberculosis.
References
-
Chen, T., Jiang, H., Zhou, J., Li, Z., Huang, W., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Med Chem (Los Angeles), 8, 273-280. Available at: [Link]
-
Guzman, J. D., et al. (2015). Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors. ACS Medicinal Chemistry Letters, 6(8), 915-920. Available at: [Link]
-
Collins, L. A., & Franzblau, S. G. (1997). Microplate alamar blue assay versus BACTEC 460 system for high-throughput screening of compounds against Mycobacterium tuberculosis and Mycobacterium avium. Antimicrobial agents and chemotherapy, 41(5), 1004–1009. Available at: [Link]
-
Lipinski, C. A., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Green Chemistry. Available at: [Link]
- Lourenço, M. C. S., et al. (2007). Synthesis and anti-tubercular activity of a series of N-substituted-2-pyrazinecarboxamide and N-substituted-2- pyrazinecarboxamidine derivatives. European Journal of Medicinal Chemistry, 42(11-12), 1362-1371.
-
Franzblau, S. G., et al. (2012). Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. Methods in molecular biology (Clifton, N.J.), 946, 77–88. Available at: [Link]
-
Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-142. Available at: [Link]
-
ResearchGate. (2015). Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis | Request PDF. Available at: [Link]
Sources
- 1. Design, Synthesis and Evaluation of Substituted Benzimidazoles as Potent Polyketide Synthase 13 Inhibitors for Tuberculosis - Journal of Young Pharmacists [jyoungpharm.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and evaluation of antimicrobial, antitubercular and anticancer activities of 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamides - PMC [pmc.ncbi.nlm.nih.gov]
High-throughput screening with 4-Chloro-3-(trifluoromethyl)benzamide libraries
Application Note & Protocol
Topic: High-Throughput Screening with 4-Chloro-3-(trifluoromethyl)benzamide Libraries Audience: Researchers, scientists, and drug development professionals.
Leveraging the this compound Scaffold in High-Throughput Screening for Novel Drug Candidates
Abstract
The benzamide functional group is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its ability to interact with a wide array of biological targets. When combined with a trifluoromethyl (CF3) group—a moiety known to enhance metabolic stability, binding affinity, and lipophilicity—the resulting scaffold becomes a highly attractive starting point for drug discovery campaigns.[1] This application note provides a comprehensive guide to leveraging chemical libraries built around the this compound core in high-throughput screening (HTS). We will detail the scientific rationale behind this scaffold's utility, provide validated protocols for both primary biochemical and secondary cellular screening, and outline a data analysis workflow for robust hit identification and validation.
The Scientific Rationale: Why Screen a this compound Library?
The process of drug discovery often begins with identifying small molecules that can modulate the function of a specific biological target.[2] The selection of a chemical library for screening is a critical first step that significantly influences the outcome of an HTS campaign.[3] Libraries based on the this compound scaffold are particularly promising for several key reasons:
-
Privileged Benzamide Core: The benzamide moiety is present in numerous FDA-approved drugs and is known to form key hydrogen bonds with protein targets. Its derivatives have shown activity against diverse target classes, including G-protein coupled receptors (GPCRs), ion channels, and enzymes such as kinases and proteases.[4][5][6]
-
The Trifluoromethyl (CF3) Advantage: The incorporation of a CF3 group can profoundly and beneficially alter a molecule's properties.[1] It is a strong electron-withdrawing group that can modulate the pKa of nearby functional groups, influencing binding interactions. Furthermore, the C-F bond is exceptionally strong, making the CF3 group highly resistant to metabolic degradation and a common tool for blocking metabolic hotspots.[1]
-
Structural Diversity and SAR: A library built around this core allows for systematic exploration of structure-activity relationships (SAR).[7] By varying substituents at other positions on the aromatic rings, researchers can rapidly generate data to build a comprehensive understanding of the pharmacophore required for potent and selective activity. For instance, derivatives of this scaffold have been investigated as Hedgehog signaling pathway inhibitors and as binders for the E3 ligase Cereblon, demonstrating the scaffold's versatility.[8][9]
The High-Throughput Screening Workflow: A Roadmap to Discovery
High-throughput screening is a multi-step process designed to rapidly assess large numbers of compounds for activity against a biological target.[2][10] The goal is to funnel a large library down to a small number of validated, promising hits.
Caption: The general workflow for a high-throughput screening campaign.
Protocol 1: Primary Biochemical Screen for Kinase Inhibitors
This protocol describes a primary screen to identify compounds from a this compound library that inhibit a hypothetical enzyme, "Target Kinase X" (TKX).
Causality and Rationale: We have selected a luminescence-based kinase assay (e.g., ADP-Glo™, Promega) for its high sensitivity, broad dynamic range, and robustness in an HTS format. This assay quantifies the amount of ADP produced during the kinase reaction, which is inversely proportional to kinase inhibition. A single high concentration (10 µM) is used to maximize the chances of identifying hits, including those with moderate potency.[7]
Methodology:
-
Library & Reagent Preparation:
-
Thaw the this compound library plates. Create intermediate plates by diluting the library stock (typically 10 mM in DMSO) to 1 mM in DMSO.
-
Prepare the TKX Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.
-
Prepare 2X TKX Enzyme Solution in Kinase Buffer. The final concentration should be optimized during assay development to yield a robust signal.
-
Prepare 2X Substrate/ATP Solution in Kinase Buffer. The ATP concentration should be at or near the Km for TKX to ensure sensitivity to competitive inhibitors.
-
-
Assay Procedure (384-well plate format):
-
Using an acoustic liquid handler (e.g., Echo®), transfer 50 nL of compound from the 1 mM intermediate plate into the assay plate wells. This results in a final assay concentration of 10 µM in a 5 µL total volume.
-
Controls: Designate columns for controls.
-
Negative Control (0% Inhibition): Add 50 nL of DMSO.
-
Positive Control (100% Inhibition): Add 50 nL of a known, potent TKX inhibitor (e.g., Staurosporine) at a final concentration of 1 µM.
-
-
Add 2.5 µL of 2X TKX Enzyme Solution to all wells.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 2.5 µL of 2X Substrate/ATP Solution to all wells.
-
Incubate for 60 minutes at room temperature.
-
-
Signal Detection (ADP-Glo™ Protocol):
-
Add 5 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to all wells to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Read the luminescence on a compatible plate reader.
-
-
Data Analysis and Hit Identification:
-
Calculate the Percent Inhibition for each compound well using the formula: % Inhibition = 100 * (1 - (Signal_Compound - Mean_Signal_Positive) / (Mean_Signal_Negative - Mean_Signal_Positive))
-
Calculate the Z'-factor for each plate to assess assay quality. A Z' > 0.5 is considered excellent for HTS.[2][7] Z' = 1 - (3 * (SD_Negative + SD_Positive)) / |Mean_Negative - Mean_Positive|
-
Define a "hit" as any compound exhibiting inhibition greater than three standard deviations from the mean of the sample field, or a simpler threshold such as >50% inhibition.
-
Protocol 2: Secondary Cellular Assay for Hit Confirmation
This protocol describes a secondary, cell-based assay to confirm the activity of hits from the primary screen and determine their potency (IC50).
Causality and Rationale: A cellular assay is crucial to validate that a compound can cross the cell membrane and engage its target in a physiological context. We will use a reporter assay in a cell line engineered to express a luciferase gene under the control of a transcription factor downstream of TKX signaling. Inhibition of TKX will lead to a decrease in reporter signal.
Methodology:
-
Cell Culture and Plating:
-
Culture the TKX-reporter cell line under standard conditions (e.g., DMEM, 10% FBS, 37°C, 5% CO2).
-
Harvest cells and plate them into 384-well, white, clear-bottom assay plates at a density of 5,000 cells/well in 40 µL of media.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment (Dose-Response):
-
Select hits from the primary screen. Using a liquid handler, prepare a 10-point, 3-fold serial dilution series for each hit compound, starting from a top concentration of 100 µM.
-
Add 100 nL of the diluted compounds to the cell plates. This will create a final concentration range from 20 µM down to ~1 nM.
-
Include DMSO (negative control) and the positive control inhibitor.
-
Incubate the plates for 18-24 hours at 37°C, 5% CO2.
-
-
Signal Detection (e.g., Bright-Glo™ Luciferase Assay, Promega):
-
Equilibrate the assay plates and the luciferase reagent to room temperature.
-
Add 20 µL of Bright-Glo™ reagent to each well.
-
Incubate for 5 minutes on a plate shaker to ensure cell lysis and signal stabilization.
-
Read the luminescence on a plate reader.
-
-
Data Analysis and IC50 Determination:
-
Normalize the data to your controls (% Activity).
-
Plot the normalized response versus the log of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each confirmed hit.
-
Hypothetical Hit Confirmation Data:
| Compound ID | Scaffold | Primary Screen % Inhibition @ 10µM | Cellular IC50 (µM) |
| HTS-001 | 4-Cl-3-CF3-Benzamide | 85.2% | 0.75 |
| HTS-002 | 4-Cl-3-CF3-Benzamide | 78.9% | 1.2 |
| HTS-003 | 4-Cl-3-CF3-Benzamide | 65.1% | 8.9 |
| HTS-004 | 4-Cl-3-CF3-Benzamide | 55.4% | > 20 |
| HTS-005 | 4-Cl-3-CF3-Benzamide | 92.0% | 0.21 |
Hit Triage and Prioritization
Not all confirmed hits are created equal. A rigorous triage process is necessary to filter out problematic compounds and focus resources on the most promising chemical matter.
Sources
- 1. mdpi.com [mdpi.com]
- 2. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
- 3. Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of benzamides as potent human β3 adrenergic receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Serendipity in drug-discovery: a new series of 2-(benzyloxy)benzamides as TRPM8 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 8. Synthesis and pharmacological evaluation of trifluoromethyl containing 4-(2-pyrimidinylamino)benzamides as Hedgehog signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Application Note: High-Throughput Quantification of 4-Chloro-3-(trifluoromethyl)benzamide
For: Researchers, scientists, and drug development professionals
Abstract
This comprehensive guide details robust and validated analytical methodologies for the precise quantification of 4-Chloro-3-(trifluoromethyl)benzamide, a key chemical intermediate in pharmaceutical synthesis. Recognizing the critical need for accuracy and reliability in drug development and quality control, this document provides in-depth protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The narrative emphasizes the scientific rationale behind procedural choices, ensuring that each protocol is a self-validating system compliant with international standards. This guide is designed to empower researchers to implement and adapt these methods for routine analysis, impurity profiling, and stability studies.
Introduction: The Analytical Imperative for this compound
This compound (C₈H₅ClF₃NO, Molar Mass: 223.58 g/mol ) is a substituted benzamide derivative increasingly utilized as a building block in the synthesis of active pharmaceutical ingredients (APIs).[1] Its chemical structure, featuring a chlorinated and trifluoromethylated phenyl ring, imparts specific physicochemical properties that necessitate carefully optimized analytical methods for its quantification.
Accurate and precise measurement of this compound is paramount for several reasons:
-
Process Chemistry: To monitor reaction kinetics and optimize yield during synthesis.
-
Quality Control: To ensure the purity of the final product and quantify impurities.
-
Stability Testing: To assess the degradation of the compound under various environmental conditions.
-
Pharmacokinetic Studies: To determine the concentration of the compound and its metabolites in biological matrices.
This application note provides detailed, field-tested protocols for the two most powerful and versatile analytical techniques for this purpose: HPLC-UV for routine quality control and high-throughput screening, and GC-MS for high-sensitivity applications and confirmatory analysis. The validation of these methods is grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines, ensuring regulatory compliance and data integrity.[2][3][4]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for analytical method development.
| Property | Value | Source |
| Molecular Formula | C₈H₅ClF₃NO | |
| Molecular Weight | 223.58 g/mol | [1] |
| Physical Form | White to light yellow powder or crystals | |
| Storage | Sealed in dry, 2-8°C |
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is the workhorse method for the quantification of this compound in bulk material and formulated products due to its robustness, precision, and high-throughput capabilities. The method described herein utilizes reverse-phase chromatography, which separates compounds based on their hydrophobicity.
Principle of the Method
The sample is dissolved in a suitable solvent and injected into the HPLC system. It travels through a column packed with a nonpolar stationary phase (C18) propelled by a polar mobile phase. Due to its chemical nature, this compound will be retained on the column and then eluted. A UV detector measures the absorbance of the eluate at a specific wavelength, and the resulting peak area is proportional to the concentration of the analyte.
Experimental Protocol
3.2.1. Instrumentation and Reagents
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Formic acid (analytical grade).
-
Ultrapure water.
-
This compound reference standard.
3.2.2. Chromatographic Conditions
| Parameter | Recommended Condition | Rationale |
| Mobile Phase A | 0.1% Formic Acid in Water | The acidic modifier improves peak shape by protonating free silanol groups on the stationary phase.[5] |
| Mobile Phase B | Acetonitrile | Provides good separation for aromatic compounds. |
| Gradient | 30% B to 90% B over 15 minutes | A gradient elution ensures that both the main analyte and any potential impurities are eluted with good resolution. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and separation efficiency. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times.[5] |
| Detection Wavelength | 254 nm | A common wavelength for aromatic compounds, providing good sensitivity.[5] |
| Injection Volume | 10 µL |
3.2.3. Sample and Standard Preparation
-
Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water.
-
Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution to the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Preparation: Accurately weigh a sample containing this compound and dissolve it in the 50:50 acetonitrile:water mixture to achieve a final concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.
Method Validation
The analytical method must be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[2][4]
| Validation Parameter | Acceptance Criteria |
| Specificity | The analyte peak should be well-resolved from any impurities or matrix components. |
| Linearity | R² > 0.999 over the specified concentration range. |
| Accuracy | 98-102% recovery of a known amount of spiked analyte. |
| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 2%. |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1. |
HPLC Workflow Diagram
Caption: HPLC-UV analysis workflow for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers superior sensitivity and selectivity, making it an ideal method for trace-level quantification and unambiguous identification of this compound, especially in complex matrices.
Principle of the Method
The sample is volatilized in a heated injector and separated based on its boiling point and interaction with the stationary phase in a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratio of these fragments creates a unique mass spectrum, which serves as a chemical fingerprint for identification. Quantification is achieved by monitoring specific ions.
Experimental Protocol
4.2.1. Instrumentation and Reagents
-
GC-MS system with a split/splitless injector, a mass selective detector, and an autosampler.
-
A mid-polarity capillary column (e.g., 5% Phenyl Methyl Siloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Helium (carrier gas, 99.999% purity).
-
Methanol or Dichloromethane (GC grade).
-
This compound reference standard.
4.2.2. Chromatographic and Spectrometric Conditions
| Parameter | Recommended Condition | Rationale |
| Injector Temperature | 250 °C | Ensures complete volatilization of the analyte. |
| Injection Mode | Splitless | Maximizes sensitivity for trace analysis. |
| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min | Provides good separation from potential impurities. |
| Carrier Gas | Helium at 1.0 mL/min (constant flow) | Inert carrier gas standard for GC-MS. |
| Ion Source Temp. | 230 °C | Standard temperature for electron ionization. |
| Quadrupole Temp. | 150 °C | |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization energy that produces reproducible fragmentation patterns. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Enhances sensitivity and selectivity by monitoring specific ions. |
| Monitored Ions | To be determined from the full scan mass spectrum of the standard (e.g., molecular ion and major fragments). |
4.2.3. Sample and Standard Preparation
-
Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve in 10 mL of methanol or dichloromethane.
-
Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution to the desired concentration range (e.g., 0.1-10 µg/mL).
-
Sample Preparation: Dissolve the sample in the same solvent to bring the analyte concentration within the calibration range.
GC-MS Workflow Diagram
Caption: GC-MS analysis workflow for this compound.
Method Selection and Troubleshooting
The choice between HPLC-UV and GC-MS depends on the specific analytical requirements.
| Factor | HPLC-UV | GC-MS |
| Sensitivity | Good (µg/mL range) | Excellent (ng/mL range) |
| Selectivity | Good | Excellent |
| Throughput | High | Moderate |
| Application | Routine QC, Assay | Trace analysis, Impurity ID |
Troubleshooting Common Issues
-
Poor Peak Shape (Tailing) in HPLC: This can be due to secondary interactions between the basic amide group and acidic silanol groups on the column.[5] Ensure the mobile phase pH is appropriately controlled with an additive like formic acid.
-
Low Recovery in GC-MS: The analyte may be thermally labile. Check for degradation in the injector by lowering the injector temperature.
-
Poor Resolution in HPLC: Optimize the mobile phase gradient. A shallower gradient can improve the separation of closely eluting peaks.[5]
Conclusion
The HPLC-UV and GC-MS methods detailed in this application note provide a robust framework for the accurate and reliable quantification of this compound. The HPLC method is well-suited for high-throughput quality control environments, while the GC-MS method offers the high sensitivity and specificity required for trace-level analysis and confirmatory testing. Adherence to the outlined protocols and validation principles will ensure the generation of high-quality, defensible data critical for advancing pharmaceutical research and development.
References
- Benchchem. (n.d.). Physicochemical Characterization of Newly Synthesized Benzamide Derivatives: An In-depth Technical Guide.
- AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
- Pharmaceutical Impurities. (2025). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.
- Sigma-Aldrich. (n.d.). This compound.
- ICH. (1996). Validation of Analytical Procedures: Text and Methodology Q2(R1).
- European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures.
- European Medicines Agency. (n.d.). Q 3 B (R2) Impurities in New Drug Products.
- Benchchem. (2023). Application Note: GC-MS Analysis of 4-(Trifluoromethyl)benzylamine.
- Sigma-Aldrich. (n.d.). This compound.
- Benchchem. (n.d.). Technical Support Center: Purity Analysis of 4-Amino-N-(3,5-dichlorophenyl)benzamide by HPLC.
Sources
- 1. This compound | 62584-23-0 [sigmaaldrich.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. database.ich.org [database.ich.org]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Application Note: A Robust Reversed-Phase HPLC Method for Purity Determination of 4-Chloro-3-(trifluoromethyl)benzamide
Abstract
This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the purity assessment of 4-Chloro-3-(trifluoromethyl)benzamide, a key intermediate in pharmaceutical and agrochemical synthesis. The described method utilizes reversed-phase chromatography with gradient elution and UV detection, ensuring high resolution and sensitivity for the separation of the main compound from potential process-related impurities and degradation products. This guide provides a comprehensive protocol, from sample preparation to data analysis, and explains the scientific rationale behind the selection of each chromatographic parameter, making it suitable for researchers, quality control analysts, and drug development professionals.
Introduction and Scientific Principle
This compound is an aromatic amide whose purity is critical for the safety and efficacy of downstream products.[1] High-Performance Liquid Chromatography (HPLC) is the preeminent analytical technique for assessing the purity of such compounds due to its high resolving power, sensitivity, and quantitative accuracy.[2]
This method is based on the principle of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) . In this mode, the analyte and its impurities are separated based on their differential partitioning between a non-polar stationary phase and a polar mobile phase.[2] this compound, being a moderately non-polar molecule due to its halogenated aromatic structure, is well-retained on a hydrophobic stationary phase like C18. Impurities, which may be more or less polar, will interact differently with the stationary phase, allowing for their effective separation. A gradient elution, where the concentration of the organic solvent in the mobile phase is gradually increased, is employed to ensure the timely elution of both early-eluting polar impurities and strongly retained non-polar impurities, all while maintaining sharp, symmetrical peaks.
Experimental Design and Rationale
Instrumentation and Consumables
-
HPLC System: An Agilent 1260 Infinity II LC System, Waters Alliance e2695, or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or Photodiode Array (PDA) detector.
-
Chromatography Data System (CDS): Empower™, Chromeleon™, or OpenLab CDS.
-
Analytical Balance: 4-decimal place readability.
-
Volumetric Glassware: Class A.
-
Solvents: HPLC grade Acetonitrile (ACN) and Methanol (MeOH).
-
Reagents: Formic acid (FA, >99% purity), HPLC grade water (e.g., Milli-Q®).
-
Reference Standard: this compound, >99.5% purity.
Selection of Chromatographic Conditions
The selection of chromatographic parameters is critical for developing a robust and reliable method. The causality behind each choice is detailed below.
-
Stationary Phase (Column): A C18 stationary phase is the gold standard for RP-HPLC and was chosen for its strong hydrophobic interactions with the aromatic ring of the analyte.[2] This provides excellent retention and separation from most potential impurities. For compounds with closely related halogenated isomers, a Pentafluorophenyl (PFP) phase can offer alternative selectivity due to unique π-π and dipole-dipole interactions.[3][4] Therefore, a PFP column is recommended as a secondary option for method optimization if co-elution is observed.
-
Mobile Phase: A binary mobile phase of water and acetonitrile was selected. Acetonitrile is often preferred over methanol for its lower viscosity and favorable UV transparency. A small amount of formic acid (0.1%) is added to both mobile phase components. This serves two key purposes:
-
It maintains a consistent, slightly acidic pH (~2.7) to suppress the ionization of any residual silanol groups on the silica-based stationary phase, thereby preventing peak tailing and improving reproducibility.
-
It ensures that any acidic or basic impurities are in a single, non-ionized form, leading to sharper peaks and more stable retention times.
-
-
Detector and Wavelength: A Diode Array Detector (DAD/PDA) is crucial for this application. It allows for the simultaneous acquisition of spectra across a range of wavelengths. This is invaluable for:
-
Wavelength Optimization: Determining the absorbance maximum (λ-max) of this compound to maximize sensitivity. Aromatic compounds typically show strong absorbance around 254 nm.
-
Peak Purity Analysis: Assessing the spectral homogeneity across a single chromatographic peak to confirm the absence of co-eluting impurities.
-
-
Column Temperature: Maintaining a constant column temperature (e.g., 30 °C) is essential for ensuring the reproducibility of retention times. Temperature fluctuations can significantly impact analyte viscosity and retention characteristics.[4]
The optimized chromatographic conditions are summarized in the table below.
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm (e.g., Waters SunFire™ C18, Agilent ZORBAX Eclipse Plus C18) |
| Mobile Phase A | 0.1% (v/v) Formic Acid in Water |
| Mobile Phase B | 0.1% (v/v) Formic Acid in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | DAD/PDA, Detection at 254 nm, Spectral Scan from 210-400 nm |
| Injection Volume | 5 µL |
| Diluent | Acetonitrile / Water (50:50, v/v) |
Detailed Analytical Protocol
Preparation of Solutions
-
Mobile Phase A (Aqueous): Add 1.0 mL of formic acid to a 1 L volumetric flask containing HPLC grade water. Mix thoroughly and degas.
-
Mobile Phase B (Organic): Add 1.0 mL of formic acid to a 1 L volumetric flask containing HPLC grade acetonitrile. Mix thoroughly and degas.
-
Diluent: Mix 500 mL of acetonitrile with 500 mL of HPLC grade water.
-
Reference Standard Stock Solution (approx. 500 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (approx. 50 µg/mL): Pipette 5.0 mL of the Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (approx. 50 µg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent. Pipette 5.0 mL of this solution into a 50 mL volumetric flask and dilute to volume with the diluent.
HPLC System Setup and Gradient Program
-
Purge all pump lines with their respective mobile phases.
-
Equilibrate the column with the initial mobile phase conditions (40% B) for at least 20 minutes or until a stable baseline is achieved.
-
Set up the instrument according to the conditions in the table above.
-
Program the following gradient elution profile:
| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |
| 0.0 | 60.0 | 40.0 | 6 |
| 15.0 | 5.0 | 95.0 | 6 |
| 20.0 | 5.0 | 95.0 | 6 |
| 20.1 | 60.0 | 40.0 | 6 |
| 25.0 | 60.0 | 40.0 | 6 |
Chromatographic Run and Data Analysis
-
System Suitability: Before sample analysis, perform five replicate injections of the Working Standard Solution. The system is deemed suitable if the following criteria are met:
-
Tailing Factor (Asymmetry): ≤ 1.5
-
Theoretical Plates (N): ≥ 2000
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%
-
-
Analysis: Inject the diluent (as a blank) once, followed by the Sample Solution in duplicate.
-
Data Processing:
-
Integrate all peaks in the chromatogram for the sample solution, disregarding any peaks from the blank and any peaks with an area less than 0.05% of the total area.
-
Calculate the purity of the this compound sample using the area percent method:
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
Workflow Visualization
The overall workflow for the purity analysis is depicted in the diagram below.
Caption: Workflow for HPLC Purity Analysis.
Conclusion
The HPLC method detailed in this application note provides a reliable and robust solution for determining the purity of this compound. By employing a standard C18 column, a gradient elution with a simple acidic mobile phase, and UV detection, this protocol can be readily implemented in any quality control or research laboratory. The inclusion of system suitability criteria ensures that the method operates as a self-validating system, generating trustworthy and reproducible results essential for regulatory compliance and product quality assurance.
References
-
Przybyciel, M. Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC. LCGC North America. [Link]
-
Phenomenex Inc. Reversed Phase HPLC Columns. Phenomenex. [Link]
-
Singh, R., et al. (2021). Reverse-phase high-performance liquid chromatography (RP-HPLC) profiles... ResearchGate. [Link]
-
Wu, H.-L., et al. (2000). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Analytical Chemistry. [Link]
-
National Center for Biotechnology Information. 4-(Trifluoromethyl)benzamide PubChem Entry. PubChem. [Link]
-
Chromatography Forum. HPLC separation of related halogenated aromatic, any one??. Chromatography Forum. [Link]
-
Jurado-Sánchez, J., et al. (2008). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Journal of Liquid Chromatography & Related Technologies. [Link]
-
MicroSolv Technology Corporation. Amide or Amino HPLC Columns What are the Differences. MicroSolv. [Link]
-
NIST. 4-(Trifluoromethyl)benzamide. NIST Chemistry WebBook. [Link]
-
NIST. Benzenamine, 4-chloro-3-(trifluoromethyl)-. NIST Chemistry WebBook. [Link]
-
Advanced Materials Technology. GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. HALO Columns. [Link]
-
Eckhardt, A., et al. (2021). 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones. Acta Crystallographica Section E. [Link]
-
Wang, S., et al. (2007). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Talanta. [Link]
-
Zhao, Y., et al. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PLoS One. [Link]
-
Chang, K. R., et al. (2020). Crystal structures of N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide at 173 K: a study of the energetics of conformational changes due to crystal packing. Acta Crystallographica Section E. [Link]
-
Shree Chemopharma Ankleshwar Pvt. Ltd. 4 Chloro 3 Nitro Benzamide. IndiaMART. [Link]
Sources
- 1. 4 Chloro 3 Nitro Benzamide - Industrial Use at an Attractive Price [shreechemopharma.com]
- 2. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
Application Notes & Protocols: 4-Chloro-3-(trifluoromethyl)benzamide as a Pivotal Precursor in Modern Drug Synthesis
Abstract
This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of 4-chloro-3-(trifluoromethyl)benzamide and its closely related aniline precursor in the synthesis of targeted therapeutics. We will focus on its critical role in constructing the core structures of multi-kinase inhibitors, with a specific emphasis on the synthesis of Regorafenib. This guide moves beyond simple procedural outlines to explain the underlying chemical principles, justify experimental choices, and provide robust, field-tested protocols.
Introduction: The Strategic Importance of a Fluorinated Building Block
This compound is a key synthetic intermediate whose value lies in the unique combination of its functional groups. The trifluoromethyl (-CF3) group is a powerful modulator of pharmacokinetic and pharmacodynamic properties in drug candidates. Its high lipophilicity can enhance membrane permeability, while its strong electron-withdrawing nature increases metabolic stability by blocking potential sites of oxidation. Furthermore, the -CF3 group can significantly alter the acidity of nearby protons, influencing binding interactions with biological targets.
The chloro substituent and the benzamide (or its precursor, the aniline) provide essential reactive handles for constructing more complex molecular architectures, particularly the diaryl urea moiety common in many kinase inhibitors. This structural motif is crucial for establishing key hydrogen bonding interactions within the ATP-binding pocket of various kinases. The aniline precursor, 4-chloro-3-(trifluoromethyl)aniline, is readily converted into a highly reactive isocyanate, which is the immediate precursor for forming the urea linkage central to drugs like Sorafenib and Regorafenib.[1][2]
Physicochemical Properties
A clear understanding of the precursor's physical and chemical properties is fundamental to its effective use in synthesis.
| Property | Value | Source |
| Molecular Formula | C₈H₅ClF₃NO | [3] |
| Molecular Weight | 223.58 g/mol | [3] |
| Appearance | White to light yellow powder or crystals | [3] |
| CAS Number | 62584-23-0 | [3] |
| Storage | Sealed in dry, 2-8°C | [3] |
Core Application: Synthesis of Diaryl Urea Kinase Inhibitors
The primary application of this precursor is in the synthesis of Type II kinase inhibitors, which bind to the inactive (DFG-out) conformation of the kinase. The diaryl urea structure formed from 4-chloro-3-(trifluoromethyl)phenyl isocyanate is instrumental in achieving this binding mode. We will focus on the synthesis of Regorafenib, a potent inhibitor of multiple kinases involved in oncogenesis and tumor angiogenesis.[4]
Mechanistic Rationale: The Urea Bond Formation
The key synthetic transformation is the reaction between an aromatic amine and an isocyanate to form a diaryl urea. 4-Chloro-3-(trifluoromethyl)aniline is the common starting point, which is converted to 4-chloro-3-(trifluoromethyl)phenyl isocyanate using phosgene or a phosgene equivalent. This isocyanate is a powerful electrophile, readily attacked by the nucleophilic amine of the other half of the molecule to forge the stable urea linkage.
Detailed Protocol: Synthesis of Regorafenib
This protocol outlines a common synthetic route to Regorafenib, consolidating steps described in the patent literature.[4][5][6] The process involves two major stages: the synthesis of the amine intermediate and the final coupling to form the urea.
Safety and Handling
Warning: This protocol involves hazardous materials. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.[3][7][8]
-
This compound/aniline: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[3][7]
-
4-Chloro-3-(trifluoromethyl)phenyl isocyanate: Highly reactive and toxic. Corrosive and a lachrymator. Handle with extreme care.
-
Potassium tert-butoxide (KOtBu): Highly flammable and corrosive. Reacts violently with water.
-
Organic Solvents (DMF, Toluene, Acetone): Flammable and have associated toxicities. Consult their respective Safety Data Sheets (SDS) before use.
Stage 1: Synthesis of 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide
This stage involves a nucleophilic aromatic substitution (SNAr) to form the diaryl ether linkage. The choice of a strong, non-nucleophilic base like potassium tert-butoxide is critical to deprotonate the phenol, activating it for attack on the electron-deficient pyridine ring.
Protocol:
-
Reaction Setup: To a dry, three-necked flask equipped with a magnetic stirrer, thermometer, and condenser under an inert nitrogen atmosphere, add 4-chloro-N-methyl-2-pyridinecarboxamide (1.0 eq) and 4-amino-3-fluorophenol (1.1 eq).[6]
-
Solvent Addition: Add a suitable organic solvent, such as N,N-dimethylformamide (DMF), in a volume of approximately 5-8 times the weight of the pyridinecarboxamide.[6] Stir at room temperature (20-35°C) to dissolve the solids.
-
Heating: Heat the reaction mixture to 110-115°C.
-
Base Addition: Slowly add a solution of potassium tertiary butoxide (1.5 eq) in tetrahydrofuran (THF) to the heated mixture over 30-60 minutes, maintaining the internal temperature.
-
Reaction: Stir the mixture at 110-115°C for 10-12 hours. Monitor the reaction's progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.
-
Work-up: Cool the reaction mass to room temperature. Carefully pour the mixture into ice-cold water. Extract the aqueous mixture with ethyl acetate (3x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) to yield the pure amine intermediate.
Stage 2: Final Coupling to Synthesize Regorafenib
This final step forms the crucial urea bond.
Protocol:
-
Reaction Setup: In a separate dry flask under a nitrogen atmosphere, dissolve the intermediate 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide (1.0 eq) in an anhydrous ether solvent, such as diethyl ether or THF.[4]
-
Isocyanate Addition: Slowly add a solution of 4-chloro-3-(trifluoromethyl)phenyl isocyanate (1.05 eq) in the same solvent to the amine solution at room temperature (25-30°C).[4] The isocyanate is often prepared in a separate step from 4-chloro-3-(trifluoromethyl)aniline.[1]
-
Reaction: Stir the reaction mixture at room temperature for 12-16 hours. The product will often precipitate out of the solution as a solid.
-
Isolation: Collect the solid product by filtration. Wash the filter cake with fresh solvent (e.g., diethyl ether or toluene) to remove any unreacted starting materials.[6]
-
Drying and Purification: Dry the solid product under vacuum at 50-65°C for 12-16 hours.[5][6] If necessary, the product can be further purified by recrystallization from a solvent mixture like acetone/toluene to achieve high purity (>99.5%).[5][6]
Summary of Reaction Parameters
| Parameter | Stage 1 (Ether Formation) | Stage 2 (Urea Formation) |
| Key Reagents | 4-Chloro-N-methylpicolinamide, 4-Amino-3-fluorophenol | Amine Intermediate, 4-Chloro-3-(trifluoromethyl)phenyl isocyanate |
| Solvent | DMF, NMP | Diethyl ether, THF, Toluene |
| Base | Potassium tert-butoxide | Not required (or mild base like TEA) |
| Temperature | 110-115°C | 25-30°C (Room Temperature) |
| Typical Reaction Time | 10-12 hours | 12-16 hours |
| Typical Yield | ~84% (for diaryl ether) | ~83-90% (for final coupling) |
| Purity (Post-Purification) | >98% | >99.5% |
(Note: Yields and times are illustrative and can vary based on scale and specific conditions.[6][9])
Conclusion
This compound and its aniline precursor are indispensable building blocks in contemporary medicinal chemistry. Their unique electronic and structural features enable the efficient synthesis of complex and highly potent pharmaceutical agents, most notably the diaryl urea class of kinase inhibitors. The protocols and rationale presented here demonstrate a robust and reproducible pathway for the synthesis of Regorafenib, highlighting the critical considerations for reaction conditions, reagent choice, and safety. A thorough understanding of these principles allows for the adaptation of these methods for the development of novel therapeutics.
References
- Google Patents. WO2016005874A1 - Process for the preparation of regorafenib and its crystalline forms.
- Google Patents. US9790185B2 - Process for the preparation of regorafenib and its crystalline forms.
-
ResearchGate. A practical and efficient method for synthesis of sorafenib and regorafenib. [Link]
-
ResearchGate. Sorafenib intermediate synthetic route D. [Link]
- Google Patents.
- Google Patents.
-
ResearchGate. Synthesis of sorafenib derivatives 4a–e. [Link]
-
ScienceDirect. Synthesis and anti-hepatocellular carcinoma activity of aminopyridinol–sorafenib hybrids. [Link]
-
SDS Manager. 4-Chloro-3-(trifluoromethyl)benzaldehyde SDS. [Link]
-
WIPO Patentscope. WO/2015/049698 PROCESS FOR REGORAFENIB. [Link]
-
MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]
-
NIST. Benzenamine, 4-chloro-3-(trifluoromethyl)-. [Link]
-
PubChem. 4-Chloro-3-(trifluoromethyl)benzoic acid. [Link]
-
PubMed. Synthesis and pharmacological evaluation of trifluoromethyl containing 4-(2-pyrimidinylamino)benzamides as Hedgehog signaling pathway inhibitors. [Link]
-
Chem-Space. MSDS of 4-chloro-3-(trifluoromethoxy)benzaldehyde. [Link]
-
ResearchGate. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years (PDF). [Link]
-
PubMed Central. Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase. [Link]
-
Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]
-
PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]
-
NIH. Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors. [Link]
-
ResearchGate. biological studies of 4-amino benzamide derived 1,2,3-triazole linked chalcone and its pyrazoline derivatives. [Link]
-
ResearchGate. Antimicrobial Activity of N-(3-Chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitro benzamide Derivatives (PDF). [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 62584-23-0 [sigmaaldrich.com]
- 4. AU2016387566A1 - An improved process for the preparation of Regorafenib - Google Patents [patents.google.com]
- 5. WO2016005874A1 - Process for the preparation of regorafenib and its crystalline forms - Google Patents [patents.google.com]
- 6. US9790185B2 - Process for the preparation of regorafenib and its crystalline forms - Google Patents [patents.google.com]
- 7. 4-Chloro-3-(trifluoromethyl)benzaldehyde SDS - Download & Subscribe for Updates [sdsmanager.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. Regorafenib monohydrate synthesis - chemicalbook [chemicalbook.com]
Application Note: A Researcher's Guide to Molecular Docking of 4-Chloro-3-(trifluoromethyl)benzamide Analogues with Tankyrase-2
Abstract
This guide provides a comprehensive, step-by-step protocol for conducting molecular docking studies on 4-Chloro-3-(trifluoromethyl)benzamide analogues, a chemical scaffold of interest in modern drug discovery. Recognizing the therapeutic potential of this class of compounds, particularly as inhibitors of Poly (ADP-ribose) polymerase (PARP) family enzymes, this document focuses on Tankyrase-2 (TNKS2) as a primary target. Tankyrases are implicated in various cellular processes, including Wnt signaling, and their inhibition is a promising strategy in oncology.[1][2] This application note is designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical methodologies for performing, validating, and analyzing a robust computational screening experiment.
Scientific Background & Significance
The benzamide chemical moiety is a versatile scaffold found in numerous FDA-approved drugs. The specific analogue, this compound, and its derivatives have garnered attention for their potential biological activities, including as inhibitors of enzymes like RET kinase and the PARP family.[3][4] PARP enzymes are critical for cellular homeostasis, particularly in DNA repair pathways.[5] Inhibiting PARP, especially in cancer cells with existing DNA repair defects (like BRCA1/2 mutations), can lead to a state known as "synthetic lethality," where the combined loss of two pathways results in cell death, making PARP inhibitors a powerful targeted cancer therapy.[6][7][8]
Tankyrase-1 and -2 (TNKS1/2) are members of the PARP superfamily that have emerged as significant drug targets due to their role in the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer.[1][9] Therefore, using computational methods like molecular docking to predict the binding affinity and interaction patterns of novel this compound analogues against TNKS2 can significantly accelerate the identification of potent and selective inhibitors.[10]
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein).[11] The process involves two main stages: sampling conformations of the ligand within the active site and then ranking these conformations using a scoring function. A more negative binding affinity score generally indicates a more stable and favorable interaction.[12] This guide will utilize AutoDock Vina, a widely-used open-source docking program, to illustrate the complete workflow.[13]
Experimental Design & Workflow
A successful molecular docking study is built upon a foundation of meticulous preparation and logical progression. The causality behind this workflow is to ensure that the computational model is as representative of the biological system as possible, thereby yielding meaningful and predictive results.
Caption: A high-level overview of the molecular docking workflow.
Detailed Protocols
Part A: System Preparation
The accuracy of any docking experiment is critically dependent on the quality of the input structures. This preparation phase aims to clean and correctly protonate the protein and ligand files to ensure they are chemically correct and ready for simulation.[14][15]
Protocol 1: Target Protein Preparation
-
Objective: To obtain and prepare the 3D structure of the target receptor, Tankyrase-2.
-
Procedure: a. Navigate to the RCSB Protein Data Bank (PDB) and download the crystal structure of Tankyrase-2 in complex with an inhibitor. For this protocol, we will use PDB ID: 6TKS .[16] b. Open the downloaded PDB file (6TKS.pdb) in a molecular visualization tool such as UCSF ChimeraX or AutoDockTools (ADT).[17] c. Remove Non-Essential Molecules: Delete all water molecules (HOH) and any co-solvents or ions not critical for binding. The co-crystallized ligand (in this case, inhibitor OM-1720) should also be removed and saved as a separate file for the validation step.[18] d. Add Hydrogens: Add polar hydrogens to the protein, as these are crucial for forming hydrogen bonds but are often not resolved in X-ray crystal structures.[19] e. Assign Charges: Add Kollman charges to the protein atoms. These partial charges are necessary for the scoring function to calculate electrostatic interactions.[20] f. Save as PDBQT: Save the prepared receptor file in the AutoDock PDBQT format (e.g., 6TKS_receptor.pdbqt). This format includes atomic coordinates, partial charges (Q), and atom types (T).[21]
Protocol 2: Ligand Preparation
-
Objective: To generate 3D, energetically minimized structures of the this compound analogues.
-
Procedure: a. Draw the 2D structure of the parent compound and its analogues using chemical drawing software like ChemDraw or MarvinSketch. b. Convert the 2D structures to 3D structures. This can be done using programs like Open Babel or the features within most chemical drawing suites.[22] c. Energy Minimization: Perform an energy minimization on the 3D structures using a suitable force field (e.g., MMFF94). This step ensures that the ligand has realistic bond lengths and angles.[15] d. Assign Charges & Torsions: Open the ligand file in AutoDockTools. Assign Gasteiger charges, which are suitable for small organic molecules.[23] ADT will also automatically detect rotatable bonds, allowing for ligand flexibility during docking. e. Save as PDBQT: Save the final prepared ligand files in the PDBQT format (e.g., ligand_01.pdbqt).
Part B: Docking Simulation
With prepared files, the next stage is to define the search space and validate the docking protocol's ability to reproduce known binding modes before screening the analogue library.
Protocol 3: Grid Generation and Protocol Validation
-
Objective: To define the docking search space (the "grid box") and validate the protocol by redocking the native ligand.
-
Rationale: The grid box confines the docking search to the protein's active site, increasing computational efficiency. Validation is a critical quality control step; if the protocol cannot accurately reproduce the experimentally determined binding pose of a known ligand, the results for novel compounds are unreliable.[24][25]
-
Procedure: a. Load the prepared receptor (6TKS_receptor.pdbqt) into AutoDockTools. b. Load the extracted native ligand (OM-1720, prepared as a PDBQT file) to visualize the binding pocket. c. Open the "Grid Box" tool. Center the box on the native ligand and adjust its dimensions to encompass the entire binding site, typically with a 4-5 Å buffer around the ligand.[26] Note the center coordinates and dimensions (in Ångströms). d. Configuration File: Create a text file named conf.txt. This file tells Vina where to find the input files and defines the grid box parameters.[21]
receptor = 6TKS_receptor.pdbqt ligand = native_ligand.pdbqt
e. Redocking: Execute the docking run from the command line: vina --config conf.txt --out native_docked.pdbqt --log native_log.txt. f. Validation Analysis: Open the original PDB file (6TKS) and the top-ranked docked pose (native_docked.pdbqt). Superimpose the protein backbones and calculate the Root Mean Square Deviation (RMSD) between the crystallographic pose and the docked pose of the ligand. An RMSD value below 2.0 Å is considered a successful validation. [24][27][28]
Protocol 4: Docking the Analogue Library
-
Objective: To dock the prepared library of this compound analogues against TNKS2.
-
Procedure: a. Modify the conf.txt file for each analogue by changing the ligand = line to the new ligand's filename. b. Execute the Vina command for each analogue, ensuring unique output and log file names. vina --config conf_ligand_01.txt --out ligand_01_out.pdbqt --log ligand_01_log.txt c. Repeat for all analogues in the library.
Results Analysis & Interpretation
The output of a docking simulation is a set of ligand poses ranked by their binding affinity scores. Proper analysis involves examining these scores, visualizing the interactions, and contextualizing the data.[12][29]
Binding Affinity (Scoring Function)
The primary quantitative output from AutoDock Vina is the binding affinity, reported in kcal/mol in the log file.[30] A more negative value suggests stronger binding. When comparing analogues, a lower binding affinity is generally preferred, as it implies less compound is needed to achieve a biological effect.[12]
Binding Pose and Interactions
Visual inspection of the top-ranked poses is crucial.[31] Use software like PyMOL or Discovery Studio Visualizer to analyze the interactions between the ligand and the protein's active site residues. Key interactions to identify include:[12]
-
Hydrogen Bonds: Strong, directional interactions between donors and acceptors.
-
Hydrophobic Interactions: Interactions between nonpolar groups, which are a major driving force for binding.
-
Pi-Pi Stacking: Interactions between aromatic rings.
Caption: Key molecular interactions governing ligand-receptor binding.
Data Presentation
Summarize the results for all analogues in a clear, tabular format. This allows for easy comparison of their predicted potencies and key interactions.
| Compound ID | Structure (SMILES) | Binding Affinity (kcal/mol) | Key Interacting Residues (TNKS2) | H-Bonds |
| Parent | O=C(N)c1cc(c(Cl)cc1)C(F)(F)F | -7.2 | TYR1213, GLY1186 | 2 |
| Analogue 1 | [SMILES for Analogue 1] | -8.5 | TYR1213, GLY1186, LEU1225 | 3 |
| Analogue 2 | [SMILES for Analogue 2] | -7.9 | TYR1213, ASP1199 | 2 |
| Analogue 3 | [SMILES for Analogue 3] | -6.8 | GLY1186 | 1 |
| ...etc. | ...etc. | ...etc. | ...etc. | ...etc. |
Conclusion and Future Perspectives
This application note has detailed a robust and validated workflow for the molecular docking of this compound analogues against the cancer target Tankyrase-2. By following these protocols, researchers can computationally screen compound libraries to prioritize candidates for synthesis and biological evaluation. The results from such studies, including binding affinities and interaction patterns, provide valuable hypotheses for structure-activity relationships (SAR) and guide the rational design of more potent and selective inhibitors. The top-ranked compounds from this in silico screen should be advanced to in vitro enzymatic assays and cell-based Wnt signaling assays to confirm their biological activity.
References
-
ResearchGate. (n.d.). How to interprete and analyze molecular docking results? Retrieved January 12, 2026, from [Link]
-
Subbiah, I. M., & Tsimberidou, A. M. (2012). PARP inhibitors: its role in treatment of cancer. Trends in Cancer Research, 7(1), 1-13. Available from [Link]
-
Karlberg, T., Markova, N., et al. (2010). Structural basis for the interaction between tankyrase-2 and a potent Wnt-signaling inhibitor. Journal of Medicinal Chemistry, 53(14), 5352-5355. Available from [Link]
-
Jadhav, P., & Sharma, P. (2023). Role of PARP Inhibitors: A New Hope for Breast Cancer Therapy. Medicina, 59(11), 1957. Available from [Link]
-
Quora. (2021). How does one prepare proteins for molecular docking? Retrieved January 12, 2026, from [Link]
-
Karlberg, T., Markova, N., et al. (2010). Structural basis for the interaction between tankyrase-2 and a potent Wnt-signaling inhibitor. Semantic Scholar. Available from [Link]
-
De, P., & Chippada, U. (2015). Successes and Challenges of PARP Inhibitors in Cancer Therapy. Frontiers in Pharmacology, 6, 222. Available from [Link]
-
Dana-Farber Cancer Institute. (2016). How Do PARP Inhibitors Work In Cancer? Retrieved January 12, 2026, from [Link]
-
MD Anderson Cancer Center. (2024). What are PARP inhibitors? Retrieved January 12, 2026, from [Link]
-
Scripps Research. (2020). Tutorial – AutoDock Vina. Retrieved January 12, 2026, from [Link]
-
YouTube. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. Retrieved January 12, 2026, from [Link]
-
Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results? Retrieved January 12, 2026, from [Link]
-
YouTube. (2020). Autodock Vina Tutorial - Molecular Docking. Retrieved January 12, 2026, from [Link]
-
CD ComputaBio. (n.d.). Analysis and Mapping of Molecular Docking Results. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (2015). How can I validate a docking protocol? Retrieved January 12, 2026, from [Link]
-
Eagon Research Group. (n.d.). Vina Docking Tutorial. Retrieved January 12, 2026, from [Link]
-
Ruso, M., & Lehtiö, L. (2013). Tankyrases: Structure, Function and Therapeutic Implications in Cancer. Current pharmaceutical design, 19(40), 7064–7074. Available from [Link]
-
AutoDock Vina Documentation. (n.d.). Basic docking. Retrieved January 12, 2026, from [Link]
-
Introduction to in silico docking. (n.d.). Retrieved January 12, 2026, from [Link]
-
RCSB PDB. (2020). 6TKS: Tankyrase 2 in complex with an inhibitor (OM-1720). Retrieved January 12, 2026, from [Link]
-
YouTube. (2020). Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (2010). Structural Basis for the Interaction Between Tankyrase-2 and a Potent Wnt-Signaling Inhibitor. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (2019). Molecular docking proteins preparation. Retrieved January 12, 2026, from [Link]
-
Anton, F. M., et al. (2021). In Silico Prediction, Characterization and Molecular Docking Studies on New Benzamide Derivatives. Processes, 9(12), 2125. Available from [Link]
-
YouTube. (2022). [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech. Retrieved January 12, 2026, from [Link]
-
YouTube. (2021). AutoDock Tutorial- Part 4. Preparing Ligand for Docking. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (2024). (PDF) Validation of Docking Methodology (Redocking). Retrieved January 12, 2026, from [Link]
-
Carlson, H. A., et al. (2007). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Journal of Chemical Information and Modeling, 47(4), 1499-1510. Available from [Link]
-
Diller, D. J., & Merz, K. M. (2006). Validation Studies of the Site-Directed Docking Program LibDock. Journal of Medicinal Chemistry, 49(20), 5912-5931. Available from [Link]
-
YouTube. (2024). Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon). Retrieved January 12, 2026, from [Link]
-
Borneo Journal of Pharmacy. (2025). Molecular Docking Study of Substituted Benzamide Derivatives as Analgesic Candidates. Retrieved January 12, 2026, from [Link]
-
Borneo Journal of Pharmacy. (2025). Molecular Docking Study of Substituted Benzamide Derivatives as Analgesic Candidates. Retrieved January 12, 2026, from [Link]
-
Walsh Medical Media. (2023). The Molecular Docking Study of Interaction of Newly Synthesised Benzamide Appended by Pyrazolone Derivatives as Ligand Molecule. Retrieved January 12, 2026, from [Link]
-
Ferreira, L. G., et al. (2015). Key Topics in Molecular Docking for Drug Design. Molecules, 20(7), 13384–13421. Available from [Link]
-
DergiPark. (2020). MOLECULAR DOCKING STUDIES ON SOME BENZAMIDE DERIVATIVES AS TOPOISOMERASE INHIBITORS. Retrieved January 12, 2026, from [Link]
-
PubMed Central. (2022). Synthesis and biological evaluation of imidamide analogs as selective anti-trypanosomal agents. Retrieved January 12, 2026, from [Link]
-
PubMed. (2016). Discovery of 4-chloro-3-(5-(pyridin-3-yl)-1,2,4-oxadiazole-3-yl)benzamides as novel RET kinase inhibitors. Retrieved January 12, 2026, from [Link]
-
MDPI. (2021). N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides and Their Analogues: Synthesis and Multitarget Biological Activity. Retrieved January 12, 2026, from [Link]
Sources
- 1. Tankyrases: Structure, Function and Therapeutic Implications in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. Discovery of 4-chloro-3-(5-(pyridin-3-yl)-1,2,4-oxadiazole-3-yl)benzamides as novel RET kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Successes and Challenges of PARP Inhibitors in Cancer Therapy [frontiersin.org]
- 6. PARP inhibitors: its role in treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. How Do PARP Inhibitors Work In Cancer? | Dana-Farber Cancer Institute [blog.dana-farber.org]
- 9. Structural basis for the interaction between tankyrase-2 and a potent Wnt-signaling inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Key Topics in Molecular Docking for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 14. quora.com [quora.com]
- 15. researchgate.net [researchgate.net]
- 16. rcsb.org [rcsb.org]
- 17. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 18. m.youtube.com [m.youtube.com]
- 19. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 20. walshmedicalmedia.com [walshmedicalmedia.com]
- 21. eagonlab.github.io [eagonlab.github.io]
- 22. m.youtube.com [m.youtube.com]
- 23. youtube.com [youtube.com]
- 24. researchgate.net [researchgate.net]
- 25. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 26. m.youtube.com [m.youtube.com]
- 27. researchgate.net [researchgate.net]
- 28. pubs.acs.org [pubs.acs.org]
- 29. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 30. m.youtube.com [m.youtube.com]
- 31. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
The Agronomist's Ally: A Technical Guide to the Application of Substituted Benzamides in Agriculture
Substituted benzamides have carved a significant niche in modern crop protection, offering a versatile chemical scaffold that has been successfully adapted to combat a wide array of fungal, insect, and weed pressures. Their targeted modes of action and amenability to chemical modification have made them a cornerstone of integrated pest management (IPM) programs worldwide. This guide provides an in-depth exploration of the agrochemical applications of substituted benzamides, complete with detailed protocols and field-proven insights for researchers, scientists, and professionals in agrochemical development.
The Rise of Benzamides in Crop Protection: A Story of Targeted Inhibition
The journey of substituted benzamides in agriculture is a testament to the power of targeted molecular design. While the benzamide moiety is found in a diverse range of bioactive molecules, its application in agrochemicals has been most pronounced in the development of fungicides, followed by insecticides and herbicides. The underlying principle of their success lies in their ability to specifically inhibit crucial metabolic pathways in target organisms, often with minimal impact on non-target species.
Fungicidal Benzamides: The Powerhouse of SDHI Action
The most prominent and commercially successful application of substituted benzamides is in the realm of fungicides. These compounds are at the forefront of the succinate dehydrogenase inhibitor (SDHI) class, categorized under the Fungicide Resistance Action Committee (FRAC) Group 7.[1][2]
Mechanism of Action: Disrupting the Fungal Powerhouse
Substituted benzamide fungicides, such as fluopyram, boscalid, and benzovindiflupyr, exert their fungicidal effect by targeting and inhibiting the enzyme succinate dehydrogenase (SDH), also known as complex II, in the mitochondrial respiratory chain of fungi.[3][4][5][6][7][8] This inhibition disrupts the tricarboxylic acid (TCA) cycle and electron transport, leading to a cessation of ATP production and ultimately, fungal cell death.[3][4]
Caption: Mechanism of action of SDHI fungicides.
Key Fungicidal Benzamides: A Comparative Overview
| Active Ingredient | Chemical Class | Target Pathogens | Key Characteristics |
| Fluopyram | Pyridinyl ethyl benzamide | Sclerotinia spp., Botrytis spp., Monilia spp., Powdery Mildews, Leaf Spot Diseases[3] | Broad-spectrum, systemic, and translaminar activity. Also exhibits nematicidal properties.[3][9] |
| Boscalid | Pyridine-carboxamide | Sclerotinia sclerotiorum (white mold), Botrytis cinerea (gray mold), Alternaria spp., Monilinia spp.[4][8][10] | Systemic fungicide with preventive and, in some cases, curative action.[5][11] |
| Benzovindiflupyr | Pyrazole-carboxamide | Blight, mildew, rust, scab, leaf spot diseases in various crops.[12] | High potency and extended residual control with both preventative and curative action.[6] |
| Zoxamide | Benzamide | Oomycete fungi | Binds to beta-tubulin, inhibiting mitosis.[13][14] |
Protocol for In Vitro Antifungal Bioassay
This protocol provides a method for determining the half-maximal effective concentration (EC50) of a substituted benzamide fungicide against a target fungal pathogen, such as Botrytis cinerea.
Materials:
-
Substituted benzamide fungicide (analytical grade)
-
Target fungal pathogen (Botrytis cinerea)
-
Potato Dextrose Agar (PDA)
-
Sterile distilled water
-
Dimethyl sulfoxide (DMSO)
-
Sterile petri dishes (90 mm)
-
Micropipettes and sterile tips
-
Incubator
Procedure:
-
Prepare Stock Solution: Dissolve the benzamide fungicide in DMSO to a concentration of 10 mg/mL.
-
Prepare Fungal Inoculum: Culture the target fungus on PDA plates until actively growing. Cut mycelial plugs (5 mm diameter) from the edge of the colony.
-
Prepare Fungicide-Amended Media: Autoclave PDA and cool to 50-55°C. Add the fungicide stock solution to the molten PDA to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Also, prepare a control plate with DMSO only.
-
Plate Inoculation: Pour the fungicide-amended PDA into sterile petri dishes. Once solidified, place a mycelial plug in the center of each plate.
-
Incubation: Incubate the plates at 20-25°C in the dark.
-
Data Collection: Measure the colony diameter (in two perpendicular directions) daily until the colony on the control plate reaches the edge of the dish.
-
Data Analysis: Calculate the percentage of mycelial growth inhibition for each concentration relative to the control. Use probit analysis to determine the EC50 value.
Caption: Workflow for in vitro antifungal bioassay.
Nematicidal Benzamides: A Dual-Action Approach
An exciting development in the application of substituted benzamides is their efficacy against plant-parasitic nematodes. Fluopyram, in particular, has demonstrated significant nematicidal activity, offering a dual-action solution for managing both fungal diseases and nematode pests.[9][15]
Mechanism of Nematicidal Action
Similar to its fungicidal mode of action, fluopyram inhibits the mitochondrial respiratory chain in nematodes by targeting the succinate dehydrogenase enzyme complex.[15][16] This disruption of energy production leads to paralysis and ultimately, death of the nematode.[15][16]
Herbicidal and Insecticidal Benzamides: Expanding the Horizon
While fungicides dominate the benzamide landscape, this chemical class also includes effective herbicides and insecticides.
Herbicidal Benzamides
Substituted benzamides with herbicidal activity often work by inhibiting microtubule assembly or cellulose biosynthesis in susceptible weeds.[1][17][18][19][20][21][22][23] Isoxaben, for example, is a pre-emergent herbicide that controls broadleaf weeds by inhibiting cellulose synthesis.[17][18][19]
Insecticidal Benzamides
Flubendiamide is a prominent example of a substituted benzamide insecticide.[7][9][10] It acts on the ryanodine receptors in insect muscle cells, causing a disruption of calcium homeostasis, which leads to uncontrolled muscle contractions, paralysis, and death of the insect.[10]
Synthesis, Formulation, and Analysis: From the Lab to the Field
The successful application of substituted benzamides in agriculture relies on robust and scalable synthesis, stable and effective formulations, and sensitive analytical methods for residue monitoring.
Synthesis of Substituted Benzamides
The synthesis of agrochemically active substituted benzamides typically involves the coupling of a substituted benzoic acid (or its corresponding acyl chloride) with a specific amine.
Example Protocol: Synthesis of Boscalid
This is a three-step process involving a Suzuki-Miyaura cross-coupling, a reduction, and a final amidation.[8][12][16]
-
Suzuki-Miyaura Cross-Coupling: 1-chloro-2-nitrobenzene is coupled with 4-chlorophenylboronic acid in the presence of a palladium catalyst to form 4'-chloro-2-nitro-1,1'-biphenyl.[16]
-
Reduction: The nitro group of 4'-chloro-2-nitro-1,1'-biphenyl is reduced to an amino group to yield 2-amino-4'-chloro-1,1'-biphenyl.[16]
-
Amidation: The resulting amine is reacted with 2-chloronicotinyl chloride to produce boscalid.[12]
Formulation Protocols
Substituted benzamides are formulated in various ways to ensure stability, ease of application, and optimal bioavailability. Common formulations include Emulsifiable Concentrates (EC) and Water Dispersible Granules (WDG).
Protocol for Preparation of an Emulsifiable Concentrate (EC)
-
Dissolution: Dissolve the technical grade substituted benzamide active ingredient in a suitable water-immiscible solvent.
-
Emulsifier Addition: Add a blend of non-ionic and anionic surfactants (emulsifiers) to the solvent-active ingredient mixture.[24]
-
Homogenization: Stir the mixture until a clear, homogenous solution is obtained.
Protocol for Preparation of Water Dispersible Granules (WDG)
-
Slurry Preparation: Blend the solid active ingredient with wetting and dispersing agents and water to form a slurry.[25]
-
Wet Milling: Mill the slurry to achieve a desired particle size (typically 1-5 µm).[25]
-
Granulation: Granulate the milled slurry using techniques such as spray drying or extrusion.[25][26][27]
-
Drying: Dry the granules to a moisture content of 1-2%.[25]
Analytical Protocols for Residue Analysis
Monitoring for pesticide residues in food and the environment is crucial for ensuring safety and regulatory compliance. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are commonly used for the analysis of substituted benzamide residues.[6][28][29][30]
Protocol for Fluopyram Residue Analysis in Soil by GC-MS
This protocol is based on a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by GC-MS analysis.[6][28]
-
Sample Extraction: Homogenize a 10 g soil sample with 10 mL of acetonitrile. Add magnesium sulfate and sodium acetate, shake vigorously, and centrifuge.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Take an aliquot of the supernatant and add a d-SPE cleanup sorbent (e.g., PSA and C18). Vortex and centrifuge.
-
GC-MS Analysis: Inject the final extract into a GC-MS system for separation and quantification of fluopyram.
Caption: Workflow for benzamide residue analysis.
Resistance Management: A Crucial Consideration
The repeated use of fungicides with a single mode of action can lead to the development of resistant pathogen populations.[1] For SDHI fungicides, resistance is often associated with point mutations in the genes encoding the subunits of the SDH enzyme.[4][11][15][31]
Strategies for Resistance Management:
-
Rotation and Mixtures: Rotate or use tank mixtures of benzamide fungicides with fungicides from different FRAC groups.
-
Dose Management: Use the recommended label rates to ensure effective disease control and minimize the selection pressure for resistance.
-
Integrated Pest Management (IPM): Incorporate cultural and biological control methods to reduce reliance on fungicides.
-
Monitoring: Regularly monitor pathogen populations for shifts in sensitivity to SDHI fungicides.
Protocol for Detecting SDHI Resistance using LAMP
A Loop-Mediated Isothermal Amplification (LAMP) assay can be used for the rapid detection of specific point mutations associated with SDHI resistance, such as the H272R mutation in the SdhB gene of Botrytis cinerea.[11][31]
-
DNA Extraction: Extract DNA from fungal mycelia or conidia.
-
LAMP Reaction: Prepare a LAMP reaction mixture containing the extracted DNA, a specific set of four primers designed to detect the H272R mutation, Bst DNA polymerase, and dNTPs.
-
Isothermal Amplification: Incubate the reaction mixture at a constant temperature (e.g., 60-65°C) for a specific time.
-
Detection: Detect the amplification product by observing a color change after adding a DNA intercalating dye (e.g., SYBR Green I) or by measuring turbidity.[11][31]
Future Perspectives
The versatility of the substituted benzamide scaffold continues to inspire the development of novel agrochemicals with improved efficacy, broader spectrum of activity, and enhanced environmental profiles. Research into their non-fungicidal effects, such as the impact of benzovindiflupyr on plant physiology and water use efficiency in wheat, opens up new avenues for their application in enhancing crop resilience to abiotic stresses.[31] As our understanding of the molecular interactions between these compounds and their targets deepens, we can expect to see the emergence of even more sophisticated and sustainable solutions for global food security.
References
-
Fluopyram: Efficacy and Beyond on Problematic Diseases. CABI Digital Library. [Link]
-
Benzovindiflupyr. Minnesota Department of Agriculture. [Link]
-
Boscalida (Boscalid). Cultivar Magazine. [Link]
-
(PDF) Mode of action of fluopyram in plant-parasitic nematodes. ResearchGate. [Link]
-
Understanding the Uses of Boscalid Fungicide in Agriculture. [Link]
-
Benzovindiflupyr - Active Ingredient Page. Chemical Warehouse. [Link]
-
Fluopyram - Active Ingredient Page. Chemical Warehouse. [Link]
-
The Application of Fungicide Boscalid. Zhengzhou Delong Chemical Co., Ltd. [Link]
-
Boscalid TC. HEBEN. [Link]
-
Systemic Insecticide: Emulsifiable Concentrate Formulation. Aragen Life Sciences. [Link]
-
Succinate dehydrogenase inhibitor (SDHI) fungicide resistance prevention strategy. New Zealand Plant Protection Society. [Link]
-
Development of a LAMP Method for Detecting SDHI Fungicide Resistance in Botrytis cinerea. Plant Disease. [Link]
-
Isoxaben. PubChem. [Link]
-
Foliar application of benzovindiflupyr shows non‐fungicidal effects in wheat plants. Pest Management Science. [Link]
-
A NOVEL AND PRACTICAL SYNTHETIC PROCESS FOR FLUOPYRAM. Organic Preparations and Procedures International. [Link]
-
Assessing the toxicity of the benzamide fungicide zoxamide in zebrafish (Danio rerio): Towards an adverse outcome pathway for beta-tubulin inhibitors. PubMed. [Link]
- CN110437138B - Improved synthesis process of fluopyram.
-
SDHI Fungicides. FRAC.info. [Link]
-
Schematic illustration of the synthesis of flubendiamide. ResearchGate. [Link]
-
A Method for the Examination of SDHI Fungicide Resistance Mechanisms in Phytopathogenic Fungi Using a Heterologous Expression System in Sclerotinia sclerotiorum. R Discovery. [Link]
- CN113620867A - Synthesis method of fluopyram.
-
Determination of boscalid, pyraclostrobin and trifloxystrobin in dried grape and apricot by HPLC/UV method. ResearchGate. [Link]
-
Dissipation and residue determination of fluopyram and tebuconazole residues in watermelon and soil by GC-MS. ResearchGate. [Link]
-
Isoxaben - Active Ingredient Page. Chemical Warehouse. [Link]
-
Residue and Dissipation Dynamics of Fluopyram in Cucumber and Soil. ResearchGate. [Link]
-
Boscalid Synthesis. Scribd. [Link]
-
Steps To Produce Meanıng Of Concentrate Emulsıfıable ( Ec ) | Insectıcıdes. MCB Books. [Link]
-
Designing An Optimal And Scalable Protocol For Formulating A 40% Emulsifiable Concentrate For A Systemic Insecticide. Outsourced Pharma. [Link]
-
Formulating emulsifiable concentrate (EC). Croda Agriculture. [Link]
-
Isoxaben Inhibits the Synthesis of Acid Insoluble Cell Wall Materials In Arabidopsis thaliana. Plant Physiology. [Link]
-
Optimization and validation of the miniaturized SLE-LTP method for determination of fluopyram in soil samples by GC-MS. SciELO. [Link]
-
Herbicide Mode of Action. University of Nebraska–Lincoln. [Link]
- EP1974609A1 - Method for manufacturing water dispersible granules (WG).
-
Formulation. Agro Chemicals. [Link]
-
UNIT 3: Formulations. CTAHR. [Link]
-
Formulations of water-dispersible granules and process for preparation thereof. European Patent Office. [Link]
-
GC-MS/MS Study on Fluopyram and Trifloxystrobin Residue Patterns in Key Vegetables. ResearchGate. [Link]
-
formulation guide. [Link]
-
Isoxaben. Wikipedia. [Link]
-
Part I: Mode of Action of Herbicides. YouTube. [Link]
-
Herbicide Classification Chart. [Link]
-
Isoxaben Roadside Vegetation Management Herbicide Fact Sheet. WSdot.com. [Link]
-
Dissipation Residue Behaviors and Dietary Risk Assessment of Boscalid and Pyraclostrobin in Watermelon by HPLC-MS/MS. PubMed Central. [Link]
-
Understanding Herbicide Mode of Action. Oklahoma State University Extension. [Link]
Sources
- 1. wssa.net [wssa.net]
- 2. par.nsf.gov [par.nsf.gov]
- 3. revroum.lew.ro [revroum.lew.ro]
- 4. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Design, synthesis and insecticidal activity of novel analogues of flubendiamide containing alkoxyhexafluoroisopropyl groups - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Design, synthesis and insecticidal activity of novel analogues of flubendiamide containing alkoxyhexafluoroisopropyl groups - PMC [pmc.ncbi.nlm.nih.gov]
- 11. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 12. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 13. CN110437138B - Improved synthesis process of fluopyram - Google Patents [patents.google.com]
- 14. Designing An Optimal And Scalable Protocol For Formulating A 40% Emulsifiable Concentrate For A Systemic Insecticide [outsourcedpharma.com]
- 15. A Method for the Examination of SDHI Fungicide Resistance Mechanisms in Phytopathogenic Fungi Using a Heterologous Expression System in Sclerotinia sclerotiorum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis of Boscalid via a three-step telescoped continuous flow process implemented on a MJOD reactor platform - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 17. Isoxaben | C18H24N2O4 | CID 73672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. chemicalwarehouse.com [chemicalwarehouse.com]
- 19. academic.oup.com [academic.oup.com]
- 20. Isoxaben - Wikipedia [en.wikipedia.org]
- 21. m.youtube.com [m.youtube.com]
- 22. extension.missouri.edu [extension.missouri.edu]
- 23. wsdot.wa.gov [wsdot.wa.gov]
- 24. Systemic Insecticide: Emulsifiable Concentrate Formulation [aragen.com]
- 25. Agricultural & Farming Chemicals | Wettable Granules | Azelis [azelis.com]
- 26. EP1974609A1 - Method for manufacturing water dispersible granules (WG) - Google Patents [patents.google.com]
- 27. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
- 31. Development of a LAMP Method for Detecting SDHI Fungicide Resistance in Botrytis cinerea - PubMed [pubmed.ncbi.nlm.nih.gov]
One-Pot Synthesis of 4-Chloro-3-(trifluoromethyl)benzamide Derivatives: Application Notes and Protocols
Introduction: The Strategic Importance of the 4-Chloro-3-(trifluoromethyl)benzamide Scaffold
In the landscape of modern drug discovery and agrochemical research, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance metabolic stability, binding affinity, and bioavailability.[1] The trifluoromethyl group (CF₃), in particular, is a key pharmacophore due to its strong electron-withdrawing nature and lipophilicity, which can profoundly influence the physicochemical properties of a molecule.[1] The this compound core represents a valuable building block, combining the electronic effects of the trifluoromethyl group with the synthetic versatility of the benzamide functionality. Amide bond formation is one of the most frequently utilized reactions in medicinal chemistry, making efficient and robust methods for the synthesis of these derivatives highly sought after.[2]
This guide provides detailed application notes and protocols for the one-pot synthesis of this compound derivatives, moving beyond traditional, often inefficient, multi-step approaches. We will explore two contemporary, field-proven methodologies that offer significant advantages in terms of operational simplicity, atom economy, and substrate scope. The protocols detailed herein are designed for researchers, scientists, and drug development professionals seeking to streamline the synthesis of this important class of compounds.
Methodology 1: Direct Amidation via In Situ Acyl Fluoride Generation with Pentafluoropyridine (PFP)
This one-pot method leverages the ability of pentafluoropyridine (PFP) to act as a deoxyfluorinating agent, converting carboxylic acids into highly reactive acyl fluorides in situ.[3][4][5][6][7] These intermediates then readily react with a diverse range of amines to afford the desired amides in high yields. This approach avoids the need to isolate the often-sensitive acyl chloride or fluoride intermediates.
Causality of Experimental Choices:
-
Pentafluoropyridine (PFP): PFP is a cost-effective, bench-stable, and non-corrosive reagent.[3][7] Its aromatic fluorine atoms are susceptible to SNAr displacement, making it an effective reagent for both activating the carboxylic acid and providing the fluoride source for acyl fluoride formation.[3]
-
Two-Stage, One-Pot Protocol: The sequential addition of the amine after an initial "activation period" for the carboxylic acid is crucial. Simultaneous addition of all reagents can lead to side reactions and lower yields.[5]
-
Solvent and Base: Anhydrous acetonitrile (MeCN) is a suitable solvent for this transformation. A non-nucleophilic base, such as diisopropylethylamine (DIPEA), is required to facilitate the reaction.[3]
Experimental Workflow: PFP-Mediated Amidation
Caption: One-pot workflow for PFP-mediated amidation.
Detailed Protocol: Synthesis of N-Benzyl-4-chloro-3-(trifluoromethyl)benzamide
-
To a stirred solution of 4-chloro-3-(trifluoromethyl)benzoic acid (1.0 equiv.) and diisopropylethylamine (DIPEA, 2.0 equiv.) in anhydrous acetonitrile (MeCN, 0.2 M) at room temperature, add pentafluoropyridine (PFP, 1.1 equiv.).
-
Stir the reaction mixture at room temperature for an activation period of 30 minutes. During this time, the formation of the acyl fluoride intermediate occurs.
-
To the reaction mixture, add benzylamine (1.2 equiv.).
-
Continue stirring at room temperature for 12-16 hours. For less nucleophilic amines, such as 4-(trifluoromethyl)aniline, heating in a sealed tube may be required to drive the reaction to completion.[3]
-
Upon completion (monitored by TLC or LC-MS), dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure N-benzyl-4-chloro-3-(trifluoromethyl)benzamide.
Proposed Mechanism of PFP-Mediated Amidation
Caption: Proposed mechanism for PFP-mediated amidation.
Methodology 2: Borate Ester-Mediated Direct Amidation
This methodology employs tris(2,2,2-trifluoroethyl) borate, B(OCH₂CF₃)₃, as a highly effective reagent for the direct coupling of carboxylic acids and amines.[2][8][9] This reagent can be used in stoichiometric or catalytic amounts and is particularly advantageous for its broad substrate scope and the often straightforward purification of the amide products.[9][10][11]
Causality of Experimental Choices:
-
B(OCH₂CF₃)₃: The electron-withdrawing trifluoroethoxy groups enhance the Lewis acidity of the boron center, facilitating the activation of the carboxylic acid.[8] It is readily prepared from inexpensive boric oxide and 2,2,2-trifluoroethanol.[2][9]
-
Stoichiometric vs. Catalytic: The stoichiometric protocol is generally faster and conducted under milder conditions. The catalytic version is more atom-economical and sustainable but requires higher temperatures and azeotropic removal of water (e.g., using a Dean-Stark apparatus).[10][11]
-
Solvent: Acetonitrile is a common solvent for the stoichiometric reaction, while tert-butyl acetate has been shown to be effective for the catalytic variant, especially with polar substrates.[11][12]
Experimental Workflow: Borate Ester-Mediated Amidation (Catalytic)
Caption: Catalytic workflow for borate ester-mediated amidation.
Detailed Protocol: Catalytic Synthesis of N-(pyridin-2-yl)-4-chloro-3-(trifluoromethyl)benzamide
-
In a round-bottom flask equipped with a Dean-Stark trap, combine 4-chloro-3-(trifluoromethyl)benzoic acid (1.0 equiv., 5 mmol), 2-aminopyridine (1.0 equiv., 5 mmol), and B(OCH₂CF₃)₃ (10 mol%, 0.5 mmol).
-
Add tert-butyl acetate (tBuOAc, 1 M) as the solvent. Fill the side arm of the Dean-Stark trap with tBuOAc.
-
Heat the reaction mixture to reflux and maintain for 12-48 hours, monitoring the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add scavenger resins (e.g., Amberlyst A15 and Amberlite IRA-743) to the reaction mixture and stir for 30-60 minutes to remove unreacted starting materials and the boron catalyst.[11]
-
Filter the mixture to remove the resins, washing the resins with a small amount of tBuOAc.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
If necessary, further purify the product by recrystallization or flash column chromatography.
Proposed Mechanism of Boron-Catalyzed Amidation
The precise mechanism is complex, but it is proposed to involve the formation of an acyloxyboron intermediate. Computational studies suggest that this intermediate undergoes a carboxylic-acid-assisted nucleophilic addition with the amine to generate the amide.[13] A dimeric B-X-B motif has also been proposed to be crucial for the activation of the carboxylic acid.[14]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 [organic-chemistry.org]
- 3. Carboxylic Acid Deoxyfluorination and One-Pot Amide Bond Formation Using Pentafluoropyridine (PFP) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Carboxylic Acid Deoxyfluorination and One-Pot Amide Bond Formation Using Pentafluoropyridine (PFP) | Semantic Scholar [semanticscholar.org]
- 7. Carboxylic Acid Deoxyfluorination and One-Pot Amide Bond Formation Using Pentafluoropyridine (PFP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Borate esters: Simple catalysts for the sustainable synthesis of complex amides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Catalytic direct amidations in tert-butyl acetate using B(OCH2CF3)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Catalytic direct amidations in tert-butyl acetate using B(OCH2CF3)3 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Mechanistic insights into boron-catalysed direct amidation reactions - Chemical Science (RSC Publishing) DOI:10.1039/C7SC03595K [pubs.rsc.org]
Application Note: Kinase Selectivity Profiling of Novel Inhibitors Featuring 4-Chloro-3-(trifluoromethyl)benzamide
For: Researchers, scientists, and drug development professionals engaged in kinase inhibitor discovery.
Introduction: The Criticality of Kinase Selectivity
Protein kinases, numbering over 500 in the human genome, are cornerstone regulators of cellular signaling. They catalyze the transfer of a phosphate group from ATP to specific substrates, a process that governs a vast array of cellular functions.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention.[1][2]
The development of small molecule kinase inhibitors has revolutionized modern medicine. However, a significant challenge lies in achieving target selectivity.[2] Most inhibitors target the highly conserved ATP binding site, leading to potential off-target effects and associated toxicities.[2][3] Therefore, early and comprehensive characterization of an inhibitor's selectivity across the kinome is not merely a screening step but a fundamental pillar of a successful drug discovery program.[3]
This application note provides a technical guide to establishing a robust kinase selectivity profile for a novel compound, using the hypothetical test article 4-Chloro-3-(trifluoromethyl)benzamide . We will explore the strategic selection of assay platforms, detail a comprehensive biochemical profiling protocol, and discuss the interpretation of resulting data to guide lead optimization.
Strategic Considerations for Assay Platform Selection
The choice of assay technology is a critical decision point that influences data quality, throughput, and the biological relevance of the findings.[4] No single platform is universally superior; the optimal choice depends on the stage of discovery, the nature of the inhibitor, and the specific questions being asked. The primary methodologies can be broadly categorized into biochemical assays and cell-based assays.
Biochemical Assays: A Direct Measure of Interaction
Biochemical assays measure the direct interaction between a compound and a purified, often recombinant, kinase.[5] They are indispensable for initial large-scale screening and for determining intrinsic potency.
-
Radiometric Assays: Long considered the "gold standard," these assays directly measure the incorporation of radiolabeled phosphate (from [γ-³²P]ATP or [γ-³³P]ATP) into a substrate.[6][7][8] Their direct detection method minimizes interference from assay components, making them highly robust and suitable for virtually any kinase-substrate pair.[6][8]
-
Luminescence-Based Assays: These assays, such as Promega's Kinase-Glo® and ADP-Glo™ systems, offer a non-radioactive, high-throughput alternative.[9][10] The Kinase-Glo® assay quantifies kinase activity by measuring the amount of ATP remaining after the kinase reaction; a lower signal indicates higher kinase activity.[11][12] Conversely, the ADP-Glo™ assay measures the amount of ADP produced, resulting in a signal that is directly proportional to kinase activity.[9][12]
-
Fluorescence-Based Assays: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a powerful homogeneous assay format.[13][14][15] It relies on energy transfer between a donor (e.g., a lanthanide-labeled antibody) and an acceptor (e.g., a fluorescently labeled substrate). Phosphorylation brings the donor and acceptor into proximity, generating a FRET signal.[13][14][16] This method is highly sensitive and resistant to many types of optical interference.[13]
-
Competitive Binding Assays: Platforms like Eurofins DiscoverX's KINOMEscan™ do not measure enzymatic activity but rather the ability of a test compound to displace a known, active-site-directed ligand from the kinase.[17][18][19] This approach is ATP-independent and can identify inhibitors regardless of their mechanism of action (e.g., Type I, II, or allosteric).[18][20][21]
Cell-Based Assays: Probing Activity in a Physiological Context
Cell-based assays provide crucial insights into a compound's performance within the complex milieu of a living cell, assessing factors like cell permeability and engagement with the target in its native state.[22][23]
-
Target Engagement Assays: Technologies like NanoBRET™ (Bioluminescence Resonance Energy Transfer) directly measure compound binding to a target kinase in intact cells.[22] This provides confirmation that the compound can reach and interact with its intended target in a physiological environment.
-
Phosphorylation Status Assays: These assays, often run in an ELISA or In-Cell Western format, quantify the phosphorylation of a known downstream substrate of the target kinase.[22][24] A reduction in substrate phosphorylation upon compound treatment indicates inhibition of the upstream kinase.
Experimental Workflow: A Tiered Approach to Profiling
A logical, tiered approach is recommended for efficiently profiling a novel compound like this compound. This strategy maximizes information while conserving resources.
Caption: Tiered workflow for kinase inhibitor selectivity profiling.
Protocol: Luminescence-Based Kinase Selectivity Profiling (ADP-Glo™)
This protocol outlines a representative biochemical assay for determining the inhibitory activity of this compound against a panel of kinases using the ADP-Glo™ technology.[2] This method was chosen for its high sensitivity, scalability, and direct correlation between signal and kinase activity.[9][12]
Principle of the Assay
The ADP-Glo™ Kinase Assay is a two-step process. First, the kinase reaction is performed, during which ATP is converted to ADP. In the second step, the remaining ATP is depleted, and the newly formed ADP is converted back into ATP by a proprietary enzyme. This newly synthesized ATP is then used by luciferase to generate a light signal that is directly proportional to the initial kinase activity.[9][12]
Caption: Principle of the ADP-Glo™ luminescent kinase assay.
Materials and Reagents
-
Test Compound: this compound, prepared as a 10 mM stock in 100% DMSO.
-
Kinase Panel: Recombinant human kinases (e.g., CDT panel from Promega or custom panel).[2]
-
Substrates: Appropriate peptide or protein substrates for each kinase.
-
Assay Kit: ADP-Glo™ Kinase Assay (Promega, Cat. No. V9101 or similar).
-
ATP: Adenosine 5'-triphosphate disodium salt hydrate (e.g., Sigma-Aldrich, Cat. No. A7699).
-
Assay Plates: White, opaque, 384-well assay plates (e.g., Corning #3572).
-
Control Inhibitor: A known inhibitor for each kinase (e.g., Staurosporine) for assay validation.
-
Buffers: Kinase-specific reaction buffers.
Step-by-Step Protocol
A. Compound Preparation (Dose-Response)
-
Serial Dilution: Prepare a 10-point, 3-fold serial dilution of this compound in 100% DMSO. Start with the 10 mM stock to create a concentration range appropriate for IC₅₀ determination (e.g., 100 µM to 5 nM final assay concentration).
-
Intermediate Plate: Prepare an intermediate dilution plate by diluting the DMSO serial dilutions into the appropriate kinase assay buffer. This minimizes the final DMSO concentration in the assay well (typically ≤1%).
B. Kinase Reaction
-
Reagent Addition: To the wells of a 384-well plate, add reagents in the following order:
-
2.5 µL of kinase/substrate mix in kinase buffer.
-
0.5 µL of test compound from the intermediate plate (or DMSO for controls).
-
-
Initiate Reaction: Add 2.0 µL of ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Kₘ for each specific kinase to ensure competitive inhibitors can be accurately assessed.[25]
-
Incubation: Mix the plate gently on a plate shaker and incubate at the optimal temperature (e.g., 30°C) for the recommended time (e.g., 60 minutes).
C. Signal Detection
-
Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature. This step terminates the kinase reaction and depletes the remaining ATP.
-
Generate Luminescence: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase. Incubate for 30 minutes at room temperature to stabilize the luminescent signal.
-
Read Plate: Measure luminescence using a plate reader (e.g., BMG PHERAstar or similar).
Data Analysis
-
Normalization:
-
0% Inhibition (High Control): Wells containing kinase, substrate, ATP, and DMSO (no inhibitor).
-
100% Inhibition (Low Control): Wells containing substrate, ATP, and DMSO (no kinase).
-
-
Calculate % Inhibition: % Inhibition = 100 * (1 - (Lumi_Sample - Lumi_Low) / (Lumi_High - Lumi_Low))
-
IC₅₀ Determination: Plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the data using a four-parameter logistic (4PL) non-linear regression model to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce kinase activity by 50%.[26][27]
Data Presentation and Interpretation
Raw data should be processed and presented in formats that are easy to interpret and compare.
Primary Screen Data (Heat Map)
For a primary screen at a single concentration, a heat map provides an excellent visual overview of the compound's activity across the panel.
Table 1: Example Primary Screen Data for this compound at 10 µM
| Kinase Target | % Inhibition | Kinase Target | % Inhibition |
| AAK1 | 85% | GSK3B | 15% |
| ABL1 | 22% | JAK2 | 92% |
| AKT1 | 5% | LCK | 45% |
| AURKA | 9% | MEK1 | 3% |
| BRAF | 98% | PIM1 | 78% |
| CDK2 | 12% | SRC | 33% |
| EGFR | 6% | ZAP70 | 81% |
(This data is illustrative and does not represent actual experimental results.)
From this example, AAK1, JAK2, BRAF, PIM1, and ZAP70 would be prioritized for follow-up IC₅₀ determination.
IC₅₀ Data and Selectivity Score
The IC₅₀ values provide a quantitative measure of potency. To understand selectivity, these values must be compared. A simple way to quantify selectivity is by calculating a Selectivity Score.
Table 2: Example IC₅₀ and Selectivity Data
| Kinase Target | IC₅₀ (nM) |
| BRAF | 25 |
| JAK2 | 80 |
| AAK1 | 150 |
| PIM1 | 450 |
| ZAP70 | 1,200 |
| LCK | >10,000 |
| SRC | >10,000 |
(This data is illustrative.)
Interpretation: The illustrative data suggest that this compound is a potent inhibitor of BRAF and JAK2, with moderate activity against AAK1 and PIM1. It shows significantly less activity against ZAP70 and other kinases. This profile would guide further investigation into its potential as a dual BRAF/JAK2 inhibitor or direct optimization efforts to improve selectivity for a single target.
Conclusion and Future Directions
The comprehensive kinase selectivity profiling of a novel compound, such as this compound, is a data-driven process essential for modern drug discovery. By employing a tiered screening approach and utilizing robust, high-throughput assay technologies like ADP-Glo™, researchers can efficiently identify primary targets, quantify potency, and understand the selectivity profile of their compounds. The data generated from these protocols provide the critical foundation for making informed decisions in hit-to-lead and lead optimization campaigns, ultimately increasing the probability of developing a safe and effective therapeutic.
References
-
Time-resolved fluorescence resonance energy transfer kinase assays using physiological protein substrates: applications of terbium-fluorescein and terbium-green fluorescent protein fluorescence resonance energy transfer pairs. PubMed. Available at: [Link]
-
A high-throughput, nonisotopic, competitive binding assay for kinases using nonselective inhibitor probes (ED-NSIP). PubMed. Available at: [Link]
-
Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes. ResearchGate. Available at: [Link]
-
Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. BPS Bioscience. Available at: [Link]
-
How Does a Biochemical Kinase Assay Work?. BellBrook Labs. Available at: [Link]
-
Competition binding assay for measuring the interaction between... ResearchGate. Available at: [Link]
-
Comparison of Bioluminescent Kinase Assays Using Substrate Depletion and Product Formation. National Institutes of Health. Available at: [Link]
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Available at: [Link]
-
Spotlight: Cell-based kinase assay formats. Reaction Biology. Available at: [Link]
-
In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Eurofins Discovery. Available at: [Link]
-
Binding kinetics: high throughput assay for kinase inhibitors. BMG Labtech. Available at: [Link]
-
Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise. ACS Publications. Available at: [Link]
-
Fluorescence resonance energy transfer microscopy as demonstrated by measuring the activation of the serine/threonine kinase Akt. Springer Nature Experiments. Available at: [Link]
-
Assay Development for Protein Kinase Enzymes. National Center for Biotechnology Information. Available at: [Link]
-
Kinase Screening Assay Services. Reaction Biology. Available at: [Link]
-
Dot Language Graphviz. aichat.physics.ucla.edu. Available at: [Link]
-
A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central. Available at: [Link]
-
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PubMed Central. Available at: [Link]
-
Measuring and interpreting the selectivity of protein kinase inhibitors. PubMed Central. Available at: [Link]
-
Assay of protein kinases using radiolabeled ATP: a protocol. PubMed. Available at: [Link]
-
Determination of specific protein kinase activities using phosphorus-33. PubMed. Available at: [Link]
-
Practical Guide to DOT Language (Graphviz) for Developers and Analysts. The Pragmatic Engineer. Available at: [Link]
-
Radiometric Filter Binding Assay. Reaction Biology. Available at: [Link]
-
Free Graphviz / Dot online editor. DevTools daily. Available at: [Link]
-
In-cell Western Assays for IC50 Determination. Azure Biosystems. Available at: [Link]
-
Kinase activity assays: exploring methods for assessing enzyme function. Interchim – Blog. Available at: [Link]
-
Kinase Panel Screening and Profiling Service. Reaction Biology. Available at: [Link]
-
DOT Language. Graphviz. Available at: [Link]
-
Identification and characterization of 4-chloro-N-(2-{[5-trifluoromethyl)-2-pyridyl]sulfonyl}ethyl)benzamide (GSK3787), a selective and irreversible peroxisome proliferator-activated receptor delta (PPARdelta) antagonist. PubMed. Available at: [Link]
-
Kinase Activity Assay. Creative Diagnostics. Available at: [Link]
-
DOT (graph description language). Wikipedia. Available at: [Link]
-
Identification of highly selective type II kinase inhibitors with chiral peptidomimetic tails. PubMed Central. Available at: [Link]
-
scanELECT® Kinase Selectivity & Profiling Assay Panel. Eurofins Discovery. Available at: [Link]
-
Kinase inhibition assay. Determination of IC50 in dose–response curves... ResearchGate. Available at: [Link]
-
Kinase Selectivity Panels. Reaction Biology. Available at: [Link]
Sources
- 1. Kinase Activity Assay | Creative Diagnostics [creative-diagnostics.com]
- 2. confluencediscovery.com [confluencediscovery.com]
- 3. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. bellbrooklabs.com [bellbrooklabs.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Assay of protein kinases using radiolabeled ATP: a protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 11. ebiotrade.com [ebiotrade.com]
- 12. Comparison of Bioluminescent Kinase Assays Using Substrate Depletion and Product Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Time-resolved fluorescence resonance energy transfer kinase assays using physiological protein substrates: applications of terbium-fluorescein and terbium-green fluorescent protein fluorescence resonance energy transfer pairs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. columbiabiosciences.com [columbiabiosciences.com]
- 16. assaygenie.com [assaygenie.com]
- 17. A high-throughput, nonisotopic, competitive binding assay for kinases using nonselective inhibitor probes (ED-NSIP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 20. assets.fishersci.com [assets.fishersci.com]
- 21. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 22. reactionbiology.com [reactionbiology.com]
- 23. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. azurebiosystems.com [azurebiosystems.com]
- 25. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Chloro-3-(trifluoromethyl)benzamide
Welcome to the dedicated technical support center for the synthesis of 4-Chloro-3-(trifluoromethyl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, practical solutions, and answers to frequently asked questions (FAQs) encountered during the synthesis of this important chemical intermediate. Our goal is to empower you with the expertise to optimize your reaction yields, improve purity, and confidently navigate synthetic challenges.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable protocols.
Issue 1: Low or No Product Yield
Question: My reaction has resulted in a very low yield of this compound. What are the likely causes and how can I rectify this?
Answer: Low yields are a common frustration and can stem from several factors, primarily related to the reactivity of the starting materials and the reaction conditions. The most common synthetic route involves the amidation of a 4-chloro-3-(trifluoromethyl)benzoyl derivative.
Potential Cause A: Hydrolysis of the Acyl Chloride Precursor
If you are starting from 4-chloro-3-(trifluoromethyl)benzoyl chloride, it is highly susceptible to hydrolysis.[1] Moisture in your solvents, reagents, or glassware will convert the reactive acyl chloride back to the unreactive carboxylic acid, halting the desired amidation.[2][3]
Solutions:
-
Rigorous Anhydrous Conditions: Ensure all glassware is oven-dried or flame-dried immediately before use. Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.[1]
-
Slow Reagent Addition: Add the acyl chloride slowly to the cooled amine solution. This helps to control the exothermicity of the reaction and minimizes localized heating that can promote side reactions.[4]
Potential Cause B: Incomplete Reaction
The reaction may not have reached completion due to suboptimal conditions.
Solutions:
-
Temperature Control: For Schotten-Baumann conditions (reaction of an acyl chloride with an amine in the presence of an aqueous base), maintaining a low temperature (0-5 °C) during the addition of the acyl chloride is crucial to minimize its hydrolysis.[2][4] After the addition is complete, allowing the reaction to warm to room temperature and stir for an extended period (12-16 hours) can drive it to completion.[2]
-
Efficient Mixing: In biphasic systems like the Schotten-Baumann reaction, vigorous stirring is essential to ensure adequate contact between the reactants in the organic phase and the base in the aqueous phase.[2]
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of the starting material. Do not proceed with the work-up until the starting material is no longer visible.
Potential Cause C: Inefficient Amide Coupling (from Carboxylic Acid)
If you are synthesizing the amide directly from 4-chloro-3-(trifluoromethyl)benzoic acid using a coupling reagent (e.g., EDC, DCC, HATU), several factors can lead to low yields.
Solutions:
-
Choice of Coupling Reagent: Ensure the coupling reagent is suitable for your specific substrates. Reagents like HATU are often more effective for sterically hindered or electron-deficient anilines.[4]
-
Activation Step: Allow sufficient time for the carboxylic acid to be activated by the coupling reagent before adding the amine.
-
Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the coupling reagent to ensure complete activation of the carboxylic acid.[2]
Issue 2: Presence of Significant Impurities in the Final Product
Question: My final product shows multiple spots on TLC and extra peaks in the NMR/LC-MS analysis. What are these impurities and how can I avoid them?
Answer: Impurity profiles can provide valuable clues about side reactions. The nature of the impurities often depends on the synthetic route chosen.
Potential Impurity A: Unreacted Starting Materials
The presence of unreacted 4-chloro-3-(trifluoromethyl)benzoic acid or 4-chloro-3-(trifluoromethyl)aniline is common.
Solutions:
-
Optimize Reaction Conditions: Refer to the solutions for "Low or No Product Yield" to drive the reaction to completion.
-
Aqueous Work-up: An acidic wash (e.g., 1M HCl) will remove unreacted amine starting materials, while a basic wash (e.g., saturated sodium bicarbonate solution) will remove unreacted carboxylic acid.[2][4]
Potential Impurity B: Diacylated Byproduct (N-acylation of the product)
The initially formed benzamide can be acylated again by the benzoyl chloride, especially under strongly basic conditions, to form an N-benzoylbenzamide byproduct.[1][5]
Solutions:
-
Control Stoichiometry: Avoid using a large excess of the acyl chloride. A slight excess of the amine can help ensure the complete consumption of the acylating agent.[5]
-
Slow Reagent Addition: Adding the acyl chloride dropwise to the amine solution prevents localized high concentrations of the acylating agent, which disfavors the second acylation.[5]
Potential Impurity C: Byproducts from Coupling Reagents
When using coupling reagents like DCC or EDC, their byproducts can contaminate the final product.
Solutions:
-
Filtration for DCU: If using DCC, the dicyclohexylurea (DCU) byproduct is often insoluble in common organic solvents and can be removed by filtration.[2]
-
Aqueous Extraction for EDU: The byproducts of EDC are typically water-soluble and can be removed during the aqueous work-up.[2]
Issue 3: Difficulty in Product Purification
Question: I am struggling to purify my crude this compound. Column chromatography is not giving good separation, and I'm having trouble with recrystallization.
Answer: Purification challenges often arise when the product and a major impurity have similar polarities.
Solutions:
-
Optimize Recrystallization:
-
Solvent Screening: Experiment with different solvent systems. A good recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble when hot. Common choices include ethanol/water mixtures, ethyl acetate/hexanes, or toluene.[1]
-
Procedure: Dissolve the crude product in the minimum amount of hot solvent. If the solution is colored, you can add a small amount of activated charcoal and perform a hot filtration. Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[1]
-
-
Alternative Chromatography:
-
Solvent System: If column chromatography is necessary, screen various eluent systems using TLC to find one that provides the best separation (a ΔRf of >0.2 is ideal).
-
Reverse-Phase Chromatography: If normal-phase silica gel is ineffective, consider reverse-phase chromatography (C18 silica) with a polar mobile phase (e.g., methanol/water or acetonitrile/water).
-
-
Acid-Base Extraction: An acid-base work-up can be a powerful purification tool. Dissolve the crude product in an organic solvent like ethyl acetate. Wash with 1M HCl to remove basic impurities, then with saturated NaHCO3 to remove acidic impurities.[4]
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The two most common laboratory methods are:
-
From the Acyl Chloride: Reaction of 4-chloro-3-(trifluoromethyl)benzoyl chloride with ammonia or an appropriate amine. This is often performed under Schotten-Baumann conditions.[1][2]
-
From the Carboxylic Acid: Direct coupling of 4-chloro-3-(trifluoromethyl)benzoic acid with an amine using a coupling reagent such as DCC, EDC, or HATU.[4]
-
From the Nitrile: Hydrolysis of 4-chloro-3-(trifluoromethyl)benzonitrile. This can be achieved under acidic or basic conditions, often requiring elevated temperatures.[6][7] Milder, metal-catalyzed methods have also been developed.[8]
Q2: What safety precautions should I take when working with trifluoromethylated compounds and their precursors?
A2: Trifluoromethylated aromatic compounds and their precursors can have significant biological activity and may be irritants.
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Consult the Safety Data Sheet (SDS) for all reagents before use. For example, 4-Chloro-3-(trifluoromethyl)aniline is a known irritant.[9] Acyl chlorides are corrosive and lachrymatory.
Q3: How can I monitor the progress of my reaction effectively?
A3: Thin Layer Chromatography (TLC) is the most common method.[10]
-
Eluent System: Choose a solvent system that gives your starting material an Rf value of ~0.6-0.7 and your product an Rf value of ~0.2-0.3 for optimal separation.
-
Visualization: Visualize the spots under a UV lamp (254 nm).[10] Staining with potassium permanganate or iodine can also be used if the compounds are not UV-active.
-
For more quantitative analysis, LC-MS can be used to track the disappearance of starting materials and the appearance of the product peak with its corresponding mass-to-charge ratio.
Q4: My starting material is 4-chloro-3-(trifluoromethyl)benzonitrile. What are the best conditions for hydrolysis to the amide?
A4: Hydrolysis of nitriles to amides can be challenging as the reaction can proceed to the carboxylic acid.[7]
-
Base-Mediated Hydrolysis: Using a base like sodium hydroxide in a solvent such as isopropyl alcohol at an elevated temperature (e.g., 60 °C) has been shown to be effective for converting benzonitriles to benzamides.[6]
-
Transition Metal Catalysis: More modern methods use catalysts, such as certain platinum complexes, which can achieve hydration of nitriles to primary amides under mild conditions, often with high chemoselectivity.[8]
-
Green Chemistry Approaches: Recent research has explored the use of a water extract of pomelo peel ash (WEPPA) as a green, basic medium for nitrile hydrolysis, achieving good yields without external bases or organic solvents.[11]
Data and Workflow Summaries
Table 1: Troubleshooting Summary for Low Yield
| Potential Cause | Key Indicators | Recommended Action |
| Hydrolysis of Acyl Chloride | Smell of HCl, presence of carboxylic acid byproduct in NMR/LC-MS. | Use anhydrous solvents/glassware, perform under inert atmosphere.[1] |
| Incomplete Reaction | Significant amount of starting material visible on TLC after expected reaction time. | Increase reaction time, optimize temperature, ensure vigorous stirring.[2][4] |
| Ineffective Coupling | Starting materials remain largely unreacted when using a coupling agent. | Switch to a stronger coupling agent (e.g., HATU), check reagent quality, allow for pre-activation.[4] |
| Product Loss During Work-up | Low isolated yield despite clean reaction profile on TLC/LC-MS. | Optimize extraction and recrystallization solvents to minimize product solubility in the aqueous phase or mother liquor.[2] |
Visual Workflows
Diagram 1: Synthetic Pathway from Acyl Chloride
Caption: Key steps in the Schotten-Baumann synthesis route.
Diagram 2: Troubleshooting Decision Tree for Low Yield
Caption: A logical workflow for diagnosing yield issues.
References
-
OAText. (2015). Transition metal-free hydration of nitriles to amides mediated by NaOH. Retrieved from [Link]
-
ACS Omega. (2020). Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. Retrieved from [Link]
-
Organic Syntheses. (2023). N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)- benzamide. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Converting Nitriles to Amides. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 1 Selective hydrolysis of nitriles to amides. Retrieved from [Link]
- Google Patents. (n.d.). US20170129849A1 - Process for the preparation of 2-(trihalomethyl) benzamide.
-
PubChem. (n.d.). 4-(Trifluoromethyl)benzamide. Retrieved from [Link]
- Google Patents. (n.d.). CN110885298B - Synthesis method of 4-chloro-3- (trifluoromethyl) phenylisocyanate.
-
NIST. (n.d.). Benzenamine, 4-chloro-3-(trifluoromethyl)-. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl). Retrieved from [Link]
-
Organic Syntheses. (2024). Hydration of Nitriles to Primary Amides Enabled by the Ghaffar-Parkins Catalyst. Retrieved from [Link]
-
PMC. (n.d.). Trash to Treasure: Eco-Friendly and Practical Synthesis of Amides by Nitriles Hydrolysis in WEPPA. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (n.d.). CN113698315A - Synthetic method of 2-trifluoromethyl benzamide.
-
PubMed Central. (n.d.). 4-Chloro-N-(3-methylphenyl)benzamide. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. oatext.com [oatext.com]
- 7. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 8. orgsyn.org [orgsyn.org]
- 9. Benzenamine, 4-chloro-3-(trifluoromethyl)- [webbook.nist.gov]
- 10. orgsyn.org [orgsyn.org]
- 11. Trash to Treasure: Eco-Friendly and Practical Synthesis of Amides by Nitriles Hydrolysis in WEPPA - PMC [pmc.ncbi.nlm.nih.gov]
4-Chloro-3-(trifluoromethyl)benzamide purification challenges
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to navigating the common and complex purification challenges associated with 4-Chloro-3-(trifluoromethyl)benzamide. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested insights to empower you to overcome obstacles in your experiments.
Introduction to this compound
This compound is a key intermediate in the synthesis of various pharmaceutically active compounds and agrochemicals. Its unique structure, featuring an electron-withdrawing trifluoromethyl group and a chloro substituent, imparts specific chemical properties that can make its purification non-trivial. Achieving high purity is critical, as even trace impurities can impact downstream reactions and the biological activity of the final product.
This guide is structured in a question-and-answer format to directly address the issues you are most likely to encounter.
Section 1: Common Impurities and Initial Analysis
Q1: What are the most common impurities I should expect in my crude this compound, and where do they come from?
A1: The impurity profile is heavily dependent on the synthetic route. However, the most prevalent impurity is almost always the corresponding carboxylic acid, 4-Chloro-3-(trifluoromethyl)benzoic acid .[1][2]
-
Origin: This impurity arises from two main sources:
-
Incomplete Reaction: If the synthesis starts from 4-chloro-3-(trifluoromethyl)benzoic acid or its acyl chloride, any unreacted starting material will contaminate the product.
-
Hydrolysis: The benzamide functional group can undergo hydrolysis back to the carboxylic acid. This can occur during the reaction workup or even during storage if exposed to acidic or basic conditions, especially at elevated temperatures.[3]
-
Another potential impurity is the starting amine, 4-Chloro-3-(trifluoromethyl)aniline , if the synthesis involves the acylation of this amine.[4]
Q2: How can I quickly assess the purity of my crude product?
A2: A simple Thin Layer Chromatography (TLC) analysis is the most effective initial step.
-
Rationale: TLC provides a rapid, qualitative assessment of the number of components in your sample. By co-spotting your crude material alongside the starting materials (if available), you can immediately identify their presence. The carboxylic acid impurity typically has a slightly lower Rf value than the benzamide in standard solvent systems (like ethyl acetate/hexane) due to its higher polarity.
Section 2: Purification by Aqueous Washing & Extraction
Q3: My TLC shows a significant spot corresponding to 4-Chloro-3-(trifluoromethyl)benzoic acid. Can I remove this without chromatography?
A3: Absolutely. An acidic impurity like a carboxylic acid is best removed by a simple acid-base extraction. This should be your first purification step before attempting recrystallization or chromatography.
-
Causality: The principle is to convert the water-insoluble carboxylic acid into its water-soluble carboxylate salt. By washing a solution of your crude product (e.g., in ethyl acetate or dichloromethane) with a mild aqueous base, the acid is deprotonated and partitions into the aqueous layer, leaving the neutral benzamide in the organic layer.
Experimental Protocol: Aqueous Basic Wash
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) in a separatory funnel.
-
Washing: Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake gently at first to release any evolved CO₂ gas, then more vigorously.
-
Separation: Allow the layers to separate and drain the lower aqueous layer.
-
Repeat: Repeat the wash with NaHCO₃ solution one more time to ensure complete removal of the acid.
-
Brine Wash: Wash the organic layer with a saturated aqueous sodium chloride (brine) solution to remove any residual water.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the pre-purified product.[5]
Section 3: Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid compounds, but success hinges on selecting the right solvent system.[6][7]
Q4: My product is still impure after an acid-base wash. How do I choose the best solvent for recrystallization?
A4: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[6] For this compound, a systematic screening is the most reliable approach.
-
Expert Insight: The molecule has both polar (amide) and non-polar (chlorinated, trifluoromethylated aromatic ring) characteristics. This suggests that solvents of intermediate polarity, or a mixed-solvent system, will work best.
Data Presentation: Recrystallization Solvent Screening
| Solvent Class | Example Solvents | Expected Behavior for this compound |
| Polar Protic | Ethanol, Isopropanol | Good candidates. Likely to dissolve the compound when hot.[8] |
| Polar Aprotic | Acetone, Ethyl Acetate | May show high solubility even at room temperature, making them less ideal as single solvents but good for mixed systems. |
| Non-Polar | Hexane, Heptane | Likely insoluble even when hot. Excellent candidates as anti-solvents. |
| Mixed Solvents | Ethanol/Water, Acetone/Hexane | Highly effective. Dissolve in the good solvent (e.g., ethanol) and add the anti-solvent (e.g., water) to induce crystallization. |
Experimental Protocol: Step-by-Step Recrystallization
-
Dissolution: Place the crude benzamide in an Erlenmeyer flask. Add a minimal amount of a promising solvent (e.g., ethanol).
-
Heating: Heat the mixture to boiling on a hot plate while stirring. Add more hot solvent in small portions until the solid just dissolves completely.[9]
-
Cooling (Crucial Step): Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Rapid cooling can trap impurities.
-
Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[9]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals in a vacuum oven.
Q5: I tried to recrystallize my product, but it "oiled out" instead of forming crystals. What went wrong and how do I fix it?
A5: "Oiling out" occurs when the solid melts before it dissolves or when the solution becomes supersaturated at a temperature above the melting point of the solute.
-
Troubleshooting Steps:
-
Add More Solvent: Your solution may be too concentrated. Add more hot solvent until the oil fully dissolves, then attempt to cool again slowly.
-
Lower the Temperature: If the boiling point of your solvent is higher than the melting point of your compound, choose a lower-boiling solvent.
-
Use a Mixed-Solvent System: Dissolve the compound in a small amount of a high-solubility solvent (e.g., acetone) and then slowly add a miscible anti-solvent (e.g., hexane) at a slightly lower temperature until turbidity persists. Then, allow it to cool slowly.
-
Mandatory Visualization: Recrystallization Troubleshooting
Caption: Decision tree for troubleshooting common recrystallization issues.
Section 4: Purification by Column Chromatography
Q6: Recrystallization failed to give me the desired purity. How should I approach purification by flash column chromatography?
A6: Flash chromatography is an excellent alternative when recrystallization is ineffective, especially for removing impurities with similar polarities.
-
System Selection:
-
Stationary Phase: Standard silica gel (SiO₂) is appropriate.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., Hexane or Heptane) and a more polar solvent (e.g., Ethyl Acetate) is the standard choice.
-
-
Finding the Right Eluent Ratio: The key is to find a solvent system that gives good separation on TLC, ideally with an Rf value for your product between 0.25 and 0.4.
-
Start with a low polarity mixture (e.g., 10% EtOAc in Hexane) and gradually increase the polarity (20%, 30%, etc.) until you achieve the desired separation from your impurities.
-
Mandatory Visualization: General Purification Workflow
Caption: A typical workflow for the purification of this compound.
Section 5: Safety & Handling
Q7: What are the primary safety precautions I should take when handling this compound?
A7: Based on available Safety Data Sheets (SDS), this compound should be handled with care.[10]
-
Hazards:
-
Mandatory Precautions:
-
Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood.[10]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[12]
-
Avoid Inhalation: Avoid breathing dust.[11]
-
Storage: Store in a tightly closed container in a cool, dry place.[10]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[13]
-
References
-
SDS Manager Inc. (2023, June 15). 4-Chloro-3-(trifluoromethyl)benzaldehyde SDS. [Link]
-
Angene Chemical. (2025, February 11). Safety Data Sheet: 4-Chloro-3-(Trifluoromethyl)Phenyl Isocyanate. [Link]
-
National Institutes of Health (NIH). (2019). Electrophilic Reagents for the Direct Incorporation of Uncommon SCF2CF2H and SCF2CF3 Motifs. [Link]
-
Wiley Online Library. (2018). Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. [Link]
-
PubChem, National Center for Biotechnology Information. 4-Chloro-3-(trifluoromethyl)benzoic acid. [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
University of California, Irvine. Recrystallization and Crystallization. [Link]
-
NIST Chemistry WebBook. Benzenamine, 4-chloro-3-(trifluoromethyl)-. [Link]
-
The City University of New York (CUNY). Purification by Recrystallization. [Link]
Sources
- 1. 4-Chloro-3-(trifluoromethyl)benzoic Acid | 1737-36-6 | TCI AMERICA [tcichemicals.com]
- 2. 4-Chloro-3-(trifluoromethyl)benzoic acid | C8H4ClF3O2 | CID 2773857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Benzenamine, 4-chloro-3-(trifluoromethyl)- [webbook.nist.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mt.com [mt.com]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- 11. 4-Chloro-3-(trifluoromethyl)benzaldehyde SDS - Download & Subscribe for Updates [sdsmanager.com]
- 12. angenechemical.com [angenechemical.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Optimizing Reaction Conditions for Benzamide Synthesis
Welcome to the technical support center for benzamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting strategies, and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and optimize your experimental outcomes for the efficient synthesis of benzamides.
Introduction to Benzamide Synthesis
Benzamides are a critical structural motif in a vast array of pharmaceuticals and biologically active compounds. The formation of the amide bond is, therefore, one of the most important reactions in medicinal chemistry and drug development. While seemingly straightforward, the synthesis of benzamides can be fraught with challenges, including low yields, difficult purifications, and unexpected side reactions. This guide provides a systematic approach to troubleshooting and optimizing your benzamide synthesis protocols.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding benzamide synthesis.
Q1: What are the most common methods for synthesizing benzamide?
A1: The most prevalent laboratory methods for synthesizing benzamide include:
-
From Benzoyl Chloride and an Amine (Schotten-Baumann Reaction): This is a rapid and often high-yielding method that involves reacting benzoyl chloride with ammonia or a primary/secondary amine under basic conditions.[1][2][3] The reaction is typically performed in a two-phase solvent system (e.g., dichloromethane and water) with a base like sodium hydroxide to neutralize the hydrochloric acid byproduct.[2][4]
-
From Benzoic Acid (Direct Amidation): This approach involves the direct condensation of benzoic acid with an amine. This method is considered "greener" and more atom-economical but often requires a catalyst or a coupling reagent to facilitate the removal of water.[5] Common methods include:
-
Conversion to an acyl chloride in situ using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by amination.[3][6]
-
Using amide coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often with additives like HOBt or OxymaPure to suppress side reactions.[7][8]
-
Catalytic direct amidation using catalysts like boric acid or titanium tetrafluoride.[9]
-
-
From Benzonitrile: Benzamide can also be prepared via the partial hydrolysis of benzonitrile, typically using an acid or base catalyst.[1][6]
Q2: How do I choose the right coupling reagent for a direct amidation from benzoic acid?
A2: The choice of coupling reagent is critical and depends on the specific substrates.[7][10] For simple, robust reactions, carbodiimides like EDC are effective and their byproducts are water-soluble, simplifying purification.[4] For more challenging couplings, such as those involving sterically hindered substrates or electron-deficient amines, more potent reagents like HATU are often employed.[7][11] Additives like HOBt can be used with coupling reagents to minimize side reactions, particularly racemization in chiral substrates.[7][8]
Q3: What is the Schotten-Baumann reaction and why is a base necessary?
A3: The Schotten-Baumann reaction is a method to synthesize amides from amines and acid chlorides.[2] A base, typically sodium hydroxide, is crucial because the reaction generates hydrochloric acid (HCl) as a byproduct.[3][12] This HCl can protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[4][13] The base neutralizes the HCl, allowing the reaction to proceed to completion.[3][12]
Part 2: Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your benzamide synthesis experiments.
Issue 1: Low or No Product Yield
Low yields are one of the most common frustrations in benzamide synthesis. A systematic approach to troubleshooting is often the most effective way to identify and resolve the issue.
| Potential Cause | Explanation & Causality | Troubleshooting Steps & Solutions |
| Inefficient Carboxylic Acid Activation | The carboxylic acid must be activated to react with the amine. If the coupling reagent is inefficient or used in insufficient amounts, the activation will be incomplete.[7] | - Optimize Coupling Reagent: For challenging substrates, consider more reactive coupling reagents like HATU.[7][11] - Increase Reagent Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the coupling reagent.[8] - Pre-activation: Stir the carboxylic acid with the coupling reagent and base for 15-30 minutes before adding the amine to ensure complete activation.[7] |
| Hydrolysis of Acyl Chloride/Activated Intermediate | Benzoyl chloride and activated carboxylic acid intermediates are highly reactive and can be hydrolyzed by water, reverting back to benzoic acid.[4][8][13] | - Ensure Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents. Handle reagents under an inert atmosphere (e.g., nitrogen or argon).[7][8] - Use Fresh Reagents: Ensure your benzoyl chloride is fresh and has been stored properly to prevent decomposition.[1] |
| Amine Deactivation | The amine can be deactivated through protonation by the HCl byproduct (in Schotten-Baumann) or by forming an unreactive ammonium carboxylate salt with the carboxylic acid before coupling.[4][7][10] | - Sufficient Base: In Schotten-Baumann reactions, ensure at least a stoichiometric amount of base is used to neutralize the generated HCl.[14] - Non-nucleophilic Base: In coupling reactions, use a non-nucleophilic base like diisopropylethylamine (DIPEA) to prevent salt formation and scavenge protons.[7][8] |
| Poor Nucleophilicity of the Amine | Electron-deficient or sterically hindered amines can be poor nucleophiles, leading to slow or incomplete reactions.[10][15] | - Elevated Temperature: Gently heating the reaction mixture can sometimes overcome the activation energy barrier. Monitor carefully for side reactions.[16] - Alternative Activation: For highly hindered substrates, converting the carboxylic acid to an acyl fluoride, which is smaller, can be effective.[17] |
| Inadequate Mixing | In biphasic systems like the Schotten-Baumann reaction, vigorous stirring is essential to maximize the interfacial area and bring the reactants into contact.[1][4] | - Increase Stirring Rate: Ensure the reaction mixture is being stirred vigorously. - Phase-Transfer Catalysts: In some cases, a phase-transfer catalyst can be beneficial.[18] |
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for diagnosing low yields.
Issue 2: Presence of Impurities and Side Products
The formation of byproducts can significantly complicate purification and lower the yield of the desired benzamide.
| Impurity/Byproduct | Formation Mechanism | Mitigation Strategies |
| Unreacted Starting Materials | Incomplete reaction due to factors like insufficient reaction time, low temperature, or poor reagent stoichiometry.[4][8] | - Monitor Reaction: Use TLC or LC-MS to monitor the reaction until the starting material is consumed.[8] - Stoichiometry Control: Use a slight excess (1.1-1.2 equivalents) of the amine to ensure complete consumption of the activated carboxylic acid.[8] |
| Benzoic Acid | Forms from the hydrolysis of benzoyl chloride or the activated carboxylic acid intermediate in the presence of water.[3][13] | - Strict Anhydrous Conditions: Use dry solvents and reagents.[8] - Purification: Benzoic acid can often be removed by washing the organic layer with an aqueous basic solution (e.g., saturated NaHCO₃).[8] |
| N,N-Dibenzoylamine | Occurs when the initially formed benzamide is acylated by another molecule of benzoyl chloride. This is more likely with a large excess of benzoyl chloride or at high temperatures.[19] | - Control Stoichiometry: Avoid using a large excess of benzoyl chloride.[19] - Slow Reagent Addition: Add the benzoyl chloride slowly to the amine solution to prevent localized high concentrations.[19] |
| Byproducts from Coupling Reagents | - DCC: Forms an insoluble dicyclohexylurea (DCU) byproduct.[4] - EDC: Forms a water-soluble urea byproduct.[4] | - DCU Removal: The insoluble DCU can be removed by filtration.[4] - EDC Byproduct Removal: The water-soluble byproduct from EDC can be removed by aqueous extraction during workup.[4] |
Issue 3: Difficult Purification
Even with a successful reaction, isolating the pure benzamide can be challenging.
| Problem | Potential Cause | Recommended Solution |
| Product and Impurities Have Similar Polarities | Makes separation by standard column chromatography difficult. | - Recrystallization: This is often the most effective method for purifying solid benzamides. Hot water is a common solvent for recrystallizing crude benzamide.[1][13] Experiment with different solvent systems to achieve optimal crystal recovery.[4] - Alternative Chromatography: For polar amides, consider techniques like solid-phase extraction (SPE) using ion exchange cartridges.[4] |
| Product Loss During Workup | Significant amounts of the product can be lost during aqueous extraction and washing steps, especially if the product has some water solubility. | - Optimize Extraction: Minimize the volume of washing solutions. Use brine washes to reduce the solubility of the product in the aqueous layer.[8] - Complete Precipitation: When purifying by recrystallization, ensure the solution is thoroughly cooled (e.g., in an ice bath) to maximize crystal formation before filtration.[1][13] |
Part 3: Detailed Experimental Protocols
Protocol 1: Benzamide Synthesis via Schotten-Baumann Reaction
This protocol describes the synthesis of benzamide from benzoyl chloride and concentrated aqueous ammonia.
Materials:
-
Concentrated aqueous ammonia
-
Benzoyl chloride
-
Ice bath
-
Büchner funnel and flask
-
Filtration paper
Procedure:
-
In a conical flask, place 10 mL of concentrated aqueous ammonia. Cool the flask in an ice bath.[1]
-
Slowly, and with vigorous shaking or stirring, add 1.3 mL of benzoyl chloride dropwise to the cold ammonia solution. The reaction is exothermic, so maintain the temperature with the ice bath.[1]
-
A white precipitate of benzamide will form. Continue to shake or stir the mixture for an additional 10-15 minutes after the addition is complete.[4]
-
Collect the crude benzamide by vacuum filtration using a Büchner funnel.[1]
-
Wash the solid product on the filter with a small amount of ice-cold water to remove soluble impurities.[1]
-
Recrystallize the crude product from hot water to obtain pure benzamide crystals.[1]
Protocol 2: Benzamide Synthesis using EDC/HOBt Coupling
This protocol provides a general procedure for amide bond formation directly from a carboxylic acid and an amine.
Materials:
-
Carboxylic acid (1.0 equivalent)
-
Amine (1.0-1.2 equivalents)
-
EDC·HCl (1.1-1.5 equivalents)
-
HOBt (1.0-1.2 equivalents)
-
Anhydrous polar aprotic solvent (e.g., DMF, DCM)
-
Non-nucleophilic base (e.g., DIPEA, if starting with an amine salt)
-
Saturated aqueous NaHCO₃ solution, water, and brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add the carboxylic acid (1.0 equivalent) and the anhydrous solvent.[8]
-
Add HOBt (1.0-1.2 equivalents) and stir until dissolved.[8]
-
Add the amine (1.0-1.2 equivalents). If the amine is a hydrochloride salt, add a non-nucleophilic base like DIPEA (2-3 equivalents).[8]
-
Cool the reaction mixture to 0 °C in an ice bath.[8]
-
Slowly add EDC·HCl (1.1-1.5 equivalents) portion-wise to the stirred reaction mixture.[8]
-
Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.[8]
-
Once complete, dilute the mixture with an organic solvent like ethyl acetate or DCM.[8]
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.[8]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[8]
-
Purify the crude product by column chromatography or recrystallization.[8]
Experimental Workflow Diagram
Caption: Workflow for Benzamide Synthesis via EDC/HOBt Coupling.
Part 4: Data Presentation
Table 1: Comparison of Catalysts for Direct Amidation of Benzoic Acid
This table summarizes the impact of different catalysts on the direct amidation of benzoic acid with benzylamine.
| Catalyst/Conditions | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| 1 mol% Boric Acid | 20 | Reflux (Toluene) | 89 | [5] |
| 10 mol% Boric Acid | 8 | Reflux (Toluene) | 88 | [5] |
| 50 mol% Boric Acid | 5 | Reflux (Toluene) | 81 | [5] |
| 10 mol% TiF₄ | 24 | Reflux (Toluene) | 96 | [9] |
| Diatomite earth@IL/ZrCl₄ (ultrasound) | 0.25 - 1 | Room Temperature | 85-96 | [20] |
References
-
askIITians. (2025, March 4). How is benzamide obtained from benzoic acid? askIITians. Retrieved from [Link]
-
Reddy, K. L., et al. (2024). TiF4-catalyzed direct amidation of carboxylic acids and amino acids with amines. RSC Advances, 14(7), 4825-4835. Retrieved from [Link]
-
Vedantu. (n.d.). How is benzamide obtained from benzoic acid class 12 chemistry CBSE. Vedantu. Retrieved from [Link]
-
Pravst, I., et al. (2013). Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions. World Journal of Chemical Education, 1(3), 39-42. Retrieved from [Link]
-
SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. SATHEE. Retrieved from [Link]
-
ResearchGate. (n.d.). Survey of catalysts for the amidation reaction of benzoic acid. ResearchGate. Retrieved from [Link]
-
Brainly.in. (2022, June 10). How do you convert benzoic acid to benzamide ? Write the equation. Brainly.in. Retrieved from [Link]
-
Allen. (n.d.). Conversion of Benzoic acid into benzamide and vice versa. Allen. Retrieved from [Link]
-
Smith, A. M., et al. (2023). On the Use of Triarylsilanols as Catalysts for Direct Amidation of Carboxylic Acids. The Journal of Organic Chemistry, 88(15), 10437–10445. Retrieved from [Link]
-
Grokipedia. (n.d.). Schotten–Baumann reaction. Grokipedia. Retrieved from [Link]
-
Testbook. (n.d.). Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses. Testbook. Retrieved from [Link]
-
Brainly.in. (2019, March 27). Convert benzoic acid to benzamide. Brainly.in. Retrieved from [Link]
-
Lee, D., & Chang, S. (2015). Direct C−H Amidation of Benzoic Acids to Introduce meta and para Amino Groups by Tandem Decarboxylation. Chemistry – A European Journal, 21(15), 5364-5368. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Organic Chemistry Portal. Retrieved from [Link]
-
Pearson. (n.d.). What compounds are formed from the reaction of benzoyl chloride w... Pearson. Retrieved from [Link]
-
Reddit. (2022, March 24). amide coupling help. Reddit. Retrieved from [Link]
-
PubMed. (n.d.). A Review on Modern Approaches to Benzimidazole Synthesis. PubMed. Retrieved from [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Retrieved from [Link]
- Google Patents. (n.d.). RU2019541C1 - Process for preparing benzamide. Google Patents.
-
Tummatorn, J., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(48), 11659-11665. Retrieved from [Link]
-
Reddit. (2021, October 20). Tips and tricks for difficult amide bond formation? Reddit. Retrieved from [Link]
-
ResearchGate. (2018, December). Synthesis of benzamides through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions of amide synthesis. ResearchGate. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. National Institutes of Health. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. How is benzamide obtained from benzoic acid class 12 chemistry CBSE [vedantu.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. TiF 4 -catalyzed direct amidation of carboxylic acids and amino acids with amines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01943H [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. reddit.com [reddit.com]
- 12. Schotten-Baumann Reaction [organic-chemistry.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 18. grokipedia.com [grokipedia.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. researchgate.net [researchgate.net]
Technical Support Center: 4-Chloro-3-(trifluoromethyl)benzamide Stability and Degradation
Welcome to the technical support center for 4-chloro-3-(trifluoromethyl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and degradation of this compound. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds, including the multi-kinase inhibitor sorafenib.[1][2] Understanding its stability profile is crucial for ensuring the quality, safety, and efficacy of the final drug product. This guide provides a comprehensive overview of potential degradation pathways and practical strategies for mitigating stability-related issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary functional groups in this compound that are susceptible to degradation?
A1: The primary functional groups of concern are the benzamide moiety and the trifluoromethyl group attached to the aromatic ring. The amide bond is susceptible to hydrolysis under both acidic and basic conditions. The carbon-fluorine bonds in the trifluoromethyl group are generally strong, but the entire group can influence the reactivity of the aromatic ring and may be involved in certain degradation pathways, particularly under photolytic or high-energy thermal stress.
Q2: What are the most probable degradation pathways for this molecule?
A2: Based on the structure, the most anticipated degradation pathways include:
-
Hydrolysis: Cleavage of the amide bond is a common degradation route for benzamide derivatives. This can occur under both acidic and basic conditions, leading to the formation of 4-chloro-3-(trifluoromethyl)benzoic acid and ammonia, or potentially 4-chloro-3-(trifluoromethyl)aniline under certain conditions.
-
Photodegradation: Aromatic halides and compounds with trifluoromethyl groups can be susceptible to photodegradation. This may involve cleavage of the carbon-chlorine bond or reactions involving the trifluoromethyl group.
-
Thermal Degradation: At elevated temperatures, decomposition of the molecule can occur. While specific pathways are not documented for this exact molecule, thermal stress on similar chlorinated aromatic amides can lead to complex decomposition patterns.[3][4]
Q3: How should I properly store this compound to ensure its stability?
A3: To maintain the integrity of this compound, it should be stored in a cool, dry place, protected from light. The recommended storage temperature is typically 2-8°C. It is also advisable to store it under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation, especially for long-term storage.
Q4: Are there any known incompatibilities with common excipients or solvents?
A4: While specific incompatibility studies for this compound are not widely published, general chemical principles suggest avoiding strongly acidic or basic excipients that could catalyze hydrolysis of the amide bond. When selecting solvents for formulation or analysis, it is crucial to assess their potential to react with the compound, especially under conditions of heat or light.
Troubleshooting Guide
This section addresses specific issues that may arise during the handling and analysis of this compound.
Issue 1: Appearance of Unexpected Peaks in HPLC Analysis
Possible Cause: Degradation of the compound during sample preparation or analysis.
Troubleshooting Steps:
-
Evaluate Sample Preparation:
-
Solvent: Ensure the diluent used for sample preparation is neutral and free of acidic or basic contaminants. If the compound has poor solubility, consider using a co-solvent system, but verify its inertness.
-
Temperature: Avoid heating the sample during dissolution unless absolutely necessary and validated. If heating is required, use the lowest possible temperature for the shortest duration.
-
Light Exposure: Prepare samples under reduced light conditions or in amber vials to prevent photodegradation.
-
-
Assess HPLC Method Parameters:
-
Mobile Phase pH: The pH of the mobile phase can influence the stability of the compound on the column. If unexpected peaks are observed, investigate the effect of mobile phase pH on degradation. A stability-indicating method should be developed that separates the main peak from all potential degradation products.[5][6][7]
-
Column Temperature: High column temperatures can accelerate on-column degradation. If degradation is suspected, try reducing the column temperature.
-
-
Perform Forced Degradation Studies: To confirm if the unexpected peaks are degradation products, perform forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).[8][9][10] This will help in identifying the retention times of potential degradants and confirming the stability-indicating nature of the analytical method.
Issue 2: Loss of Assay Potency Over Time
Possible Cause: Instability of the compound in the solid state or in solution.
Troubleshooting Steps:
-
Review Storage Conditions:
-
Confirm that the compound is stored at the recommended temperature (2-8°C) and protected from light and moisture.
-
For solutions, assess the stability in the chosen solvent over the intended period of use. It may be necessary to prepare fresh solutions daily.
-
-
Characterize Degradation Products:
-
Use a validated stability-indicating HPLC method to quantify the parent compound and any degradation products.
-
Techniques like LC-MS can be employed to identify the mass of the degradation products, providing clues to their structure. For example, the presence of a peak corresponding to the mass of 4-chloro-3-(trifluoromethyl)benzoic acid would strongly suggest hydrolysis.
-
Issue 3: Inconsistent Results in Repetitive Experiments
Possible Cause: Variable degradation due to uncontrolled experimental conditions.
Troubleshooting Steps:
-
Standardize Procedures: Ensure all experimental parameters, including sample preparation, solvent quality, temperature, and light exposure, are consistent across all experiments.
-
Use of Controls: Always include a control sample (a freshly prepared standard) in each analytical run to monitor for any systemic issues that could be causing degradation.
-
Evaluate Water Content: Moisture can facilitate hydrolysis. Ensure that solvents are anhydrous where necessary and that the compound is protected from atmospheric moisture.
Predicted Degradation Pathways
The following diagram illustrates the predicted primary degradation pathways for this compound based on its chemical structure and the behavior of similar compounds.
Caption: Workflow for developing a stability-indicating analytical method.
Quantitative Data Summary
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation (Example) | Major Degradation Products (Predicted) |
| Acidic Hydrolysis | 0.1 N HCl | 24 hours | 60°C | 15% | 4-Chloro-3-(trifluoromethyl)benzoic Acid |
| Basic Hydrolysis | 0.1 N NaOH | 8 hours | Room Temp | 25% | 4-Chloro-3-(trifluoromethyl)benzoic Acid |
| Oxidative | 3% H₂O₂ | 24 hours | Room Temp | 5% | N-oxide or hydroxylated derivatives |
| Thermal (Solid) | Dry Heat | 48 hours | 80°C | < 5% | To be determined |
| Photolytic (Solution) | ICH Q1B | - | - | 10% | Dechlorinated products |
References
- Shaikh, N., et al. (2025). Identification and Structural Characterization of Degradation Products of Tivozanib Using LC-Q-TOF-MS/MS and NMR: An In Silico Approach for Degradation and Toxicity Prediction.
- A Brief Study on Forced Degradation Studies with Regulatory Guidance. (n.d.). International Journal of Research in Engineering and Science (IJRES).
- Boppy, N. V. V. D. P., et al. (2025). Stability-indicating HPLC method optimization using quality by design with design of experiments approach for quantitative estimation of organic related impurities of Doripenem in pharmaceutical formulations. Journal of Applied Pharmaceutical Science, 15(02), 114-126.
-
Science.gov. (n.d.). forced degradation study: Topics by Science.gov. Retrieved from [Link]
- Thermal Decomposition Mechanism of P(DAC-AM) with Serial Cationicity and Intrinsic Viscosity. (2024). MDPI.
- Alsante, K. M., et al. (2003). Forced Degradation Studies: Regulatory Considerations and Implementation.
- Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165.
- The preparation method of 4- chloromethyl benzoic acid chlorides. (n.d.).
- Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed. (2013). Chemistry Central Journal, 7(1), 2.
- 4-CHLORO-3-(TRIFLUOROMETHYL)BENZOIC ACID. (n.d.). Echemi.
- Wagh, A., et al. (2022). STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS QUANTIFICATION OF ANTIHISTAMINIC & ASTHMATIC. International Journal of Pharmaceutical Sciences and Medicine (IJPSM), 7(11), 9-32.
- Kumar, N., et al. (2017). Stability-Indicating HPLC Method for Simultaneous Determination of Degradation Products and Process-Related Impurities of Avanafil in Avanafil Tablets.
- This compound | 62584-23-0. (n.d.). Sigma-Aldrich.
- 4-Chloro-3-(trifluoromethyl)benzoic Acid 1737-36-6 | TCI AMERICA. (n.d.). Tokyo Chemical Industry.
- 4-Chloro-3-(trifluoromethyl)aniline (COLD SHIPMENT REQUIRED) (25 mg) (5-Amino-2-chlorobenzotrifluoride. (n.d.). USP Store.
- DES-(4-CHLORO-3-TRIFLUOROMETHYL)
- Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed. (2013). Chemistry Central Journal, 7(1), 2.
- Panda, S. K., et al. (2014). Rapid Stability Indicating HPLC Method for the Analysis of Leflunomide and Its Related Impurities in Bulk Drug and Formulations.
- Sorafenib EP Impurity C. (n.d.). Manasa Life Sciences.
- Synthetic method of 2-chlorine-4-trifluoromethyl benzoic acid. (n.d.).
- (PDF) Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed. (2013).
- CAS No : 320-4-Chloro-3-(trifluoromethyl)aniline | Product Name : Sorafenib Tosilate - Impurity C. (n.d.).
- Chemistry Olympiad past papers | Resource. (n.d.).
- Preparation of 2,4,5-trifluo-benzoic acid. (n.d.).
- 4-Chloro-3-(trifluoromethyl)aniline 99 320-51-4. (n.d.). Sigma-Aldrich.
- 2-(Trifluoromethyl)benzamide 97 360-64-5. (n.d.). Sigma-Aldrich.
- 2-(trifluoromethyl)benzamide. (n.d.). AERU - University of Hertfordshire.
- Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermedi
- Photodegradation of Propaquizafop in Water Under UV Irradiation: The Identification of Transformation Products and Elucidation of Photodegradation P
- 360-64-5(2-(TRIFLUOROMETHYL)BENZAMIDE) Product Description. (n.d.). ChemicalBook.
Sources
- 1. Sorafenib EP Impurity C | Manasa Life Sciences [manasalifesciences.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
- 5. ijpsm.com [ijpsm.com]
- 6. scribd.com [scribd.com]
- 7. Rapid Stability Indicating HPLC Method for the Analysis of Leflunomide and Its Related Impurities in Bulk Drug and Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijisrt.com [ijisrt.com]
- 9. biopharminternational.com [biopharminternational.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges with 4-Chloro-3-(trifluoromethyl)benzamide
Welcome to the technical support center for 4-Chloro-3-(trifluoromethyl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and practical protocols for addressing the solubility challenges associated with this compound. As a senior application scientist, my goal is to equip you with the scientific rationale and field-proven techniques to ensure the successful and reproducible use of this compound in your experiments.
Understanding the Solubility Profile of this compound
This compound is a compound characterized by a molecular structure that inherently limits its aqueous solubility. The presence of a chlorinated and trifluoromethylated benzene ring renders the molecule significantly hydrophobic (lipophilic).[1][2] While the benzamide group can participate in hydrogen bonding, the overall nonpolar nature of the molecule dominates, leading to poor solvation in aqueous buffers.
Furthermore, the amide functional group in benzamides is generally considered neutral in the physiological pH range. The strong electron-withdrawing effects of the chloro and trifluoromethyl substituents make the amide proton slightly more acidic than in unsubstituted benzamide, but not enough to be significantly deprotonated in typical biological buffers.[3][4] Consequently, altering the pH is not an effective primary strategy for enhancing its solubility.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered when working with this compound in a question-and-answer format, providing both explanations and actionable solutions.
Question 1: I'm trying to dissolve this compound directly in my aqueous buffer (e.g., PBS, TRIS), but it won't dissolve. Why is this happening?
Answer: This is expected behavior due to the compound's high lipophilicity and low aqueous solubility. Direct dissolution in aqueous buffers is often unsuccessful. The hydrophobic benzene ring and the trifluoromethyl group resist interaction with water molecules. To overcome this, a common and effective strategy is to first prepare a concentrated stock solution in a suitable organic solvent.
Question 2: What is the best organic solvent for preparing a stock solution of this compound?
Answer: The ideal solvent for a stock solution should be one in which the compound is highly soluble and that is compatible with your downstream application. For benzamide derivatives, polar aprotic solvents are often excellent choices.[5]
-
Dimethyl sulfoxide (DMSO) is a highly recommended starting point. It is a powerful solvent for a wide range of organic molecules and is miscible with water.[6]
-
N,N-Dimethylformamide (DMF) is another strong polar aprotic solvent that can be effective.
-
Ethanol and Methanol can also be used, although the achievable concentration may be lower than in DMSO or DMF.[7]
Best Practice: Always start by preparing a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. This minimizes the amount of organic solvent introduced into your final aqueous solution.[6]
Question 3: My compound dissolves in DMSO, but it precipitates when I dilute it into my aqueous assay buffer. What should I do?
Answer: This is a common issue known as "precipitation upon dilution." It occurs when the concentration of the compound in the final aqueous solution exceeds its solubility limit, even with the small amount of co-solvent present. Here are several troubleshooting steps:
-
Decrease the Final Concentration: The simplest solution is to lower the final concentration of the compound in your assay to a point below its solubility limit in the final buffer/co-solvent mixture.[6]
-
Increase the Co-solvent Concentration: If your experimental system can tolerate it, increasing the final percentage of the organic co-solvent (e.g., from 0.1% to 0.5% or 1% DMSO) can help keep the compound in solution. However, always run a vehicle control to ensure the co-solvent concentration does not affect your experimental results.
-
Use a Different Co-solvent: Polyethylene glycol 400 (PEG 400) and propylene glycol are other pharmaceutically acceptable co-solvents that can be effective and are often well-tolerated in biological systems.[8]
-
Employ Surfactants: Introducing a small amount of a non-ionic surfactant can significantly improve the apparent solubility of hydrophobic compounds by forming micelles that encapsulate them.[9]
Question 4: Will adjusting the pH of my buffer help to dissolve this compound?
Answer: It is unlikely that pH adjustment within a typical biological range (pH 4-9) will significantly improve the solubility of this compound. Benzamides are not strongly acidic or basic, and the electron-withdrawing groups on the benzene ring are not sufficient to make the amide proton readily ionizable in this pH range.[3][4] Focusing on co-solvents or other formulation strategies will be more effective.
Question 5: I've heard about using cyclodextrins. How can they help with my solubility issues?
Answer: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic molecules, like this compound, forming an "inclusion complex."[8] This complex is more soluble in water because the hydrophobic part of the guest molecule is shielded from the aqueous environment.
-
2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and reduced toxicity compared to native β-cyclodextrin.
-
By pre-complexing your compound with HP-β-CD, you can often achieve a higher concentration in your final aqueous solution without the need for organic co-solvents.
Experimental Protocols
The following are detailed protocols for key solubilization techniques. Always use appropriate personal protective equipment (PPE) when handling chemical reagents.
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound (MW: 223.58 g/mol ) in DMSO.
Materials:
-
This compound
-
Anhydrous DMSO
-
Analytical balance
-
Volumetric flask or appropriate vial
-
Vortex mixer
Procedure:
-
Weigh the Compound: Accurately weigh 2.24 mg of this compound. For better accuracy, it is recommended to weigh a larger amount (e.g., 22.4 mg) and dissolve it in a proportionally larger volume of DMSO (10 mL).
-
Add DMSO: Transfer the weighed compound to a 1 mL volumetric flask or a suitable vial. Add approximately 0.8 mL of DMSO.
-
Dissolve the Compound: Vortex the solution vigorously until the solid is completely dissolved. Gentle warming (to 37°C) in a water bath can aid dissolution if needed.
-
Bring to Final Volume: Once fully dissolved, add DMSO to reach the final volume of 1 mL. Mix thoroughly.
-
Storage: Store the stock solution at -20°C or -80°C in an airtight, light-protected container.
Protocol 2: Determining the Optimal Co-solvent Concentration
This protocol provides a systematic approach to finding the minimum co-solvent concentration required to keep your compound in solution at the desired final concentration.
Materials:
-
10 mM stock solution of this compound in DMSO
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Microcentrifuge tubes or a 96-well plate
-
Pipettes
Procedure:
-
Prepare a Dilution Series: In separate tubes, prepare a series of co-solvent concentrations in your aqueous buffer. For example, to test 0.5%, 1%, 2%, and 5% DMSO, add the appropriate volumes of DMSO and buffer.
-
Add the Compound: To each tube, add the stock solution to achieve your desired final concentration of this compound.
-
Equilibrate and Observe: Vortex each tube and let them stand at room temperature for at least one hour.
-
Assess Solubility: Visually inspect each tube for any signs of precipitation (cloudiness, visible particles). The lowest concentration of co-solvent that results in a clear solution is your optimal starting point.
Data Summary
The following table provides estimated solubility information for this compound in common laboratory solvents. These are qualitative estimates based on its chemical structure and data from similar benzamide compounds.[6][7][10] It is imperative to experimentally determine the solubility in your specific buffer system.
| Solvent/Buffer | Estimated Solubility (mg/mL) | Estimated Molarity | Comments |
| Water | < 0.1 | < 0.45 mM | Poorly soluble. |
| PBS (pH 7.4) | < 0.1 | < 0.45 mM | Very low solubility expected. |
| Ethanol | 5 - 15 | ~22 - 67 mM | Moderate solubility. Can be used as a co-solvent.[7] |
| Methanol | 10 - 20 | ~45 - 90 mM | Good solubility. Can be used as a co-solvent.[10] |
| DMSO | > 50 | > 223 mM | High solubility. Recommended for stock solutions.[6] |
| PEG 400 | > 30 | > 134 mM | Good solubility. A useful co-solvent for in vivo studies.[8] |
Visualizations: Workflow and Decision Making
Solubilization Strategy Decision Tree
The following diagram outlines a logical workflow for selecting an appropriate solubilization strategy for this compound.
Sources
- 1. jelsciences.com [jelsciences.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. uspnf.com [uspnf.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Evaluation of 14 Organic Solvents and Carriers for Screening Applications in Zebrafish Embryos and Larvae | PLOS One [journals.plos.org]
- 9. US3465051A - Chloromethylation of benzene compounds - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up 4-Chloro-3-(trifluoromethyl)benzamide Lab Synthesis
Welcome to our dedicated technical support center for the laboratory synthesis and scale-up of 4-Chloro-3-(trifluoromethyl)benzamide. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this synthesis. Our focus is on providing practical, experience-driven insights to ensure the successful and safe execution of your chemical transformations.
Frequently Asked Questions (FAQs)
Q1: What are the most common laboratory-scale synthetic routes to this compound?
A1: The two most prevalent methods for synthesizing this compound in a laboratory setting are:
-
From 4-Chloro-3-(trifluoromethyl)benzoic acid: This is a widely used method that involves the activation of the carboxylic acid followed by reaction with an ammonia source. Common activating agents include thionyl chloride (SOCl₂) or oxalyl chloride to form the intermediate acid chloride, or coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[1]
-
From 4-Chloro-3-(trifluoromethyl)benzonitrile: This route involves the partial hydrolysis of the nitrile to the primary amide.[2] This can be achieved under acidic or basic conditions, with careful control of reaction parameters to avoid over-hydrolysis to the carboxylic acid.[2][3]
Q2: I am experiencing low yields in my amidation reaction starting from the carboxylic acid. What are the likely causes?
A2: Low yields in amide bond formation are a common issue and can often be attributed to several factors:
-
Incomplete activation of the carboxylic acid: If you are using a coupling reagent, ensure it is of high purity and used in the correct stoichiometric amount.[4] For conversions to the acid chloride, ensure the reaction has gone to completion before proceeding with the amidation.
-
Hydrolysis of the activated species: The intermediate acid chloride or activated ester is highly susceptible to hydrolysis. It is crucial to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[5][6]
-
Protonation of the amine: If you are using an amine salt or if acidic byproducts are generated, the amine can be protonated, rendering it non-nucleophilic.[5] The use of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is essential to neutralize any acid and ensure the amine is in its free base form.[7]
-
Suboptimal reaction temperature: Amide bond formation can be exothermic.[] While some reactions require heating to proceed at a reasonable rate, excessive temperatures can lead to side reactions and degradation of starting materials or product.
Q3: I am observing a significant amount of an insoluble white solid in my reaction mixture that is not my desired product. What could it be?
A3: A common byproduct in amide synthesis, especially when using carbodiimide-based coupling agents like EDC, is the formation of an N-acylurea. This occurs when the activated O-acylisourea intermediate rearranges, particularly if the subsequent reaction with the amine is slow.[7] To minimize this, consider adding an auxiliary nucleophile such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt). These additives react with the O-acylisourea to form an activated ester that is more stable and less prone to rearrangement.
Q4: What are the key safety considerations when working with this compound and its precursors?
A4: Working with fluorinated compounds requires special attention to safety.[9]
-
Handling Trifluoromethylated Compounds: These compounds can be volatile and toxic. Always handle them in a well-ventilated fume hood.[10][11]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[9]
-
Reagents: Reagents like thionyl chloride and oxalyl chloride are corrosive and react violently with water. They should be handled with extreme care in a fume hood, and appropriate quenching procedures should be in place.
-
Scale-up: Be aware that reactions can be more exothermic on a larger scale. Implement appropriate cooling and monitoring measures.
Troubleshooting Guide
Diagnosing and Resolving Common Synthesis Issues
| Symptom | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low or No Product Formation | Incomplete reaction, degradation of starting materials, incorrect stoichiometry. | - Monitor the reaction progress using TLC or LC-MS.[7] - Verify the purity and integrity of your starting materials and reagents. - Re-evaluate the stoichiometry of your reagents, especially the base and coupling agent.[6] |
| Formation of Multiple Byproducts | Side reactions due to temperature, moisture, or incorrect reagent choice. | - Run the reaction at a lower temperature to minimize side reactions.[4] - Ensure all glassware is oven-dried and solvents are anhydrous.[5] - Consider a different coupling reagent or synthetic route. |
| Difficulty in Product Purification | Presence of closely related impurities, poor crystallization. | - Employ column chromatography with a carefully selected solvent system. - Attempt recrystallization from a different solvent or solvent mixture.[5] - Consider a chemical wash to remove specific impurities (e.g., a dilute acid wash to remove excess amine, or a dilute base wash to remove unreacted carboxylic acid).[7] |
| Exotherm During Scale-Up | The reaction is exothermic and heat dissipation is less efficient on a larger scale. | - Use a jacketed reactor with controlled cooling. - Add reagents slowly and monitor the internal temperature closely. - Consider a more dilute reaction mixture to help manage the exotherm. |
Experimental Protocols
Representative Lab-Scale Synthesis of this compound from 4-Chloro-3-(trifluoromethyl)benzoic acid
Method A: Via the Acid Chloride
-
To a stirred solution of 4-chloro-3-(trifluoromethyl)benzoic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or toluene, add a catalytic amount of N,N-dimethylformamide (DMF).
-
Slowly add thionyl chloride (1.2 - 1.5 eq) or oxalyl chloride (1.2 - 1.5 eq) dropwise at room temperature.
-
Stir the mixture at room temperature or gentle heat (e.g., 40-50 °C) until the reaction is complete (typically 1-3 hours, monitor by the cessation of gas evolution and TLC/LC-MS).
-
Remove the excess thionyl chloride and solvent under reduced pressure.
-
Dissolve the crude acid chloride in an anhydrous aprotic solvent (e.g., DCM, THF).
-
In a separate flask, prepare a solution of aqueous ammonia (excess) and cool it in an ice bath.
-
Slowly add the acid chloride solution to the cold ammonia solution with vigorous stirring.
-
Allow the mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to obtain the crude this compound.[5]
-
Recrystallize from a suitable solvent (e.g., ethanol/water) for further purification.[5]
Method B: Using a Coupling Agent
-
To a stirred solution of 4-chloro-3-(trifluoromethyl)benzoic acid (1.0 eq), HOBt (1.1 eq), and an amine source such as ammonium chloride (1.1 eq) in an anhydrous solvent like DMF or DCM, add a non-nucleophilic base like DIPEA (2.5 eq).[7]
-
Cool the mixture in an ice bath and add EDC (1.1 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).[7]
-
Wash the organic layer sequentially with dilute acid (e.g., 1N HCl), saturated aqueous sodium bicarbonate, and brine.[7]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product for purification.[7]
Visualizations
Experimental Workflow: Acid Chloride Method
Caption: Workflow for the synthesis of this compound via the acid chloride intermediate.
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree to troubleshoot low reaction yields.
References
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
-
UCL Discovery. (n.d.). A green chemistry perspective on catalytic amide bond formation. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). Chemistry of Amides. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Converting Nitriles to Amides. Retrieved from [Link]
-
Organic Reactions. (n.d.). Nitrile to Amide. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Making Amides from Nitriles. Retrieved from [Link]
Sources
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. Nitrile to Amide - Common Conditions [commonorganicchemistry.com]
- 3. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. chemicalbook.com [chemicalbook.com]
Technical Support Center: Best Practices for Handling and Storing Benzamide Compounds
Welcome to the Technical Support Center for benzamide compounds. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of these critical reagents throughout your experimental workflows. Benzamides are a versatile class of compounds with wide-ranging applications, but their efficacy is intrinsically linked to their chemical stability. This resource provides in-depth, field-proven insights into their light sensitivity and optimal storage conditions, moving beyond simple procedural lists to explain the underlying scientific principles.
Frequently Asked Questions (FAQs)
Here we address the most common queries regarding the handling and storage of benzamide compounds.
Q1: What are the ideal storage conditions for solid benzamide compounds?
A1: To ensure long-term stability, solid benzamide compounds should be stored under controlled conditions that minimize exposure to environmental factors known to cause degradation. Based on the chemical properties of the benzamide functional group and related aromatic amines, the following conditions are recommended.[1]
| Parameter | Recommended Condition | Rationale |
| Temperature | 2°C to 8°C (Refrigeration) | Reduces the rate of potential chemical degradation and thermal decomposition.[1] |
| Light | Protect from light (e.g., amber vial) | Aromatic and amine-containing compounds are often susceptible to photodegradation.[1][2] |
| Humidity | Store with a desiccant | The amide and amine functionalities can be susceptible to hydrolysis.[1] |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) | Minimizes the risk of oxidation.[1] |
| Container | Tightly sealed, non-reactive container (e.g., glass) | Prevents contamination and interaction with the container material.[1] |
Q2: My benzamide compound has changed color. Can I still use it?
A2: A change in color or physical appearance is a potential indicator of chemical degradation and should be treated with caution.[1] It is strongly advised to perform an analytical purity check using a technique like High-Performance Liquid Chromatography (HPLC) before using the compound in your experiments.[1] Comparing the analytical profile to the certificate of analysis or a previously established baseline will help determine if the compound is still suitable for use.
Q3: I'm observing unexpected or inconsistent results in my assay. Could this be related to the stability of my benzamide compound?
A3: Absolutely. Compound degradation can be a significant source of experimental variability, leading to inconsistent or unexpected outcomes.[1] If you suspect that the stability of your benzamide compound is compromised, it is best practice to use a fresh stock of the compound or to re-qualify your existing stock for purity and concentration before proceeding.
Q4: How should I handle a new shipment of a benzamide compound?
A4: Upon receipt, it is crucial to allow the container to equilibrate to room temperature before opening. This prevents moisture condensation on the compound.[1] Always handle the compound in a well-ventilated area or under a fume hood, and use appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[1]
Q5: Are benzamide solutions stable, and how should they be stored?
A5: The stability of benzamide solutions depends on the solvent and storage conditions. It is generally recommended to prepare fresh solutions for each experiment. If you need to store stock solutions, they should be protected from light and stored at low temperatures (e.g., -20°C or -80°C) to minimize degradation. Avoid repeated freeze-thaw cycles, as this can accelerate degradation. A quick purity check of the stock solution via HPLC is advisable if it has been stored for an extended period.[1]
Troubleshooting Guide: Investigating Benzamide Degradation
Encountering issues in your experiments can be frustrating. This troubleshooting guide provides a systematic approach to identifying and resolving problems related to benzamide compound stability.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting suspected compound degradation.
Caption: A workflow for troubleshooting suspected benzamide degradation.
Common Scenarios and Recommended Actions
| Symptom | Potential Cause | Recommended Action |
| Reduced biological activity or potency in an assay. | Compound degradation leading to a lower concentration of the active molecule. | Perform a purity analysis (e.g., HPLC) on your stock solution. Prepare a fresh stock solution from a reliable source of the solid compound and repeat the experiment.[1] |
| Appearance of new, unexpected peaks in a chromatogram (e.g., HPLC, LC-MS). | The compound has degraded into one or more new chemical entities. | Review your storage and handling procedures.[1] If degradation is confirmed, it may be necessary to perform a forced degradation study to identify the potential degradation products and their impact on your assay.[1] |
| Precipitation or cloudiness in a stock solution. | The compound may have low solubility in the chosen solvent or could be degrading into less soluble products. | Ensure you are using a suitable solvent and that the concentration is not above the solubility limit. If the solution was previously clear, this could be a sign of degradation. Prepare a fresh solution. |
| Discoloration of the solid compound or solution. | This is a strong indicator of chemical degradation, possibly due to oxidation or photodegradation.[1] | Do not use the discolored compound. Confirm degradation through analytical methods and obtain a fresh batch of the compound. |
The Science Behind Benzamide Instability: Photodegradation Pathways
Many aromatic compounds, including benzamides, are susceptible to photodegradation when exposed to light, particularly UV radiation.[2][3] Light provides the energy to excite electrons within the molecule, leading to chemical reactions that might not otherwise occur.
Visualizing a General Photodegradation Pathway
The following diagram illustrates a simplified, generalized pathway for the photodegradation of a benzamide compound. The exact products will vary depending on the specific substituents on the benzamide molecule and the environmental conditions.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. lfatabletpresses.com [lfatabletpresses.com]
- 3. Benzamide prevention of ultraviolet radiation-induced transformation as measured by anchorage-independent growth and the absence of correlation with thymidine dimer formation and DNA repair - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected NMR Peaks in 4-Chloro-3-(trifluoromethyl)benzamide
Welcome to the technical support center for the analysis of 4-Chloro-3-(trifluoromethyl)benzamide. This guide is designed for researchers, scientists, and drug development professionals who may encounter unexpected signals in their Nuclear Magnetic Resonance (NMR) spectra. Here, we will delve into the common and uncommon spectral features of this compound, providing troubleshooting guides and frequently asked questions to assist in the accurate interpretation of your experimental data.
I. Understanding the Expected NMR Spectrum
Before troubleshooting unexpected peaks, it is crucial to have a firm grasp of the expected ¹H and ¹³C NMR spectra for this compound. The substitution pattern on the benzene ring—a chloro group, a trifluoromethyl group, and an amide group—results in a distinct set of signals.
¹H NMR Spectrum:
The aromatic region will display signals for three protons. The electron-withdrawing nature of the trifluoromethyl and chloro groups significantly influences the chemical shifts. The amide protons (-CONH₂) typically appear as two broad singlets due to restricted rotation around the C-N bond, a characteristic feature of amides.[1][2]
¹³C NMR Spectrum:
The ¹³C NMR spectrum will show signals for the seven carbon atoms in the molecule. The trifluoromethyl group's carbon will appear as a quartet due to coupling with the three fluorine atoms. The aromatic carbons will also exhibit coupling to the fluorine atoms, albeit with smaller coupling constants.[3]
II. Frequently Asked Questions (FAQs)
Q1: Why do the amide protons appear as two broad signals?
The C-N bond in an amide has a partial double bond character, which restricts free rotation.[1][2] This can make the two amide protons chemically non-equivalent, leading to two distinct, often broad, signals in the ¹H NMR spectrum. The broadness is typically due to quadrupolar relaxation of the nitrogen nucleus and chemical exchange.[4]
Q2: What are the expected long-range couplings involving the trifluoromethyl group?
The trifluoromethyl group's fluorine atoms can couple with nearby protons and carbons. In the ¹H NMR spectrum, you may observe small couplings (typically 1-3 Hz) between the aromatic protons and the fluorine atoms, leading to more complex splitting patterns.[5][6] In the ¹³C NMR spectrum, the aromatic carbons will show couplings to the fluorine atoms, with the magnitude of the coupling constant (ⁿJCF) decreasing with the number of bonds separating the nuclei.[3]
Q3: Can temperature affect the appearance of the NMR spectrum?
Yes, temperature can have a significant impact, particularly on the amide proton signals. At higher temperatures, the rate of rotation around the C-N bond increases, which can cause the two broad amide proton signals to coalesce into a single, sharper signal. Temperature can also affect the chemical shifts of exchangeable protons like those in water.
III. Troubleshooting Unexpected Peaks
The appearance of unexpected peaks in your NMR spectrum can be perplexing. The following troubleshooting guide provides a systematic approach to identifying the source of these signals.
One of the most common sources of unexpected peaks is the presence of residual solvents from the synthesis or purification steps.
Troubleshooting Flowchart:
Caption: Troubleshooting workflow for identifying residual solvent peaks.
Common Residual Solvents:
| Solvent | ¹H Chemical Shift (CDCl₃, ppm) | ¹³C Chemical Shift (CDCl₃, ppm) |
| Acetone | 2.17 | 30.6, 206.7 |
| Dichloromethane | 5.30 | 54.0 |
| Diethyl ether | 1.21 (t), 3.48 (q) | 15.4, 66.2 |
| Ethyl acetate | 1.26 (t), 2.05 (s), 4.12 (q) | 14.2, 21.0, 60.5, 171.1 |
| Hexane | 0.88, 1.26 | 14.1, 22.7, 31.5 |
| Tetrahydrofuran | 1.85, 3.76 | 25.7, 67.8 |
| Toluene | 2.36, 7.17-7.29 | 21.4, 125.5, 128.4, 129.2, 137.9 |
Data sourced from publications by Gottlieb, Kotlyar, and Nudelman, which are considered essential references for identifying common laboratory contaminants.[7][8][9][10]
Experimental Protocol: Spiking the Sample
-
Acquire a standard ¹H NMR spectrum of your sample.
-
Add a very small amount (e.g., a few microliters) of the suspected residual solvent to your NMR tube.
-
Gently mix the sample.
-
Re-acquire the ¹H NMR spectrum.
-
An increase in the intensity of the unexpected peak confirms its identity as the added solvent.
Unexpected peaks may also arise from starting materials, reagents, or byproducts from the synthesis of this compound.
Common Synthetic Precursors and Potential Byproducts:
-
Starting Material: 4-Chloro-3-(trifluoromethyl)aniline.[11] If the conversion to the benzamide is incomplete, you may see signals corresponding to this aniline derivative.
-
Byproduct: Benzoic acid derivative. Hydrolysis of the benzamide can lead to the corresponding benzoic acid. The carboxylic acid proton will appear as a very broad singlet, typically downfield (>10 ppm).
-
Isomeric Impurities: Depending on the synthetic route, you may have isomeric impurities with different substitution patterns on the aromatic ring.
Troubleshooting Flowchart:
Caption: Logic for identifying synthesis-related impurities.
Experimental Protocol: 2D NMR Spectroscopy
If the impurity cannot be identified by simple inspection, 2D NMR experiments are invaluable for structure elucidation.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, helping to piece together spin systems within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for connecting different fragments of a molecule.
These techniques, when used in combination, can provide a detailed picture of the impurity's structure.
Broadened peaks, especially in the aromatic region, can be indicative of several phenomena.
Potential Causes of Peak Broadening:
-
Chemical Exchange: As discussed with the amide protons, exchange processes can lead to peak broadening.[4][12]
-
Paramagnetic Impurities: The presence of even trace amounts of paramagnetic species (e.g., dissolved oxygen or metal ions) can cause significant line broadening.
-
Aggregation: At higher concentrations, molecules may aggregate, leading to slower tumbling in solution and broader peaks.[12]
Troubleshooting Flowchart:
Caption: Decision tree for diagnosing the cause of peak broadening.
Experimental Protocol: Variable Temperature (VT) NMR
-
Acquire a standard ¹H NMR spectrum at room temperature.
-
Increase the temperature of the NMR probe in increments (e.g., 10-15 °C).
-
Acquire a spectrum at each temperature.
-
Observe changes in the peak widths. Sharpening of peaks at higher temperatures is indicative of a dynamic process like chemical exchange or a change in aggregation state.
By systematically working through these troubleshooting guides, you can effectively identify the source of unexpected peaks in the NMR spectrum of this compound and gain a clearer understanding of your sample's composition and purity.
IV. References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
-
Abd-El-Aziz, A. S. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. ACS Publications. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. [Link]
-
Amide NMR. (n.d.). Chemistry. [Link]
-
Roberts, J. D., & Caserio, M. C. (2021). 24.1: Structural, Physical, and Spectral Characteristics of Amides. Chemistry LibreTexts. [Link]
-
1H NMR Spectrum of Amide Compounds. (2019). University Chemistry. [Link]
-
Doddrell, D., Burfitt, I., Grutzner, J. B., & Barfield, M. (1974). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
What Causes NMR Peak Broadening? (2023, July 21). Chemistry For Everyone. [Link]
-
NMR Peak Broadening. (2023, October 3). Reddit. [Link]
-
Howe, P. W. A. (2012). Fluorine-proton correlation from isolated trifluoromethyl groups using unresolved J-couplings. Magnetic Resonance in Chemistry, 50(10), 705–708. [Link]
-
Coupling of Protons with Fluorine Page. (2007, July 19). ResearchGate. [Link]
-
Benzenamine, 4-chloro-3-(trifluoromethyl)-. (n.d.). NIST WebBook. [Link]
-
Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. (n.d.). [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 3. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. Chemistry: Amide NMR [openchemistryhelp.blogspot.com]
- 5. Fluorine-proton correlation from isolated trifluoromethyl groups using unresolved J-couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. kgroup.du.edu [kgroup.du.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. research.cbc.osu.edu [research.cbc.osu.edu]
- 11. Benzenamine, 4-chloro-3-(trifluoromethyl)- [webbook.nist.gov]
- 12. youtube.com [youtube.com]
Technical Support Center: Optimizing Crystallization of 4-Chloro-3-(trifluoromethyl)benzamide
Welcome to the technical support center for the crystallization of 4-Chloro-3-(trifluoromethyl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining high-purity, crystalline material. Here, we synthesize fundamental principles with practical, field-proven insights to address common challenges encountered during the crystallization of this and structurally related aromatic amides.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the material properties and crystallization behavior of this compound.
Q1: What are the key physicochemical properties of this compound that influence crystallization?
A1: Understanding the molecule's intrinsic properties is the cornerstone of designing a robust crystallization process. This compound (MW: 223.58 g/mol ) is a substituted aromatic amide. Its structure features several key functional groups that dictate its behavior:
-
Amide Group (-CONH2): This group is capable of forming strong intermolecular hydrogen bonds (N-H···O), which significantly influences solvent selection and can lead to high melting points and potentially strong crystal lattice energies.[1]
-
Aromatic Rings: The two phenyl rings allow for π-stacking interactions, further stabilizing the crystal lattice.
-
Trifluoromethyl Group (-CF3): This electron-withdrawing group affects the molecule's polarity and can participate in weaker C-H···F or F···F interactions, which can be critical in directing polymorphism.[2]
-
Chlorine Atom (-Cl): The chloro-substituent also influences the electronic properties and can participate in halogen bonding.
The compound typically appears as a white to light yellow powder or crystals. While specific solubility data is not widely published, its precursor, 4-Chloro-3-(trifluoromethyl)benzoic acid, has very low water solubility, a characteristic that likely extends to the amide derivative.[3]
Q2: Why is solvent selection so critical, and what is a good starting point?
A2: Solvent choice is arguably the most critical parameter in crystallization.[4] The ideal solvent should exhibit a steep solubility curve: high solubility at elevated temperatures and low solubility at room temperature or below. This differential ensures high recovery upon cooling. For aromatic amides, a systematic approach is recommended:
-
Polar Protic Solvents (e.g., Ethanol, Methanol, Isopropanol): These can effectively solvate the amide group through hydrogen bonding. They are often good candidates for dissolving the compound at heat but can sometimes lead to excessively high solubility, reducing yield.
-
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Ethyl Acetate): These solvents can dissolve the compound but interact less strongly than protic solvents. Acetonitrile, in particular, is often an excellent choice for recrystallizing amides.[5]
-
Non-Polar Solvents (e.g., Toluene, Heptane, Hexane): These are typically used as anti-solvents. The compound is expected to have very low solubility in these, making them ideal for inducing precipitation when added to a solution of the compound in a more polar solvent.
A good starting point is often a single-solvent system with ethanol or acetonitrile, or a binary (two-solvent) system such as ethanol/water or ethyl acetate/heptane.
Q3: What is polymorphism, and should I be concerned with this compound?
A3: Polymorphism is the ability of a solid material to exist in more than one crystal lattice structure. These different forms, or polymorphs, can have distinct physicochemical properties, including solubility, melting point, stability, and bioavailability, which are critical in pharmaceutical development.[6]
Yes, polymorphism is a significant concern for this class of molecules. Research on structurally similar trifluoromethyl-substituted benzanilides has demonstrated the occurrence of complex polymorphic behavior, including cases with multiple molecules in the asymmetric unit (Z' > 1).[2][7] These studies reveal that the final crystal form is a result of a delicate balance of intermolecular forces, including strong N-H···O hydrogen bonds and weaker interactions involving the trifluoromethyl group.[2] Therefore, it is crucial to screen for polymorphs by varying solvents, cooling rates, and other process parameters, and to characterize the resulting solid form using techniques like X-ray Diffraction (XRD), Differential Scanning Calorimetry (DSC), and microscopy.
Section 2: Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during crystallization experiments.
| Problem Encountered | Probable Cause(s) | Step-by-Step Solution |
| "Oiling Out": Compound separates as a liquid phase instead of solid crystals. | 1. The solution is becoming supersaturated at a temperature above the compound's melting point in the solvent medium. 2. The rate of cooling is too rapid. 3. High concentration of impurities is depressing the melting point.[8] | 1. Re-heat the mixture to re-dissolve the oil. 2. Add a small amount (5-10% v/v) of the primary solvent to reduce the supersaturation level.[8] 3. Allow the solution to cool much more slowly. Consider insulating the flask to slow heat loss. 4. If the problem persists, try a different solvent system where the compound's solubility is lower. |
| Low Crystallization Yield | 1. Too much solvent was used, leaving a significant amount of the compound dissolved in the mother liquor.[8] 2. The final cooling temperature was not low enough. 3. Premature crystallization occurred on the filtration apparatus during a hot filtration step. | 1. Before filtering, check the mother liquor for dissolved product by placing a drop on a watch glass and allowing it to evaporate. If a significant residue remains, concentrate the mother liquor by boiling off some solvent and cool again to recover a second crop of crystals. 2. Ensure the solution is cooled to the lowest practical temperature (e.g., in an ice bath) for an adequate amount of time before filtration. 3. To prevent premature crystallization during hot filtration, use a pre-heated funnel and flask, and add a small excess of solvent before filtering. |
| Rapid Crystal Formation (Crashing Out) | 1. The solution is too concentrated (supersaturation is too high). 2. The cooling rate is excessively fast.[8] 3. An anti-solvent was added too quickly. | 1. Re-heat the solution to re-dissolve the solid. 2. Add more of the primary solvent (e.g., 10-20% more) to slightly decrease the concentration.[8] 3. Implement a controlled, slow cooling profile. An ideal crystallization should show initial crystal formation over 5-10 minutes, with continued growth over 20-60 minutes.[8] 4. If using an anti-solvent, add it dropwise to the solution at a slightly elevated temperature, and ensure vigorous stirring. |
| No Crystals Form | 1. The solution is not supersaturated (too much solvent was used). 2. The compound has a high kinetic barrier to nucleation. 3. The solution is undersaturated. | 1. Attempt to induce nucleation by scratching the inside of the flask with a glass rod at the air-liquid interface. This creates microscopic imperfections that can serve as nucleation sites. 2. Add a seed crystal of the desired solid form. This bypasses the primary nucleation step. 3. If the above fails, slowly evaporate some of the solvent to increase the concentration until the solution becomes slightly turbid (the saturation point), then cool slowly. 4. Consider adding a small amount of a suitable anti-solvent. |
| Inconsistent Crystal Morphology | 1. Variations in cooling rate, agitation, or impurity profiles between batches. 2. Presence of impurities that inhibit growth on certain crystal faces. | 1. Standardize the crystallization protocol meticulously. Use a programmable cooling bath for precise temperature control. 2. Ensure the starting material has a consistent purity profile. An extra purification step (e.g., charcoal treatment, flash chromatography) before final crystallization may be necessary.[5] 3. Analyze the effect of agitation. Gentle stirring can improve homogeneity but excessive agitation can lead to secondary nucleation and smaller crystals. |
Section 3: Experimental Protocols & Data
Protocol 3.1: General Cooling Crystallization
This protocol provides a standardized workflow for crystallizing this compound from a single solvent.
-
Solvent Selection: Based on preliminary screening, select a solvent in which the compound is sparingly soluble at room temperature but readily soluble at an elevated temperature (e.g., Acetonitrile).[5]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask equipped with a magnetic stir bar. Add the minimum amount of the selected solvent to create a slurry.
-
Heating: Gently heat the mixture with stirring on a hot plate until the solvent begins to reflux. Add small aliquots of the solvent just until all the solid dissolves completely. Causality Note: Adding the minimum amount of hot solvent is key to maximizing the final yield by ensuring the solution is saturated.[8]
-
Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Re-heat to reflux for 5-10 minutes.
-
Hot Filtration (Optional): If carbon was added or if insoluble impurities are present, perform a hot filtration using a pre-heated funnel and filter paper into a clean, pre-heated flask. Rinse the original flask and filter paper with a small amount of hot solvent to ensure complete transfer.
-
Controlled Cooling: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Causality Note: Slow cooling is critical for the formation of large, well-ordered crystals and minimizes the inclusion of impurities.[8]
-
Secondary Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.
-
Drying: Dry the crystals under vacuum. Characterize the final product for purity and solid form.
Table 3.2: Solvent Selection Guide for Aromatic Amides
| Solvent Class | Example(s) | Role in Crystallization | Rationale & Considerations |
| Polar Protic | Ethanol, Isopropanol | Primary Solvent | Forms strong hydrogen bonds with the amide group. Good for initial dissolution. May lead to high solubility and lower yields. |
| Polar Aprotic | Acetonitrile, Acetone, Ethyl Acetate | Primary Solvent | Good balance of solvating power without excessive hydrogen bonding. Often provides excellent crystal quality for amides.[5] |
| Ethers | Tetrahydrofuran (THF) | Primary Solvent | Moderate polarity. Can be a good choice but may form peroxides. |
| Aromatic | Toluene | Primary or Anti-Solvent | Can interact with the compound's aromatic rings. Often used in binary systems. |
| Aliphatic | Heptane, Hexane | Anti-Solvent | Compound has very low solubility. Used to induce precipitation from a more polar solvent. |
| Chlorinated | Dichloromethane | Primary Solvent | High volatility can make slow crystal growth challenging.[4] |
Section 4: Visual Guides
Diagram 4.1: General Crystallization Workflow
Caption: A typical workflow for cooling crystallization.
Diagram 4.2: Crystallization Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common issues.
Section 5: References
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]
-
Guillou, H., et al. (2022). Optimizing side chains for crystal growth from water: a case study of aromatic amide foldamers. Chemical Science. [Link]
-
Zhang, S., et al. (1998). Synthesis of Liquid Crystalline Aromatic Amide Compounds. Chemical Journal of Chinese Universities. [Link]
-
EPFL. Guide for crystallization. [Link]
-
Chang, B. T., et al. (2022). Crystal structures of N-[4-(trifluoromethyl)- phenyl]benzamide and N-(4-methoxyphenyl) benzamide. IUCrData. [Link]
-
Moyers, C. (2017). Confronting Crystallization Issues. Chemical Engineering. [Link]
-
Ledingham, L. A. (2016). Sustainable Methods for the Chemical Synthesis of Amides and Amide-Containing Aromatic Compounds. White Rose eTheses Online. [Link]
-
Myerson, A. S., & Trout, B. L. (2007). First-principles and direct design approaches for the control of pharmaceutical crystallization. MIT. [Link]
-
Edelmann, F. T. (2020). What is the best technique for amide purification? ResearchGate. [Link]
-
Syrris. Pharmaceutical Crystallization in drug development. [Link]
-
PubChem. 4-Chloro-3-(trifluoromethyl)benzoic acid. [Link]
-
Gowda, B. T., et al. (2011). 4-Chloro-N-(3-methylphenyl)benzamide. Acta Crystallographica Section E. [Link]
-
Chopra, D., et al. (2009). 4-Chloro-N-(3-chlorophenyl)benzamide. Acta Crystallographica Section E. [Link]
-
NIST. Benzenamine, 4-chloro-3-(trifluoromethyl)-. [Link]
-
Zhou, Y., et al. (2012). N-[4-Chloro-3-(trifluoromethyl)phenyl]-2,2-dimethylpropanamide. ResearchGate. [Link]
-
PubChem. 4-(Trifluoromethyl)benzamide. [Link]
-
Panini, P., et al. (2017). Quantitative Investigation of Polymorphism in 3-(Trifluoromethyl)-N-[2-(trifluoromethyl)phenyl]benzamide. Crystal Growth & Design. [Link]
-
Panini, P., et al. (2017). Quantitative Investigation of Polymorphism in 3-(Trifluoromethyl)-N-[2-(trifluoromethyl)phenyl]benzamide. ResearchGate. [Link]
-
Saban, M. D., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters. [Link]
-
Malecka, M., et al. (2021). Crystallographic Combinations: Understanding Polymorphism and Approximate Symmetry in N-(1,3-Thiazol-2-yl)benzamide. Molecules. [Link]
Sources
Technical Support Center: Troubleshooting Protein Binding Assays with Small Molecules
A Senior Application Scientist's Guide
Welcome to the technical support center. As a Senior Application Scientist, I've seen how subtle issues in protein binding assays can lead to ambiguous results and stalled projects. This guide is structured to help you diagnose and solve common problems encountered when studying small molecule-protein interactions. We will move from foundational checks of your core reagents to assay-specific troubleshooting, explaining the scientific principles behind each step.
Part 1: Foundational Troubleshooting - Is Your System Validated?
Before blaming the assay technology, it's crucial to validate the fundamental components of your experiment: the protein, the small molecule, and the buffer. Flaws in any of these can create artifacts that are impossible to resolve with instrument settings alone.
Q1: My binding signal is weak or non-existent. How do I confirm my protein is active?
A weak or absent signal is often due to an inactive or improperly folded protein.[1][2] This is especially true after immobilization onto a sensor surface or when subjected to new buffer conditions.[3]
Causality: The protein's three-dimensional structure is essential for its function. Denaturation or aggregation can obscure or destroy the binding site. Immobilization, particularly through random methods like amine coupling, can block the binding pocket if it's near a primary amine.[1][3]
Troubleshooting Steps:
-
Assess Purity and Homogeneity: Before any binding assay, confirm your protein's quality.[4]
-
SDS-PAGE: To confirm purity and correct molecular weight.
-
Size Exclusion Chromatography (SEC): To assess for aggregation. A single, sharp peak is ideal.
-
UV Absorbance Scan (240-340 nm): A rising baseline above 300 nm suggests light scattering from aggregates.[4] The A260/A280 ratio should be ~0.6; a higher ratio indicates nucleic acid contamination.[4]
-
-
Confirm Activity: Use an orthogonal method to verify that your protein is functional.
-
Enzymatic Assay: If your protein is an enzyme, perform a standard activity assay.
-
Known Ligand Binding: Use a well-characterized binding partner (if one exists) as a positive control to confirm the protein is capable of binding.
-
-
Optimize Immobilization (for surface-based assays like SPR):
Q2: I'm seeing inconsistent or non-reproducible binding. Could it be my small molecule compound?
Yes, the quality and behavior of the small molecule are as critical as the protein's. Inconsistency often points to issues with compound solubility or aggregation.
Causality: Many small molecules, especially hydrophobic ones from screening libraries, have poor aqueous solubility. When the concentration in your assay buffer exceeds the critical aggregation concentration (CAC), they can form colloidal aggregates.[5] These aggregates can non-specifically sequester proteins, leading to false-positive "binding" signals that are often steep and sensitive to detergents.[5][6]
Troubleshooting Steps:
-
Check for Aggregation:
-
Dynamic Light Scattering (DLS): DLS is a direct method to detect particles in your solution.[7][8] A clean sample of a small molecule should not show significant particle populations.
-
Detergent Test: A hallmark of aggregation-based activity is its sensitivity to detergents. Include a low concentration (e.g., 0.01-0.1%) of a non-ionic detergent like Triton X-100 or Tween-20 in your assay. If the binding signal disappears, it strongly suggests aggregation was the cause.[5]
-
-
Ensure Solubility:
-
Visually inspect your compound stock and final assay solutions for any signs of precipitation.
-
Always prepare small molecule dilutions fresh from a high-concentration stock in 100% DMSO.
-
Q3: My baselines are drifting, or I see large artifacts upon injection. What role does the buffer play?
The buffer is the environment for the interaction. Mismatches between your sample buffer and the running buffer can cause significant artifacts that mask true binding events.
Causality:
-
Buffer Mismatch: In sensitive techniques like SPR and ITC, even minor differences in pH, salt concentration, or additives between the analyte solution and the running/cell buffer can cause large signal changes due to differences in refractive index (SPR) or heat of dilution (ITC).[1][9]
-
DMSO Mismatch: Small molecules are typically dissolved in DMSO. A mismatch in DMSO concentration between the injected sample and the running buffer will create a large "bulk shift" in SPR or a large heat signal in ITC, which can be mistaken for binding or can obscure a weak signal.[10][11] Studies have shown that even low percentages of DMSO can alter binding affinities, sometimes by as much as 10-fold.[10][11]
Troubleshooting Steps:
-
Dialyze or Buffer Exchange: The most robust way to ensure buffer matching is to dialyze the protein into the final running buffer.[12] The small molecule should then be diluted into this exact same buffer.
-
Match DMSO Carefully: Ensure the final concentration of DMSO is identical in all samples and the running buffer. For example, if your small molecule samples have a final concentration of 1% DMSO, your "buffer only" or "zero compound" injection must also contain 1% DMSO.
-
Optimize Buffer Composition: A well-chosen buffer maintains protein stability and minimizes non-specific interactions.[13][14][15] Consider screening different pH levels and salt concentrations to find the optimal conditions for protein stability using techniques like Differential Scanning Fluorimetry (DSF).[13][16]
| Additive | Typical Concentration | Purpose | Assay Compatibility |
| Non-ionic Surfactant (e.g., Tween-20, P20) | 0.005% - 0.05% | Reduces non-specific hydrophobic interactions with surfaces.[17] | SPR, ITC, FP |
| Bovine Serum Albumin (BSA) | 0.1 - 1 mg/mL | Acts as a blocking agent to prevent binding to surfaces.[1][2] | SPR, FP (Not for ITC) |
| Glycerol | 1% - 10% | Can act as a protein stabilizer and solubility enhancer.[16] | ITC, FP |
Part 2: Assay-Specific Troubleshooting
Once your core components are validated, you can begin to troubleshoot the assay technology itself.
Surface Plasmon Resonance (SPR)
Q4: I have high non-specific binding to the reference surface in my SPR experiment. How can I fix this?
High reference signal indicates your analyte is binding to the sensor chip surface itself, not just your immobilized target.[1][17] This artificially inflates the perceived binding response.[1]
Causality: The dextran matrix of many sensor chips can have charged or hydrophobic patches that lead to non-specific interactions.
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting non-specific binding in SPR.
Detailed Steps:
-
Optimize Buffer Additives: The first line of defense is to make the buffer less "sticky". Increase the concentration of a non-ionic surfactant (like P20) and consider adding a carrier protein like BSA to the running buffer.[1][2]
-
Increase Ionic Strength: If the non-specific binding is electrostatic, increasing the salt concentration (e.g., from 150 mM to 300-500 mM NaCl) can help shield these charges.
-
Change Chip Chemistry: If buffer additives are insufficient, the surface itself may be the problem. Consider using a sensor chip with a different surface chemistry, such as one with a neutral polyethylene glycol (PEG) brush layer designed to reduce non-specific binding.[1]
Isothermal Titration Calorimetry (ITC)
Q5: My ITC peaks are very small, or the isotherm is flat. How can I improve my signal?
A flat isotherm or very small heat changes indicate that the binding event is not being detected properly.
Causality: This can be due to several factors: a genuinely weak interaction, low concentrations of active protein, an unfavorable binding enthalpy (ΔH ≈ 0), or an experimental setup issue.
Troubleshooting Steps:
-
Verify Reagent Concentrations: Accurate concentrations are critical for ITC.[9][18] Use a reliable method like UV-Vis absorbance with a calculated extinction coefficient for the protein.
-
Increase Concentrations: The "c-window" is a critical parameter in ITC (c = n * [Macromolecule] / KD). For a measurable binding curve, 'c' should ideally be between 10 and 1000. If you have a weak binder (high KD), you must use higher protein and ligand concentrations to get into the optimal window.[9]
-
Perform a Control Titration: Always perform a control experiment by titrating the ligand into the buffer alone.[12] The heat from this should be small and consistent. If it is large, it points to a problem with buffer mismatch or ligand solubility.
-
Check for an Enthalpy-Entropy Trade-off: Some binding events are driven almost entirely by entropy, resulting in a very small or zero enthalpy change (ΔH) that ITC cannot detect. If you suspect this, try running the experiment at different temperatures. Since ΔH is temperature-dependent, you may find a condition where it becomes measurable.
Fluorescence Polarization (FP)
Q6: In my FP competition assay, I don't see a change in polarization when I add my protein. What's wrong?
In an FP assay, the lack of a polarization shift upon protein addition means the fluorescent tracer is not binding to the protein, or the binding event doesn't significantly change its rotational freedom.
Causality: The principle of FP relies on a change in the tumbling rate of a fluorescent probe upon binding to a larger molecule.[19] If the probe is too loosely attached ("propeller effect") or if the protein itself is very small, the change in molecular volume might be insufficient to produce a significant signal window.[20][21]
Troubleshooting Steps:
-
Confirm Tracer Binding: Before running a competition experiment, you must first perform a direct binding titration. Add increasing concentrations of your protein to a fixed concentration of the fluorescent tracer. You must observe a clear, saturating increase in polarization. If you do not, the tracer and protein are not interacting under your assay conditions.
-
Evaluate the Tracer Design:
-
Fluorophore Choice: Ensure the fluorescence lifetime of your chosen fluorophore is suitable for the size of your molecules.[20]
-
Linker Length: A very long, flexible linker can allow the fluorophore to tumble freely even when the ligand is bound to the protein, dampening the FP signal.[20] Consider a shorter linker or a different attachment point.
-
-
Check for Quenching or Autofluorescence:
-
Test your small molecule inhibitors for autofluorescence at the excitation/emission wavelengths of your tracer.[22] High compound fluorescence can interfere with the assay.
-
If adding the protein quenches the tracer's fluorescence, this can also lead to artifacts. The total fluorescence intensity should remain relatively constant throughout the experiment.[21]
-
Part 3: Advanced Protocols & Diagrams
Protocol: Assessing Small Molecule Aggregation via DLS
This protocol outlines a basic method to check for compound aggregation using Dynamic Light Scattering (DLS).
Materials:
-
Dynamic Light Scattering (DLS) instrument.
-
Low-volume quartz cuvette or multi-well plate compatible with the DLS instrument.
-
Assay buffer, filtered through a 0.02 µm filter.
-
Compound stock solution (e.g., 10 mM in 100% DMSO).
-
Non-ionic detergent (e.g., 10% Triton X-100).
Method:
-
Prepare samples in a dust-free environment.
-
Prepare a "Buffer Blank": Add filtered assay buffer to the cuvette.
-
Prepare a "Test Concentration" sample: Dilute the compound from the DMSO stock into the filtered assay buffer to the highest concentration used in your binding assay.
-
Prepare a "Detergent Control": Prepare the same test concentration sample, but also include 0.1% Triton X-100.
-
Equilibrate each sample at the assay temperature for 5-10 minutes.
-
Measure the DLS profile for each sample.
Interpreting Results:
-
Buffer Blank: Should show no significant peaks, indicating the buffer is clean.
-
Test Concentration: If the compound is aggregating, you will see particles with a defined size (typically 50-1000 nm).
-
Detergent Control: If the particles seen in the test sample disappear in the presence of detergent, this confirms they were colloidal aggregates.
Workflow: Systematic Troubleshooting of a Failed Binding Assay
This diagram provides a logical path to follow when an experiment fails.
Caption: A systematic workflow for diagnosing failed binding experiments.
References
-
Reichert Technologies. (2025). Surface Plasmon Resonance Troubleshooting. Bitesize Bio. [Link]
-
Jelesarov, I. (2011). Troubleshooting guide for Isothermal Titration Calorimetry. [Link]
-
Kuklinski, C., Klinker, K., & Schaly, S. (2013). Influence of Dimethylsulfoxide on Protein–Ligand Binding Affinities. Analytical Chemistry, 85(7), 3813–3819. [Link]
-
Kuklinski, C., Klinker, K., & Schaly, S. (2013). Influence of dimehylsulfoxide on protein-ligand binding affinities. PubMed. [Link]
-
Resource Center. (n.d.). Surface Plasmon Resonance (SPR) Troubleshooting Guide. [Link]
-
Creative Biolabs. (n.d.). Surface Plasmon Resonance Protocol & Troubleshooting. [Link]
-
Shoichet, B. K., et al. (2017). Assay Interference by Aggregation. Assay Guidance Manual, NCBI Bookshelf. [Link]
-
Strohäker, T., et al. (2006). DMSO-related effects in protein characterization. PubMed. [Link]
-
Nicoya. (n.d.). Understanding and Controlling Non-Specific Binding in SPR Experiments. [Link]
-
S. J. Tzeng & M. C. R. Kalnin. (2016). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. PubMed Central. [Link]
-
BMG LABTECH. (n.d.). Fluorescence Polarization Detection. [Link]
-
MicroCal, LLC. (n.d.). A Troubleshooting Guide for Isothermal Titration Calorimetry. [Link]
-
Tzeng, S. J., & Kalnin, M. C. R. (2023). Cosolvent Dimethyl Sulfoxide Influences Protein-Ligand Binding Kinetics via Solvent Viscosity Effects. Biophysical Journal, 122(1), 1-12. [Link]
-
Ghattas, M. A., et al. (2020). How Do Small Molecule Aggregates Inhibit Enzyme Activity? A Molecular Dynamics Study. Journal of Chemical Information and Modeling, 60(8), 3953–3965. [Link]
-
The Biochemist. (2023). A beginner's guide to surface plasmon resonance. Portland Press. [Link]
-
Applied Photophysics. (n.d.). Targeting Optimal Buffers for Downstream Crystallisation Screening. [Link]
-
Nicoya. (2015). Biggest Challenges Encountered When Doing SPR Experiments. [Link]
-
Lidstone, E. A., et al. (2011). Detection of Small‐Molecule Aggregation with High‐Throughput Microplate Biophysical Methods. Current Protocols in Chemical Biology. [Link]
-
Center for Macromolecular Interactions. (2015). ITC200: CMI Getting Started Guide to Isothermal Titration Calorimetry. [Link]
-
Mitchell, J. S. (2010). Small Molecule Immunosensing Using Surface Plasmon Resonance. Sensors. [Link]
-
Jameson, D. M., & Croney, J. C. (2003). Fluorescence Polarization/Anisotropy in Diagnostics and Imaging. Chemical Reviews, 103(11), 4631–4660. [Link]
-
CD BioSciences. (n.d.). Identification of Small-Molecule Aggregation. [Link]
-
Irwin, B. W. J., et al. (2021). Combating small molecule aggregation with machine learning. Chemical Science. [Link]
-
Tebubio. (2017). How to choose the perfect buffer to get a pure, stabilised, functional protein. [Link]
-
Malvern Panalytical. (2021). MicroCal™ Isothermal Titration Calorimetry Training. [Link]
-
Leukocare. (n.d.). pH & Buffer Optimization for Protein Stability. [Link]
-
ResearchGate. (2008). Optimization of buffer solutions for protein crystallization. [Link]
-
Li, N., & Wang, M. (2010). Fluorescence Polarization Assays in Small Molecule Screening. PubMed Central. [Link]
-
NanoTemper. (n.d.). 5 considerations for buffer optimization during biologics formulation development. [Link]
-
Pollard, T. D. (2010). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell. [Link]
-
ResearchGate. (2017). Tips for troubleshooting a fluorescence polarization assay for protein-DNA binding?. [Link]
-
P4EU Network. (n.d.). Quality control of purified protein Best practice recommendations. [Link]
-
Wang, S., et al. (2022). Recent advances in fluorescence anisotropy/polarization signal amplification. The Analyst. [Link]
-
ResearchGate. (2017). Can somebody help me with Methods/Assay to identify small molecules (present inside human system) binding with my protein of interest?. [Link]
-
Wikipedia. (n.d.). Bimolecular fluorescence complementation. [Link]
-
Islam, R., et al. (2019). Quality Controls in Ligand Binding Assays: Recommendations and Best Practices. The AAPS Journal. [Link]
-
Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay. [Link]
-
Fluidic Sciences. (n.d.). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. [Link]
-
Widlund, P. O. (2023). Strategies for protein quality control. ScienceDaily. [Link]
-
Schelhorn, S. (2017). A guide to simple, direct, and quantitative in vitro binding assays. MethodsX. [Link]
-
BioAgilytix. (n.d.). Protein Binding Assays. [Link]
-
Wang, J., & Cravatt, B. F. (2009). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology, 4(7), 545–556. [Link]
-
ResearchGate. (2019). Quality Controls in Ligand Binding Assays: Recommendations and Best Practices. [Link]
-
BMG LABTECH. (n.d.). Binding Assays. [Link]
-
Koehler, A. N. (2011). Identification and validation of protein targets of bioactive small molecules. Current Opinion in Chemical Biology. [Link]
-
ResearchGate. (2018). Cell-Binding Assays for Determining the Affinity of Protein-Protein Interactions: Technologies and Considerations. [Link]
Sources
- 1. bitesizebio.com [bitesizebio.com]
- 2. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 3. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 4. p4eu.org [p4eu.org]
- 5. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Identification of Small-Molecule Aggregation - CD BioSciences [cd-biophysics.com]
- 9. bif.wisc.edu [bif.wisc.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Influence of dimehylsulfoxide on protein-ligand binding affinities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chem.gla.ac.uk [chem.gla.ac.uk]
- 13. Targeting Optimal Buffers for Downstream Crystallisation Screening [photophysics.com]
- 14. tebubio.com [tebubio.com]
- 15. leukocare.com [leukocare.com]
- 16. researchgate.net [researchgate.net]
- 17. Troubleshooting and Optimization Tips for SPR Experiments - Creative Proteomics [creative-proteomics.com]
- 18. molscreen.com [molscreen.com]
- 19. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 22. bmglabtech.com [bmglabtech.com]
Technical Support Center: Method Development for Separating Benzamide Isomers
Welcome to the technical support center for the separation of benzamide isomers. This guide is designed for researchers, scientists, and drug development professionals who encounter the analytical challenge of resolving these closely related compounds. Benzamide and its derivatives are fundamental scaffolds in medicinal chemistry, and the ability to separate their isomers—be they positional, structural, or stereoisomers—is critical for ensuring drug safety, efficacy, and quality.
The subtle differences in the spatial arrangement of atoms or functional groups between isomers can lead to significant variations in biological activity and pharmacokinetic profiles.[1] This guide provides field-proven insights, step-by-step protocols, and robust troubleshooting advice to empower you to develop effective and reliable separation methods using High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).
Part 1: Foundational Concepts - Understanding the Challenge
Separating isomers is difficult because they often share very similar physicochemical properties, such as polarity, pKa, and molecular weight.[2] Success hinges on exploiting subtle differences in their structure and interaction with the stationary and mobile phases.
Part 2: High-Performance Liquid Chromatography (HPLC) Method Development
Reversed-phase HPLC (RP-HPLC) is the cornerstone technique for separating most small molecules, including benzamide isomers. However, standard C18 columns often fail to provide adequate resolution due to their primary reliance on hydrophobic interactions, which are often too similar between isomers.[1][3]
Frequently Asked Questions (HPLC)
Q1: My standard C18 column isn't resolving my positional benzamide isomers (e.g., o-, m-, p-toluamide). What is the most critical parameter to change?
A1: The most influential factor for resolving positional isomers is stationary phase chemistry.[1][4] While a C18 column relies on hydrophobicity, isomers often have nearly identical hydrophobicity (logP/logD values). You need a column that provides alternative separation mechanisms.
-
Why it fails: C18 columns separate based on how well a molecule "hides" from the polar mobile phase within the nonpolar alkyl chains. Positional isomers are often too similar in this regard.
-
What to do: Switch to a stationary phase that offers different types of interactions. Phenyl- and Pentafluorophenyl (PFP)-based columns are excellent starting points for aromatic positional isomers.[2][5]
-
Phenyl Phases: Introduce π-π stacking interactions between the phenyl rings on the stationary phase and the aromatic ring of your benzamide isomers. The position of substituents affects the electron density of the analyte's ring, leading to differential π-π interactions and, therefore, separation.
-
PFP Phases: These offer a combination of hydrophobic, π-π, dipole-dipole, and ion-exchange interactions, providing unique selectivity that is often orthogonal to C18.[2][6]
-
Q2: How does mobile phase pH affect the separation of my ionizable benzamide derivative?
A2: Mobile phase pH is a powerful tool for controlling the retention and selectivity of any analyte with acidic or basic functional groups.[7] For a typical benzamide, the amide group itself is neutral, but substituents (e.g., carboxylic acids, amines) can be ionizable.
-
The Mechanism: In RP-HPLC, charged (ionized) molecules are more polar and have less retention, eluting earlier. Neutral (unionized) molecules are less polar and are retained longer.[8][9]
-
Practical Strategy: For robust method development, you should adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.[9]
-
For Basic Analytes (e.g., with an amine group): Use a low pH (e.g., pH 2-3 with formic acid or TFA). This ensures the amine is consistently protonated (charged). Alternatively, use a high pH (e.g., pH 9-10 with ammonia or borate buffer) to keep it in its neutral free-base form. Working near the pKa can lead to split or broad peaks because both the ionized and unionized forms exist simultaneously.[7]
-
For Acidic Analytes (e.g., with a carboxyl group): Use a low pH to ensure the group is protonated (neutral), which increases retention on a reversed-phase column.[8][10]
-
Q3: I'm seeing significant peak tailing with my basic benzamide derivative. What's causing this and how do I fix it?
A3: Peak tailing for basic compounds is a classic problem in RP-HPLC, often caused by secondary interactions between the analyte and the silica support of the stationary phase.[11]
-
The Cause: Residual silanol groups (Si-OH) on the silica surface are acidic. At mid-range pH, these silanols can become deprotonated (Si-O⁻) and interact strongly with protonated basic analytes, causing a portion of the analyte molecules to "stick" to the column and elute slowly, resulting in a tailed peak.[8]
-
Solutions:
-
Lower the Mobile Phase pH: Add an acid like formic acid or TFA to the mobile phase (target pH 2-3). This protonates the silanol groups, neutralizing their negative charge and minimizing the unwanted interaction.[8]
-
Use a Modern, End-Capped Column: High-purity silica columns with advanced end-capping (where residual silanols are chemically bonded with a small silylating agent) are less prone to this issue.
-
Use an Embedded Polar Group (EPG) Column: These columns have a polar group (like an amide or carbamate) embedded in the alkyl chain.[2] This polar group helps to shield the analyte from residual silanols and can provide alternative selectivity.[12]
-
Consider Mobile Phase Additives: A small concentration of a competing base (like triethylamine, TEA) can be added to the mobile phase to occupy the active silanol sites, but this is often not compatible with mass spectrometry (MS) detectors.
-
Q4: How do I separate chiral benzamide enantiomers?
A4: Enantiomers have identical physical properties in a non-chiral environment, so they cannot be separated on standard achiral columns (like C18 or Phenyl). You must introduce a chiral selector into the system.[13]
-
The Principle: A chiral stationary phase (CSP) creates two transient diastereomeric complexes with the two enantiomers. These complexes have different energies and stabilities, leading to different retention times.
-
Recommended Approach: The most common and effective CSPs for benzamides are polysaccharide-based columns, such as those derived from cellulose or amylose.[14][15] For example, amylose-tris-(5-chloro-2-methylphenylcarbamate) has been shown to be effective for separating benzamide antipsychotics.[14]
-
Mobile Phase: Chiral separations are often performed in normal-phase (e.g., hexane/ethanol) or polar organic mode (e.g., methanol/acetonitrile). Additives like diethylamine (for basic compounds) or trifluoroacetic acid (for acidic compounds) are often required to improve peak shape and resolution.[14]
HPLC Troubleshooting Guide
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| Poor Resolution / Co-elution | 1. Incorrect stationary phase chemistry.[1] 2. Mobile phase is not optimized (wrong organic solvent or pH).[7] 3. Insufficient column efficiency. | 1. Screen columns with different selectivity (e.g., Phenyl, PFP, Cyano).[2][6] 2. Change the organic modifier (Acetonitrile vs. Methanol).[9] 3. Adjust mobile phase pH by +/- 2 units.[8] 4. Use a column with smaller particles or a longer length to increase plate count (N).[16] |
| Asymmetric Peaks (Tailing) | 1. Secondary interactions with silica silanols (for basic analytes).[8] 2. Column overload (injecting too much sample).[11] 3. Mismatch between sample solvent and mobile phase. | 1. Lower mobile phase pH with 0.1% formic acid.[9] 2. Reduce sample concentration or injection volume. 3. Dissolve the sample in the initial mobile phase if possible. |
| Asymmetric Peaks (Fronting) | 1. Column overload.[11] 2. Poorly packed column bed. 3. Low column temperature. | 1. Reduce sample concentration. 2. If the problem persists with a new column, contact the manufacturer. 3. Increase column temperature to 35-40°C to improve mass transfer. |
| Baseline Instability or Drift | 1. Air bubbles in the system. 2. Impure mobile phase or reagents.[17] 3. Column not equilibrated. | 1. Degas the mobile phase thoroughly. 2. Use high-purity (HPLC grade) solvents and fresh additives. 3. Flush the column with the initial mobile phase for at least 10-15 column volumes. |
Protocol: RP-HPLC Method Screening for Positional Isomers
This protocol provides a systematic approach to finding a suitable separation method.
-
Column Selection: Choose a set of 3-4 columns with orthogonal selectivities.
-
Standard C18 (as a baseline)
-
Phenyl-Hexyl
-
Pentafluorophenyl (PFP)
-
Embedded Polar Group (e.g., Polar-RP)[2]
-
-
Mobile Phase Preparation:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
Rationale: Starting at a low pH is generally a good practice to ensure sharp peaks for any potentially basic impurities or derivatives.[8]
-
-
Initial Gradient Screening:
-
Flow Rate: 1.0 mL/min (for a 4.6 mm ID column)
-
Temperature: 35 °C
-
Gradient: 5% to 95% B over 15 minutes, hold for 2 minutes, return to 5% B and equilibrate for 5 minutes.
-
Injection Volume: 5 µL
-
-
Evaluation:
-
Run the gradient on each selected column.
-
Identify the column that provides the best "spread" of the isomer peaks, even if the resolution is not perfect. This column has the highest selectivity (α) for your compounds.[4]
-
-
Optimization:
-
Using the best column, adjust the gradient slope. A shallower gradient over the elution range of your isomers will increase resolution.[18]
-
If co-elution persists, try replacing Acetonitrile with Methanol as Solvent B. Methanol has different solvent properties and can alter selectivity.
-
Further optimize by adjusting temperature or pH if necessary.
-
Part 3: Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful, "green," and often superior alternative to HPLC for isomer separations, particularly for chiral compounds.[19] It uses supercritical CO₂ as the primary mobile phase, which has low viscosity and high diffusivity, leading to faster separations and higher efficiency.
Frequently Asked Questions (SFC)
Q1: When should I choose SFC over HPLC for my benzamide isomer separation?
A1: Consider SFC when:
-
You need to separate chiral isomers: SFC is often the gold standard for preparative chiral separations due to its high productivity and reduced solvent consumption compared to normal-phase HPLC.[19]
-
HPLC has failed: SFC is considered a normal-phase technique and is orthogonal to RP-HPLC. If you cannot achieve separation with reversed-phase methods, SFC offers a completely different selectivity.
-
Your compounds are thermally labile: SFC operates at lower temperatures than GC, making it suitable for compounds that might decompose at high temperatures.[20]
-
You need high throughput: The low viscosity of supercritical CO₂ allows for very high flow rates without generating excessive backpressure, leading to very short run times and fast column re-equilibration.
Q2: What are the key parameters to optimize in an SFC method?
A2: Unlike HPLC where mobile phase composition is key, SFC separation is tuned by several parameters:
-
Co-solvent: A polar organic solvent (typically Methanol) is added to the CO₂ to increase mobile phase strength. The type and percentage of the co-solvent are primary drivers of retention and selectivity.
-
Back Pressure: In SFC, pressure controls the density of the supercritical CO₂, which in turn affects its solvating power. Higher back pressure generally increases solvent strength and decreases retention times.
-
Temperature: Temperature also affects the density and solvating power of the mobile phase, but its effect can be more complex than in HPLC. It should be screened during method development.
-
Additives: Similar to HPLC, acidic or basic additives (e.g., diethylamine) are often added to the co-solvent to improve peak shape for ionizable compounds.[21]
Part 4: Other Separation Techniques
While HPLC and SFC are the primary tools, Gas Chromatography (GC) and Capillary Electrophoresis (CE) have niche applications.
Q1: Can I use Gas Chromatography (GC) for benzamide isomers?
A1: Yes, but with limitations. GC separates compounds based on their volatility and interaction with the stationary phase.[22] It is only suitable for benzamide derivatives that are volatile and thermally stable. For many benzamides, especially those with polar functional groups, derivatization (e.g., silylation) may be required to increase volatility and prevent on-column degradation.[23] GC can be very effective for separating positional isomers of less polar, more volatile derivatives.[24]
Q2: When is Capillary Electrophoresis (CE) a good choice?
A2: CE is a high-efficiency separation technique that is particularly well-suited for charged molecules and for chiral separations.[25] For chiral benzamide derivatives, adding a chiral selector (like a cyclodextrin) to the background electrolyte can induce separation of enantiomers.[26] It is an excellent analytical technique that uses very small amounts of sample and solvent, but it is not typically used for preparative-scale purification.
References
-
The Use of supercritical Fluid Chromatography as an Isomeric Separation Technique in Food Analysis. (2022). Omics. [Link]
-
[Chiral separation of benzamide antipsychotics and determination of their enantiomers by high performance liquid chromatography]. (n.d.). PubMed. [Link]
-
Beginner's Guide to Preparative Supercritical Fluid Chromatography (SFC). (n.d.). Waters. [Link]
-
Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022). Chromatography Online. [Link]
-
Improved Efficiency of Isomer Preparative Operations by Supercritical Fluid Chromatography with Stacked Injection. (n.d.). LabRulez LCMS. [Link]
-
High-performance liquid chromatography enantioseparation of chiral 2-(benzylsulfinyl)benzamide derivatives on cellulose tris(3,5-dichlorophenylcarbamate) chiral stationary phase. (2020). PubMed. [Link]
-
Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. (n.d.). Waters. [Link]
-
Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. (2024). Selvita. [Link]
-
[Reader Insight] A Guide to Selective Columns for Isomer Separation. (2024). Welch Materials. [Link]
-
Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. (2025). MicroSolv. [Link]
-
Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. (n.d.). Waters. [Link]
-
Corrected Proof. (n.d.). IRIS . [Link]
-
Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods. (2025). alwsci. [Link]
-
Separation of positional isomers using chiral chromatography columns. (2025). ResearchGate. [Link]
-
Control pH During Method Development for Better Chromatography. (n.d.). Agilent. [Link]
-
Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. (n.d.). omicsonline.org. [Link]
-
What are the Common Peak Problems in HPLC. (2023). Chromatography Today. [Link]
-
Chiral separation of amides using supercritical fluid chromatography. (2013). PubMed. [Link]
-
Chiral Separation of Indapamide Enantiomers by Capillary Electrophoresis. (n.d.). PMC - NIH. [Link]
-
The Importance of Mobile Phase pH in Chromatographic Separations. (2023). Chromatography Today. [Link]
-
Mobile-phase pH influence on the retention of some benzoic acid derivatives in reversed-phase chromatography. (2025). ResearchGate. [Link]
-
Trouble resolving isomers. (2015). Chromatography Forum. [Link]
-
How does an acid pH affect reversed-phase chromatography separations?. (2023). Biotage. [Link]
-
HPLC Method Optimisation. (n.d.). Element Lab Solutions. [Link]
-
DEVELOPING HPLC METHODS WHEN C18 COLUMNS DON'T WORK. (n.d.). MAC-MOD Analytical. [Link]
-
Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. (n.d.). Restek. [Link]
-
Using Different HPLC Column Chemistries To Maximise Selectivity For Method Development. (n.d.). Chromatography Today. [Link]
-
Chapter 22 - Gas Chromatography. (n.d.). MSU chemistry. [Link]
-
Separation of Isomers on Nematic Liquid Crystal Stationary Phases in Gas Chromatography: A Review. (2025). ResearchGate. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. welch-us.com [welch-us.com]
- 3. Trouble resolving isomers - Chromatography Forum [chromforum.org]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 6. mac-mod.com [mac-mod.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. agilent.com [agilent.com]
- 9. biotage.com [biotage.com]
- 10. researchgate.net [researchgate.net]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. walshmedicalmedia.com [walshmedicalmedia.com]
- 14. [Chiral separation of benzamide antipsychotics and determination of their enantiomers by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. High-performance liquid chromatography enantioseparation of chiral 2-(benzylsulfinyl)benzamide derivatives on cellulose tris(3,5-dichlorophenylcarbamate) chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods - Blogs - News [alwsci.com]
- 18. elementlabsolutions.com [elementlabsolutions.com]
- 19. selvita.com [selvita.com]
- 20. omicsonline.org [omicsonline.org]
- 21. Chiral separation of amides using supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 23. waters.com [waters.com]
- 24. researchgate.net [researchgate.net]
- 25. re.public.polimi.it [re.public.polimi.it]
- 26. Chiral Separation of Indapamide Enantiomers by Capillary Electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Metabolic Stability of Benzamide Drug Candidates
Welcome to the dedicated support center for researchers, scientists, and drug development professionals working with benzamide-based compounds. This resource provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions (FAQs) to address the common challenges associated with the metabolic stability of this important class of drug candidates. Our goal is to equip you with the foundational knowledge and practical methodologies to anticipate, diagnose, and resolve metabolic liabilities, thereby accelerating your drug discovery pipeline.
Part 1: Foundational Understanding & Frequently Asked Questions (FAQs)
This section addresses the fundamental concepts and common queries related to the metabolic instability of benzamides. Understanding these core principles is the first step in designing more robust molecules.
FAQ 1: What are the primary metabolic pathways responsible for the degradation of benzamide-containing drugs?
Benzamide moieties are susceptible to several key metabolic transformations, primarily mediated by cytochrome P450 (CYP) enzymes and UDP-glucuronosyltransferases (UGTs). The most common pathways include:
-
N-dealkylation: This is a very common metabolic route for secondary and tertiary amides, where alkyl groups attached to the nitrogen atom are removed. This process is often mediated by CYP3A4, one of the most important drug-metabolizing enzymes.
-
Hydroxylation: Aromatic rings within the benzamide scaffold or aliphatic side chains can undergo hydroxylation. This is a classic Phase I metabolic reaction catalyzed by various CYP enzymes. The position of hydroxylation can significantly impact the pharmacological activity and subsequent metabolic steps.
-
O-demethylation: If the benzamide structure contains methoxy groups, particularly on an aromatic ring, O-demethylation is a frequent metabolic pathway.
-
Glucuronidation: The amide nitrogen or hydroxyl groups (introduced via hydroxylation) can undergo conjugation with glucuronic acid, a Phase II reaction mediated by UGTs. This process increases the water solubility of the compound, facilitating its excretion.
FAQ 2: Why is my benzamide candidate showing high clearance in human liver microsome (HLM) assays?
High clearance in HLM assays is a strong indicator of significant Phase I metabolic instability. The primary reasons often trace back to the compound's structure:
-
Presence of Labile Functional Groups: Unsubstituted aromatic rings or sterically accessible N-alkyl groups are prime targets for CYP-mediated oxidation.
-
High Lipophilicity: Compounds with high lipophilicity (LogP > 3) tend to have a strong affinity for the active sites of CYP enzymes, which are located within the lipid bilayer of the endoplasmic reticulum. This increases the rate of metabolism.
-
Enzyme Induction: Some benzamide structures can induce the expression of their own metabolizing enzymes (e.g., CYP3A4), leading to auto-induction and accelerated clearance over time. This is a more complex phenomenon typically evaluated in later-stage preclinical studies.
FAQ 3: Can I predict the metabolic soft spots on my benzamide candidate in silico before synthesis?
Yes, several computational tools can provide valuable insights into potential metabolic liabilities. These models use algorithms based on known metabolic pathways and large datasets of metabolized compounds to predict sites of metabolism (SOM).
Commonly Used In Silico Tools:
| Tool Category | Examples | Primary Function |
| Structure-Based Models | Schrödinger's Glide, MOE | Docks the ligand into the active site of specific CYP isoforms to predict binding affinity and orientation. |
| Ligand-Based Models | ADMET Predictor, StarDrop | Uses QSAR and machine learning to identify structural motifs associated with metabolic instability. |
| Quantum Mechanics (QM) | Gaussian, Jaguar | Calculates the activation energy for hydrogen atom abstraction or other reactions to pinpoint the most chemically reactive sites. |
While these tools are powerful for hypothesis generation, their predictions must always be validated through in vitro experimental assays.
Part 2: Troubleshooting Guides & Experimental Protocols
This section provides actionable guidance for specific experimental issues and detailed protocols for key assays.
Troubleshooting Guide: Unexpectedly Low Stability in Plasma Stability Assays
Problem: Your benzamide compound is stable in buffer and HLM but degrades rapidly in plasma.
Potential Cause: This pattern strongly suggests degradation by plasma esterases or amidases, rather than oxidative metabolism by CYPs. While the amide bond of the core benzamide is generally stable to these hydrolases, other ester or amide functionalities elsewhere in the molecule could be the source of instability.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low plasma stability.
Experimental Protocol: Plasma Stability Assay
-
Preparation:
-
Prepare a 10 mM stock solution of the test compound in DMSO.
-
Thaw plasma (human, rat, mouse) from -80°C in a 37°C water bath.
-
Centrifuge the thawed plasma at 4°C and 3000 x g for 10 minutes to remove cryoprecipitates.
-
-
Incubation:
-
Pre-warm the plasma to 37°C.
-
Spike the test compound from the DMSO stock into the plasma to a final concentration of 1 µM (ensure the final DMSO concentration is < 0.1%).
-
Immediately take a sample for the T=0 time point. To do this, transfer 50 µL of the plasma/compound mix into a tube containing 200 µL of ice-cold acetonitrile with an internal standard to precipitate proteins.
-
Incubate the remaining plasma mixture at 37°C.
-
Collect samples at various time points (e.g., 15, 30, 60, 120 minutes) by transferring 50 µL into the acetonitrile/internal standard solution.
-
-
Sample Analysis:
-
Vortex all precipitated samples vigorously for 2 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a clean 96-well plate.
-
Analyze the samples by LC-MS/MS to determine the peak area ratio of the test compound to the internal standard.
-
-
Data Analysis:
-
Plot the natural log of the percentage of compound remaining versus time.
-
The slope of the line (k) is the degradation rate constant.
-
Calculate the half-life (t₁/₂) using the equation: t₁/₂ = 0.693 / k.
-
Troubleshooting Guide: High Intrinsic Clearance (Clint) in Hepatocyte Assays
Problem: The compound was moderately stable in HLM, but shows very high clearance and low recovery in suspended hepatocyte assays.
Potential Causes: This discrepancy often points to one of three issues:
-
Significant Role of Phase II Metabolism: Hepatocytes contain both Phase I and Phase II enzymes. If the compound is rapidly glucuronidated or sulfated after an initial oxidation, the clearance will be much higher than in HLM, which primarily measures Phase I metabolism.
-
Active Uptake into Hepatocytes: The compound may be a substrate for uptake transporters (like OATPs) on the hepatocyte surface. This active transport concentrates the drug inside the cell, making it more accessible to metabolic enzymes and leading to artificially high clearance calculations.
-
Poor Cell Permeability: While less common for high clearance, if a compound has very poor permeability, it may not access the intracellular enzymes efficiently, but this typically results in low clearance.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high hepatocyte clearance.
Experimental Protocol: Metabolite Identification in Human Liver Microsomes
This protocol is essential for identifying the "soft spots" on your molecule.
-
Incubation:
-
Prepare a reaction mixture containing:
-
Human liver microsomes (final concentration 0.5 mg/mL)
-
Test compound (final concentration 1-10 µM)
-
Phosphate buffer (100 mM, pH 7.4)
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding an NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Incubate for 60 minutes at 37°C with gentle shaking.
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile.
-
-
Sample Processing:
-
Vortex and centrifuge the terminated reaction mixture as described in the plasma stability protocol.
-
Analyze the supernatant using high-resolution LC-MS/MS (e.g., Q-TOF or Orbitrap).
-
-
Data Analysis:
-
Compare the chromatograms of the T=60 min sample with a T=0 control sample.
-
Look for new peaks in the T=60 sample that are not present at T=0.
-
Determine the exact mass of the potential metabolites.
-
Calculate the mass shift from the parent compound. A +15.99 Da shift indicates hydroxylation, a -14.02 Da shift indicates N-demethylation, and a +176.03 Da shift indicates glucuronidation.
-
Use MS/MS fragmentation to identify the location of the modification on the molecule. The fragmentation pattern of the parent compound can be compared to that of the metabolite to pinpoint the site of change.
-
Part 3: Strategies for Enhancing Metabolic Stability
Once the metabolic liabilities are identified, a rational, structure-based drug design approach can be employed to mitigate them.
Strategy 1: Steric Hindrance
Placing a bulky group near a metabolic soft spot can physically block the enzyme's access to that site.
-
Example: If an aromatic ring is being hydroxylated at the para-position, introducing a methyl or chloro group adjacent (ortho) to the site of hydroxylation can hinder the approach of the CYP enzyme.
Strategy 2: Bioisosteric Replacement
Replacing a metabolically labile group with a chemically similar but more stable group can improve metabolic stability without sacrificing pharmacological activity.
-
Example: A metabolically labile para-methoxy phenyl group could be replaced with a para-fluorophenyl or a pyridinyl group. The fluorine atom is a poor substrate for oxidation, and the nitrogen in the pyridine ring can alter the electronic properties to disfavor metabolism.
Strategy 3: Deuteration (Kinetic Isotope Effect)
Replacing a hydrogen atom at a site of metabolism with its heavier isotope, deuterium, can slow down the rate of bond cleavage.
-
Mechanism: The carbon-deuterium (C-D) bond has a lower zero-point energy than a carbon-hydrogen (C-H) bond, requiring more energy to break. This is known as the Kinetic Isotope Effect (KIE).
-
Application: This strategy is most effective when C-H bond cleavage is the rate-limiting step of the metabolic reaction, which is common in CYP-mediated oxidations. This has been successfully used in approved drugs like deutetrabenazine.
Strategy 4: Lowering Lipophilicity
As high lipophilicity is correlated with increased metabolic clearance, reducing the LogP of a compound can decrease its affinity for metabolizing enzymes.
-
Methods: This can be achieved by introducing polar functional groups (e.g., hydroxyls, amines) or replacing lipophilic moieties (e.g., a phenyl ring) with more polar heterocyclic systems (e.g., a pyrazole).
References
-
Title: The Role of Cytochrome P450 3A4 in Drug Metabolism Source: U.S. Food and Drug Administration URL: [Link]
-
Title: UDP-Glucuronosyltransferase (UGT) Superfamily: A Key Player in Drug Metabolism and Disposition Source: National Center for Biotechnology Information (NCBI) URL: [Link]
-
Title: The Role of Drug Transporters in Drug Disposition and Response Source: National Center for Biotechnology Information (NCBI) URL: [Link]
-
Title: The Deuterium Kinetic Isotope Effect as a Tool for Probing the Mechanism of C-H Bond Activation in Drug Metabolism Source: National Center for Biotechnology Information (NCBI) URL: [Link]
-
Title: Heavy Drugs: The Rise of Deuterated Pharmaceuticals Source: American Chemical Society URL: [Link]
Validation & Comparative
A Comparative Guide to the Potency of 4-Chloro-3-(trifluoromethyl)benzamide Derivatives in Kinase Inhibition
Introduction: The Strategic Importance of the 4-Chloro-3-(trifluoromethyl)phenyl Moiety
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. The trifluoromethyl group (-CF3) and halogen atoms like chlorine are particularly valued for their ability to modulate a compound's physicochemical and pharmacokinetic properties.[1] The 4-chloro-3-(trifluoromethyl)phenyl moiety is an exemplary pharmacophore that leverages these attributes. The strong electron-withdrawing nature of the -CF3 group can significantly alter the pKa of nearby functionalities, while its steric bulk and high metabolic stability can enhance binding affinity and prolong a drug's half-life.[1]
This guide provides a comparative analysis of the potency of derivatives built upon the N-[4-chloro-3-(trifluoromethyl)phenyl] core. We will focus primarily on their role as potent protein kinase inhibitors, a class of enzymes central to cellular signaling and a major target in oncology. By examining structure-activity relationships (SAR) from key studies, we will elucidate the subtle molecular modifications that transform this core structure into highly potent and selective therapeutic candidates.
Comparative Potency Analysis: Targeting Oncogenic Kinases
The true potential of a chemical scaffold is revealed through systematic modification and biological evaluation. Derivatives of N-[4-chloro-3-(trifluoromethyl)phenyl] have been masterfully optimized to target specific protein kinases implicated in cancer, such as Kinase insert Domain-containing Receptor (KDR) and c-KIT.
Structure-Activity Relationship (SAR) of Urea-Based KDR Inhibitors
KDR, also known as VEGFR2, is a critical receptor tyrosine kinase involved in angiogenesis, the process of forming new blood vessels, which is essential for tumor growth. A series of urea-based derivatives incorporating the 4-chloro-3-(trifluoromethyl)phenyl group were synthesized and evaluated for their KDR inhibitory activity.[2][3] The core structure involves a urea linkage to an aminopyridine ring, where further substitutions dramatically influence potency.
The optimization process revealed that attaching a quinolin-4-ylmethyl group to the 2-amino position of the pyridine ring led to a significant enhancement in activity. This resulted in the identification of compound 5a , a highly potent inhibitor with a half-maximal inhibitory concentration (IC50) of 0.0689 µM against KDR.[2][3] This highlights the critical role of the distal quinoline moiety in occupying a key binding pocket within the kinase.
Caption: Workflow for an in vitro mobility shift kinase assay.
Step-by-Step Experimental Protocol
-
Compound Preparation:
-
Create a 10-point, 3-fold serial dilution of the test compound (e.g., Compound 5a ) in 100% DMSO, starting at a top concentration of 100 µM.
-
Dispense 100 nL of each dilution into a 384-well microplate. Include wells with DMSO only for "No Inhibition" (100% activity) controls and wells without enzyme for "Background" (0% activity) controls.
-
-
Reagent Preparation:
-
Prepare a Kinase Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT).
-
Prepare a 2X kinase/substrate solution by diluting the KDR enzyme and a fluorescently labeled peptide substrate (e.g., FL-Peptide 22) in the Kinase Reaction Buffer. The final kinase concentration should be chosen to achieve ~20-30% substrate conversion in the linear range of the reaction.
-
-
Kinase Reaction:
-
Add 5 µL of the 2X kinase/substrate solution to each well of the compound plate.
-
Gently centrifuge the plate to mix and incubate for 10 minutes at room temperature.
-
Prepare a 2X ATP solution in Kinase Reaction Buffer. The concentration should be equal to the Michaelis constant (Km) for the specific kinase to ensure accurate competitive inhibition measurement.
-
Initiate the reaction by adding 5 µL of the 2X ATP solution to all wells.
-
-
Incubation and Termination:
-
Incubate the reaction plate at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction remains in the linear phase.
-
Terminate the reaction by adding 15 µL of a Stop Buffer (e.g., 100 mM HEPES pH 7.5, 0.015% Brij-35, 0.2% Coating Reagent #3, and 10 mM EDTA).
-
-
Data Acquisition and Analysis:
-
Place the microplate into a microfluidic electrophoresis instrument (e.g., Caliper LabChip EZ Reader).
-
The instrument will separate the unphosphorylated substrate from the phosphorylated product in each well and measure the fluorescence intensity of each.
-
Calculate the percent conversion of substrate to product for each well.
-
Normalize the data using the "No Inhibition" (0% inhibition) and "Background" (100% inhibition) controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Conclusion and Future Directions
The 4-Chloro-3-(trifluoromethyl)benzamide scaffold is a privileged structure in drug discovery, particularly for the development of potent kinase inhibitors. The strategic placement of chloro and trifluoromethyl groups on the phenyl ring provides a robust anchor with favorable metabolic properties. As demonstrated, exquisite control over potency and selectivity can be achieved by modifying the appended amide or urea functionalities. The high potency of derivatives like compound 5a against KDR and the broad-spectrum activity of CHMFL-KIT-64 against c-KIT mutants underscore the scaffold's versatility. [2][3][4] Future research should continue to explore novel substitutions on this core, aiming to not only enhance potency but also to optimize pharmacokinetic profiles and overcome emerging drug resistance mechanisms. The insights gained from these comparative studies provide a clear roadmap for the rational design of next-generation targeted therapies.
References
-
Discovery of 2-(4-Chloro-3-(trifluoromethyl)phenyl)- N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64) as a Novel Orally Available Potent Inhibitor against Broad-Spectrum Mutants of c-KIT Kinase for Gastrointestinal Stromal Tumors. Journal of Medicinal Chemistry. Available from: [Link]
-
Discovery of 2-(4-chloro-3-(trifluoromethyl)phenyl)-N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64) as a Novel Orally Available Potent Inhibitor against Broad Spectrum Mutants of c-KIT Kinase for Gastrointestinal Stromal Tumors (GISTs). ResearchGate. Available from: [Link]
-
Discovery and Optimization of 1-(4-chloro-3-(trifluoromethyl)- phenyl)-3-(2-(amino)pyridin-3-yl)ureas as Novel KDR Kinase Inhibitors. PubMed. Available from: [Link]
-
Discovery and Optimization of 1-(4-chloro-3-(trifluoromethyl)- phenyl)-3-(2-(amino)pyridin-3-yl)ureas as Novel KDR Kinase Inhibitors. ResearchGate. Available from: [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Discovery and Optimization of 1-(4-chloro-3-(trifluoromethyl)- phenyl)-3-(2-(amino)pyridin-3-yl)ureas as Novel KDR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of 2-(4-Chloro-3-(trifluoromethyl)phenyl)- N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64) as a Novel Orally Available Potent Inhibitor against Broad-Spectrum Mutants of c-KIT Kinase for Gastrointestinal Stromal Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Bioisosteric Replacement of the Trifluoromethyl Group in Benzamides
<
Introduction: The Enduring Significance of the Trifluoromethyl Group in Medicinal Chemistry
The trifluoromethyl (CF3) group has become a cornerstone in modern drug design, prized for its unique electronic and physicochemical properties.[1][2] Its incorporation into a molecular scaffold, particularly in aromatic systems like benzamides, can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity.[3][4] The strong carbon-fluorine bonds render the CF3 group highly resistant to metabolic degradation, often leading to an extended drug half-life.[1][5] Furthermore, its high electronegativity and lipophilicity can enhance membrane permeability and modulate interactions with biological targets.[1][3][4]
However, the very properties that make the CF3 group attractive can also present challenges. Its significant lipophilicity can sometimes lead to poor solubility or off-target effects. Moreover, the synthesis of trifluoromethylated compounds can be complex.[4] This has driven the exploration of bioisosteric replacements—functional groups that mimic the steric and electronic properties of the CF3 group while offering opportunities to fine-tune a molecule's overall profile. This guide provides an in-depth comparison of common bioisosteres for the trifluoromethyl group in the context of benzamide derivatives, supported by experimental data and protocols.
The Concept of Bioisosterism: A Visual Overview
Bioisosterism is a strategy in drug design where a functional group in a lead compound is replaced by another group with similar physical or chemical properties to produce broadly similar biological effects. The goal is to enhance the desired properties of the compound while minimizing undesirable ones.
Figure 1. Conceptual diagram of bioisosteric replacement for the trifluoromethyl group.
Comparative Analysis of Key Bioisosteres for the Trifluoromethyl Group in Benzamides
The selection of a suitable bioisostere is a multifactorial decision, weighing physicochemical properties, synthetic accessibility, and the specific biological target. Below, we compare some of the most relevant bioisosteres for the CF3 group in benzamide scaffolds.
The Pentafluorosulfanyl (SF5) Group
The pentafluorosulfanyl (SF5) group has emerged as a "super-trifluoromethyl" group due to its greater electronegativity, lipophilicity, and steric bulk.[6][7][8] It is exceptionally stable under physiological conditions.[9] While often considered a CF3 mimic, its larger size can lead to different binding interactions, which can be either beneficial or detrimental depending on the target's active site topology.[6][7]
The Cyano (CN) Group
The cyano group is a classical bioisostere for various functional groups, including the trifluoromethyl group.[10] It is a strong electron-withdrawing group and has a linear geometry. While smaller than the CF3 group, it can replicate some of its electronic effects. However, the cyano group is susceptible to metabolic hydrolysis to a carboxylic acid, which can be a metabolic liability or a desired prodrug strategy.
The Tetrazole Ring
The tetrazole ring is a versatile five-membered heterocycle that can act as a bioisostere for a carboxylic acid group, but its properties can also be compared to the CF3 group in certain contexts.[11] It is a metabolically stable, acidic moiety that can engage in hydrogen bonding and electrostatic interactions.[11][12] Its larger size and distinct electronic nature compared to the CF3 group can lead to significantly different structure-activity relationships (SAR).
Physicochemical Property Comparison
The following table summarizes key physicochemical parameters for the trifluoromethyl group and its common bioisosteres. These values are context-dependent and can vary based on the molecular scaffold.
| Functional Group | van der Waals Volume (ų) | Hammett Parameter (σp) | Lipophilicity (π) |
| Trifluoromethyl (-CF3) | 42.6 | 0.54 | 0.88 |
| Pentafluorosulfanyl (-SF5) | 67.2 | 0.68 | 1.51 |
| Cyano (-CN) | 27.5 | 0.66 | -0.57 |
| Tetrazolyl (-CN4H) | ~50 | 0.47 | -0.38 |
Table 1. Comparison of key physicochemical properties of the trifluoromethyl group and its bioisosteres. Data is compiled from various sources and should be considered representative.
Experimental Data: A Case Study in Benzamide Derivatives
To illustrate the practical implications of bioisosteric replacement, consider a hypothetical series of para-substituted benzamides. The following table presents simulated experimental data for a generic benzamide scaffold, comparing the effects of different bioisosteres on metabolic stability and biological activity.
| Compound | Substituent | In Vitro Half-Life (t½, min) | IC50 (nM) |
| 1 | -CF3 | 65 | 15 |
| 2 | -SF5 | 80 | 10 |
| 3 | -CN | 30 | 50 |
| 4 | -Tetrazole | 55 | 25 |
Table 2. Simulated experimental data comparing the in vitro metabolic stability and biological activity of benzamide derivatives with different bioisosteric replacements.
Experimental Protocols
General Synthesis of Substituted Benzamides
A common route for the synthesis of benzamide derivatives involves the coupling of a substituted benzoic acid with an appropriate amine.
Figure 2. General synthetic scheme for benzamide derivatives.
Step-by-Step Protocol:
-
Acid Activation: To a solution of the substituted benzoic acid (1.0 eq) in a suitable aprotic solvent (e.g., DMF, CH2Cl2) at 0 °C, add the coupling agent (e.g., HATU, 1.1 eq) and a tertiary amine base (e.g., DIPEA, 2.0 eq). Stir the mixture for 15-30 minutes.
-
Amine Addition: Add the desired amine (1.0 eq) to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction with an organic solvent (e.g., EtOAc) and wash sequentially with aqueous acid (e.g., 1N HCl), aqueous base (e.g., sat. NaHCO3), and brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography or recrystallization to afford the desired benzamide.
In Vitro Metabolic Stability Assay (Microsomal Stability)
This assay assesses the susceptibility of a compound to metabolism by liver microsomes, providing an early indication of its likely in vivo clearance.
Step-by-Step Protocol:
-
Preparation: Prepare stock solutions of the test compounds and positive controls (e.g., a rapidly metabolized compound) in a suitable solvent (e.g., DMSO).
-
Incubation Mixture: In a 96-well plate, combine liver microsomes (e.g., human, rat) and a buffered solution (e.g., phosphate buffer, pH 7.4).
-
Initiation: Add the test compound to the microsomal suspension and pre-incubate at 37°C. Initiate the reaction by adding a NADPH-regenerating system.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of remaining compound versus time. The slope of the line is used to calculate the in vitro half-life (t½).
Conclusion and Future Perspectives
The trifluoromethyl group remains a valuable tool in the medicinal chemist's arsenal. However, a thoughtful consideration of bioisosteric replacements such as the pentafluorosulfanyl, cyano, and tetrazole groups can provide opportunities to overcome liabilities and fine-tune the properties of benzamide-based drug candidates. The choice of a bioisostere should be guided by a comprehensive analysis of its physicochemical properties, synthetic tractability, and the specific requirements of the biological target. As our understanding of the subtle interplay between molecular structure and biological function continues to grow, the strategic application of bioisosterism will undoubtedly play an increasingly important role in the discovery of new and improved therapeutics.
References
- Ningbo Inno Pharmchem Co., Ltd. The Power of Fluorination: Enhancing Drug Properties with Trifluoromethyl Groups.
- ResearchGate. Assessing the Bioisosterism of the Trifluoromethyl Group with a Protease Probe | Request PDF.
- ACS Publications. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators | Journal of Medicinal Chemistry.
- PubMed. Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement.
- Benchchem. A Comparative Guide to the Metabolic Stability of Drugs: The Impact of the Trifluoromethyl Group.
- PubMed. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- Semantic Scholar. Assessing the Bioisosterism of the Trifluoromethyl Group with a Protease Probe.
- Ningbo Inno Pharmchem Co., Ltd. The Trifluoromethyl Group: A Secret Weapon in Medicinal Chemistry.
- PubMed. Synthesis and antiprotozoal activity of some 2-(trifluoromethyl)-1H-benzimidazole bioisosteres.
-
MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: [Link]
-
PubMed Central. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Available from: [Link]
-
EMBL-EBI. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Available from: [Link]
-
Loughborough University Research Repository. The trifluoromethyl group as a bioisosteric replacement of the aliphatic nitro group in CB1 receptor positive allosteric modulators. Available from: [Link]
-
NIH. Structure–Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97. Available from: [Link]
-
PubMed. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Available from: [Link]
-
PubMed. para-Selective Radical Trifluoromethylation of Benzamide Derivatives via Iminium Intermediates. Available from: [Link]
-
ACS Publications. Structure–Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97 | ACS Medicinal Chemistry Letters. Available from: [Link]
-
ResearchGate. (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: [Link]
-
ResearchGate. Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. Available from: [Link]
-
eScholarship.org. Structure−Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97. Available from: [Link]
-
Bar-Ilan University. Structure-Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97. Available from: [Link]
-
Wikipedia. Trifluoromethyl group. Available from: [Link]
-
NIH. Structure-Based Bioisosterism Design, Synthesis, Biological Evaluation and In Silico Studies of Benzamide Analogs as Potential Anthelmintics. Available from: [Link]
-
ResearchGate. Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity. Available from: [Link]
-
University of Muenster. Synthesis of Trifluoromethylated Scaffolds for Lead Structure Research. Available from: [Link]
-
ChemRxiv. The effects on lipophilicity of replacing oxygenated functionality with their fluorinated bioisosteres. Available from: [Link]
-
University of Lincoln. Study of the effect of replacing CH3 with fluorinated groups on lipophilicity. Available from: [Link]
-
PubMed. Discovery of a series of aryl-N-(3-(alkylamino)-5-(trifluoromethyl)phenyl)benzamides as TRPA1 antagonists. Available from: [Link]
-
MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Available from: [Link]
- Google Patents. CN113698315A - Synthetic method of 2-trifluoromethyl benzamide.
-
PubMed. N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide Analogues: Novel Acetyl- and Butyrylcholinesterase Inhibitors. Available from: [Link]
-
ACS Publications. Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange | Journal of Medicinal Chemistry. Available from: [Link]
-
PubMed. Synthesis and pharmacological evaluation of trifluoromethyl containing 4-(2-pyrimidinylamino)benzamides as Hedgehog signaling pathway inhibitors. Available from: [Link]
-
Open Access Journals. Drug Design: Influence of Heterocyclic Structure as Bioisosteres. Available from: [Link]
-
MDPI. 1,2,4-Oxadiazole-Based Bio-Isosteres of Benzamides: Synthesis, Biological Activity and Toxicity to Zebrafish Embryo. Available from: [Link]
-
Ningbo Inno Pharmchem Co., Ltd. Tetrazole: A Versatile Bioisostere in Drug Design. Available from: [Link]
-
MDPI. Structure-Based Bioisosterism Design, Synthesis, Biological Evaluation and In Silico Studies of Benzamide Analogs as Potential Anthelmintics. Available from: [Link]
-
IRIS Unimore. The 1,2,3-triazole ring as a bioisostere in medicinal chemistry. Available from: [Link]
-
CHIMIA. View of Bioisosterism of Fluorine and Cyano as Indole Substituents. Theoretical, in vitro and in vivo Examination. Available from: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Structure–Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
- 12. openaccessjournals.com [openaccessjournals.com]
Navigating the In Vivo Landscape: A Comparative Guide to 4-Chloro-3-(trifluoromethyl)benzamide Analogues in Preclinical Research
For researchers, scientists, and drug development professionals, this guide provides an in-depth comparative analysis of the in vivo efficacy of 4-Chloro-3-(trifluoromethyl)benzamide analogues. Moving beyond simple data tabulation, this document delves into the causal relationships behind experimental design, offering insights into the therapeutic potential and challenges of this promising class of compounds.
The this compound scaffold has emerged as a privileged structure in medicinal chemistry, with analogues demonstrating significant potential in oncology and beyond. The strategic placement of the chloro and trifluoromethyl groups on the benzamide core imparts unique physicochemical properties that can enhance biological activity and pharmacokinetic profiles. This guide will objectively compare the in-all vivo performance of key analogues, supported by experimental data, to inform future drug discovery and development efforts.
Comparative In Vivo Efficacy of Lead Analogues
While a direct head-to-head in vivo comparison of a homologous series of this compound analogues is not extensively documented in publicly available literature, we can synthesize a comparative overview by examining structurally related compounds that share these key chemical motifs. This section will focus on analogues that have undergone in vivo evaluation, highlighting their therapeutic targets and efficacy in relevant disease models.
| Compound/Analogue Class | Primary Target/Mechanism | Animal Model | Key In Vivo Efficacy Findings | Reference |
| Trifluoromethyl-containing 4-(2-pyrimidinylamino)benzamides | Hedgehog (Hh) Signaling Pathway Inhibitors | Rodent models | Lead compound 13d exhibited optimal pharmacokinetic properties in vivo. | |
| N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide (NHDC) | STAT3 Inactivation via HNF 4α Binding | Liver Tumor Xenograft | Prevented liver tumor growth at a dose of 5 mg/kg. | |
| N-acetylamino-3-chloro-N-(2-diethylamino-ethyl) benzamide (NACPA) | Immune Modulation | W/Fu rats | Showed higher Cmax, longer elimination half-life, and significantly greater bioavailability (50% vs. 14%) compared to its parent compound. | |
| 4-pyrrolidin-1-yl-3-trifluoromethyl-benzamide (EPPTB) | TAAR1 Antagonist | Rat organotypic hippocampal slices | Investigated for its role in neuroprotection. |
Expert Analysis: The data, though from disparate studies, reveals a common thread: the trifluoromethyl and chloro substitutions on a benzamide or related scaffold can lead to potent biological activity and favorable in vivo characteristics. For instance, the trifluoromethyl group is known to enhance metabolic stability and receptor binding affinity, which may contribute to the improved pharmacokinetic profile of compounds like 13d and the potent in vivo efficacy of NHDC . The chloro substituent, on the other hand, can influence the electronic properties of the molecule and its ability to interact with biological targets. The enhanced bioavailability of NACPA over its parent compound further underscores the impact of seemingly minor structural modifications on in vivo performance.
Delving into the Mechanism of Action: The Hedgehog Signaling Pathway
A prominent target for trifluoromethyl-containing benzamide analogues is the Hedgehog (Hh) signaling pathway, a critical regulator of embryonic development that, when aberrantly activated in adults, can drive the growth of various cancers.
In the absence of the Hh ligand, the PTCH1 receptor inhibits the transmembrane protein SMO. This allows for the formation of a complex that keeps the GLI transcription factors inactive in the cytoplasm. Upon binding of the Hh ligand to PTCH1, the inhibition on SMO is relieved, leading to the activation and nuclear translocation of GLI transcription factors, which then drive the expression of genes involved in cell proliferation and survival. Trifluoromethyl-containing benzamide analogues, such as compound 13d , have been shown to inhibit the Hh pathway, likely by targeting SMO. This inhibition prevents the downstream activation of GLI, thereby halting the pro-tumorigenic signaling cascade.
Experimental Protocols: A Guide to In Vivo Evaluation
To ensure the trustworthiness and reproducibility of in vivo efficacy studies, rigorous and well-defined experimental protocols are paramount. The following sections provide detailed, step-by-step methodologies for key in vivo experiments relevant to the evaluation of this compound analogues.
Xenograft Tumor Model for Efficacy Assessment
This protocol outlines a standard procedure for evaluating the anti-tumor efficacy of a test compound in a subcutaneous xenograft model.
Methodology:
-
Animal Models: Utilize immunodeficient mice (e.g., athymic nude or SCID mice) to prevent rejection of human tumor xenografts.
-
Cell Line Selection: Choose a human cancer cell line known to be sensitive to the compound's proposed mechanism of action (e.g., a cell line with an overactive Hedgehog pathway for a SMO inhibitor).
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (typically 1 x 10^6 to 1 x 10^7 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-150 mm³). Measure tumor dimensions with calipers 2-3 times per week and calculate the volume using the formula: (Length x Width²) / 2.
-
Randomization and Treatment: Once tumors reach the desired size, randomize the mice into treatment and control groups. Administer the test compound (dissolved or suspended in an appropriate vehicle) and the vehicle control according to the planned dosing schedule (e.g., daily oral gavage).
-
Efficacy Endpoints: The primary endpoint is typically tumor growth inhibition (TGI). Monitor for signs of toxicity, including body weight loss, changes in behavior, and adverse reactions.
-
Study Termination and Analysis: The study is terminated when tumors in the control group reach a predetermined size or after a set duration. At the end of the study, tumors are excised, weighed, and may be processed for further analysis (e.g., histology, western blotting, or PCR).
In Vivo Pharmacokinetic Study
This protocol describes a typical pharmacokinetic study in rodents to determine the absorption, distribution, metabolism, and excretion (ADME) properties of a test compound.
Methodology:
-
Animal Model: Use a standard rodent model, such as Sprague-Dawley rats or C57BL/6 mice.
-
Drug Administration: Administer the compound via the intended clinical route (e.g., oral gavage) and also intravenously to determine absolute bioavailability.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) via a cannulated vessel or tail vein.
-
Plasma Preparation: Process the blood samples to obtain plasma and store frozen until analysis.
-
Bioanalytical Method: Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) to quantify the concentration of the test compound in plasma samples.
-
Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., WinNonlin) to calculate key parameters, including:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the plasma concentration-time curve.
-
t1/2: Elimination half-life.
-
Bioavailability (F%): (AUCoral / AUCIV) x (DoseIV / Doseoral) x 100.
-
Conclusion and Future Directions
The this compound scaffold and its analogues represent a promising area for the development of novel therapeutics, particularly in the field of oncology. The available in vivo data, while not from a single comparative study, consistently points to the potential of this chemical class to yield compounds with potent efficacy and favorable pharmacokinetic profiles. Future research should focus on systematic structure-activity relationship (SAR) and structure-property relationship (SPR) studies to optimize the in vivo performance of these analogues. Head-to-head in vivo comparative studies of a series of closely related analogues are crucial to definitively establish the impact of specific substitutions on efficacy, pharmacokinetics, and toxicity. Furthermore, a deeper understanding of the molecular interactions with their biological targets will be instrumental in designing the next generation of this compound-based drugs with enhanced therapeutic indices.
References
-
Synthesis and pharmacological evaluation of trifluoromethyl containing 4-(2-pyrimidinylamino)benzamides as Hedgehog signaling pathway inhibitors. [Link]
-
Pharmacokinetics and splenic accumulation of N-acetylamino-3-chloro-N-(2-diethylamino-ethyl) benzamide after a single administration to rats. [Link]
A Comparative Analysis of Benzamide and Sulfonamide Inhibitors: A Guide for Drug Development Professionals
In the vast landscape of enzyme inhibitors, benzamide and sulfonamide scaffolds represent two of the most prolific and versatile frameworks in modern drug discovery. While both moieties can be tailored to interact with a wide array of biological targets, their distinct physicochemical properties often lead to divergent pharmacological profiles. This guide provides an in-depth comparative analysis of benzamide and sulfonamide inhibitors, offering experimental insights and data to inform rational drug design and development.
At a Glance: Chemical Scaffolds and Core Properties
At the heart of this comparison lie the fundamental chemical structures of benzamides and sulfonamides. The benzamide core consists of a benzene ring attached to an amide group, whereas the sulfonamide core features a sulfonyl group connected to an amine.
Caption: Core chemical structures of benzamide and sulfonamide.
These seemingly subtle differences in their core structures profoundly influence their electronic properties, hydrogen bonding capabilities, and overall three-dimensional shape, which in turn dictates their interaction with target proteins.
Mechanisms of Action: A Tale of Two Moieties
Both benzamide and sulfonamide derivatives have been successfully developed to inhibit a diverse range of enzymes and receptors through various mechanisms.
Benzamide inhibitors are particularly recognized for their roles as:
-
Dopamine Receptor Antagonists: Substituted benzamides are a significant class of antipsychotic drugs that selectively antagonize dopamine D2-like receptors.[1][2] Their mechanism involves blocking the binding of dopamine, which modulates downstream signaling pathways.[1]
-
Histone Deacetylase (HDAC) Inhibitors: Certain benzamides act as potent HDAC inhibitors, a mechanism central to their application in cancer therapy.[3] The benzamide moiety often functions as a zinc-binding group within the active site of HDAC enzymes.[3]
-
Poly(ADP-ribose) Polymerase (PARP) Inhibitors: Benzamide was one of the earliest recognized inhibitors of PARP, an enzyme crucial for DNA repair.[4]
Sulfonamide inhibitors , on the other hand, are well-established as:
-
Antibacterial Agents: The classic mechanism of sulfonamide antibiotics is the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[5][6] This bacteriostatic action has been a cornerstone of antimicrobial therapy.[5][7]
-
Carbonic Anhydrase Inhibitors: Aromatic and heterocyclic sulfonamides are potent inhibitors of carbonic anhydrases, zinc-containing metalloenzymes.[8][9] This inhibitory action is the basis for their use as diuretics and for treating glaucoma.[9]
-
Diverse Enzyme Inhibitors: The sulfonamide scaffold is found in a wide range of drugs with various mechanisms, including anti-inflammatory (COX-2 inhibitors), antiviral, and anticancer agents.[10][11][12]
Caption: Workflow for a typical enzyme inhibition assay.
Methodology:
-
Reagent Preparation:
-
Prepare a concentrated stock solution of the purified enzyme in a suitable buffer.
-
Prepare a stock solution of the enzyme's substrate.
-
Create a serial dilution of the benzamide or sulfonamide inhibitor in the assay buffer.
-
The assay buffer should be optimized for pH and ionic strength to ensure optimal enzyme activity.
-
-
Assay Setup (96-well or 384-well plate):
-
Add the assay buffer to all wells.
-
Add the inhibitor dilutions to the test wells. Include vehicle-only wells as a negative control (100% activity) and a known inhibitor as a positive control.
-
Add the enzyme to all wells except for the "no enzyme" control.
-
Incubate the plate for a predetermined time to allow for inhibitor-enzyme binding.
-
-
Reaction Initiation and Detection:
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Monitor the reaction progress by measuring the signal (e.g., absorbance, fluorescence, luminescence) over time (kinetic assay) or after a fixed time point (endpoint assay).
-
-
Data Analysis:
-
Subtract the background signal (from "no enzyme" wells).
-
Normalize the data to the negative control (100% activity) and a control for 0% activity.
-
Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value. [13]
-
Cell-Based Potency Assay
This protocol outlines a general method for assessing the functional effect of an inhibitor in a cellular context.
Caption: Workflow for a cell-based potency assay.
Methodology:
-
Cell Culture and Seeding:
-
Culture the appropriate cell line in a suitable growth medium.
-
Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the benzamide or sulfonamide inhibitor in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the inhibitor dilutions. Include vehicle-only controls.
-
-
Incubation:
-
Incubate the treated cells for a period relevant to the biological process being studied (typically 24-72 hours).
-
-
Endpoint Measurement:
-
Data Analysis:
-
Normalize the results to the vehicle-treated cells.
-
Plot the cellular response against the logarithm of the inhibitor concentration.
-
Determine the EC50 value, which is the concentration of the inhibitor that produces 50% of the maximal response.
-
Conclusion and Future Perspectives
Both benzamide and sulfonamide scaffolds have proven to be exceptionally fruitful starting points for the development of potent and selective inhibitors. The choice between these two moieties is not a matter of inherent superiority but rather a strategic decision based on the specific therapeutic target and desired pharmacological profile.
-
Sulfonamides offer a rich history and a well-understood profile, particularly as antibacterial and carbonic anhydrase inhibitors. Their ability to act as a bioisostere for a carboxylate group and their strong hydrogen bonding capabilities make them a continued area of interest. [6]* Benzamides have demonstrated remarkable success in targeting G-protein coupled receptors and, more recently, epigenetic targets like HDACs. [2][15]The versatility of substitution patterns on the benzene ring allows for fine-tuning of potency, selectivity, and pharmacokinetic properties. [16] The future of drug discovery will likely see continued innovation with both scaffolds, including the development of hybrid molecules that incorporate features of both benzamides and sulfonamides to achieve novel mechanisms of action or improved drug-like properties. A thorough understanding of the comparative advantages and disadvantages of each, as outlined in this guide, is essential for researchers aiming to develop the next generation of targeted therapeutics.
References
- Green, N., Ott, R. D., Isaacs, R. J., & Fang, H. (n.d.). Cell-based Assays to Identify Inhibitors of Viral Disease. Expert Opinion on Drug Discovery.
- Tipton, K. F., & Motherway, M. (2017). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules.
- Abdoli, M., Bozdag, M., Angeli, A., & Supuran, C. T. (2018). Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors. Metabolites.
- Gordon, C. P., & Keller, P. A. (2005). Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity. Journal of visualized experiments : JoVE.
- Angeli, A., Goccione, M., & Supuran, C. T. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Medicinal Chemistry Letters.
- Green, N., Ott, R. D., Isaacs, R. J., & Fang, H. (n.d.). Cell-based Assays to Identify Inhibitors of Viral Disease. Expert Opinion on Drug Discovery.
- (n.d.). Role of Cell-Based Assays in Drug Discovery and Development.
- Tariq, M., & Hashim, M. (2023). Acetazolamide. In StatPearls.
- (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Vipergen.
- Löscher, W. (2020). Pharm 101: Acetazolamide. LITFL.
- (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual.
- Aoyama, Y., et al. (2001). Pharmacokinetics and pharmacodynamics of acetazolamide in patients with transient intraocular pressure elevation. European Journal of Clinical Pharmacology.
- Casini, A., et al. (2002). Sulfonamides and sulfonylated derivatives as anticancer agents. Current Cancer Drug Targets.
- Jenner, P., & Marsden, C. D. (1979). The substituted benzamides--a novel class of dopamine antagonists. Life Sciences.
- Casini, A., et al. (2002). Sulfonamides and sulfonylated derivatives as anticancer agents. Current Cancer Drug Targets.
- Senturk, M., et al. (2016). A class of sulfonamides as carbonic anhydrase I and II inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Beckers, T., et al. (2007). Distinct pharmacological properties of second generation HDAC inhibitors with the benzamide or hydroxamate head group.
- (n.d.). Enzyme Inhibition | Definition, Types & Examples. Study.com.
- Tiam, R., et al. (2009). Difference in risks of allergic reaction to sulfonamide drugs based on chemical structure. The Annals of Pharmacotherapy.
- Sommadossi, J. P., et al. (1998). A Pharmacokinetic Study Examining Acetazolamide as a Novel Adherence Marker for Clinical Trials. PloS one.
- Bozdag, M., et al. (2019). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules.
- Wang, Y., et al. (2023). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors.
- Puech, A., et al. (1982).
- Lehmann, B., Linnér, E., & Wistrand, P. J. (1970). The Pharmacokinetics of Acetazolamide in Relation to its Use in the Treatment of Glaucoma and to its Effects as an Inhibitor of Carbonic Anhydrases. Schering Workshop on Pharmacokinetics.
- Olarewaju, O. (2017). Can someone provide me with protocols for enzyme inhibition assay and their kinetics?
- (n.d.). Shows ADME properties of sulfonamide drugs.
- (2024). What are the examples of enzyme inhibition?
- Gerokonstantis, D. T., et al. (2023). N-(2-Aminophenyl)-benzamide Inhibitors of Class I HDAC Enzymes with Antiproliferative and Antifibrotic Activity. Journal of Medicinal Chemistry.
- Al-Hussain, S. A., & Al-Obaid, A. M. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Molecular Structure.
- Yousef, F., et al. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal.
- Suzuki, T., et al. (1999).
- Al-Salahi, R., et al. (2022). Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. Scientific Reports.
- Jenner, P., & Marsden, C. D. (1981). Multiple dopamine receptors in brain and the pharmacological action of substituted benzamide drugs.
- Thorat, S. A., et al. (2014). Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639. ACS Medicinal Chemistry Letters.
- Lee, S., et al. (2013). Synthesis of Sulfonamides and Evaluation of Their Histone Deacetylase (HDAC) Activity. Bulletin of the Korean Chemical Society.
- Ahmad, S., et al. (2023). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development.
- Aboelnaga, A. S. M., et al. (2023). Exploring novel benzene sulfonamide derivatives: Synthesis, ADME studies, anti-proliferative activity, docking simulation, and emphasizing theoretical investigations. Critical Reviews in Analytical Chemistry.
- Stille, W. (1989). [Comparison of the adverse effect profile of different substances such as penicillins, tetracyclines, sulfonamides and quinolones]. Fortschritte der Medizin.
- Koga, H., et al. (1998). Dopamine D3 and D4 receptor antagonists: synthesis and structure--activity relationships of (S)-(+)-N-(1-Benzyl-3-pyrrolidinyl)-5-chloro-4- [(cyclopropylcarbonyl) amino]-2-methoxybenzamide (YM-43611) and related compounds. Journal of Medicinal Chemistry.
- El-Sayad, K. A., et al. (2024). Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. Bioorganic Chemistry.
- Casini, A., et al. (2003). Carbonic anhydrase inhibitors: sulfonamides as antitumor agents? Bioorganic & Medicinal Chemistry Letters.
- Ahmad, S., et al. (2023). Exploring the Potential of New Benzamide-Acetamide Pharmacophore Containing Sulfonamide as Urease Inhibitors: Structure–Activity Relationship, Kinetics Mechanism, and In Silico Studies. ACS Omega.
- Jenner, P., & Marsden, C. D. (1978). Substituted benzamides as dopamine antagonists [proceedings]. British Journal of Pharmacology.
- Ahmad, S., et al. (2023). Exploring the Potential of New Benzamide-Acetamide Pharmacophore Containing Sulfonamide as Urease Inhibitors: Structure–Activity Relationship, Kinetics Mechanism, and In Silico Studies. ACS Omega.
- Bojanic, D., et al. (2015). Antimicrobial sulfonamide drugs. Macedonian pharmaceutical bulletin.
- Deck, D. H., & Winston, L. G. (n.d.). Sulfonamides, Trimethoprim, & Quinolones. In Basic & Clinical Pharmacology, 15e. AccessPharmacy.
Sources
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. Multiple dopamine receptors in brain and the pharmacological action of substituted benzamide drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A Pharmacokinetic Study Examining Acetazolamide as a Novel Adherence Marker for Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. openaccesspub.org [openaccesspub.org]
- 7. researchgate.net [researchgate.net]
- 8. Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A class of sulfonamides as carbonic anhydrase I and II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. portal.fis.tum.de [portal.fis.tum.de]
- 11. research.rug.nl [research.rug.nl]
- 12. Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
- 15. Distinct pharmacological properties of second generation HDAC inhibitors with the benzamide or hydroxamate head group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Validating Target Engagement of 4-Chloro-3-(trifluoromethyl)benzamide
For researchers, scientists, and drug development professionals, the rigorous validation of a compound's interaction with its intended biological target is a cornerstone of preclinical research. This guide provides an in-depth, technical comparison of key methodologies for validating the target engagement of 4-Chloro-3-(trifluoromethyl)benzamide, a compound with a chemical scaffold common to many biologically active molecules.
Given that the specific biological target of this compound is not extensively characterized in public literature, this guide will proceed with a common hypothetical scenario in drug discovery. We will postulate that initial screening has identified the p38 mitogen-activated protein (MAP) kinase α as a potential target. This kinase is a crucial node in cellular signaling pathways that respond to stress and inflammation.[1][2]
Our objective is to design a comprehensive experimental workflow to confirm and quantify the engagement of this compound with p38 MAPKα. For comparative analysis, we will use Nilotinib, a well-characterized tyrosine kinase inhibitor that has also been shown to engage p38 MAPKs, as a reference compound.[3][4]
The Critical Role of Target Engagement
Confirming that a molecule binds to its intended target within a complex cellular environment is a pivotal step in drug discovery. It provides the mechanistic foundation for interpreting functional data and is essential for establishing a clear structure-activity relationship (SAR). Without robust target engagement data, it is difficult to ascertain whether a compound's observed phenotype is a result of on-target activity or off-target effects.
A Comparative Workflow for Validating Target Engagement
We will explore a multi-faceted approach, employing a suite of biophysical and cell-based assays to build a comprehensive picture of target engagement. Each technique offers unique insights into the binding event.
Cellular Thermal Shift Assay (CETSA®): Confirming Intracellular Binding
The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying target engagement in a cellular context.[5][6][7][8] The principle is based on the ligand-induced thermal stabilization of the target protein.[7] When a protein binds to a ligand, it generally becomes more resistant to heat-induced denaturation.
Caption: SPR experimental workflow.
-
Protein Immobilization:
-
Covalently immobilize purified, active recombinant human p38 MAPKα onto a carboxymethylated dextran (CM5) sensor chip using standard amine coupling chemistry. Aim for an immobilization level that will yield a maximum response (Rmax) of approximately 50-100 response units (RU) for the small molecule analyte.
-
-
Binding Analysis:
-
Prepare a series of dilutions of this compound and Nilotinib in a suitable running buffer (e.g., HBS-EP+ with 1% DMSO).
-
Inject the compound solutions over the immobilized p38 MAPKα surface at a constant flow rate, typically for 60-120 seconds (association phase), followed by a buffer-only flow for 120-300 seconds (dissociation phase).
-
Include a reference flow cell (e.g., a deactivated surface) to subtract non-specific binding and bulk refractive index changes.
-
-
Data Analysis:
-
After reference subtraction, fit the resulting sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir model for simple bimolecular interactions).
-
This analysis will yield the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
The KD value represents the affinity of the compound for the target protein, with a lower KD indicating a stronger interaction. Comparing the KD values of this compound and Nilotinib will provide a direct measure of their relative binding affinities to purified p38 MAPKα.
Isothermal Titration Calorimetry (ITC): Determining the Thermodynamic Profile
Isothermal Titration Calorimetry (ITC) is a gold-standard biophysical method that directly measures the heat released or absorbed during a binding event. [9][10]This allows for the determination of the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.
Caption: ITC experimental workflow.
-
Sample Preparation:
-
Dialyze purified p38 MAPKα and dissolve the compounds in the exact same buffer to minimize heats of dilution. A common buffer is 20 mM HEPES, 150 mM NaCl, pH 7.5, with 1% DMSO.
-
Place the p38 MAPKα solution (e.g., 10-20 µM) in the ITC sample cell.
-
Load a concentrated solution of this compound or Nilotinib (e.g., 100-200 µM) into the injection syringe.
-
-
Titration:
-
Perform a series of small, sequential injections (e.g., 2 µL) of the compound into the protein solution while maintaining a constant temperature (e.g., 25°C).
-
The instrument measures the differential power required to maintain a zero temperature difference between the sample and reference cells, which corresponds to the heat of binding.
-
-
Data Analysis:
-
Integrate the heat released or absorbed after each injection.
-
Plot the integrated heat per mole of injectant against the molar ratio of compound to protein.
-
Fit the resulting binding isotherm to a suitable model (e.g., a one-site binding model) to determine the thermodynamic parameters. [11]
-
ITC provides a complete thermodynamic signature of the binding interaction. This can reveal whether the binding is enthalpy-driven (favorable bond formation) or entropy-driven (favorable changes in the ordering of the system), offering deeper mechanistic insights. The KD obtained from ITC should be in agreement with the value from SPR.
Comparative Data Summary
The following table illustrates how the data for this compound and the reference compound, Nilotinib, would be presented for a direct comparison. Note that the values for this compound are hypothetical, while the data for Nilotinib are based on published findings for its interaction with p38 MAPKs. [3]
| Parameter | This compound (Hypothetical) | Nilotinib (Reference) | Method | Implication |
|---|---|---|---|---|
| CETSA ΔTm (°C) | +4.5 | ~+3-5 | CETSA | Both compounds engage and stabilize p38 MAPKα in cells. |
| SPR KD (µM) | 1.5 | 0.35 (for p38α) [3] | SPR | Nilotinib shows a higher binding affinity to purified p38 MAPKα. |
| SPR ka (1/Ms) | 2.5 x 10^4 | 5 x 10^4 | SPR | Nilotinib associates with the target more rapidly. |
| SPR kd (1/s) | 3.75 x 10^-2 | 1.75 x 10^-2 | SPR | Nilotinib has a slower dissociation rate (longer residence time). |
| ITC KD (µM) | 1.8 | ~0.4 | ITC | Confirms higher affinity of Nilotinib. |
| ITC ΔH (kcal/mol) | -8.5 | -9.2 | ITC | Binding for both is enthalpically driven. |
| ITC -TΔS (kcal/mol) | +0.5 | +0.8 | ITC | Binding is slightly entropically unfavorable for both. |
p38 MAPK Signaling Pathway
Understanding the pathway in which the target operates is crucial for designing downstream functional assays. The p38 MAPK signaling cascade is a key pathway in the cellular response to stress and inflammation.
Caption: Simplified p38 MAPK signaling pathway.
This pathway illustrates that inhibition of p38 MAPKα should lead to a reduction in the phosphorylation of downstream substrates like MK2 and a subsequent decrease in the production of inflammatory cytokines. This provides a clear hypothesis for follow-up functional assays to correlate target engagement with cellular activity.
Conclusion
This guide outlines a robust, multi-pronged strategy for validating the target engagement of this compound with its hypothetical target, p38 MAPKα. By integrating cell-based target confirmation with CETSA and in-depth biophysical characterization using SPR and ITC, researchers can build a comprehensive and compelling data package. This approach not only confirms direct binding but also provides critical quantitative data on affinity, kinetics, and thermodynamics. Comparing these results to a well-characterized inhibitor like Nilotinib provides essential context and benchmarks for further drug development efforts. This rigorous, evidence-based approach is fundamental to advancing promising compounds from initial hits to viable clinical candidates.
References
- Repurposing Nilotinib as a Selective P38β Inhibitor in Hematopoietic Malignancies: Clinical Evidence and Mechanistic Insights. Scientific Archives International Open Access Journals.
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. 2016-07-01. Available at: [Link]
-
Cellular Thermal Shift Assay (CETSA). News-Medical.Net. 2020-12-02. Available at: [Link]
-
Response and Adherence to Nilotinib in Daily practice (RAND study): an in-depth observational study of chronic myeloid leukemia patients treated with nilotinib. NIH. Available at: [Link]
-
Characterizing Binding Interactions by ITC. TA Instruments. Available at: [Link]
-
CETSA. CETSA. Available at: [Link]
-
Perspective on CETSA Literature: Toward More Quantitative Data Interpretation. PubMed. Available at: [Link]
-
Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry. NIH. 2018-03-01. Available at: [Link]
-
Novel Noncatalytic Substrate-Selective p38α-Specific MAPK Inhibitors with Endothelial-Stabilizing and Anti-Inflammatory Activity. PubMed Central. Available at: [Link]
-
Drug Discovery - Inhibitor. chemical-kinomics. Available at: [Link]
-
Evaluating the impact of a switch to nilotinib on imatinib-related chronic low-grade adverse events in patients with CML-CP: the ENRICH study. NIH. Available at: [Link]
-
Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules. bioRxiv. 2025-06-17. Available at: [Link]
-
How to fit the complex ITC data? ResearchGate. 2024-04-29. Available at: [Link]
-
Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules. ACS Omega. Available at: [Link]
-
Ways to represent the data from different CETSA formats. (A) Melt... ResearchGate. Available at: [Link]
-
Appendix: Equations Used for Fitting ITC Data M M V MV M M V = + + 1 2 Δ Δ +. Available at: [Link]
-
p38 Signaling Pathway. Creative Diagnostics. Available at: [Link]
-
Nilotinib inhibits p38αMAPK-MK2/MK3 signaling axis. (A) MALDI-TOF MS... ResearchGate. Available at: [Link]
-
Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design. Frontiers. 2018-10-10. Available at: [Link]
-
Chapter 7: Surface Plasmon Resonance for Identifying and Characterising Small Molecule Ligands. Books. 2017-11-20. Available at: [Link]
-
Fitting two- and three-site binding models to isothermal titration calorimetric data. PMC. Available at: [Link]
-
Mechanisms and functions of p38 MAPK signalling. PubMed. 2010-08-01. Available at: [Link]
-
The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews. 2015-11-09. Available at: [Link]
-
Novel inhibitor of p38 MAP kinase as an anti-TNF-alpha drug: discovery of N-[4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-pyridyl]benzamide (TAK-715) as a potent and orally active anti-rheumatoid arthritis agent. PubMed. Available at: [Link]
-
Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. 2019-01-10. Available at: [Link]
-
Computational Insights into the Polypharmacological Landscape of BCR-ABL Inhibitors: Emphasis on Imatinib and Nilotinib. PMC - PubMed Central. Available at: [Link]
-
Nilotinib inhibits p38 MAPK in myoblasts. a Analysis of Nilotinib... ResearchGate. Available at: [Link]
-
Biosensor-surface plasmon resonance: A strategy to help establish a new generation RNA-specific small molecules. PMC - NIH. Available at: [Link]
-
Representative binding models for ITC data fitting. AFFINImeter. 2015-02-02. Available at: [Link]
-
Development and targeted use of nilotinib in chronic myeloid leukemia. PMC - NIH. Available at: [Link]
-
p38 MAPK Signaling Pathway. Sino Biological. Available at: [Link]
-
Application Note 119: Small Molecule Detection by Surface Plasmon Resonance (SPR). Biosensing Instrument. 2025-01-04. Available at: [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. 2022-09-01. Available at: [Link]
-
ITC Assay Service for Drug Discovery. Reaction Biology. Available at: [Link]
-
p38 mitogen-activated protein kinases. Wikipedia. Available at: [Link]
-
Nilotinib Meets Primary Endpoint in Pivotal Trial Against Imatinib as First-Line Treatment in Chronic Myeloid Leukemia Patients. CancerNetwork. 2009-11-10. Available at: [Link]
Sources
- 1. sinobiological.com [sinobiological.com]
- 2. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]
- 3. scientificarchives.com [scientificarchives.com]
- 4. researchgate.net [researchgate.net]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
- 7. CETSA [cetsa.org]
- 8. Perspective on CETSA Literature: Toward More Quantitative Data Interpretation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design [frontiersin.org]
- 11. cif.iastate.edu [cif.iastate.edu]
A Researcher's Guide to Selectivity: Cross-Reactivity Profiling of 4-Chloro-3-(trifluoromethyl)benzamide
In the landscape of modern drug discovery, the aphorism "no drug has only one target" is a guiding principle. The journey from a promising hit compound to a clinical candidate is paved with rigorous characterization, not only of its on-target potency but also of its potential interactions with unintended biological molecules. These off-target effects can lead to unforeseen toxicity or, in some serendipitous cases, reveal novel therapeutic applications. This guide provides an in-depth, technically-focused comparison of methodologies to assess the cross-reactivity of 4-Chloro-3-(trifluoromethyl)benzamide, a compound of interest in contemporary medicinal chemistry.
While the specific primary target of this compound is subject to the context of individual research programs, its benzamide scaffold is present in a wide array of biologically active molecules, including inhibitors of enzymes and modulators of receptors. For the purpose of this illustrative guide, we will hypothesize that this compound has been identified as a potent inhibitor of a specific kinase, hereafter referred to as "Kinase A." Our objective is to construct a comprehensive selectivity profile by comparing its activity against Kinase A with a panel of structurally and functionally related kinases, as well as a broader panel of common off-target liabilities.
The Imperative of Selectivity Profiling
A compound's selectivity is a critical determinant of its therapeutic index—the ratio between its toxic and therapeutic doses. A highly selective compound preferentially binds to its intended target, minimizing the potential for adverse effects mediated by interactions with other proteins. Early and comprehensive cross-reactivity screening de-risks drug development programs by identifying potential liabilities at a stage when medicinal chemistry efforts can be deployed to mitigate them.[1][2][3][4]
This guide will detail a multi-pronged approach to characterizing the selectivity of this compound, integrating biochemical and cell-based assays to provide a holistic view of its interaction profile.
Experimental Workflow for Cross-Reactivity Profiling
A systematic approach is essential for a thorough cross-reactivity assessment. The following workflow outlines the key stages, from initial broad screening to in-depth cellular target engagement confirmation.
Caption: Experimental workflow for assessing the cross-reactivity of a test compound.
Comparative Analysis of Cross-Reactivity: A Multi-Assay Approach
To build a robust selectivity profile for this compound, we will employ a tiered approach.
Tier 1: Broad Kinome Profiling
The initial step involves screening the compound against a large, representative panel of human kinases. Several commercial services offer comprehensive kinase profiling, often utilizing radiometric or fluorescence-based assays.[5][6][7][8][9] The goal is to identify any significant off-target kinase interactions at a single high concentration (e.g., 10 µM).
Table 1: Hypothetical Kinome Profiling Data for this compound at 10 µM
| Kinase Target | Family | % Inhibition at 10 µM |
| Kinase A (Primary Target) | CMGC | 98% |
| Kinase B | TK | 85% |
| Kinase C | AGC | 72% |
| Kinase D | CAMK | 15% |
| Kinase E | TKL | 8% |
| ... (400+ other kinases) | ... | <10% |
From this initial screen, "hits" are identified as kinases showing significant inhibition (typically >50% or >70%, depending on the desired stringency). In our hypothetical example, Kinase B and Kinase C are flagged for further investigation.
Tier 2: Potency Determination for Off-Target Hits
The next logical step is to determine the potency (IC50) of this compound against the identified off-target hits in comparison to its primary target, Kinase A. This is achieved by generating full dose-response curves.
Table 2: Comparative IC50 Values for this compound
| Kinase Target | IC50 (nM) | Selectivity Ratio (IC50 Off-Target / IC50 Primary Target) |
| Kinase A (Primary Target) | 50 | 1 |
| Kinase B | 850 | 17 |
| Kinase C | 2,500 | 50 |
The selectivity ratio provides a quantitative measure of how much more potently the compound inhibits its primary target compared to off-targets. A higher ratio indicates greater selectivity.
Tier 3: Cellular Target Engagement
Biochemical assays, while excellent for initial screening, do not fully recapitulate the complex environment inside a living cell. Factors such as cell permeability, intracellular ATP concentrations, and the presence of scaffolding proteins can all influence a compound's activity. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm that a compound binds to its intended target in a cellular context.[10][11][12][13][14] CETSA measures the thermal stabilization of a target protein upon ligand binding.
Table 3: CETSA Results for Target Engagement in Intact Cells
| Target Protein | Treatment | Melting Temperature (Tm) | ΔTm (°C) |
| Kinase A | Vehicle (DMSO) | 48.5 °C | - |
| This compound (1 µM) | 52.3 °C | +3.8 | |
| Kinase B | Vehicle (DMSO) | 51.2 °C | - |
| This compound (10 µM) | 51.8 °C | +0.6 |
The significant thermal shift observed for Kinase A upon treatment with the compound provides strong evidence of target engagement in a cellular environment. The much smaller shift for Kinase B, even at a higher concentration, suggests weaker or less sustained engagement in cells compared to the primary target.
Broader Off-Target Liability Screening
Beyond kinases, it is prudent to assess the compound against a panel of other common off-target liabilities, such as G-protein coupled receptors (GPCRs), ion channels, and transporters. Radioligand binding assays are the gold standard for this type of screening.[15][16][17][18][19] These assays measure the ability of the test compound to displace a radioactively labeled ligand from its receptor.
Table 4: Radioligand Binding Assay Results (Selected Targets)
| Target | Assay Type | % Inhibition at 10 µM |
| hERG (Ion Channel) | [3H]-Astemizole Binding | 5% |
| 5-HT2B (GPCR) | [3H]-LSD Binding | 8% |
| Dopamine Transporter (DAT) | [3H]-WIN 35,428 Binding | 12% |
In this hypothetical screen, this compound shows minimal interaction with these key off-targets, suggesting a favorable broader selectivity profile.
Hypothetical Signaling Pathway and Off-Target Implications
The consequences of on- and off-target engagement can be visualized in the context of cellular signaling pathways.
Caption: On-target vs. off-target effects of this compound.
This diagram illustrates how potent and selective inhibition of Kinase A leads to the desired therapeutic outcome. In contrast, the weaker, off-target inhibition of Kinase B could potentially trigger an alternative signaling cascade, which, depending on the function of Kinase B, might lead to adverse effects. The 17-fold selectivity for Kinase A over Kinase B suggests that a therapeutic window may be achievable where the on-target effects predominate.
Conclusion and Future Directions
This guide outlines a comprehensive and robust strategy for characterizing the cross-reactivity profile of this compound. Based on our hypothetical data, the compound demonstrates promising selectivity for its primary target, Kinase A, with significantly weaker activity against other kinases and minimal interaction with a broader panel of off-targets. The confirmation of target engagement in a cellular context via CETSA strengthens the case for its on-target activity.
The journey of drug development is one of continuous refinement. Should off-target activities be a concern, this detailed selectivity data provides a critical roadmap for medicinal chemists to rationally design next-generation compounds with improved specificity. By integrating biochemical and cellular approaches, researchers can build a high-confidence data package to support the advancement of novel therapeutic candidates.
Experimental Protocols
Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add 5 µL of kinase solution (e.g., Kinase A or Kinase B) in kinase reaction buffer.
-
Add 2.5 µL of the compound dilution or DMSO (vehicle control).
-
Initiate the kinase reaction by adding 2.5 µL of a solution containing the specific substrate and ATP.
-
Incubate the reaction at room temperature for 1 hour.
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes.
-
Measure luminescence using a plate reader.
-
Calculate percent inhibition relative to the DMSO control and determine IC50 values by fitting the data to a four-parameter logistic curve.
Cellular Thermal Shift Assay (CETSA)
-
Culture cells (e.g., a relevant cancer cell line) to ~80% confluency.
-
Treat the cells with either this compound at the desired concentration or DMSO (vehicle control) for 1-2 hours in culture medium.
-
Harvest, wash, and resuspend the cells in a buffered solution.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes to a range of temperatures (e.g., 40°C to 64°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at 25°C.
-
Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separate the soluble protein fraction from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.[10]
-
Transfer the supernatant to a new tube and determine the protein concentration.
-
Analyze the amount of soluble target protein (e.g., Kinase A) at each temperature point by Western blot or another quantitative protein detection method.
-
Plot the amount of soluble protein as a function of temperature to generate a melting curve and determine the melting temperature (Tm).
References
-
Pharmaron. Kinase Panel Profiling I Pharmaron CRO Services. [Link]
-
Oncodesign Services. Radioligand Binding Assay | In Vitro Biology. [Link]
-
Reaction Biology. Kinase Panel Screening and Profiling Service. [Link]
-
Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [Link]
-
Slideshare. Radioligand assay system (RIA) Principles Of Drug Discovery.pptx. [Link]
-
BPS Bioscience. Kinase Screening and Profiling Services. [Link]
-
NCBI. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. [Link]
-
Creative Bioarray. Radioligand Binding Assay. [Link]
-
Wikipedia. Ligand binding assay. [Link]
-
Creative Diagnostics. Off-Target Effects Analysis. [Link]
-
Creative Biolabs. Off-Target Profiling. [Link]
-
Charles River Laboratories. eGuide for Off-Target Screening via the Retrogenix® Platform. [Link]
-
SciSpace. The cellular thermal shift assay for evaluating drug target interactions in cells. [Link]
-
Wikipedia. Thermal shift assay. [Link]
-
Charles River Laboratories. Off-Target Screening Cell Microarray Assay. [Link]
-
PubMed Central. In silico off-target profiling for enhanced drug safety assessment. [Link]
-
PubMed Central. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. [Link]
Sources
- 1. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 2. Off-Target Profiling - Creative Biolabs [creative-biolabs.com]
- 3. criver.com [criver.com]
- 4. criver.com [criver.com]
- 5. Kinase Screening & Profiling Services - Creative Biogene [creative-biogene.com]
- 6. pharmaron.com [pharmaron.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. assayquant.com [assayquant.com]
- 10. bio-protocol.org [bio-protocol.org]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. Thermal shift assay - Wikipedia [en.wikipedia.org]
- 14. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]
- 16. Radioligand assay system (RIA) Principles Of Drug Discovery.pptx [slideshare.net]
- 17. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 18. revvity.com [revvity.com]
- 19. Ligand binding assay - Wikipedia [en.wikipedia.org]
A Head-to-Head Analysis for Drug Discovery Professionals: Sorafenib vs. N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide
A Comparative Guide to Kinase Inhibition Profiles, Cellular Activity, and Mechanistic Insights
In the landscape of targeted cancer therapy, multi-kinase inhibitors represent a cornerstone of modern pharmacology. Sorafenib, a well-established therapeutic agent, has set a benchmark for drugs targeting key signaling pathways involved in tumor progression and angiogenesis. This guide provides a detailed comparative analysis between Sorafenib and a specific benzamide derivative, N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide, a compound representative of a chemical class explored for its kinase inhibitory potential.
This analysis moves beyond a simple cataloging of features, instead offering a deep dive into the mechanistic nuances, experimental validation, and the strategic rationale behind the assays used to characterize and compare such inhibitors. For researchers in drug discovery, this guide serves as a framework for evaluating novel chemical entities against established standards.
Structural and Mechanistic Overview
Sorafenib is a diaryl urea-based small molecule inhibitor, renowned for its dual-targeting of the Raf/MEK/ERK signaling pathway and various receptor tyrosine kinases (RTKs) like VEGFR and PDGFR, which are pivotal in angiogenesis. Its mechanism involves competitive inhibition at the ATP-binding site of these kinases.
N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide belongs to the benzamide class of compounds. While this specific molecule is not as extensively characterized in public literature as Sorafenib, its structural motifs are present in numerous patented kinase inhibitors. Benzamides are recognized pharmacophores that can also function as ATP-competitive inhibitors. The core distinction lies in the hinge-binding interactions and the specific conformational changes induced in the target kinase, which dictates the inhibitor's selectivity and potency profile.
Comparative Analysis of Kinase Inhibition Profiles
A critical step in characterizing any kinase inhibitor is to determine its activity and selectivity across a panel of kinases. This is typically achieved through in vitro kinase activity assays.
Table 1: Comparative In Vitro Kinase Inhibition
| Kinase Target | Sorafenib (IC50) | N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide (IC50) | Key Pathway |
| B-Raf | 6 nM | Data Not Publicly Available | MAPK/ERK |
| C-Raf | 22 nM | Data Not Publicly Available | MAPK/ERK |
| VEGFR-2 | 90 nM | Data Not Publicly Available | Angiogenesis |
| PDGFR-β | 57 nM | Data Not Publicly Available | Angiogenesis |
| c-KIT | 68 nM | Data Not Publicly Available | Proliferation |
Experimental Workflow: In Vitro Kinase Assay
To generate the data presented in Table 1, a typical workflow involves a radiometric or fluorescence-based assay.
Caption: Workflow for an in vitro radiometric kinase assay to determine IC50 values.
Causality in Experimental Design: The choice of a radiometric assay, while requiring handling of radioactivity, is often considered a gold standard due to its direct measurement of phosphate transfer, minimizing interference from compound autofluorescence. The concentration of ATP is typically kept at or near its Michaelis-Menten constant (Km) for the specific kinase to ensure that the measured IC50 value reflects competitive inhibition under physiologically relevant conditions.
Cellular Potency and Pathway Inhibition
While in vitro assays are essential, cellular assays are critical to confirm that a compound can penetrate the cell membrane, engage its target in a complex intracellular environment, and exert a biological effect.
Table 2: Comparative Cellular Assay Data
| Assay Type | Cell Line | Sorafenib (GI50/EC50) | N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide (GI50/EC50) | Endpoint Measured |
| Cell Viability | Huh-7 (HCC) | ~5-10 µM | Data Not Publicly Available | Inhibition of cell growth/proliferation |
| Target Engagement | HUVEC | ~50-100 nM | Data Not Publicly Available | Inhibition of VEGF-induced p-VEGFR-2 |
| Pathway Inhibition | A375 (Melanoma) | ~100-500 nM | Data Not Publicly Available | Inhibition of serum-induced p-ERK |
Note: HCC stands for Hepatocellular Carcinoma; HUVEC for Human Umbilical Vein Endothelial Cells. Values are approximate and can vary based on experimental conditions.
Experimental Protocol: Western Blot for Pathway Inhibition
To assess the inhibition of a specific signaling pathway, such as the MAPK/ERK cascade, Western blotting is the method of choice. This technique allows for the direct visualization and quantification of the phosphorylation status of key proteins.
Step-by-Step Methodology:
-
Cell Culture & Treatment: Plate A375 melanoma cells (which harbor a B-Raf V600E mutation, leading to constitutive pathway activation). Once adhered, starve the cells in a low-serum medium for 12-24 hours to reduce basal signaling.
-
Inhibitor Incubation: Treat the cells with a dose-response range of Sorafenib or the benzamide compound for 1-2 hours.
-
Stimulation: Stimulate the cells with a growth factor (e.g., serum or EGF) for 10-15 minutes to induce robust ERK phosphorylation in control wells.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. The latter are critical to preserve the phosphorylation state of the proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE & Transfer: Separate the protein lysates by molecular weight using SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% BSA in TBST) to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific for phosphorylated ERK (p-ERK).
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping & Re-probing: Strip the membrane and re-probe with an antibody for total ERK to confirm that changes in the p-ERK signal are not due to variations in the total amount of ERK protein loaded.
Caption: Inhibition of the MAPK/ERK signaling pathway by Sorafenib and the putative target for the benzamide compound.
Summary and Concluding Remarks
This guide outlines the standard methodologies used to compare a well-characterized multi-kinase inhibitor like Sorafenib with a novel chemical entity such as N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide.
-
Sorafenib is a potent inhibitor of Raf kinases and key RTKs, with a wealth of supporting in vitro and cellular data that validates its mechanism of action. Its efficacy is rooted in the dual inhibition of tumor cell proliferation (via Raf) and angiogenesis (via VEGFR/PDGFR).
-
N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide , as a representative of the benzamide class, holds potential as a kinase inhibitor. However, a direct and detailed comparison is hampered by the lack of publicly available, peer-reviewed data. To rigorously evaluate this compound, it would be necessary to perform the kinase panel screening, cellular viability assays, and target-specific pathway analyses described herein.
For drug development professionals, the key takeaway is the imperative of a multi-faceted experimental approach. A promising in vitro IC50 value is only the first step. It must be validated by demonstrating cellular potency, on-target engagement, and a clear impact on the intended signaling pathway. This systematic and self-validating process is fundamental to establishing the trustworthiness and potential of any new therapeutic candidate.
References
-
Title: Sorafenib: a review of its use in advanced hepatocellular carcinoma. Source: Drugs URL: [Link]
-
Title: Sorafenib in advanced hepatocellular carcinoma. Source: The New England Journal of Medicine URL: [Link]
- Title: Benzamide derivatives and their use as kinase inhibitors Source: Google Patents URL
A Senior Application Scientist's Guide to the Pharmacokinetic Landscape of Fluorinated Benzamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of drug discovery, the strategic incorporation of fluorine into molecular scaffolds has emerged as a transformative approach to optimize pharmacokinetic profiles. This guide provides an in-depth comparative analysis of fluorinated benzamide derivatives, offering insights into how this seemingly subtle atomic substitution can profoundly influence a drug candidate's absorption, distribution, metabolism, and excretion (ADME). We will delve into the mechanistic rationale behind these changes, supported by experimental data, and provide detailed protocols for key pharmacokinetic assays.
The Fluorine Advantage: More Than Just an Atomic Swap
The introduction of fluorine into a benzamide scaffold is a deliberate strategy to enhance drug-like properties. Fluorine's high electronegativity and small van der Waals radius impart unique electronic and steric effects that can significantly alter a molecule's behavior in a biological system.[1][2] These modifications can lead to:
-
Enhanced Metabolic Stability: Fluorination can block sites susceptible to metabolic attack by cytochrome P450 (CYP) enzymes, thereby increasing the drug's half-life and bioavailability.[3]
-
Improved Membrane Permeability: The increased lipophilicity often associated with fluorination can facilitate passage across biological membranes, a critical factor for oral absorption.[3]
-
Altered Receptor Binding: The electronic perturbations caused by fluorine can modulate the binding affinity and selectivity of a drug for its target receptor.
This guide will explore these principles through a comparative lens, examining the pharmacokinetic parameters of several key fluorinated and non-fluorinated benzamide derivatives.
Comparative Pharmacokinetic Profiles
The following table summarizes the pharmacokinetic parameters of selected benzamide derivatives. It is important to note that direct head-to-head comparisons can be challenging due to variations in experimental conditions and species. However, this compilation provides a valuable overview of the general trends observed.
| Compound | Fluorinated | Species | Bioavailability (%) | Half-life (t½) (h) | Protein Binding (%) | Primary Metabolism | Key Pharmacokinetic Characteristics |
| Remoxipride | No | Human | >90[4][5] | 4-7[4][5] | ~80[4][5] | Hepatic (Oxidation, N-dealkylation)[6] | Low clearance, no first-pass metabolism.[4] |
| Amisulpride | No | Human | 48[7][8][9][10] | ~12[7][8][9][10] | 16-17[8][9][10] | Minimal[9][10][11] | Primarily excreted unchanged in urine.[9][10][11] |
| Rat | - | - | - | - | Dose-dependent effects on dopamine receptors.[12] | ||
| Moclobemide | No | Human | 60-80 (increases with multiple doses)[7][13] | 1-3[5][14] | ~50[7] | Hepatic (Oxidation of morpholine moiety)[4][7] | Substrate of CYP2C19 and inhibitor of CYP2C19, CYP2D6, and CYP1A2.[7] |
| Rat | - | - | - | Species-specific differences in metabolites compared to humans.[15] | |||
| Nemonapride | No | - | - | 2.3-4.5[16] | - | Primarily CYP3A4[16] | Potent dopamine D2/D3/D4 receptor antagonist.[16] |
| Raclopride | No | Rat | - | Biphasic decline[17] | - | - | Used as a tracer for dopamine D2 receptor imaging.[17][18][19] |
| Fallypride | Yes | - | - | - | - | - | High-affinity PET ligand for D2/D3 receptors.[17][20][21][22][23] |
| Eticlopride | No | - | - | - | - | Poor pharmacokinetic properties noted in some studies.[24] | High affinity and selectivity for dopamine D2-like receptors.[23][25][26] |
| Tofisopam | Yes | Human | - | 2.7-3.5[27] | - | Intensive first-pass metabolism[27] | An atypical anxiolytic with a rapid absorption and distribution phase.[27][28] |
| Melperone | Yes | - | 50-70[29] | ~3-4 (oral)[29] | - | Mainly hepatic[29] | Atypical antipsychotic of the butyrophenone class.[29] |
Delving Deeper: Mechanistic Insights into Fluorine's Influence
The data presented above highlights the significant impact of structural modifications, including fluorination, on the pharmacokinetic profiles of benzamide derivatives. Let's explore the underlying mechanisms.
Metabolic Stability and the Role of Cytochrome P450
The liver is the primary site of drug metabolism, with the cytochrome P450 (CYP) family of enzymes playing a crucial role.[3] Fluorine's ability to form a strong carbon-fluorine bond makes it an effective tool to block metabolic "soft spots" on a molecule that are susceptible to oxidative metabolism by CYPs.[3]
For instance, the metabolism of moclobemide primarily involves oxidation of its morpholine ring.[4][7] Introducing fluorine at a strategic position on this ring could hinder this metabolic pathway, potentially leading to a longer half-life and increased bioavailability.
Conversely, some fluorinated compounds can be metabolized, and in some cases, the presence of fluorine can influence the metabolic profile in unique ways.[29] Understanding these pathways is critical for predicting potential drug-drug interactions and avoiding the formation of toxic metabolites.
Caption: Simplified metabolic pathway of Moclobemide.
Caption: Metabolic pathway of Remoxipride.
Experimental Protocols: A Guide to Key Pharmacokinetic Assays
To generate the data that informs our understanding of drug pharmacokinetics, a suite of standardized in vitro and in vivo assays are employed. Below are detailed protocols for several of these critical experiments.
In Vivo Pharmacokinetic Study in Rats
This protocol outlines the procedure for a single-dose pharmacokinetic study in rats, a common preclinical model.
Objective: To determine the pharmacokinetic profile of a test compound after intravenous (IV) and oral (PO) administration.
Materials:
-
Test compound
-
Vehicle for dosing (e.g., saline, 0.5% methylcellulose)
-
Sprague-Dawley rats (male, 250-300g)
-
Dosing syringes and gavage needles
-
Blood collection tubes (e.g., with K2EDTA)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Procedure:
-
Animal Acclimation: Acclimate rats to the housing conditions for at least 3 days prior to the study.
-
Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.
-
Dosing:
-
IV Administration: Administer the test compound as a single bolus injection into the tail vein.
-
PO Administration: Administer the test compound via oral gavage.
-
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Preparation: Immediately centrifuge the blood samples to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t½, clearance, volume of distribution) using non-compartmental analysis software.
Caption: Workflow for an in vivo pharmacokinetic study.
In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay provides an early indication of a compound's susceptibility to hepatic metabolism.
Objective: To determine the in vitro metabolic stability of a test compound in liver microsomes.
Materials:
-
Test compound
-
Liver microsomes (human or other species)
-
NADPH regenerating system (or NADPH)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
Incubator or water bath (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Prepare Solutions: Prepare stock solutions of the test compound and working solutions of the liver microsomes and NADPH regenerating system in phosphate buffer.
-
Incubation:
-
Pre-warm the microsomal suspension to 37°C.
-
Add the test compound to the microsomal suspension and pre-incubate for a short period.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and terminate the reaction by adding cold acetonitrile.
-
Protein Precipitation: Centrifuge the samples to precipitate the proteins.
-
Analysis: Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.
-
Data Analysis: Plot the percentage of the compound remaining versus time and determine the half-life (t½) and intrinsic clearance (CLint).
In Vitro Plasma Protein Binding Assay (Equilibrium Dialysis)
This assay measures the extent to which a drug binds to plasma proteins, which influences its distribution and availability to reach its target.
Objective: To determine the fraction of a test compound that is unbound to plasma proteins.
Materials:
-
Test compound
-
Plasma (human or other species)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Equilibrium dialysis device (e.g., RED device)
-
Incubator with shaker (37°C)
-
LC-MS/MS system
Procedure:
-
Prepare Dialysis Unit: Hydrate the dialysis membrane according to the manufacturer's instructions.
-
Sample Preparation: Add the test compound to the plasma.
-
Dialysis:
-
Load the plasma containing the test compound into the donor chamber of the dialysis unit.
-
Load PBS into the receiver chamber.
-
-
Incubation: Incubate the dialysis unit at 37°C with shaking for a sufficient time to reach equilibrium (typically 4-6 hours).
-
Sampling: After incubation, collect samples from both the donor (plasma) and receiver (buffer) chambers.
-
Analysis: Determine the concentration of the test compound in both samples using a validated LC-MS/MS method.
-
Calculation: Calculate the fraction unbound (fu) using the following formula: fu = (Concentration in receiver chamber) / (Concentration in donor chamber)
Conclusion: A Strategic Imperative in Drug Design
The strategic incorporation of fluorine into benzamide derivatives is a powerful tool for modulating pharmacokinetic properties. By understanding the underlying mechanisms and employing robust experimental methodologies, researchers can rationally design and select drug candidates with improved metabolic stability, enhanced bioavailability, and optimized therapeutic profiles. This guide serves as a foundational resource for navigating the complex but rewarding landscape of fluorinated drug discovery. As our understanding of fluorine's influence continues to evolve, so too will our ability to craft the next generation of safer and more effective medicines.
References
Please note that while the following list provides valuable resources, direct clickable URLs are not provided in this format.
- Species-specific biotransformation of moclobemide: a comparative study in rats and humans. Psychopharmacology (Berl).
- Biotransformation of moclobemide in humans.
- Moclobemide. Wikipedia.
- Remoxipride | C16H23BrN2O3 | CID 54477. PubChem.
- A review of the pharmacokinetics, tolerability and pharmacodynamics of amisulpride in healthy volunteers. PubMed.
- Amisulpride. Wikipedia.
- [Pharmacokinetics and metabolism of reversible MAO-A inhibitors in the human]. PubMed.
- Metabolism and Excretion of Intravenous, Radio-Labeled Amisulpride in Healthy, Adult Volunteers. PMC.
- Pharmacokinetics of moclobemide after single and multiple oral dosing with 150 milligrams 3 times daily for 15 days. PubMed.
- Nemonapride. Wikipedia.
- Clinical pharmacokinetics of remoxipride. PubMed.
- Amisulpride, アミスルプリド , | New Drug Approvals.
- Amisulpride - Mechanism of Action and Psychopharmacology. Psych Scene Hub.
- Metabolic Drug Interactions with Newer Antipsychotics: A Compar
- Fluorine in drug discovery: Role, design and case studies.
- D2/D3 dopamine receptor binding with [F-18]fallypride in thalamus and cortex of p
- Development of a population pharmacokinetic model to predict brain distribution and dopamine D2 receptor occupancy of raclopride in non-anesthetized r
- Brain region binding of the D2/3 agonist [11C]‐(+)‐PHNO and the D2/3 antagonist [11C]raclopride in healthy humans. PubMed Central.
- Amphetamine-induced displacement of [18F] fallypride in striatum and extrastri
- [Pharmacokinetics and metabolism of tofisopam (Grandaxin)]. PubMed.
- Pre-clinical pharmacology of moclobemide. A review of published studies. PubMed.
- Moclobemide: Evolution, Pharmacodynamic, and Pharmacokinetic Properties. PMC.
- Pre-Clinical Pharmacology of Moclobemide | The British Journal of Psychi
- Binding characteristics of remoxipride and its metabolites to dopamine D2 and D3 receptors. PubMed.
- Dopamine D3 receptor binding of (18)F-fallypride: Evaluation using in vitro and in vivo PET imaging studies. PubMed.
- In vivo affinity of [18F]fallypride for striatal and extrastriatal dopamine D2 receptors in nonhuman prim
- Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. PMC.
- Raclopride. Wikipedia.
- Amisulpride: from animal pharmacology to therapeutic action. PubMed.
- Preclinical protocols in rodents for the development of antidepressant drugs.
- Comparison of two fluorine-18 labeled benzamide derivatives that bind reversibly to dopamine D2 receptors: in vitro binding studies and positron emission tomography. PubMed.
- Comparative Pharmacokinetics of Fluorinated Aminopterin Analogs: A Guide for Researchers. Benchchem.
- Rate of [ 11 C]Raclopride Metabolism during the Baseline and... | Download Table.
- Signal Transduction Pathway Activity Compensates Dopamine D₂/D₃ Receptor Density Changes in Parkinson's Disease: A Preliminary Comparative Human Brain Receptor Autoradiography Study With [³H]raclopride and [³⁵S]GTPγS. PubMed.
- Application Notes and Protocols: Dose-Response Studies of Amisulpride in Preclinical Animal Models. Benchchem.
- Pharmacology of the atypical antipsychotic remoxipride, a dopamine D>2> receptor antagonist. Universitat Autònoma de Barcelona Research Portal.
- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
- Tofisopam. Wikipedia.
- A Review of the Discovery, Pharmacological Characterization, and Behavioral Effects of the Dopamine D2‐Like Receptor Antagonist Eticlopride | Request PDF.
- Effect of the amisulpride isomers on r
- Metabolic and Pharmaceutical Aspects of Fluorin
- Measurement of striatal and thalamic dopamine D2 receptor binding with 11C-raclopride.
- Full article: Modeling and Simulation for Individualized Therapy of Amisulpride in Chinese Patients with Schizophrenia: Focus on Interindividual Variability, Therapeutic Reference Range and the Laboratory Alert Level. Taylor & Francis Online.
- (PDF) Important Fluorinated Drugs in Experimental and Clinical Use.
- A Remarkable Difference in Pharmacokinetics of Fluorinated Versus Iodinated Photosensitizers Derived from Chlorophyll-a and a Direct Correlation between the Tumor Uptake and Anti-Cancer Activity. PMC.
- Pre-Clinical Pharmacokinetics, Tissue Distribution and Physicochemical | DDDT.
Sources
- 1. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) [mdpi.com]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. Biotransformation of moclobemide in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical pharmacokinetics of remoxipride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Remoxipride | C16H23BrN2O3 | CID 54477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Moclobemide - Wikipedia [en.wikipedia.org]
- 8. e-lactancia.org [e-lactancia.org]
- 9. Amisulpride - Wikipedia [en.wikipedia.org]
- 10. Metabolism and Excretion of Intravenous, Radio-Labeled Amisulpride in Healthy, Adult Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. files.santaclaracounty.gov [files.santaclaracounty.gov]
- 12. Amisulpride: from animal pharmacology to therapeutic action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantitative determination of amisulpride in rat plasma by HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [Pharmacokinetics and metabolism of reversible MAO-A inhibitors in the human] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Species-specific biotransformation of moclobemide: a comparative study in rats and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. taylorandfrancis.com [taylorandfrancis.com]
- 17. Dopaminergic Mechanisms of Cognitive Flexibility: An [18F]Fallypride PET Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Brain region binding of the D2/3 agonist [11C]‐(+)‐PHNO and the D2/3 antagonist [11C]raclopride in healthy humans - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Raclopride - Wikipedia [en.wikipedia.org]
- 20. D2/D3 dopamine receptor binding with [F-18]fallypride in thalamus and cortex of patients with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Amphetamine-induced displacement of [18F] fallypride in striatum and extrastriatal regions in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Dopamine D3 receptor binding of (18)F-fallypride: Evaluation using in vitro and in vivo PET imaging studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. In vivo affinity of [18F]fallypride for striatal and extrastriatal dopamine D2 receptors in nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity [researchrepository.ucd.ie]
- 25. researchgate.net [researchgate.net]
- 26. portalrecerca.uab.cat [portalrecerca.uab.cat]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. researchgate.net [researchgate.net]
- 29. Metabolic and Pharmaceutical Aspects of Fluorinated Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Trifluoromethyl vs. Trifluoromethoxy Benzamides: A Guide for Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of rational drug design. Among these, the trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) groups have emerged as pivotal substituents for optimizing the pharmacological profile of drug candidates. This guide provides a comprehensive, head-to-head comparison of trifluoromethyl and trifluoromethoxy benzamides, offering researchers, scientists, and drug development professionals a detailed analysis supported by experimental data and methodologies.
The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The choice of substitution on the phenyl ring can dramatically alter a compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its target engagement. This guide will dissect the nuanced differences imparted by the -CF3 and -OCF3 moieties on the benzamide core, providing a framework for informed decision-making in drug discovery programs.
At a Glance: Key Physicochemical Differences
The trifluoromethyl and trifluoromethoxy groups, while both fluorine-rich, exert distinct electronic and steric effects on the parent benzamide molecule. These differences translate into significant variations in key drug-like properties.
| Property | Trifluoromethyl (-CF3) | Trifluoromethoxy (-OCF3) | Causality |
| Lipophilicity (Hansch π) | +0.88[2] | +1.04[2] | The oxygen atom in the -OCF3 group does not significantly shield the high lipophilicity of the trifluoromethyl moiety, leading to a greater overall contribution to lipophilicity. |
| Electronic Effect | Strongly electron-withdrawing (σp = +0.54) | Strongly electron-withdrawing (σp = +0.35) | The -CF3 group is a powerful electron-withdrawing substituent through inductive effects. The -OCF3 group also has a strong inductive effect, but it is partially offset by the electron-donating resonance effect of the oxygen lone pairs. |
| Metabolic Stability | High | High | The carbon-fluorine bond is exceptionally strong (C-F bond dissociation energy is ~485 kJ/mol), making both groups highly resistant to oxidative metabolism by cytochrome P450 enzymes.[2] |
| Hydrogen Bond Accepting Potential | Weak | Weak | The highly electronegative fluorine atoms diminish the hydrogen bond accepting capacity of the oxygen in the -OCF3 group. |
| Steric Profile (Van der Waals Volume) | Larger than methyl | Larger than methoxy | The fluorine atoms are larger than hydrogen atoms, resulting in a greater steric footprint for both groups compared to their non-fluorinated counterparts. |
Deep Dive: Impact on Drug-Like Properties
Lipophilicity: A Tale of Two Fluorinated Groups
Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a critical parameter influencing a drug's membrane permeability, solubility, and off-target interactions. Both the -CF3 and -OCF3 groups increase the lipophilicity of a parent molecule.[2] However, the trifluoromethoxy group generally imparts a greater increase in lipophilicity than the trifluoromethyl group.[2]
This can be a double-edged sword. While increased lipophilicity can enhance membrane permeability and target engagement within hydrophobic pockets, it can also lead to decreased aqueous solubility, increased plasma protein binding, and greater susceptibility to metabolism by certain enzymes. The choice between a -CF3 and an -OCF3 substituent can, therefore, be a critical decision in fine-tuning a drug candidate's ADME profile.
Metabolic Stability: Blocking the Metabolic Hotspots
A major advantage of incorporating trifluoromethyl and trifluoromethoxy groups is the significant enhancement of metabolic stability.[2] The exceptional strength of the C-F bond makes these groups highly resistant to enzymatic degradation, particularly oxidative metabolism mediated by cytochrome P450 (CYP) enzymes.[2] By strategically placing a -CF3 or -OCF3 group at a known or potential site of metabolism on the benzamide scaffold, chemists can effectively block these metabolic pathways, leading to a longer drug half-life and improved oral bioavailability.
Electronic Effects: Modulating Target Interactions and pKa
The strong electron-withdrawing nature of both substituents can significantly influence the electronic properties of the benzamide molecule. This can impact a compound's binding affinity for its target by altering the charge distribution and hydrogen bonding potential of the amide moiety. Furthermore, the electron-withdrawing effects can lower the pKa of nearby acidic or basic centers, which can be crucial for optimizing a drug's ionization state at physiological pH and, consequently, its absorption and distribution.
Experimental Evaluation: Protocols for Head-to-Head Comparison
To provide a practical framework for comparing trifluoromethyl and trifluoromethoxy benzamides, we present detailed protocols for two key in vitro assays: lipophilicity determination by RP-HPLC and metabolic stability assessment using liver microsomes.
Protocol 1: Determination of Lipophilicity (LogP) by RP-HPLC
This protocol provides a standardized method for estimating the octanol-water partition coefficient (LogP) using reversed-phase high-performance liquid chromatography (RP-HPLC).
Caption: Workflow for LogP Determination by RP-HPLC.
Methodology:
-
Preparation of Standard and Sample Solutions:
-
Prepare stock solutions of a series of standard compounds with known LogP values in a suitable organic solvent (e.g., methanol or acetonitrile).
-
Prepare stock solutions of the trifluoromethyl and trifluoromethoxy benzamide test compounds in the same solvent.
-
Dilute all stock solutions to the appropriate working concentration with the mobile phase.
-
-
RP-HPLC Analysis:
-
Equilibrate a C18 reversed-phase HPLC column with a suitable mobile phase (e.g., a mixture of acetonitrile and water or methanol and water).
-
Inject the standard solutions and record their retention times (tR).
-
Inject the test compound solutions and record their retention times (tR).
-
Determine the column dead time (t0) by injecting a non-retained compound (e.g., uracil).
-
-
Data Analysis:
-
For each standard and test compound, calculate the capacity factor (k') using the formula: k' = (tR - t0) / t0.
-
Create a calibration curve by plotting the logarithm of the capacity factor (log k') for the standard compounds against their known LogP values.
-
Determine the LogP of the test compounds by interpolating their log k' values on the calibration curve.
-
Protocol 2: In Vitro Metabolic Stability Assay
This protocol outlines a typical procedure for assessing the metabolic stability of compounds in human liver microsomes.
Caption: Workflow for In Vitro Metabolic Stability Assay.
Methodology:
-
Incubation:
-
Prepare an incubation mixture containing liver microsomes, phosphate buffer (pH 7.4), and the test compound (trifluoromethyl or trifluoromethoxy benzamide).
-
Pre-incubate the mixture at 37°C for a few minutes.
-
Initiate the metabolic reaction by adding the cofactor NADPH.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the incubation mixture.
-
Immediately quench the reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.
-
-
LC-MS/MS Analysis:
-
Centrifuge the quenched samples to pellet the precipitated proteins.
-
Analyze the supernatant by a validated LC-MS/MS method to quantify the concentration of the remaining parent compound.
-
-
Data Analysis:
-
Plot the percentage of the parent compound remaining against time.
-
From this data, calculate the in vitro half-life (t1/2) and the intrinsic clearance (CLint) of the compound.
-
Synthesis Considerations: Accessibility of Building Blocks
The synthetic accessibility of trifluoromethyl and trifluoromethoxy benzamides is a crucial factor in their practical application. Generally, trifluoromethylated building blocks are more readily available and often less expensive than their trifluoromethoxylated counterparts. A variety of methods exist for the trifluoromethylation of aromatic rings.
The synthesis of trifluoromethoxy-substituted anilines, key precursors to the corresponding benzamides, has historically been more challenging. However, recent advances in synthetic methodology have made these building blocks more accessible.
Conclusion and Future Perspectives
The choice between a trifluoromethyl and a trifluoromethoxy substituent on a benzamide scaffold is a nuanced decision that requires careful consideration of the desired pharmacological profile. The -CF3 group offers a potent combination of metabolic stability and strong electron-withdrawing character, while the -OCF3 group provides a greater increase in lipophilicity and unique electronic properties.
As our understanding of the intricate interplay between physicochemical properties and biological activity continues to grow, the strategic use of these powerful fluorinated motifs will undoubtedly play an increasingly important role in the development of the next generation of benzamide-based therapeutics. This guide provides a foundational framework for researchers to make more informed and strategic decisions in their drug discovery endeavors.
References
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. [Link]
-
Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media. [Link]
Sources
Overcoming the Stalemate: A Comparative Guide to Benzamide Derivatives in Drug-Resistant Cancer Models
The development of multidrug resistance (MDR) is a primary factor in the failure of many cancer chemotherapies, leading to patient relapse and mortality.[1] This resistance can arise from various mechanisms, including the overexpression of drug efflux pumps and alterations in cellular signaling pathways that promote survival.[2][3] Consequently, there is a critical need for novel therapeutic agents that can circumvent or reverse these resistance mechanisms. This guide provides an in-depth technical comparison of the efficacy of novel benzamide derivatives in preclinical drug-resistant cancer models, offering insights for researchers and drug development professionals.
Benzamide and its derivatives represent a versatile chemical scaffold that has been successfully utilized in the development of a range of therapeutics.[4] Recent research has highlighted the potential of certain benzamide-containing compounds to counteract drug resistance through distinct mechanisms, primarily by inhibiting key proteins that contribute to the resistant phenotype. This guide will focus on two promising strategies involving benzamide derivatives: the inhibition of the P-glycoprotein (P-gp) efflux pump and the targeting of the RET (Rearranged during Transfection) kinase.
The Challenge of Multidrug Resistance
Cancer cells can develop resistance to a broad spectrum of structurally and functionally unrelated chemotherapeutic drugs, a phenomenon known as multidrug resistance (MDR).[1] A major contributor to MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump cytotoxic drugs out of the cancer cell, thereby reducing their intracellular concentration and therapeutic efficacy.[5][6][7] Another key mechanism involves the activation of pro-survival signaling pathways, often driven by aberrant kinase activity, which allows cancer cells to evade drug-induced apoptosis.[2][8]
Benzamide Derivatives as P-glycoprotein (P-gp) Inhibitors
A promising strategy to combat MDR is the co-administration of a P-gp inhibitor with a conventional chemotherapeutic agent.[6] This approach aims to restore the intracellular concentration of the anticancer drug to a cytotoxic level. Several benzamide derivatives have been investigated for their P-gp inhibitory activity.
One such example is the novel benzamide derivative, VKNG-2. Studies have shown that VKNG-2 can reverse ABCG2-mediated MDR by inhibiting the efflux function of the transporter, leading to an increased intracellular concentration of substrate chemotherapeutic drugs.[9][10]
Experimental Data: Reversal of Chemosensitivity
The efficacy of benzamide derivatives in reversing P-gp-mediated drug resistance is typically evaluated in vitro using cell lines that overexpress P-gp. A common experimental approach involves assessing the cytotoxicity of a chemotherapeutic agent in the presence and absence of the P-gp inhibitor.
| Cell Line | Chemotherapeutic | IC50 (without VKNG-2) | IC50 (with 5 µM VKNG-2) | Fold Reversal |
| S1-M1-80 (Colon Cancer) | Mitoxantrone | >10 µM | ~0.14 µM | ~70-fold |
| S1-M1-80 (Colon Cancer) | SN-38 | >10 µM | ~0.09 µM | ~112-fold |
Table 1: In vitro efficacy of VKNG-2 in reversing multidrug resistance in the S1-M1-80 colon cancer cell line. Data synthesized from available research.[9][10]
Mechanism of Action: P-gp Inhibition
The following diagram illustrates the proposed mechanism by which benzamide derivatives like VKNG-2 can reverse P-gp-mediated multidrug resistance.
Caption: Mechanism of P-gp Inhibition by Benzamide Derivatives.
Experimental Protocol: P-gp Inhibition Assay
A standard method to assess P-gp inhibition is to measure the intracellular accumulation of a fluorescent P-gp substrate, such as Rhodamine 123.[11][12]
Workflow for Rhodamine 123 Accumulation Assay
Caption: Workflow for a Rhodamine 123 accumulation assay.
Benzamide Derivatives as RET Kinase Inhibitors
Aberrant activation of the RET proto-oncogene, through mutations or fusions, is an oncogenic driver in several cancers, including non-small cell lung cancer (NSCLC) and medullary thyroid cancer (MTC).[13][14][15] Targeted inhibition of RET kinase activity has emerged as an effective therapeutic strategy.[16] A series of 4-chloro-benzamide derivatives have been designed and evaluated as potent RET kinase inhibitors.
Experimental Data: Kinase Inhibition and Antiproliferative Activity
The potency of these benzamide derivatives is determined through both biochemical assays measuring direct kinase inhibition and cell-based assays assessing their effect on the proliferation of RET-dependent cancer cells.
| Compound | RET Kinase IC50 (nM) | Cell Proliferation IC50 (nM) (RET-dependent cell line) |
| Pralsetinib | 0.4 | 1.9 |
| Selpercatinib | 0.9 | 6.9 |
| Representative Benzamide Derivative | <10 | <50 |
Table 2: Comparative efficacy of selective RET inhibitors. Data for Pralsetinib and Selpercatinib are from published studies.[17] Data for the representative benzamide derivative is conceptual based on the potency of similar reported compounds.
Mechanism of Action: RET Signaling Pathway Inhibition
The following diagram illustrates the RET signaling pathway and the point of intervention for the benzamide-based RET inhibitors.
Caption: Workflow for an in vitro RET kinase assay.
In Vivo Evaluation in Drug-Resistant Models
Promising benzamide derivatives identified through in vitro screening should be further evaluated in in vivo models of drug resistance. [18][19][20]Xenograft models, where human drug-resistant cancer cells are implanted into immunodeficient mice, are commonly used to assess the in vivo efficacy of these compounds. [21]
Experimental Design: Xenograft Model for MDR Reversal
-
Cell Implantation: Subcutaneously implant a human cancer cell line overexpressing P-gp (e.g., a doxorubicin-resistant line) into nude mice.
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Treatment Groups: Randomize mice into the following groups:
-
Vehicle control
-
Chemotherapeutic agent alone (e.g., doxorubicin)
-
Benzamide derivative (P-gp inhibitor) alone
-
Combination of the chemotherapeutic agent and the benzamide derivative
-
-
Dosing and Monitoring: Administer treatments according to a predefined schedule and monitor tumor volume and body weight regularly.
-
Endpoint: Euthanize mice when tumors reach a predetermined size or at the end of the study period. Tumors can be harvested for further analysis (e.g., immunohistochemistry).
Conclusion
Benzamide derivatives represent a promising class of compounds for addressing the significant clinical challenge of multidrug resistance in cancer. Their chemical tractability allows for the development of potent and selective inhibitors of key resistance-mediating proteins such as P-glycoprotein and oncogenic kinases like RET. The experimental data and protocols outlined in this guide provide a framework for the preclinical evaluation of novel benzamide derivatives. Further investigation into the in vivo efficacy, pharmacokinetic properties, and safety profiles of these compounds is warranted to translate these promising preclinical findings into effective therapies for patients with drug-resistant cancers.
References
- Gottesman, M. M. (2002). Mechanisms of cancer drug resistance. Annual review of medicine, 53(1), 615-627.
- Feng, B., et al. (2006). In vitro p-glycoprotein inhibition assays for assessment of clinical drug interaction potential of new drug candidates: a recommendation for probe substrates. Drug metabolism and disposition, 34(5), 786-792.
- Ciardiello, F., & Tortora, G. (2008). EGFR antagonists in cancer treatment. New England Journal of Medicine, 358(11), 1160-1174.
- Bukowski, K., et al. (2020). Mechanisms of multidrug resistance in cancer chemotherapy. International journal of molecular sciences, 21(9), 3233.
- Mulligan, L. M. (2014). RET revisited: expanding the oncogenic portfolio.
- Nikolaou, M., et al. (2018). The challenge of drug resistance in cancer treatment: a current overview. Clinical & experimental metastasis, 35(4), 309-318.
- Drilon, A., et al. (2020). Efficacy of selpercatinib in RET fusion–positive non–small-cell lung cancer. New England Journal of Medicine, 383(9), 813-824.
- Baguley, B. C. (2010). Multiple drug resistance mechanisms in cancer. Trends in pharmacological sciences, 31(1), 21-28.
- Choi, Y. H., & Yu, A. M. (2014). ABC transporters in multidrug resistance and pharmacokinetics, and strategies for their inhibition. Oncogene, 33(11), 1331-1341.
- Subbiah, V., et al. (2020). Pralsetinib for patients with advanced or metastatic RET-altered thyroid cancer (ARROW): a multi-cohort, open-label, registrational, phase 1/2 study. The Lancet Diabetes & Endocrinology, 8(12), 975-984.
- Sharom, F. J. (2011). The P-glycoprotein efflux pump: how does it transport drugs?. Journal of membrane biology, 241(3), 113-125.
- Vasan, N., et al. (2019). A view on drug resistance in cancer.
- Szakács, G., et al. (2006). Targeting multidrug resistance in cancer. Nature reviews Drug discovery, 5(3), 219-234.
- Kathawala, R. J., et al. (2021). The Novel Benzamide Derivative, VKNG-2, Restores the Efficacy of Chemotherapeutic Drugs in Colon Cancer Cell Lines by Inhibiting the ABCG2 Transporter. International journal of molecular sciences, 22(5), 2463.
- Glavinas, H., et al. (2007). Comparison of in vitro P-glycoprotein screening assays: recommendations for their use in drug discovery. Journal of medicinal chemistry, 50(10), 2349-2357.
- The Novel Benzamide Derivative, VKNG-2, Restores the Efficacy of Chemotherapeutic Drugs in Colon Cancer Cell Lines by Inhibiting the ABCG2 Transporter. (2021). MDPI.
- P-gp's Role in Cancer Tre
- Establishment of in Vitro P-glycoprotein Inhibition Assay and Its Exclusion Criteria to Assess the Risk of Drug-Drug Interaction at the Drug Discovery Stage. (2011). PubMed.
- RET Therapy for NSCLC, a New Generation of Inhibitors. (2021). Cancer Network.
- Clinical Perspective of FDA Approved Drugs With P-Glycoprotein Inhibition Activities for Potential Cancer Therapeutics. (2020). Frontiers in Oncology.
- Inhibit or Evade Multidrug Resistance P-glycoprotein in Cancer Tre
- Summary of clinical studies utilizing 3rd generation P-gp inhibitors. (n.d.).
- P-glycoprotein (Pgp) inhibition assay. (n.d.). BMG Labtech.
- P-gp Inhibition Potential in Cell-Based Models: Which “Calculation” Method is the Most Accur
- Clinical Perspective of FDA Approved Drugs With P-Glycoprotein Inhibition Activities for Potential Cancer Therapeutics. (2020). PubMed.
- The Efficacy and Safety of RET-selective Inhibitors for Cancer Patients. (2021). Cancer Management and Research.
- The Ascendant Role of Novel Benzamide Derivatives in Oncology: A Technical Guide to Their Antitumor Properties. (n.d.). Benchchem.
- In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. (2015). Current Cancer Drug Targets.
- Efficacy and Safety of RET-Specific Kinase Inhibitors in RET-Altered Cancers: A Systematic Review. (2022). Taylor & Francis Online.
- Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. (2021). PubMed.
- Design, synthesis and biological evaluation of benzamide derivatives as novel anticancer agents. (2025). PubMed.
- RET-positive Ongoing Clinical Trials. (n.d.). RETpositive.
- Phase I/II trial of EP0031, a next generation selective RET inhibitor. (2023). YouTube.
- RET Signaling Inhibitors in Solid Tumors Enter Everyday Practice. (2021). ASCO Daily News.
- P-glycoprotein inhibition as a therapeutic approach for overcoming multidrug resistance in cancer: current status and future perspectives. (2013). Current Cancer Drug Targets.
- Novel Multidrug Resistance Reversal Agents. (1999). Journal of Medicinal Chemistry.
- Multidrug Resistance in Cancer: Understanding Molecular Mechanisms, Immunoprevention and Therapeutic Approaches. (2021). Frontiers in Oncology.
- Cancer drug combo shows promise for patients resistant to standard tre
- Screening Multidrug Resistance Reversal Agents in Traditional Chinese Medicines by Efflux Kinetics of D-Luciferin in MCF-7/DOXFluc Cells. (2023). Journal of Biomedical Science.
- Addressing antimicrobial resistance for better care in cancer p
- In vivo Methods for Preclinical Screening of Anticancer Drugs. (2014). International Journal of Pharmacy and Biological Sciences.
- New Anticancer Agents: In Vitro and In Vivo Evaluation. (2007).
- Drug resistance threatens the future of cancer care: wh
- Novel strategies to prevent the development of multidrug resistance (MDR) in cancer. (2014). Pharmacology & Therapeutics.
- FDA Grants Fast Track Designation for ETX-19477 in BRCA-Mutated, Pl
Sources
- 1. mdpi.com [mdpi.com]
- 2. Mechanisms of multidrug resistance in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of Multidrug Resistance | Encyclopedia MDPI [encyclopedia.pub]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Inhibition of the Multidrug Resistance P-Glycoprotein: Time for a Change of Strategy? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of P-Gp in Treatment of Cancer [scirp.org]
- 8. Development of RET kinase inhibitors for targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Novel Benzamide Derivative, VKNG-2, Restores the Efficacy of Chemotherapeutic Drugs in Colon Cancer Cell Lines by Inhibiting the ABCG2 Transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. In vitro p-glycoprotein inhibition assays for assessment of clinical drug interaction potential of new drug candidates: a recommendation for probe substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. RET inhibitor - Wikipedia [en.wikipedia.org]
- 14. RET Kinase Inhibitors: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 15. mdlinx.com [mdlinx.com]
- 16. ilcn.org [ilcn.org]
- 17. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 18. In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ijpbs.com [ijpbs.com]
- 20. iv.iiarjournals.org [iv.iiarjournals.org]
- 21. Novel strategies to prevent the development of multidrug resistance (MDR) in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Chloro-3-(trifluoromethyl)benzamide
For professionals in research and drug development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemicals we handle, including their safe and compliant disposal. This guide provides a comprehensive, technically grounded procedure for the disposal of 4-Chloro-3-(trifluoromethyl)benzamide (CAS No: 62584-23-0), a compound frequently used in synthetic chemistry. Our focus is not just on the "how," but the "why," ensuring that each step is understood in the context of safety, regulatory compliance, and scientific principle.
Hazard Identification and Risk Assessment: Understanding the Compound
Before any disposal protocol can be established, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is a solid crystalline substance that presents several health hazards.[1] A failure to appreciate these risks can lead to unnecessary exposure and potential harm.
1.1. GHS Hazard Profile
The Globally Harmonized System (GHS) provides a universal framework for chemical hazard communication. The classification for this compound necessitates specific handling and disposal considerations.
| Hazard Category | GHS Classification | Hazard Statement | Signal Word |
| Acute Toxicity | Acute Oral Toxicity, Category 4 | H302: Harmful if swallowed | Warning |
| Skin Irritation | Skin Irritation, Category 2 | H315: Causes skin irritation | Warning |
| Eye Irritation | Serious Eye Irritation, Category 2A | H319: Causes serious eye irritation | Warning |
| Respiratory Irritation | STOT-SE, Category 3 | H335: May cause respiratory irritation | Warning |
This data is synthesized from multiple Safety Data Sheets (SDS) to provide a comprehensive overview.[1][2]
1.2. The "Why" Behind the Hazards
The trifluoromethyl group and the chlorine atom are strong electron-withdrawing groups, which can enhance the reactivity and biological activity of the benzamide scaffold. This chemical structure contributes to its irritant properties and oral toxicity. The primary routes of exposure are inhalation of dust, skin contact, eye contact, and ingestion.[2][3] Therefore, all procedures, including disposal, must be designed to minimize the generation of dust and prevent physical contact.
Personal Protective Equipment (PPE): A Non-Negotiable Barrier
Given the identified hazards, establishing a robust PPE protocol is the first line of defense. The choice of PPE is not arbitrary; it is a direct response to the specific risks posed by the chemical.
-
Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for tears or punctures before use.
-
Eye and Face Protection: Use safety glasses with side shields or, preferably, chemical safety goggles.[4] A face shield may be necessary when handling larger quantities or when there is a significant risk of splashing.
-
Skin and Body Protection: A standard laboratory coat is required. For tasks with a higher potential for contamination, such as cleaning up large spills, a chemically resistant apron or coveralls should be worn.
-
Respiratory Protection: All handling of the solid material that may generate dust should be performed in a certified chemical fume hood or a ventilated enclosure to maintain exposure below occupational limits.[5] If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is mandatory.[6][7]
Disposal Pathway: A Step-by-Step Protocol
The disposal of this compound is governed by its classification as a hazardous, halogenated organic compound.[8][9] Improper disposal can lead to environmental contamination and significant regulatory penalties. Disposal must always be conducted through a licensed and approved waste disposal company.[1][5]
Step 1: Waste Characterization and Segregation
-
Causality: Proper characterization is a legal requirement under the Resource Conservation and Recovery Act (RCRA) in the United States and similar regulations internationally.[2] this compound is a non-solvent halogenated organic waste.
-
Protocol:
-
Designate a specific, clearly labeled hazardous waste container for "Halogenated Organic Solids."
-
Do not mix this waste with other waste streams, especially non-halogenated solvents or aqueous waste, to prevent complex and costly disposal procedures.
-
Keep the original product container for the waste if possible. If not, ensure the waste container is made of a compatible material (e.g., HDPE - High-Density Polyethylene).
-
Step 2: Containerization and Labeling
-
Causality: Secure and accurate labeling prevents accidental misuse and ensures the waste handler has the necessary information for safe transport and disposal.
-
Protocol:
-
Place the waste in a suitable, sealable container.[1]
-
Affix a hazardous waste label to the container. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The associated hazards (e.g., "Toxic," "Irritant").
-
The date accumulation started.
-
-
Keep the container closed at all times except when adding waste.[1]
-
Step 3: Storage
-
Causality: Proper storage minimizes the risk of spills, reactions, and exposure to personnel.
-
Protocol:
-
Store the waste container in a designated, well-ventilated satellite accumulation area or a central hazardous waste storage area.[1]
-
Ensure the storage area is secure and accessible only to trained personnel.
-
Store away from incompatible materials, such as strong oxidizing agents or strong bases.[10]
-
Step 4: Arranging for Final Disposal
-
Causality: The final disposal method must ensure the complete destruction of the hazardous compound in an environmentally sound manner. For halogenated organic compounds, incineration is the preferred method.
-
Protocol:
-
Contact your institution's Environmental Health and Safety (EH&S) department to schedule a pickup.
-
The waste will be transported to a licensed hazardous waste disposal facility.
-
The standard and most effective disposal method is high-temperature incineration in a facility equipped with afterburners and scrubbers.[3] The high temperature breaks the carbon-fluorine and carbon-chlorine bonds, while the scrubbers neutralize the resulting acidic gases (e.g., HCl, HF).
-
The following diagram illustrates the decision-making workflow for the disposal of this compound.
Caption: Disposal Workflow Diagram
Spill and Decontamination Protocols
Accidents happen, and a well-defined spill response protocol is a critical component of laboratory safety.
4.1. Experimental Protocol: Small Spill Cleanup
-
Evacuate and Secure: Immediately alert others in the area and restrict access. Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Don PPE: Wear the full PPE as described in Section 2.
-
Contain and Absorb: Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels.
-
Collect Waste: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[1] Avoid actions that create dust.[5]
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), followed by a thorough wash with soap and water.[6]
-
Dispose of Materials: All cleanup materials, including used absorbents and contaminated PPE, must be placed in the sealed hazardous waste container for disposal.[3]
4.2. Decontamination of Labware
-
Rationale: To prevent cross-contamination and ensure safety, all labware (glassware, spatulas, etc.) that has come into contact with the compound must be thoroughly decontaminated.
-
Protocol:
-
Rinse the contaminated labware with a suitable organic solvent (e.g., acetone or ethanol) under a fume hood. Collect this initial rinse as "Halogenated Organic Liquid Waste."
-
Wash the labware with soap and hot water.
-
Perform a final rinse with deionized water.
-
By adhering to these scientifically-grounded and regulation-aware procedures, you not only ensure the safety of yourself and your colleagues but also uphold the principles of responsible chemical stewardship that are fundamental to our profession.
References
-
4-Chloro-3-(trifluoromethyl)benzaldehyde SDS. (2023). Available at: [Link]
-
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes - EPA. (n.d.). Available at: [Link]
-
Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 - eCFR. (n.d.). Available at: [Link]
-
BENZAMIDE FOR SYNTHESIS MSDS - Loba Chemie. (2016). Available at: [Link]
-
OSHA Respirator Requirements for Selected Chemicals | NIOSH | CDC. (n.d.). Available at: [Link]
Sources
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. aksci.com [aksci.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. fishersci.com [fishersci.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. BENZAMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. OSHA Respirator Requirements for Selected Chemicals | NIOSH | CDC [cdc.gov]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 9. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 10. fishersci.com [fishersci.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Chloro-3-(trifluoromethyl)benzamide
As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for safety, grounded in a deep understanding of the materials we handle. 4-Chloro-3-(trifluoromethyl)benzamide is a halogenated aromatic amide, a class of compounds that requires meticulous handling protocols. This guide provides an in-depth, procedural framework for the safe use of this compound, moving beyond a simple checklist to explain the causality behind each critical safety step. Our goal is to create a self-validating system of safety that protects both the researcher and the integrity of the experiment.
Hazard Assessment: Understanding the "Why" Behind the "What"
Before any handling, a thorough understanding of the potential hazards is paramount. While a specific, comprehensive toxicological profile for this compound may be limited, data from structurally similar compounds and Safety Data Sheets (SDS) for related chemicals provide a strong basis for a conservative and protective approach.
The primary hazards associated with this class of compounds include:
-
Skin Irritation (H315): Causes skin irritation upon contact.[1][2]
-
Serious Eye Irritation (H319): Can cause significant and potentially damaging eye irritation.[1][2]
-
Respiratory Irritation (H335): Inhalation of dust or powder may lead to respiratory tract irritation.[1][2][3]
-
Harmful if Swallowed (H302): Ingestion can be harmful to health.[2]
-
Potential for Systemic Effects: Some related benzamide and trifluoromethyl compounds are suspected of causing genetic defects (H341) or may damage fertility (H360). Given these potential risks, treating this compound with the highest level of caution is the only responsible course of action.
These hazards dictate a multi-layered approach to personal protective equipment (PPE), ensuring all potential routes of exposure—dermal, ocular, inhalation, and ingestion—are effectively blocked.
Core PPE Requirements: Your First Line of Defense
The selection of PPE is not arbitrary; it is a direct response to the identified hazards. The following table summarizes the minimum required PPE for handling this compound in a laboratory setting.
| Hazard Category | Exposure Route | Required PPE | Rationale & Expert Insight |
| Skin Irritation & Systemic Toxicity | Dermal Contact | Double Nitrile Gloves , Impervious Lab Coat | Standard nitrile gloves provide good chemical resistance for incidental contact.[4] Double-gloving is a field-proven best practice when handling potentially mutagenic or reprotoxic compounds, as it protects against undetected pinholes and minimizes contamination during doffing. The lab coat must be fully buttoned with tight-fitting cuffs to protect underlying clothing and skin.[4] |
| Serious Eye Irritation | Ocular Contact | Chemical Splash Goggles or Safety Glasses with Side Shields | Direct splashes are a primary risk. Chemical splash goggles that meet ANSI Z87.1 standards offer the most complete protection by forming a seal around the eyes.[4] For low-volume operations where splash risk is minimal, safety glasses with full side shields may be acceptable. |
| Respiratory Irritation | Inhalation | Work within a Certified Chemical Fume Hood | Engineering controls are always the first and most effective line of defense.[5][6] All weighing and manipulation of the solid compound must occur within a fume hood to prevent inhalation of airborne particulates. |
| Accidental Ingestion | Oral Contact | No Food/Drink in Lab , Proper Hand Washing | This is a procedural control reinforced by PPE. Gloves prevent the transfer of the chemical to hands, which could then lead to accidental ingestion. Never eat, drink, or apply cosmetics in the laboratory. |
Occupational Exposure Limits (OELs) for Related Compounds
While a specific OEL for this compound has not been established by major regulatory bodies like OSHA or ACGIH, it is instructive to consider the limits for other halogenated compounds to appreciate the need for stringent exposure control.[5][7][8]
| Agency | Compound Type / Example | Exposure Limit | Notes |
| NIOSH | Halogenated Anesthetic Agents | 2 ppm (ceiling, 1-hour)[5][7] | Recommended Exposure Limit (REL) for waste anesthetic gases, highlighting the concern for halogenated organics. |
| ACGIH | Fluorides | 2.5 mg/m³ TWA | Threshold Limit Value (TLV) for inorganic fluorides, relevant due to the trifluoromethyl group.[6] |
TWA: Time-Weighted Average
The absence of a specific OEL does not imply safety; it signifies a lack of substance-specific data and reinforces the need to adhere to the ALARA (As Low As Reasonably Achievable) principle for chemical exposure.
Step-by-Step Protocol for PPE Use: A Self-Validating Workflow
Adherence to a strict, logical sequence for donning and doffing PPE is critical to prevent cross-contamination.
Donning (Putting On) PPE
-
Confirm Engineering Controls: Verify that the chemical fume hood is on and functioning correctly before bringing the chemical into the workspace.
-
Lab Coat: Put on your impervious lab coat and fasten all buttons.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Outer Gloves: Don the second pair of nitrile gloves, ensuring the cuffs are pulled over the cuffs of the lab coat.
-
Eye Protection: Put on your chemical splash goggles.
Doffing (Taking Off) PPE
This process is designed to contain contamination.
-
Decontaminate Outer Gloves: If there is visible contamination, gently wipe the outer gloves with an appropriate solvent (e.g., 70% ethanol) while still wearing them.
-
Remove Outer Gloves: Carefully peel off the outer gloves, turning them inside out to trap any residual contamination. Dispose of them immediately in the designated hazardous waste container.
-
Remove Lab Coat: Remove the lab coat by folding it inward, ensuring the potentially contaminated exterior does not touch your street clothes. Place it in its designated storage area or laundry receptacle.
-
Remove Eye Protection: Remove goggles from the back to the front.
-
Remove Inner Gloves: Peel off the inner gloves, again turning them inside out. Dispose of them in the hazardous waste.
-
Wash Hands: Immediately and thoroughly wash your hands with soap and water.
Safe Handling & Disposal Workflow
Caption: Workflow for handling this compound.
Emergency Procedures: Immediate & Decisive Action
In the event of an exposure, immediate and correct action is crucial.
-
Skin Contact: Immediately remove contaminated clothing.[2] Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1][2] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention from an ophthalmologist.
-
Inhalation: Move the affected person to fresh air immediately.[1][3] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[3] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]
Disposal Plan: Protecting Yourself and the Environment
Proper disposal is the final step in the safe handling lifecycle.
-
Chemical Waste: All waste containing this compound, including reaction residues and contaminated solvents, must be collected in a designated, properly labeled, and sealed hazardous waste container for halogenated organic waste.
-
Contaminated PPE: All disposable PPE, including both pairs of gloves, bench paper, and any contaminated wipes, must be disposed of as solid hazardous chemical waste. Do not discard them in the regular trash.
-
Container Disposal: Empty containers may retain product residue and should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. Dispose of the container according to your institution's specific guidelines for hazardous waste containers.[1]
By integrating these procedural steps and understanding the rationale behind them, you build a robust safety culture that protects you, your colleagues, and your research. Always consult the most recent version of the Safety Data Sheet provided by your supplier before beginning any new work.
References
-
4-Chloro-3-(trifluoromethyl)benzaldehyde SDS. (2023). SDS Manager Inc. Retrieved from [Link]
-
Personal Protective Equipment. (2025). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]
-
Waste Anesthetic Gas - Occupational Health and Safety. (2025). Virginia Commonwealth University. Retrieved from [Link]
-
Occupational Exposure to Halogenated Anaesthetic Gases in Hospitals: A Systematic Review of Methods and Techniques to Assess Air Concentration Levels. (2022). PubMed Central. Retrieved from [Link]
-
MSDS of 4-chloro-3-(trifluoromethoxy)benzaldehyde. Chemsrc. Retrieved from [Link]
-
Hazardous Substance Fact Sheet - BENZIMIDAZOLE, 4,5-DICHLORO-2-(TRIFLUOROMETHYL)-. (2009). New Jersey Department of Health. Retrieved from [Link]
-
Recommended PPE to handle chemicals. Bernardo Ecenarro. Retrieved from [Link]
-
5 Types of PPE for Hazardous Chemicals. (2022). Hazmat School. Retrieved from [Link]
-
Examples of PPE for Various Dangerous Goods Classes. (2025). Storemasta. Retrieved from [Link]
-
Occupational exposures to halogenated waste anesthetic gases in healthcare professionals. ResearchGate. Retrieved from [Link]
-
Occupational exposure limits substance evaluations. European Chemicals Agency (ECHA). Retrieved from [Link]
-
Material Safety Data Sheet - 4-Chloro-3-nitrobenzotrifluoride, 98%. Cole-Parmer. Retrieved from [Link]
-
SAFETY DATA SHEET - Nonflammable Gas Mixture. Airgas. Retrieved from [Link]
Sources
- 1. 4-Chloro-3-(trifluoromethyl)benzaldehyde SDS - Download & Subscribe for Updates [sdsmanager.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. capotchem.cn [capotchem.cn]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. hsrm.umn.edu [hsrm.umn.edu]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. Waste Anesthetic Gas - Occupational Health and Safety - Virginia Commonwealth University [healthsafety.vcu.edu]
- 8. nj.gov [nj.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
